Otilonium
Description
Properties
CAS No. |
105360-89-2 |
|---|---|
Molecular Formula |
C29H43N2O4+ |
Molecular Weight |
483.7 g/mol |
IUPAC Name |
diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium |
InChI |
InChI=1S/C29H42N2O4/c1-5-8-9-10-11-14-22-34-27-16-13-12-15-26(27)28(32)30-25-19-17-24(18-20-25)29(33)35-23-21-31(4,6-2)7-3/h12-13,15-20H,5-11,14,21-23H2,1-4H3/p+1 |
InChI Key |
NQHNLNLJPDMBFN-UHFFFAOYSA-O |
SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC |
Other CAS No. |
105360-89-2 |
Synonyms |
N-diethylmethylammoniummethyl-p-(2-(N-octyloxy)benzoyl)aminobenzoate bromide octylonium octylonium bromide octylonium iodide otilonium bromide Spasmomen |
Origin of Product |
United States |
Foundational & Exploratory
Otilonium Bromide's Mechanism of Action on Smooth Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Otilonium bromide (OB) is a quaternary ammonium (B1175870) derivative with potent spasmolytic activity, primarily employed in the treatment of irritable bowel syndrome (IBS). Its therapeutic efficacy stems from a multifaceted mechanism of action targeting the smooth muscle of the gastrointestinal tract. Unlike systemically absorbed drugs, this compound bromide exhibits low systemic absorption, concentrating its effects locally within the gut. This localized action minimizes systemic side effects and enhances its therapeutic index for gastrointestinal disorders.[1][2][3][4] This guide provides a comprehensive overview of the molecular and cellular mechanisms by which this compound bromide exerts its effects on smooth muscle, with a focus on its interactions with ion channels and receptors.
Core Mechanisms of Action
This compound bromide's spasmolytic effects are not attributable to a single molecular target but rather to a combination of actions on several key components involved in smooth muscle contraction.[3][5][6] The primary mechanisms include:
-
Blockade of L-type Calcium Channels: this compound bromide potently inhibits the influx of extracellular calcium through L-type voltage-gated calcium channels, a critical step in the initiation and maintenance of smooth muscle contraction.[1][5][6][7][8][9]
-
Modulation of Muscarinic Receptors: The compound acts as an antagonist at muscarinic acetylcholine (B1216132) receptors, thereby inhibiting cholinergic-mediated smooth muscle spasms.[1][10][11]
-
Antagonism of Tachykinin NK2 Receptors: this compound bromide also demonstrates antagonistic properties at tachykinin NK2 receptors, which are involved in excitatory neurotransmission and smooth muscle contraction in the gut.[5][6][10]
These synergistic actions collectively contribute to the relaxation of gastrointestinal smooth muscle, alleviating the symptoms of abdominal pain and cramping characteristic of IBS.
Interaction with Calcium Channels
L-type Calcium Channels
The blockade of L-type calcium channels is a cornerstone of this compound bromide's mechanism of action.[1][5][6][7][8][9] In human intestinal smooth muscle cells, this compound bromide has been shown to inhibit L-type calcium current in a concentration-dependent manner.[5][7] This inhibition of calcium entry directly interferes with the calcium-calmodulin-myosin light chain kinase pathway, which is essential for the phosphorylation of myosin and subsequent muscle contraction.
T-type Calcium Channels
In addition to its effects on L-type channels, this compound bromide has been found to inhibit T-type calcium channels.[5][11] While L-type channels are primarily involved in sustained contractions, T-type channels are thought to play a role in the initial phase of smooth muscle activation. The dual blockade of both L- and T-type calcium channels may contribute to the broad spasmolytic efficacy of this compound bromide.[5]
Data Presentation: this compound Bromide Activity on Calcium Channels
| Channel Type | Preparation | Method | Parameter | Value | Reference |
| L-type Ca2+ | Human Jejunal Circular Smooth Muscle Cells | Patch Clamp | % Inhibition | 25% at 0.9 µM, 90% at 9 µM | [5][7] |
| L-type Ca2+ | Rat Colonic Smooth Muscle Cells | Patch Clamp | EC50 | 885 nM | [7] |
| L-type Ca2+ | Human Sigmoid Colon Smooth Muscle Cells | Calcium Imaging (KCl-induced) | IC50 | 0.2 µM | [8] |
| T-type Ca2+ (CaV3.1) | HEK293 Cells | Patch Clamp | IC50 | 4.9 ± 0.6 µM | [11] |
| T-type Ca2+ (CaV3.2) | HEK293 Cells | Patch Clamp | IC50 | 4.1 ± 0.6 µM | [11] |
| T-type Ca2+ (CaV3.3) | HEK293 Cells | Patch Clamp | IC50 | 1.3 ± 0.2 µM | [11] |
Interaction with Muscarinic Receptors
This compound bromide exhibits a notable affinity for muscarinic acetylcholine receptors, acting as a competitive antagonist.[1][10][11] This antimuscarinic action is crucial for its efficacy in mitigating the effects of acetylcholine, a primary excitatory neurotransmitter in the gut that induces smooth muscle contraction. Receptor binding studies have demonstrated that this compound bromide binds to multiple muscarinic receptor subtypes (M1, M2, M4, and M5) with sub-micromolar affinity.[11] Its interaction with M3 receptors, which are prominently expressed on smooth muscle cells and mediate contraction, is particularly relevant to its spasmolytic effect.[1][12][13]
Data Presentation: this compound Bromide Affinity for Muscarinic Receptors
| Receptor Subtype | Preparation | Method | Parameter | Value | Reference |
| M1 | Rat Brain | Radioligand Binding | Ki | 0.45 µM | [11] |
| M2 | Rat Heart | Radioligand Binding | Ki | 0.22 µM | [11] |
| M2 | Rat Colon | Radioligand Binding | IC50 | 1220 nM | [11] |
| M3 | Human Colonic Crypts | Calcium Imaging (ACh-induced) | IC50 | 880 nM | [1][2] |
| M4 | Rat Brain | Radioligand Binding | Ki | 0.56 µM | [11] |
| M5 | - | Radioligand Binding | Ki | 0.19 µM | [11] |
Interaction with Tachykinin NK2 Receptors
Tachykinins, such as neurokinin A (NKA), are neuropeptides that play a significant role in regulating intestinal motility and visceral sensitivity. They exert their effects through neurokinin receptors, with the NK2 receptor being a key mediator of smooth muscle contraction in the colon. This compound bromide has been shown to act as a non-competitive antagonist at tachykinin NK2 receptors.[10] This action contributes to its overall spasmolytic profile by dampening the excitatory signals mediated by tachykinins.
Data Presentation: this compound Bromide Activity at Tachykinin NK2 Receptors
| Preparation | Method | Parameter | Value | Reference |
| CHO Cells (human NK2 receptor) | Radioligand Binding ([125I]NKA) | Ki | 7.2 µM | [6][10] |
| CHO Cells (human NK2 receptor) | Radioligand Binding ([3H]SR 48968) | Ki | 2.2 µM | [6][10] |
| Guinea-pig Colon Circular Muscle | Sucrose Gap (NKA-induced depolarization) | IC50 | 41 µM | [6] |
| Guinea-pig Colon Circular Muscle | Sucrose Gap (NKA-induced contraction) | IC50 | 45 µM | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Bromide's Action on Smooth Muscle Contraction
Caption: this compound Bromide's multi-target mechanism on smooth muscle.
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Workflow for patch-clamp analysis of this compound Bromide.
Experimental Workflow for Calcium Imaging
Caption: Workflow for calcium imaging of this compound Bromide's effects.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Recording
This protocol is adapted from methodologies used to study the effects of this compound bromide on ion channels in smooth muscle cells.
-
Cell Isolation: Smooth muscle cells are enzymatically dissociated from fresh tissue samples (e.g., human jejunum or rat colon).
-
Solutions:
-
Extracellular Solution (in mM): 130 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 130 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 ATP-Mg; pH adjusted to 7.2 with CsOH.
-
-
Recording:
-
Whole-cell currents are recorded using a patch-clamp amplifier.
-
Gigaohm seals are formed between the patch pipette and the cell membrane.
-
The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.
-
L-type calcium currents are elicited by depolarizing voltage steps from a holding potential of -80 mV.
-
-
Drug Application: this compound bromide is applied to the bath solution at varying concentrations to determine its effect on the recorded currents.
Calcium Imaging with Fura-2 AM
This protocol is based on standard procedures for measuring intracellular calcium concentrations in response to stimuli.
-
Cell Preparation: Smooth muscle cells are cultured on glass coverslips.
-
Dye Loading: Cells are incubated with Fura-2 AM (typically 2-5 µM) in a physiological salt solution for 30-60 minutes at 37°C.
-
Imaging:
-
The coverslip is mounted on a fluorescence microscope equipped with a ratiometric imaging system.
-
Cells are alternately excited at 340 nm and 380 nm, and the emission is collected at 510 nm.
-
The ratio of the fluorescence intensities (F340/F380) is calculated, which is proportional to the intracellular calcium concentration.
-
-
Experimental Procedure:
-
A baseline fluorescence ratio is established.
-
An agonist (e.g., acetylcholine, neurokinin A, or KCl) is added to elicit a calcium response.
-
After washout, this compound bromide is added, and the agonist stimulation is repeated to assess the inhibitory effect of this compound bromide.
-
Radioligand Binding Assay
This protocol outlines the general steps for determining the binding affinity of this compound bromide to muscarinic or tachykinin receptors.
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from tissue homogenates or cultured cells.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing appropriate ions is used.
-
Competition Binding:
-
A fixed concentration of a radiolabeled ligand (e.g., [³H]-NMS for muscarinic receptors) is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled this compound bromide are added to compete for binding with the radioligand.
-
-
Separation and Counting:
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The IC50 value (the concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the inhibitory constant (Ki).
Conclusion
This compound bromide's clinical efficacy as a spasmolytic agent is underpinned by a sophisticated and synergistic mechanism of action at the cellular and molecular levels. Its ability to concurrently block L-type and T-type calcium channels, antagonize muscarinic receptors, and inhibit tachykinin NK2 receptors provides a multi-pronged approach to reducing smooth muscle hypercontractility in the gastrointestinal tract. The localized action of this compound bromide further enhances its therapeutic utility by minimizing systemic exposure and associated side effects. This in-depth understanding of its pharmacological profile is crucial for the continued development and optimization of therapies for functional bowel disorders like IBS.
References
- 1. The colon-selective spasmolytic this compound bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The colon-selective spasmolytic this compound bromide inhibits muscarinic M(3) receptor-coupled calcium signals in isolated human colonic crypts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sophion.com [sophion.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. This compound bromide inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of this compound bromide in the circular muscle of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound bromide inhibits muscle contractions via L-type calcium channels in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound bromide on contractile patterns in the human sigmoid colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. T-type Ca2+ channel modulation by this compound bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A method for direct patch-clamp recording from smooth muscle cells embedded in functional brain microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound bromide and ibodutant on the internalization of the NK2 receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Kinetics of L-Type Calcium Channel Inhibition by Otilonium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otilonium bromide (OB) is a quaternary ammonium (B1175870) derivative with potent spasmolytic activity, widely utilized in the management of irritable bowel syndrome (IBS).[1] Its therapeutic efficacy is largely attributed to its localized action on the smooth muscle of the gastrointestinal tract.[2] A primary mechanism underlying its relaxant effect is the inhibition of L-type calcium channels, which play a pivotal role in initiating smooth muscle contraction.[2][3][4] This technical guide provides an in-depth analysis of the kinetics and mechanism of L-type calcium channel inhibition by this compound bromide, consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.
Quantitative Analysis of this compound Bromide's Inhibitory Action
The inhibitory potency of this compound bromide on L-type calcium channels has been quantified across various experimental models. The following table summarizes the key half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values reported in the literature.
| Parameter | Value | Experimental Model | Measurement | Reference |
| EC50 | 3.6 µM | Human Cultured Colonic Smooth Muscle Cells (HCSMCs) | Inhibition of KCl-induced nifedipine-sensitive calcium transients | [1][5] |
| EC50 | 4.0 µM | Human Cultured Colonic Smooth Muscle Cells (HCSMCs) | Inhibition of BayK8644-induced nifedipine-sensitive calcium transients | [1][5] |
| EC50 | 885 nM | Isolated Rat Colonic Smooth Muscle Cells | Inhibition of inward L-type Ca2+ current | [5][6] |
| IC50 | 0.2 µM | Isolated Human Sigmoid Colon Smooth Muscle Cells | Inhibition of KCl-induced calcium transients | [5][7] |
| IC50 | 2.3 µM | HEK293 Cells expressing CaV1.2 | Inhibition of L-type calcium channels | [8] |
| IC50 | 880 nM | Isolated Human Colonic Crypts | Inhibition of acetylcholine-induced calcium signal increase | [9] |
| % Inhibition | 25% at 0.9 µM | Human Jejunal Circular Smooth Muscle Cells | Inhibition of L-type Ca2+ current | [2][10][11] |
| % Inhibition | 90% at 9 µM | Human Jejunal Circular Smooth Muscle Cells | Inhibition of L-type Ca2+ current | [2][10][11] |
While the dose-dependent inhibitory effects of this compound bromide are well-documented, specific kinetic parameters such as on-rate and off-rate constants for its binding to L-type calcium channels are not extensively detailed in the available literature. However, studies on its effects on T-type calcium channels have shown reversible blockade, suggesting a dynamic and non-permanent interaction.[5]
Experimental Protocols
The characterization of this compound bromide's interaction with L-type calcium channels predominantly relies on two key experimental techniques: patch-clamp electrophysiology and calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to directly measure the ionic currents flowing through L-type calcium channels in isolated cells.
Objective: To quantify the inhibitory effect of this compound bromide on L-type calcium channel currents.
Cell Preparation:
-
Human or animal (e.g., rat) colonic smooth muscle cells are enzymatically isolated and cultured.
-
Alternatively, human embryonic kidney (HEK293) cells are transiently or stably transfected with cDNAs encoding the subunits of the human L-type calcium channel (e.g., α1C).[2][10]
Recording Configuration:
-
The whole-cell patch-clamp configuration is established using a glass micropipette.[2][10] The amphotericin perforated patch technique can also be used to maintain the intracellular environment.[6]
Solutions:
-
External Solution (in mM): Typically contains a high concentration of BaCl2 or CaCl2 as the charge carrier, along with other salts to maintain osmolarity and pH (e.g., TEA-Cl, HEPES). Sodium and potassium channel blockers are often included to isolate the calcium current.
-
Internal (Pipette) Solution (in mM): Contains a cesium-based salt (e.g., Cs-methanesulfonate) to block potassium currents from inside the cell, along with a calcium chelator (e.g., EGTA) and ATP to support channel function.
Voltage Protocol:
-
The cell membrane potential is held at a negative potential (e.g., -70 mV) to ensure the channels are in a closed, resting state.[6]
-
Depolarizing voltage steps (e.g., to 0 mV) are applied to activate the L-type calcium channels and elicit an inward current.[6]
-
A current-voltage relationship is established by applying a series of depolarizing steps.
-
This compound bromide is applied to the external solution at varying concentrations.[5]
-
The voltage protocol is repeated in the presence of the drug to measure the extent of current inhibition.
Data Analysis:
-
The peak inward current at each voltage step is measured before and after drug application.
-
Dose-response curves are generated by plotting the percentage of current inhibition against the concentration of this compound bromide to calculate the IC50 or EC50 value.[6]
Calcium Imaging
This method is used to measure changes in intracellular calcium concentration in response to stimuli that open L-type calcium channels.
Objective: To assess the effect of this compound bromide on calcium influx through L-type calcium channels.
Cell Preparation:
-
Isolated human or animal colonic smooth muscle cells are cultured on glass coverslips.[1]
Calcium Indicator Loading:
-
Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM) that changes its fluorescence properties upon binding to calcium.
Experimental Procedure:
-
The coverslip with the dye-loaded cells is placed in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence microscopy.
-
Cells are continuously perfused with a physiological salt solution.
-
A baseline fluorescence measurement is recorded.
-
L-type calcium channels are activated by applying a depolarizing stimulus, such as a high concentration of KCl, or an L-type channel agonist like BayK8644.[1][5] This leads to calcium influx and an increase in the fluorescence signal.
-
After a washout period, the cells are pre-incubated with varying concentrations of this compound bromide.
-
The depolarizing stimulus is reapplied in the presence of the drug, and the change in fluorescence is recorded.
Data Analysis:
-
The change in intracellular calcium concentration is quantified by the change in fluorescence intensity or the ratio of fluorescence at two different excitation wavelengths.
-
The inhibitory effect of this compound bromide is determined by comparing the calcium transient in the absence and presence of the drug.
-
Dose-response curves are constructed to determine the EC50 value for the inhibition of the calcium transient.[1]
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of L-Type Calcium Channel Inhibition
Caption: this compound Bromide's inhibition of L-type calcium channels.
Workflow for Patch-Clamp Analysis of L-Type Channel Inhibition
Caption: Workflow for electrophysiological analysis of channel inhibition.
Conclusion
This compound bromide is a potent inhibitor of L-type calcium channels in gastrointestinal smooth muscle cells. This inhibitory action is a cornerstone of its spasmolytic effect. While the dose-dependent nature of this inhibition is well-characterized through electrophysiological and calcium imaging studies, a deeper investigation into the precise binding kinetics, including on/off rates and the state-dependency of the block, would further elucidate its mechanism of action and could inform the development of future therapeutics for gastrointestinal motility disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound bromide inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Mechanisms of action of this compound bromide (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound bromide inhibits muscle contractions via L-type calcium channels in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. The colon-selective spasmolytic this compound bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T-type Ca(2+) channel modulation by this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. T-type Ca2+ channel modulation by this compound bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
Otilonium Bromide: A Deep Dive into its T-Type Calcium Channel Blocking Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the T-type calcium channel blocking properties of Otilonium bromide (OB), a quaternary ammonium (B1175870) derivative with spasmolytic activity used in the treatment of Irritable Bowel Syndrome (IBS). This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the relevant biological pathways and experimental workflows.
Introduction: The Role of T-Type Calcium Channels and this compound Bromide's Mechanism of Action
Voltage-gated calcium channels are crucial for a multitude of physiological processes. Among these, the low-voltage-activated (LVA) T-type calcium channels (T-channels) play a significant role in regulating cellular excitability and signaling in various tissues, including gastrointestinal smooth muscle and sensory neurons.[1][2] The three subtypes of T-type channels are Cav3.1 (α1G), Cav3.2 (α1H), and Cav3.3 (α1I).[3][4]
This compound bromide's therapeutic efficacy in IBS is attributed to its multifaceted mechanism of action, which includes the blockade of L-type calcium channels, muscarinic receptors, and tachykinin NK2 receptors.[5][6] Emerging evidence has highlighted its significant inhibitory effect on T-type calcium channels, contributing to its spasmolytic and potential analgesic properties.[3][4][5] This targeted action on T-type channels may explain its enhanced clinical effectiveness compared to selective L-type calcium channel blockers.[3][4]
Quantitative Analysis of this compound Bromide's T-Type Calcium Channel Blockade
Electrophysiological studies have quantified the inhibitory effects of this compound bromide on the three T-type calcium channel subtypes. The half-maximal inhibitory concentration (IC50) values demonstrate a differential affinity of OB for each subtype, with a notably higher potency for Cav3.3.
| T-Type Channel Subtype | IC50 (nM) | Slope (Hill Coefficient) | Reference |
| Cav3.1 (α1G) | 774 ± 109 | 1.54 ± 0.14 | [3] |
| Cav3.2 (α1H) | 1070 ± 269 | 1.11 ± 0.08 | [3] |
| Cav3.3 (α1I) | 451 ± 90 | 1.23 ± 0.07 | [3] |
| L-Type Channel (for comparison) | 885 | Not Specified | [7] |
| Spontaneous Contractions (human sigmoid) | 49.9 | Not Specified | [8] |
| Stretch-induced Tone (human sigmoid) | 10.7 | Not Specified | [8] |
| KCl-induced Ca2+ transients (human colon) | 200 | Not Specified | [8] |
Table 1: Quantitative data on the inhibitory effects of this compound bromide.
Experimental Protocols: Elucidating the Mechanism
The primary methodology for characterizing the T-type calcium channel blocking properties of this compound bromide has been the whole-cell patch-clamp technique performed on Human Embryonic Kidney (HEK293) cells heterologously expressing specific T-type calcium channel α1 subunits.
Cell Culture and Transfection
-
Cell Line: HEK293 cells are utilized as a standard expression system.[3][4]
-
Transfection: Cells are transiently co-transfected with cDNAs encoding one of the T-type calcium channel alpha subunits (Cav3.1, Cav3.2, or Cav3.3) and a green fluorescent protein (pEGFP-C1) to identify transfected cells. Lipofectamine 2000 is a commonly used transfection reagent.[3]
-
Culture Conditions: Transfected cells are typically cultured for 48 hours before electrophysiological recordings.[3]
Electrophysiology: Whole-Cell Patch-Clamp
-
Configuration: The whole-cell configuration of the patch-clamp technique is employed to record ionic currents across the entire cell membrane.[3][4][9]
-
Solutions:
-
External Solution (in mM): Specific compositions are used to isolate calcium currents, which may include NaCl, CsCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to physiological levels.
-
Internal (Pipette) Solution (in mM): Typically contains CsCl, MgCl2, HEPES, EGTA, and ATP, with the pH adjusted.
-
-
Recording Parameters:
-
Holding Potential: Cells are held at a negative potential (e.g., -100 mV or -120 mV) to ensure the availability of T-type channels for activation.[3]
-
Test Pulses: Depolarizing voltage steps are applied to elicit T-type channel currents. The peak inward current is typically observed at around -30 mV to -50 mV.[3]
-
Data Acquisition: Currents are recorded using an amplifier and data acquisition software. Leak subtraction protocols (e.g., P/N) are often applied to improve signal quality.[3]
-
-
Drug Application: this compound bromide is applied to the cells via the extracellular solution at varying concentrations (typically ranging from 10⁻⁸ to 10⁻⁵ M) to determine its effect on the T-type channel currents.[3][4] Washout experiments are performed to assess the reversibility of the block.[3]
Visualizing the Molecular Interactions and Experimental Design
Signaling Pathway of this compound Bromide in Gastrointestinal Smooth Muscle
The following diagram illustrates the proposed mechanism by which this compound bromide modulates gastrointestinal smooth muscle contractility through its action on T-type calcium channels.
Caption: this compound bromide's blockade of T-type calcium channels.
Workflow for Investigating T-Type Channel Blockade
This diagram outlines the typical experimental workflow used to assess the inhibitory effects of a compound like this compound bromide on T-type calcium channels.
Caption: Workflow for electrophysiological analysis of channel blockers.
Role of T-Type Channels in Visceral Pain Signaling
T-type calcium channels, particularly the Cav3.2 subtype, are implicated in the pathophysiology of chronic visceral pain, a key symptom of IBS.[10][11] Their expression in colonic nociceptive primary afferent neurons suggests they contribute to exaggerated pain perception.[10]
Caption: T-type channels in visceral pain signaling.
Conclusion and Future Directions
This compound bromide's inhibitory action on T-type calcium channels represents a significant component of its therapeutic profile for IBS. The quantitative data and experimental evidence robustly support this mechanism. The preferential blockade of the Cav3.3 subtype and the effects on Cav3.1 and Cav3.2 at clinically relevant concentrations underscore the importance of this interaction.[3]
Future research should aim to further elucidate the precise binding site of this compound bromide on the different T-type channel isoforms. Additionally, exploring the downstream signaling consequences of T-type channel blockade in both smooth muscle and neuronal cells will provide a more complete understanding of its spasmolytic and analgesic effects. The development of more selective T-type channel modulators, guided by the understanding of compounds like this compound bromide, holds promise for novel therapies for gastrointestinal motility and pain disorders.
References
- 1. T-Type Calcium Channels: A Mixed Blessing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-dependent regulation of T-type calcium channels by submembrane calcium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-type Ca2+ channel modulation by this compound bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-type Ca(2+) channel modulation by this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound bromide - Wikipedia [en.wikipedia.org]
- 7. This compound bromide inhibits muscle contractions via L-type calcium channels in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound bromide on contractile patterns in the human sigmoid colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. T-type calcium channels contribute to colonic hypersensitivity in a rat model of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Otilonium bromide muscarinic receptor subtype selectivity
An In-Depth Technical Guide to the Muscarinic Receptor Subtype Selectivity of Otilonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound bromide (OB) is a quaternary ammonium (B1175870) derivative with potent spasmolytic activity, primarily utilized in the treatment of Irritable Bowel Syndrome (IBS).[1] Its therapeutic efficacy is attributed to a complex mechanism of action that includes modulation of calcium channels and antagonism at specific neurotransmitter receptors.[1][2] A critical component of its pharmacological profile is its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide provides a comprehensive analysis of the subtype selectivity of this compound bromide for the M1, M2, M3, M4, and M5 muscarinic receptors. It consolidates quantitative binding and functional data, details the experimental protocols used to derive this data, and visualizes the associated signaling pathways to offer a clear perspective for research and development professionals.
Quantitative Analysis of Muscarinic Receptor Interaction
The interaction of this compound bromide with muscarinic receptor subtypes has been characterized through various radioligand binding and functional assays. The compound exhibits affinity for multiple subtypes, primarily in the sub-micromolar to micromolar range.
Binding Affinity
Radioligand binding studies are fundamental in determining the affinity of a compound for a specific receptor. These experiments measure the concentration of the unlabeled drug (this compound bromide) required to displace a specific radiolabeled ligand from the receptor. A study investigating the interaction of this compound bromide with 63 different receptors and ion channels found that it binds with sub-micromolar affinity to M1, M2, M4, and M5 muscarinic receptors.[3]
The half-maximal inhibitory concentration (IC50) values from competitive binding assays are summarized below.
Table 1: this compound Bromide Binding Affinities (IC50) at Muscarinic Receptor Subtypes
| Receptor Subtype | IC50 (nM) | Reference Compound | Tissue/Cell Source | Reference |
| M1 | 200 | Pirenzepine | Rat Cerebral Cortex | [4] |
| M2 | 1220 | Atropine | Rat Heart | [4] |
| M3 | No significant inhibition at nM level | 4-DAMP | Rat Salivary Gland | [4] |
| M4 | 220 | Atropine | Rat Striatum | [4] |
| M5 | 160 | Atropine | hM5 transfected CHO cells | [4] |
Note: The original study screened for inhibition at 1 µM. IC50 values were determined for receptors showing >50% inhibition at this concentration.[4]
Functional Antagonism
Functional assays measure the ability of a compound to inhibit a receptor-mediated physiological response. For this compound bromide, these studies have focused on its ability to antagonize agonist-induced calcium mobilization and smooth muscle contraction, which are key events downstream of muscarinic receptor activation, particularly the M3 subtype.
In studies using isolated human colonic crypts, where acetylcholine (ACh)-induced calcium signals are mediated by M3 receptors, this compound bromide inhibited these signals in a dose-dependent manner.[5][6] Similar inhibitory effects were observed in Chinese Hamster Ovary (CHO) cells stably expressing the human M3 receptor (CHO-M3 cells).[6][7] Further studies in human cultured colonic smooth muscle cells and guinea-pig colon circular muscle have confirmed its functional antagonism of muscarinic receptor-mediated responses.[8][9]
Table 2: this compound Bromide Functional Antagonism at Muscarinic Receptors
| Assay Type | Endpoint Measured | Agonist | IC50 / EC50 (µM) | Tissue/Cell Source | Reference |
| Calcium Imaging | Inhibition of Ca²⁺ mobilization | Acetylcholine | 0.88 | Isolated Human Colonic Crypts | [6][7] |
| Calcium Imaging | Inhibition of Ca²⁺ mobilization | Acetylcholine | Not specified, but effective | CHO-M3 cells | [6] |
| Calcium Imaging | Inhibition of Ca²⁺ transients | Carbachol | 8.4 | Human Colonic Smooth Muscle Cells | [9] |
| Sucrose Gap | Inhibition of membrane depolarization | Methacholine | 4.1 | Guinea-pig Proximal Colon | [8] |
| Sucrose Gap | Inhibition of contraction | Methacholine | 3.7 | Guinea-pig Proximal Colon | [8] |
Experimental Protocols
The quantitative data presented were generated using standardized and validated pharmacological assays. The following sections detail the methodologies for competitive radioligand binding and functional calcium imaging assays.
Competitive Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity (Ki or IC50) of a test compound by measuring its ability to compete with a radiolabeled ligand for a specific receptor subtype.[10][11]
Objective: To determine the concentration of this compound bromide that inhibits 50% of the specific binding of a radiolabeled antagonist to a specific muscarinic receptor subtype.
Materials:
-
Receptor Source: Membranes from tissues or cultured cells expressing a high density of a single muscarinic receptor subtype (e.g., rat cerebral cortex for M1, CHO cells transfected with the human M5 receptor).[4][11]
-
Radioligand: A high-affinity muscarinic antagonist labeled with tritium (B154650) ([³H]), such as [³H]-Pirenzepine for M1 or [³H]-QNB for general muscarinic binding.[11]
-
Test Compound: this compound bromide, serially diluted.
-
Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity antagonist like atropine.[11]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[11]
-
Equipment: 96-well plates, cell harvester, glass fiber filters, liquid scintillation counter.[12]
Workflow:
Functional Calcium Imaging Assay
This protocol describes the measurement of intracellular calcium ([Ca²⁺]i) mobilization following receptor activation, a key functional response for Gq-coupled receptors like M3. The inhibitory effect of this compound bromide is quantified.[5][6]
Objective: To determine the concentration of this compound bromide that inhibits 50% of the agonist-induced increase in intracellular calcium.
Materials:
-
Cell Source: Isolated human colonic crypts or CHO cells stably expressing the human M3 receptor (CHO-M3).[6]
-
Calcium Indicator Dye: A fluorescent Ca²⁺ indicator such as Fura-2 AM.
-
Agonist: Acetylcholine (ACh) or Carbachol.
-
Test Compound: this compound bromide, serially diluted.
-
Buffer: Krebs-Henseleit solution or similar physiological buffer.
-
Equipment: Fluorescence imaging system (microscope with appropriate filters), perfusion system.
Workflow:
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are classified into two main families based on their G-protein coupling and subsequent downstream signaling cascades.[13][14] this compound bromide's antagonist activity at these receptors blocks the initiation of these pathways.
M1, M3, and M5 Receptor Signaling (Gq/11-coupled)
The M1, M3, and M5 receptor subtypes preferentially couple to G-proteins of the Gq/11 family.[13][15] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[16][17] IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[18] The elevated cytosolic Ca²⁺ and DAG together activate protein kinase C (PKC), leading to the phosphorylation of various downstream targets and culminating in cellular responses like smooth muscle contraction and glandular secretion.[16][19]
M2 and M4 Receptor Signaling (Gi/o-coupled)
The M2 and M4 receptor subtypes couple to inhibitory G-proteins of the Gi/o family.[14][20] Upon activation by acetylcholine, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[13][21] Reduced cAMP levels lead to decreased activity of protein kinase A (PKA). Additionally, the dissociated Gβγ subunits can directly interact with and modulate the activity of ion channels, most notably activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[20] This leads to potassium efflux, hyperpolarization of the cell membrane, and an overall inhibitory effect on cellular excitability, such as slowing the heart rate.[15][20]
Conclusion
This compound bromide demonstrates a complex interaction profile with muscarinic acetylcholine receptors. Binding data indicates a notable affinity for M1, M4, and M5 subtypes in the sub-micromolar range, with a lower affinity for the M2 subtype.[4] While direct high-affinity binding to the M3 receptor was not observed in the cited screening study, functional assays unequivocally demonstrate that this compound bromide potently antagonizes M3-mediated responses, such as calcium mobilization and smooth muscle contraction, in physiologically relevant tissues like the human colon.[6][7][8]
This suggests that this compound bromide's spasmolytic effects in the gut are significantly driven by its functional antagonism at M3 receptors on smooth muscle and epithelial cells, in addition to its well-documented effects on L-type calcium channels.[2][22] The antagonism at other muscarinic subtypes may also contribute to its overall therapeutic profile. This detailed understanding of this compound bromide's subtype selectivity is crucial for the rational design of future therapeutic agents and for refining its clinical application in gastrointestinal disorders.
References
- 1. This compound Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound bromide: a selective spasmolytic for the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor binding profile of this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The colon-selective spasmolytic this compound bromide inhibits muscarinic M(3) receptor-coupled calcium signals in isolated human colonic crypts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The colon-selective spasmolytic this compound bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of this compound bromide in the circular muscle of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of action of this compound bromide (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. portlandpress.com [portlandpress.com]
- 14. Non-Neuronal Functions of the M2 Muscarinic Acetylcholine Receptor [mdpi.com]
- 15. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 16. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 20. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. axonmedchem.com [axonmedchem.com]
Tachykinin NK2 Receptor Antagonism by Otilonium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otilonium bromide (OB) is a quaternary ammonium (B1175870) derivative with spasmolytic properties, primarily used in the treatment of irritable bowel syndrome (IBS).[1] Its therapeutic effects are attributed to a multifaceted mechanism of action that includes the blockade of L-type and T-type calcium channels, interference with muscarinic responses, and notably, antagonism of the tachykinin NK2 receptor.[1][2] This technical guide provides an in-depth exploration of the interaction between this compound bromide and the tachykinin NK2 receptor, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows. Tachykinin NK2 receptors, predominantly expressed on smooth muscle cells in the gastrointestinal tract, are key mediators of intestinal motility.[3] Their antagonism by this compound bromide is a critical component of its efficacy in managing symptoms of hypermotility.[4]
Quantitative Data on this compound Bromide's NK2 Receptor Antagonism
The affinity and potency of this compound bromide at the tachykinin NK2 receptor have been quantified through various in vitro assays. The following tables summarize the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) from radioligand binding and functional studies.
| Radioligand Binding Assays | Receptor Source | Radioligand | Test Compound | Ki (μM) | Reference |
| Competitive Binding | CHO cells transfected with human NK2 receptor | [¹²⁵I]neurokinin A (agonist) | This compound Bromide | 7.2 | [5] |
| Competitive Binding | CHO cells transfected with human NK2 receptor | [³H]SR 48968 (antagonist) | This compound Bromide | 2.2 | [5] |
| Functional Assays | Tissue/Cell Preparation | Agonist | Measured Response | Test Compound | IC50 (μM) | Reference |
| Membrane Depolarization | Guinea-pig proximal colon circular muscle | [βAla⁸]neurokinin A (4-10) | Inhibition of depolarization | This compound Bromide | 38 | [5] |
| Muscle Contraction | Guinea-pig proximal colon circular muscle | [βAla⁸]neurokinin A (4-10) | Inhibition of contraction | This compound Bromide | 45 | [5] |
| Membrane Depolarization (in the presence of nifedipine) | Guinea-pig proximal colon circular muscle | [βAla⁸]neurokinin A (4-10) | Inhibition of depolarization | This compound Bromide | 41 | [5] |
| Receptor Internalization | Human colonic smooth muscle cells | [βAla⁸]NKA(4-10) | Inhibition of internalization | This compound Bromide | 0.59 | [2] |
Signaling Pathways
The tachykinin NK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 and Gs protein pathways.[6][7] Activation by its endogenous ligand, neurokinin A (NKA), initiates a cascade of intracellular events leading to smooth muscle contraction. This compound bromide acts as a direct antagonist at this receptor, blocking the initiation of this signaling cascade.
Experimental Protocols
Radioligand Binding Assay for NK2 Receptor
This protocol outlines a competitive binding assay to determine the affinity of this compound bromide for the tachykinin NK2 receptor.
Materials and Reagents:
-
Cell membranes from a cell line expressing human recombinant NK2 receptors.
-
Radioligand: [¹²⁵I]-Neurokinin A or [³H]-SR 48968.
-
Unlabeled competitor: this compound Bromide.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine.
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw frozen aliquots of cell membranes expressing the NK2 receptor on ice. Homogenize the membranes in cold binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate to a final volume of 250 µL:
-
Total Binding: 150 µL of membrane suspension, 50 µL of radioligand, and 50 µL of binding buffer.
-
Non-specific Binding: 150 µL of membrane suspension, 50 µL of radioligand, and 50 µL of a high concentration of an unlabeled NK2 receptor ligand (e.g., 10 µM NKA).
-
Competition Binding: 150 µL of membrane suspension, 50 µL of radioligand, and 50 µL of varying concentrations of this compound bromide.
-
-
Incubation: Incubate the plate at room temperature (e.g., 23-30°C) for a predetermined time (e.g., 60-180 minutes) with gentle agitation to reach binding equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer.
-
Counting: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound bromide. Determine the IC50 value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: Guinea Pig Colon Smooth Muscle Contraction
This protocol describes an ex vivo functional assay to evaluate the antagonistic effect of this compound bromide on NK2 receptor-mediated smooth muscle contraction.
Materials and Reagents:
-
Male guinea pigs (e.g., 250-350 g).
-
Krebs-Ringer solution (composition in mM: NaCl 120.35, KCl 5.9, NaHCO₃ 15.5, NaH₂PO₄ 1.2, MgSO₄ 1.2, CaCl₂ 2.5, glucose 11.5), gassed with 97% O₂ and 3% CO₂.[8]
-
NK2 receptor agonist: [βAla⁸]neurokinin A (4-10).
-
Antagonist: this compound Bromide.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig. Isolate the proximal colon and place it in oxygenated Krebs-Ringer solution.[8] Carefully dissect circular muscle strips (e.g., 10 mm long and 2 mm wide).
-
Mounting: Mount the muscle strips in organ baths containing Krebs-Ringer solution maintained at 37°C and continuously gassed. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with frequent washing.
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the NK2 agonist [βAla⁸]neurokinin A (4-10) to determine the baseline contractile response.
-
Antagonist Incubation: After washing out the agonist and allowing the tissue to return to baseline, incubate the muscle strips with a specific concentration of this compound bromide for a predetermined period (e.g., 30 minutes).
-
Repeat Agonist Curve: In the continued presence of this compound bromide, repeat the cumulative concentration-response curve for [βAla⁸]neurokinin A (4-10).
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of this compound bromide. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value to quantify the potency of this compound bromide.
NK2 Receptor Internalization Assay
This protocol details a method to study the effect of this compound bromide on agonist-induced NK2 receptor internalization in human colonic smooth muscle.
Materials and Reagents:
-
Full-thickness human colonic segments obtained from surgical resections.
-
Krebs solution.
-
NK2 receptor agonist: [βAla⁸]NKA(4-10).
-
Antagonist: this compound Bromide (e.g., 0.1-10 µmol/L).
-
4% paraformaldehyde in phosphate (B84403) buffer for fixation.
-
Cryostat for sectioning.
-
Primary antibody against the NK2 receptor.
-
Fluorescently labeled secondary antibody.
-
Confocal microscope.
Procedure:
-
Tissue Incubation: Incubate full-thickness human colonic segments in Krebs solution in the presence of this compound bromide at various concentrations for a specific duration. A control group without this compound bromide should be included.
-
Agonist Stimulation: Add the NK2 receptor selective agonist [βAla⁸]NKA(4-10) to the incubation medium and continue the incubation.
-
Fixation: Following incubation, fix the tissue segments in 4% paraformaldehyde.
-
Cryosectioning: After fixation, cryoprotect the tissues (e.g., in sucrose (B13894) solutions) and prepare cryosections (e.g., 10-15 µm thick).
-
Immunohistochemistry:
-
Permeabilize the sections and block non-specific binding sites.
-
Incubate with the primary antibody specific for the NK2 receptor.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the sections with an appropriate mounting medium.
-
-
Confocal Microscopy and Analysis:
-
Examine the sections using a confocal microscope.
-
In unstimulated cells, NK2 receptor immunoreactivity is expected to be primarily on the cell membrane.
-
In agonist-stimulated cells, immunoreactivity will appear as internalized vesicles within the cytoplasm.
-
Quantify the number of smooth muscle cells showing internalized NK2 receptors in the different treatment groups (control, agonist alone, agonist + this compound bromide).
-
-
Data Analysis: Compare the percentage of cells with internalized receptors across the different conditions to determine the inhibitory effect of this compound bromide on agonist-induced NK2 receptor internalization.
Conclusion
This compound bromide exhibits a clear antagonistic effect on the tachykinin NK2 receptor, a key mechanism contributing to its spasmolytic activity in the gastrointestinal tract. This is supported by quantitative data from both radioligand binding and functional assays. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound bromide and other potential NK2 receptor antagonists. The visualization of the NK2 receptor signaling pathway and the experimental workflows further elucidates the mode of action of this compound bromide and provides a practical guide for researchers in the field. This comprehensive understanding is crucial for the rational design and development of novel therapeutics for motility disorders such as IBS.
References
- 1. The force generated by a visceral smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. innoprot.com [innoprot.com]
- 7. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. A smooth muscle tone-dependent stretch-activated migrating motor pattern in isolated guinea-pig distal colon - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Pharmacological Profile of Otilonium Bromide: A Technical Guide
Introduction
Otilonium bromide (OB) is a quaternary ammonium (B1175870) derivative with potent spasmolytic activity, primarily utilized in the management of irritable bowel syndrome (IBS).[1][2][3][4] Its clinical efficacy is attributed to a complex and multifaceted mechanism of action, which is predominantly localized to the gastrointestinal tract due to its poor systemic absorption.[1][3][4][5] This technical guide provides an in-depth overview of the in-vitro pharmacological profile of this compound bromide, focusing on its interactions with various cellular targets. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.
Core Mechanisms of Action
In-vitro studies have elucidated that this compound bromide's spasmolytic effects arise from its ability to modulate multiple cellular targets involved in smooth muscle contraction and nociception.[1][2][3][4] The primary mechanisms include the blockade of voltage-gated calcium channels, antagonism of muscarinic receptors, and interaction with tachykinin NK2 receptors.[1][6][7] This multi-target profile contributes to its robust inhibitory effects on intestinal motility and visceral pain.[1][2][3][4]
Data Presentation: Quantitative In-Vitro Pharmacology of this compound Bromide
The following tables summarize the quantitative data from various in-vitro studies, providing key metrics such as IC50, EC50, and Ki values for this compound bromide against its principal molecular targets.
Table 1: L-Type Calcium Channel Blocking Activity
| Preparation | Method | Parameter | Value (µM) | Reference |
| Human Sigmoid Colon Smooth Muscle Cells | Calcium Imaging (KCl-induced transients) | IC50 | 0.2 | [8][9] |
| Human Jejunal Circular Smooth Muscle Cells | Patch Clamp | % Inhibition at 0.9 µM | 25% | [10][11] |
| Human Jejunal Circular Smooth Muscle Cells | Patch Clamp | % Inhibition at 9 µM | 90% | [10][11] |
| Rat Colonic Smooth Muscle Cells | Patch Clamp | EC50 | 0.885 | [12] |
| Human Cultured Colonic Smooth Muscle Cells | Calcium Imaging (KCl-induced transients) | EC50 | 3.6 | [6] |
| Human Cultured Colonic Smooth Muscle Cells | Calcium Imaging (BayK8644-induced transients) | EC50 | 4.0 | [6] |
Table 2: T-Type Calcium Channel Blocking Activity
| Channel Subtype (expressed in HEK293 cells) | Method | Parameter | Value (nM) | Reference |
| CaV3.1 (α1G) | Patch Clamp | IC50 | 774 ± 109 | [13] |
| CaV3.2 (α1H) | Patch Clamp | IC50 | >1000 | [14][15] |
| CaV3.3 (α1I) | Patch Clamp | IC50 | Significantly lower than CaV3.1 & CaV3.2 | [14][15] |
Table 3: Muscarinic Receptor Antagonism
| Receptor Subtype | Preparation | Method | Parameter | Value (nM) | Reference |
| M1, M2, M4, M5 | Various | Radioligand Binding | Ki | Sub-micromolar affinity | [16] |
| M2 | Rat Colon | Radioligand Binding | IC50 | 1220 | [16] |
| M3 | Isolated Human Colonic Crypts | Calcium Imaging (ACh-induced signals) | IC50 | 880 | [17][18] |
| Muscarinic (general) | Guinea-Pig Proximal Colon | Sucrose Gap (Methacholine-induced depolarization) | IC50 | 4.1 µM | [7] |
| Muscarinic (general) | Guinea-Pig Proximal Colon | Sucrose Gap (Methacholine-induced contraction) | IC50 | 3.7 µM | [7] |
| Muscarinic (general) | Human Cultured Colonic Smooth Muscle Cells | Calcium Imaging (Carbachol-induced transients) | EC50 | 8.4 µM | [6] |
| Muscarinic (general) | Rat Colonic Strips | Muscle Bath (Carbachol-induced contraction) | EC50 | 13.0 µM | [6] |
Table 4: Tachykinin NK2 Receptor Antagonism
| Preparation | Method | Parameter | Value (µM) | Reference |
| CHO cells (human NK2 receptor) | Radioligand Binding ([125I]neurokinin A) | Ki | 7.2 | [7] |
| CHO cells (human NK2 receptor) | Radioligand Binding ([3H]SR 48968) | Ki | 2.2 | [7] |
| Guinea-Pig Proximal Colon | Sucrose Gap ([βAla8]NKA (4-10)-induced depolarization) | IC50 | 38 | [7] |
| Guinea-Pig Proximal Colon | Sucrose Gap ([βAla8]NKA (4-10)-induced contraction) | IC50 | 45 | [7] |
| Human Cultured Colonic Smooth Muscle Cells | Calcium Imaging (NKA-induced transients) | EC50 | 11.7 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Patch-Clamp Technique for Ion Channel Analysis
The patch-clamp technique is employed to record ion currents across the cell membrane of isolated smooth muscle cells or heterologous expression systems (e.g., HEK293 cells).[10][11][12][14][15]
Methodology:
-
Cell Preparation: Single smooth muscle cells are enzymatically dissociated from tissue samples (e.g., human jejunum, rat colon) or cultured cells (e.g., HEK293) transfected with specific ion channel subunits are prepared.[10][11][12][14][15]
-
Pipette Preparation: Borosilicate glass capillaries are pulled into micropipettes with a tip resistance of 2-5 MΩ when filled with intracellular solution.[19][20]
-
Seal Formation: The micropipette is pressed against the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal ( >1 GΩ).[19][21][22]
-
Configuration:
-
Whole-Cell Configuration: A strong pulse of suction is applied to rupture the membrane patch, allowing electrical access to the entire cell. This is used to record macroscopic currents from the entire cell membrane.[19][21][22]
-
Cell-Attached/Inside-Out/Outside-Out Configurations: These are used for single-channel recordings.[19][21][22]
-
-
Voltage Clamp: The membrane potential is held constant ("clamped") at a specific voltage by a feedback amplifier, and the current required to maintain this voltage is measured, reflecting the ion flow through the channels.[20][21]
-
Data Acquisition: Currents are recorded in response to voltage steps or ramps before and after the application of this compound bromide at various concentrations to determine its inhibitory effects.[10][11][12][14][15]
Calcium Imaging for Intracellular Calcium Measurement
Calcium imaging is used to measure changes in intracellular calcium concentration ([Ca2+]i) in response to stimuli in cultured smooth muscle cells or isolated tissues like colonic crypts.[6][8][9][17][18]
Methodology:
-
Cell Loading: Cells are incubated with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM). The AM ester form allows the dye to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.
-
Stimulation: After a baseline fluorescence measurement, cells are stimulated with agonists (e.g., KCl, BayK8644, carbachol, neurokinin A) in the presence or absence of varying concentrations of this compound bromide.[6][8][9]
-
Fluorescence Measurement: The fluorescence intensity of the indicator is measured over time using a fluorescence microscope equipped with a sensitive camera. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated to determine the [Ca2+]i.
-
Data Analysis: The change in fluorescence intensity or ratio is used to quantify the inhibition of calcium transients by this compound bromide, from which EC50 or IC50 values can be calculated.[6]
Radioligand Binding Assays for Receptor Affinity
Radioligand binding assays are performed to determine the binding affinity (Ki) of this compound bromide for specific receptors, such as muscarinic and tachykinin NK2 receptors.[7][16]
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from tissues (e.g., rat colon) or cultured cells (e.g., CHO cells transfected with the human NK2 receptor).[7][16][23][24]
-
Assay Setup: The membrane preparation is incubated with a specific radiolabeled ligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors, [125I]neurokinin A or [3H]SR 48968 for NK2 receptors) at a fixed concentration.[7][23][24]
-
Competition Binding: The incubation is carried out in the presence of increasing concentrations of unlabeled this compound bromide.[23][24]
-
Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.[23][25]
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Isolated Tissue Bath for Smooth Muscle Contractility
Isolated tissue bath experiments are used to assess the effect of this compound bromide on the contractility of smooth muscle strips from various regions of the gastrointestinal tract (e.g., guinea-pig colon, rat colon).[7][12][26]
Methodology:
-
Tissue Preparation: Strips of smooth muscle are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Ringer solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).[26]
-
Tension Recording: One end of the tissue strip is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.
-
Stimulation: Contractions are induced by electrical field stimulation or by the addition of contractile agents (e.g., methacholine, neurokinin A agonists).[7][26]
-
Drug Application: The effect of this compound bromide is assessed by adding it to the bath at various concentrations prior to or during stimulation.
-
Data Analysis: The inhibition of the contractile response by this compound bromide is quantified, and concentration-response curves are constructed to determine IC50 values.[7]
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways affected by this compound bromide.
Experimental Workflows
Caption: Workflow for patch-clamp experiments.
Caption: Workflow for radioligand binding assays.
Logical Relationships
Caption: Logical relationship of this compound bromide's actions.
References
- 1. This compound Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Bromide: A Drug with a Complex Mechanism of Action. | Semantic Scholar [semanticscholar.org]
- 3. This compound Bromide: A Drug with a Complex Mechanism of Action | Bentham Science [eurekaselect.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. This compound bromide: a selective spasmolytic for the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of this compound bromide (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of this compound bromide in the circular muscle of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound bromide on contractile patterns in the human sigmoid colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. This compound bromide inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound bromide inhibits muscle contractions via L-type calcium channels in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. T-type Ca2+ channel modulation by this compound bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. T-type Ca(2+) channel modulation by this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Receptor binding profile of this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The colon-selective spasmolytic this compound bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The colon-selective spasmolytic this compound bromide inhibits muscarinic M(3) receptor-coupled calcium signals in isolated human colonic crypts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. personal.utdallas.edu [personal.utdallas.edu]
- 20. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 21. youtube.com [youtube.com]
- 22. Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology | The Scientist [the-scientist.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. merckmillipore.com [merckmillipore.com]
- 26. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Otilonium Bromide: A Multifaceted Modulator of the Enteric Nervous System
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Otilonium bromide (OB) is a quaternary ammonium (B1175870) derivative with potent spasmolytic activity, primarily utilized in the management of Irritable Bowel Syndrome (IBS). Its therapeutic efficacy stems from a complex and multifaceted mechanism of action within the gastrointestinal tract, particularly on the enteric nervous system (ENS). Unlike systemically absorbed drugs, OB exhibits poor systemic absorption, concentrating its effects locally on the colonic wall.[1][2] This technical guide provides a comprehensive overview of the molecular and cellular effects of this compound bromide on the ENS, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to serve as a resource for researchers, scientists, and drug development professionals.
Introduction
The enteric nervous system, often referred to as the "second brain," is a complex network of neurons and glial cells embedded in the wall of the gastrointestinal tract. It plays a crucial role in regulating gut motility, secretion, blood flow, and immune function. In pathological conditions such as IBS, dysregulation of the ENS can lead to symptoms of abdominal pain, bloating, and altered bowel habits. This compound bromide exerts its therapeutic effects by targeting key components of the ENS and smooth muscle cells, thereby restoring normal gut function.[1][2] This document will delve into the specific molecular interactions and cellular consequences of OB's action.
Mechanism of Action
This compound bromide's primary mechanism of action is the modulation of ion channels and receptors involved in neuronal signaling and smooth muscle contraction. Its effects are pleiotropic, involving the blockade of calcium channels, antagonism of muscarinic receptors, and interaction with tachykinin receptors.[1][3][4]
Calcium Channel Blockade
A cornerstone of OB's spasmolytic activity is its ability to block voltage-gated calcium channels in intestinal smooth muscle cells, thereby inhibiting the influx of calcium required for contraction.[5][6]
-
L-type Calcium Channels: OB potently inhibits L-type calcium channels, which are the main pathway for calcium entry into smooth muscle cells.[5][7] This action directly contributes to the relaxation of intestinal smooth muscle, alleviating spasms.[5][6]
-
T-type Calcium Channels: In addition to its effects on L-type channels, OB also blocks T-type calcium channels.[1][8] While L-type channels are crucial for sustained contractions, T-type channels are thought to play a role in regulating the excitability of smooth muscle cells and neurons.[8]
Muscarinic Receptor Antagonism
This compound bromide exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors.[5][9] Acetylcholine is a key excitatory neurotransmitter in the gut, promoting smooth muscle contraction and secretion.
-
M3 Receptor Selectivity: Studies have shown that OB has a notable affinity for the M3 muscarinic receptor subtype, which is predominantly expressed on smooth muscle cells and is coupled to calcium mobilization from intracellular stores.[10][11] By blocking M3 receptors, OB further contributes to its spasmolytic effect.
-
Broad Muscarinic Receptor Binding: OB also binds to other muscarinic receptor subtypes, including M1, M2, M4, and M5, with sub-micromolar affinity, suggesting a broad modulatory role on cholinergic signaling within the ENS.[9]
Tachykinin NK2 Receptor Antagonism
Tachykinins, such as neurokinin A (NKA), are neuropeptides that play a significant role in mediating visceral hypersensitivity and gut motility. This compound bromide acts as an antagonist at tachykinin NK2 receptors.[12][13] This action is thought to contribute to its analgesic effects by modulating the activity of sensory afferent neurons.[12]
Quantitative Data
The following tables summarize the quantitative data on the inhibitory effects of this compound bromide on various targets within the enteric nervous system.
| Target | Experimental Model | Parameter | Value | Reference |
| L-type Calcium Channels | ||||
| Rat colonic smooth muscle cells | EC50 | 885 nM | [5] | |
| Human colonic smooth muscle cells (KCl-induced Ca2+ transients) | EC50 | 3.6 µM | [14] | |
| Human colonic smooth muscle cells (BayK8644-induced Ca2+ transients) | EC50 | 4.0 µM | [14] | |
| T-type Calcium Channels | ||||
| HEK293 cells expressing CaV3.1 | % Inhibition (at 3 µM) | 82.6 ± 2.2% | [8] | |
| HEK293 cells expressing CaV3.1 | % Inhibition (at 10 µM) | 96.7 ± 0.7% | [8] | |
| Muscarinic Receptors | ||||
| Human colonic crypts (ACh-induced Ca2+ signals) | IC50 | 880 nM | [10][11] | |
| Rat colon (M2 receptors) | IC50 | 1220 nM | [9] | |
| Human colonic smooth muscle cells (Carbachol-induced Ca2+ transients) | EC50 | 8.4 µM | [14] | |
| Rat colonic strips (Carbachol-induced contraction) | EC50 | 13.0 µM | [14] | |
| Tachykinin Receptors | ||||
| Human colonic smooth muscle cells (NKA-induced Ca2+ transients) | EC50 | 11.7 µM | [14] | |
| Human colon (NK2 receptor internalization) | IC50 | 0.59 µM | [15] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound bromide and a typical experimental workflow for studying its effects.
Figure 1: this compound Bromide's multifaceted mechanism of action on enteric smooth muscle cells.
Figure 2: Experimental workflow for studying colonic strip contractility in an organ bath.
Experimental Protocols
Organ Bath Studies on Colonic Strips
This in vitro method is used to assess the contractility of intestinal smooth muscle and the effects of pharmacological agents.[1][6][16]
-
Tissue Preparation:
-
Obtain segments of the colon from the desired species (e.g., rat, human).
-
Remove the mucosa and submucosa layers to isolate the muscularis externa.
-
Cut muscle strips in the longitudinal and circular orientations.
-
-
Experimental Setup:
-
Suspend the muscle strips in organ baths containing Krebs solution (composition in mM: 137.4 Na+, 5.9 K+, 2.5 Ca2+, 1.2 Mg2+, 124 Cl−, 15.5 HCO3−, 1.2 H2PO4−, and 11.5 glucose) maintained at 37°C and aerated with 95% O2 and 5% CO2.[8]
-
Connect the strips to isometric force transducers to record contractile activity.
-
Allow the tissues to stabilize for a period of at least 60 minutes, with periodic washing with fresh Krebs solution.
-
-
Procedure:
-
Induce contractions using various stimuli, such as high potassium chloride (KCl) solution (e.g., 50 mM), acetylcholine (ACh), or electrical field stimulation (EFS).[1][6][16]
-
Record baseline contractile responses.
-
Introduce this compound bromide at varying concentrations into the organ bath and allow it to incubate with the tissue.
-
Re-apply the contractile stimuli in the presence of OB and record the responses.
-
Analyze the data to determine the inhibitory effect of OB on smooth muscle contraction.
-
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in isolated cells.[5][7][8]
-
Cell Preparation:
-
Isolate single smooth muscle cells from the colon via enzymatic digestion.
-
Alternatively, use a cell line (e.g., HEK293) heterologously expressing the ion channel of interest (e.g., L-type or T-type calcium channels).[8]
-
-
Recording Configuration:
-
Use the whole-cell patch-clamp configuration to record macroscopic currents from the entire cell membrane.
-
A glass micropipette filled with an appropriate intracellular solution is sealed onto the cell membrane.
-
The membrane patch under the pipette tip is then ruptured to allow electrical access to the cell's interior.
-
-
Solutions:
-
External Solution (for T-type Ca2+ channels in HEK293 cells): NaCl Ringer solution.[8]
-
The specific composition of internal and external solutions will vary depending on the ion channel being studied.
-
-
Procedure:
-
Establish a stable whole-cell recording.
-
Apply voltage protocols to elicit ion channel currents.
-
Perfuse the cell with an external solution containing this compound bromide at different concentrations.
-
Record the changes in ion channel currents in the presence of OB.
-
Analyze the data to determine the blocking effect of OB on the specific ion channels.
-
Measurement of Visceral Sensitivity
This in vivo or ex vivo method assesses the perception of pain in response to mechanical stimuli in the gut, a key feature of IBS.[3]
-
Methodology:
-
In human studies, a barostat is often used. A balloon is inserted into the rectum or sigmoid colon and inflated at a controlled rate (e.g., rapid phasic distension at 870 ml/min).[3]
-
In animal models, colorectal distension (CRD) is a common method. A balloon is inserted into the colon and inflated to various pressures or volumes.
-
-
Parameters Measured:
-
Sensory thresholds: The pressure or volume at which the subject first perceives a sensation, the urge to defecate, and pain.[3]
-
Maximum tolerable volume/pressure: The highest level of distension the subject can tolerate.[3]
-
Visceromotor response (in animals): Abdominal contractions in response to colorectal distension, measured by electromyography.
-
-
Procedure:
-
Establish baseline sensory thresholds or visceromotor responses.
-
Administer this compound bromide (e.g., 40 mg three times daily in humans).[3]
-
Repeat the distension protocol after a period of treatment.
-
Compare the pre- and post-treatment responses to determine the effect of OB on visceral sensitivity.
-
Conclusion
This compound bromide is a peripherally acting spasmolytic agent with a complex and well-defined mechanism of action on the enteric nervous system and colonic smooth muscle. Its ability to simultaneously target multiple pathways involved in gut hypermotility and visceral hypersensitivity—namely L-type and T-type calcium channels, muscarinic M3 receptors, and tachykinin NK2 receptors—underpins its clinical efficacy in the treatment of Irritable Bowel Syndrome. The localized action of OB in the colon minimizes systemic side effects, offering a favorable therapeutic window. This in-depth guide provides a foundation for further research into the nuanced effects of this compound bromide and the development of novel therapies for functional gastrointestinal disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Repeated this compound bromide administration prevents neurotransmitter changes in colon of rats underwent to wrap restraint stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound bromide enhances sensory thresholds of volume and pressure in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patch Clamp Protocol [labome.com]
- 5. This compound bromide inhibits muscle contractions via L-type calcium channels in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. T-type Ca2+ channel modulation by this compound bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor binding profile of this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The colon-selective spasmolytic this compound bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The colon-selective spasmolytic this compound bromide inhibits muscarinic M(3) receptor-coupled calcium signals in isolated human colonic crypts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of this compound bromide and ibodutant on the internalization of the NK2 receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of action of this compound bromide (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spasmolytic Properties of Otilonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Otilonium bromide (OB) is a quaternary ammonium (B1175870) derivative with potent spasmolytic activity, primarily utilized in the management of irritable bowel syndrome (IBS). Its clinical efficacy stems from a multifaceted mechanism of action targeting the smooth muscle of the gastrointestinal tract. This technical guide provides a comprehensive overview of the spasmolytic properties of this compound bromide, detailing its molecular targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate its effects. Quantitative data from key studies are summarized in tabular format for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and gastrointestinal pharmacology.
Introduction
Gastrointestinal smooth muscle contractility is a complex process regulated by a sophisticated interplay of neuronal and humoral signals. Dysregulation of this process can lead to motility disorders such as IBS, characterized by abdominal pain, bloating, and altered bowel habits. Spasmolytic agents aim to alleviate these symptoms by reducing smooth muscle hypercontractility. This compound bromide is a locally acting spasmolytic with a complex pharmacological profile, making it a subject of significant research interest.[1][2] Its quaternary ammonium structure confers low systemic absorption, concentrating its effects within the gastrointestinal tract and minimizing systemic side effects.[3]
Mechanism of Action
This compound bromide exerts its spasmolytic effects through a combination of actions on several key targets in and around intestinal smooth muscle cells. Its primary mechanisms include the blockade of voltage-gated calcium channels, antagonism of muscarinic M3 receptors, and modulation of tachykinin NK2 receptors.
Blockade of Voltage-Gated Calcium Channels
The influx of extracellular calcium (Ca2+) through voltage-gated calcium channels is a critical step in the initiation of smooth muscle contraction. This compound bromide has been demonstrated to inhibit both L-type and T-type calcium channels.
-
L-type Calcium Channels: this compound bromide effectively blocks L-type Ca2+ channels, which are the main pathway for Ca2+ entry required for sustained smooth muscle contraction.[1][4] This action directly leads to muscle relaxation and the alleviation of spasms. Studies have shown that OB inhibits L-type Ca2+ currents in human intestinal smooth muscle cells in a concentration-dependent manner.[4]
-
T-type Calcium Channels: In addition to L-type channels, this compound bromide also inhibits T-type Ca2+ channels.[5][6] While the precise role of T-type channels in intestinal motility is still under investigation, their blockade by OB may contribute to its overall spasmolytic efficacy, potentially offering an advantage over selective L-type Ca2+ channel blockers.[6]
Antagonism of Muscarinic M3 Receptors
Acetylcholine (B1216132) (ACh) is a major excitatory neurotransmitter in the gut, inducing smooth muscle contraction via activation of muscarinic receptors. The M3 receptor subtype, coupled to Gq/11 proteins, is the primary mediator of ACh-induced contraction in the intestine. This compound bromide acts as a competitive antagonist at M3 receptors, inhibiting ACh-induced Ca2+ mobilization from intracellular stores and subsequent contraction.[3][7]
Modulation of Tachykinin NK2 Receptors
Tachykinins, such as neurokinin A (NKA), are potent excitatory neuropeptides that contribute to intestinal motility and visceral hypersensitivity. This compound bromide has been shown to antagonize the tachykinin NK2 receptor, which is expressed on smooth muscle cells and enteric neurons.[8][9] By blocking NK2 receptors, OB can reduce both direct smooth muscle contraction and neurogenic inflammation, contributing to its analgesic and spasmolytic effects.
Quantitative Data
The following tables summarize the quantitative data from various in vitro studies investigating the inhibitory effects of this compound bromide on its primary targets.
Table 1: Inhibitory Potency of this compound Bromide on Ion Channels and Receptors
| Target | Preparation | Agonist/Stimulus | Parameter | Value | Reference(s) |
| L-type Ca2+ Channels | Human Jejunal Circular Smooth Muscle Cells | - | % Inhibition (at 0.9 µM) | 25% | [4] |
| L-type Ca2+ Channels | Human Jejunal Circular Smooth Muscle Cells | - | % Inhibition (at 9 µM) | 90% | [4] |
| T-type Ca2+ Channels (CaV3.1) | HEK293 Cells | - | IC50 | > 3 µM | [6] |
| T-type Ca2+ Channels (CaV3.2) | HEK293 Cells | - | IC50 | > 3 µM | [6] |
| T-type Ca2+ Channels (CaV3.3) | HEK293 Cells | - | IC50 | ~1 µM | [6] |
| Muscarinic M3 Receptor | Human Colonic Crypts | Acetylcholine | IC50 | 880 nM | [3] |
| Tachykinin NK2 Receptor | CHO Cells (human NK2) | [125I]Neurokinin A | Ki | 7.2 µM | [9] |
| Tachykinin NK2 Receptor | CHO Cells (human NK2) | [3H]SR 48968 | Ki | 2.2 µM | [9] |
Table 2: Functional Antagonism by this compound Bromide in Tissue Preparations
| Preparation | Agonist/Stimulus | Parameter | Value | Reference(s) |
| Guinea-pig Colon Circular Muscle | Methacholine (Depolarization) | IC50 | 4.1 µM | [9] |
| Guinea-pig Colon Circular Muscle | Methacholine (Contraction) | IC50 | 3.7 µM | [9] |
| Guinea-pig Colon Circular Muscle | KCl (Contraction) | IC50 | 31 µM | [9] |
| Guinea-pig Colon Circular Muscle | [betaAla8]NKA (4-10) (Depolarization) | IC50 | 38 µM | [9] |
| Guinea-pig Colon Circular Muscle | [betaAla8]NKA (4-10) (Contraction) | IC50 | 45 µM | [9] |
| Rat Colonic Strips | Electrical Field Stimulation (Contraction) | EC50 | 7.3 µM | [5] |
| Human Cultured Colonic Smooth Muscle Cells | Neurokinin A (Ca2+ transients) | EC50 | 11.7 µM | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the spasmolytic properties of this compound bromide.
Isolated Organ Bath Studies
Objective: To assess the effect of this compound bromide on the contractility of isolated intestinal smooth muscle strips in response to various spasmogens.
Methodology:
-
Tissue Preparation: A segment of intestine (e.g., guinea pig ileum or colon) is excised and placed in a dissecting dish containing oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C.[10][11][12] The longitudinal or circular muscle layer is carefully dissected and cut into strips of appropriate size.
-
Mounting: The muscle strip is suspended in a temperature-controlled organ bath filled with physiological salt solution, continuously bubbled with 95% O2 and 5% CO2.[10][11] One end of the strip is fixed to a stationary hook, and the other is connected to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60 minutes) under a basal tension (e.g., 1 g), with periodic washing.[12]
-
Contraction Induction: A contractile agent (agonist) such as acetylcholine, histamine, or potassium chloride is added to the organ bath to induce muscle contraction.
-
Drug Application: After a stable contraction is achieved, this compound bromide is added to the bath in a cumulative or non-cumulative manner to obtain a concentration-response curve.
-
Data Acquisition and Analysis: The isometric tension is recorded using a data acquisition system. The inhibitory effect of this compound bromide is quantified by calculating the IC50 or EC50 values. For competitive antagonism studies, a Schild analysis can be performed.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To directly measure the effect of this compound bromide on ion channel currents in isolated smooth muscle cells.
Methodology:
-
Cell Isolation: Single smooth muscle cells are enzymatically dispersed from intestinal tissue.
-
Recording Setup: A glass micropipette with a tip diameter of ~1-2 µm is filled with an appropriate intracellular solution and mounted on a micromanipulator.[13][14][15][16] The isolated cells are placed in a recording chamber on the stage of an inverted microscope.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).[14]
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusional access to the cell interior.[16]
-
Voltage-Clamp Protocol: The membrane potential is held at a specific voltage (holding potential), and voltage steps are applied to elicit ion channel currents.
-
Drug Perfusion: this compound bromide is applied to the cell via a perfusion system.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the effect of this compound bromide on channel activity, including parameters like current amplitude and inactivation kinetics.
Intracellular Calcium Imaging
Objective: To visualize and quantify the effect of this compound bromide on intracellular calcium concentration ([Ca2+]i) in response to agonists.
Methodology:
-
Cell/Tissue Preparation: Isolated smooth muscle cells or intact intestinal crypts are used.[3][17][18]
-
Dye Loading: The cells or tissues are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[17][18] The AM ester form allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the active dye inside.
-
Imaging Setup: The preparation is placed on the stage of a fluorescence microscope equipped with a light source for excitation at different wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a camera to capture the emitted fluorescence.[19]
-
Agonist Stimulation: An agonist (e.g., acetylcholine or NKA) is added to stimulate an increase in [Ca2+]i.
-
Drug Application: this compound bromide is pre-incubated or co-applied with the agonist.
-
Data Acquisition and Analysis: The ratio of fluorescence intensities at the two excitation wavelengths is calculated to determine the [Ca2+]i. The effect of this compound bromide is quantified by measuring the reduction in the agonist-induced calcium signal.[3]
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound bromide for specific receptors (e.g., muscarinic M3 and tachykinin NK2).
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (from cell lines or tissue homogenates) are prepared by homogenization and centrifugation.[20][21][22][23][24]
-
Assay Setup: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]-NMS for muscarinic receptors or [125I]-NKA for NK2 receptors) and varying concentrations of unlabeled this compound bromide.[20][21][22]
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.[20]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC50 value of this compound bromide, from which the inhibition constant (Ki) can be calculated.[21]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound bromide and a general workflow for its in vitro characterization.
Caption: this compound Bromide's multifaceted mechanism of action on smooth muscle cells.
Caption: Experimental workflow for characterizing spasmolytic compounds like this compound Bromide.
Conclusion
This compound bromide is a well-established spasmolytic agent with a complex and multifaceted mechanism of action. Its ability to concurrently target multiple pathways involved in smooth muscle contraction—namely voltage-gated calcium channels, muscarinic M3 receptors, and tachykinin NK2 receptors—underpins its clinical efficacy in treating the symptoms of irritable bowel syndrome. The experimental methodologies detailed in this guide, from isolated organ bath studies to sophisticated electrophysiological and imaging techniques, have been instrumental in unraveling this complex pharmacology. For researchers and drug development professionals, a thorough understanding of these mechanisms and experimental approaches is crucial for the development of novel and more targeted therapies for gastrointestinal motility disorders. This technical guide serves as a foundational resource for further investigation into the spasmolytic properties of this compound bromide and related compounds.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. This compound Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The colon-selective spasmolytic this compound bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound bromide inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. T-type Ca(2+) channel modulation by this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The colon-selective spasmolytic this compound bromide inhibits muscarinic M(3) receptor-coupled calcium signals in isolated human colonic crypts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of this compound bromide in the circular muscle of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 12. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. Patch Clamp Protocol [labome.com]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. personal.utdallas.edu [personal.utdallas.edu]
- 17. moodle2.units.it [moodle2.units.it]
- 18. ionbiosciences.com [ionbiosciences.com]
- 19. brainvta.tech [brainvta.tech]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Otilonium Bromide's Role in Modulating Visceral Hypersensitivity: A Technical Guide
Introduction
Visceral hypersensitivity, a condition characterized by a lowered pain threshold and an exaggerated response to stimuli within the internal organs, is a cornerstone of the pathophysiology of Irritable Bowel Syndrome (IBS).[1][2] It manifests as abdominal pain and discomfort, often triggered by normal physiological events such as intestinal contractions or gas.[1] Otilonium Bromide (OB) is a quaternary ammonium (B1175870) derivative with antispasmodic properties, utilized in the treatment of IBS.[3][4] Its efficacy stems from a complex and localized mechanism of action within the gastrointestinal tract, which not only reduces smooth muscle hypermotility but also directly modulates the pathways of visceral sensation.[5][6] Due to its poor systemic absorption, OB concentrates in the large intestine, minimizing systemic side effects while maximizing its therapeutic effect at the target site.[3][4][5] This guide provides an in-depth technical overview of the mechanisms through which this compound Bromide modulates visceral hypersensitivity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound Bromide exerts its effects through a multi-target mechanism, simultaneously acting on several key pathways involved in gastrointestinal motility and nociception.[4] This composite action involves the blockade of calcium ion channels, antagonism of muscarinic receptors, and interaction with tachykinin NK2 receptors.[4][5][7] This multifaceted approach is crucial for its ability to alleviate both the cramping and pain associated with visceral hypersensitivity in IBS.[4]
The primary actions of this compound Bromide include:
-
Blockade of L-type and T-type Calcium Channels: By inhibiting the influx of calcium into smooth muscle cells, OB directly reduces the contractile activity of the intestine.[3][4][8] This is a principal contributor to its spasmolytic effect.
-
Antagonism of Muscarinic M3 Receptors: OB interferes with acetylcholine-induced calcium mobilization and smooth muscle contraction by acting on M3 receptors.[9][10]
-
Antagonism of Tachykinin NK2 Receptors: The drug interacts with NK2 receptors on both smooth muscle cells and primary afferent neurons, which may contribute to the reduction of both motility and abdominal pain.[4][7][11]
Quantitative Data on this compound Bromide's Activity
The multifaceted action of this compound Bromide has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data regarding its inhibitory effects on different targets.
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound Bromide
| Target | Preparation | Agonist/Stimulus | IC50 / Ki | Reference |
|---|---|---|---|---|
| L-type Ca²⁺ Channels | Human Sigmoid Smooth Muscle Cells | KCl | 0.2 µM | [12] |
| Rat Colonic Smooth Muscle Cells | Depolarization (-70 to 0 mV) | 885 nM | [13] | |
| Human Sigmoid Colon Strips (RPCs¹) | Spontaneous | 49.9 nM | [12] | |
| Human Sigmoid Colon Strips (Tone) | Stretch-induced | 10.7 nM | [12] | |
| T-type Ca²⁺ Channels | HEK293 cells (Caᵥ3.1) | - | ~3 µM | [14] |
| HEK293 cells (Caᵥ3.2) | - | ~3 µM | [14] | |
| HEK293 cells (Caᵥ3.3) | - | < 3 µM | [14] | |
| Muscarinic M3 Receptors | Human Colonic Crypts | Acetylcholine | 880 nM | [9][10][15] |
| Guinea-pig Colon Muscle | Methacholine (Contraction) | 3.7 µM | [7] | |
| Guinea-pig Colon Muscle | Methacholine (Depolarization) | 4.1 µM | [7] | |
| Tachykinin NK2 Receptors | Guinea-pig Colon Muscle | [βAla⁸]NKA(4-10) (Contraction) | 45 µM | [7] |
| Guinea-pig Colon Muscle | [βAla⁸]NKA(4-10) (Depolarization) | 38 µM | [7] | |
| CHO cells (human NK2) | [¹²⁵I]Neurokinin A (Binding) | Ki = 7.2 µM | [7] | |
| CHO cells (human NK2) | [³H]SR 48968 (Binding) | Ki = 2.2 µM | [7] |
¹RPCs: Rhythmic Phasic Contractions
Table 2: Clinical Efficacy of this compound Bromide in Patients with IBS
| Parameter | Study Design | Treatment Duration | Result | P-value | Reference |
|---|---|---|---|---|---|
| Pain Threshold (Pressure) | Barostat, rapid phasic distension | 1 week | Increased from 26.3 to 29.1 mmHg | <0.05 | [16][17] |
| Max Tolerable Volume (Pressure) | Barostat, rapid phasic distension | 1 week | Increased from 28.7 to 38.1 mmHg | <0.05 | [17] |
| Max Tolerable Volume (Volume) | Barostat, rapid phasic distension | 1 week | Increased from 213 to 278 ml | <0.05 | [17] |
| Weekly Pain Episodes | Double-blind, placebo-controlled | 15 weeks | Reduction of 0.90 (OB) vs 0.65 (placebo) | 0.03 | [16][18] |
| Abdominal Bloating Severity | Double-blind, placebo-controlled | 15 weeks | Reduction of 1.2 (OB) vs 0.9 (placebo) | 0.02 | [16][18] |
| Symptom Relapse Rate | 10-week follow-up post-treatment | 10 weeks | 10% (OB) vs 27% (placebo) | 0.009 |[16][18] |
Experimental Protocols
The understanding of this compound Bromide's effect on visceral hypersensitivity is built upon specific preclinical and clinical experimental models.
Preclinical Assessment of Visceral Hypersensitivity
A common approach involves inducing a state of visceral hypersensitivity in rodents and then measuring the effect of a therapeutic agent.[19][20][21]
1. Induction of Visceral Hypersensitivity (TNBS Model) The trinitrobenzene sulfonic acid (TNBS) model is used to induce a local colonic inflammation that leads to a state of chronic visceral hypersensitivity.[19][22]
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g) are typically used.[19][22]
-
Procedure:
-
Rats are fasted for 24 hours with free access to water.[22]
-
Animals are lightly anesthetized (e.g., with isoflurane).[22]
-
A soft catheter is inserted intra-rectally to a depth of 8 cm.[22]
-
0.5 mL of TNBS solution (e.g., 50 mg/mL in 50% ethanol) is slowly instilled into the colon.[22]
-
The rat is held in a head-down position for one minute to ensure distribution of the solution.[22]
-
Visceral sensitivity testing is typically performed several days to weeks after TNBS administration, once acute inflammation has subsided but hypersensitivity persists.[19]
-
2. Measurement of Visceral Sensitivity (Colorectal Distension) Visceral sensitivity is most commonly quantified by measuring the visceromotor response (VMR) to graded colorectal distension (CRD).[19][23] The VMR is a pseudoaffective reflex involving abdominal muscle contraction.[19]
-
Surgical Preparation: Electromyography (EMG) electrodes are surgically implanted into the external oblique abdominal muscle to record the VMR.[19][24]
-
Distension Procedure:
-
A flexible balloon catheter is inserted into the descending colon and rectum.[25]
-
The animal is placed in a small, transparent enclosure to acclimate.[25]
-
The balloon is rapidly inflated to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10-20 seconds), followed by a rest period.[25][26]
-
EMG activity is recorded, amplified, and quantified (e.g., by integrating the total area under the curve during distension).
-
The response to each pressure level is recorded before and after administration of this compound Bromide or a vehicle control.
-
In Vitro Mechanistic Assays
1. Patch-Clamp Electrophysiology for Ion Channel Blockade This technique allows for the direct measurement of ion flow through channels in the cell membrane, providing definitive evidence of channel blockade.[8][13]
-
Cell Preparation: Single smooth muscle cells are isolated from intestinal tissue (e.g., human jejunum or rat colon), or a cell line heterologously expressing the channel of interest (e.g., HEK293 cells) is used.[8]
-
Recording:
-
The whole-cell patch-clamp configuration is established using a glass micropipette.[8]
-
The cell is held at a specific membrane potential (e.g., -70 mV).[13]
-
A voltage step protocol is applied to elicit the opening of the target ion channels (e.g., a depolarization step to 0 mV to open L-type Ca²⁺ channels).[13]
-
The resulting inward current is recorded.
-
The baseline current is established, after which this compound Bromide is applied to the extracellular solution via perfusion.[14]
-
The voltage step protocol is repeated in the presence of OB, and the reduction in current is measured to determine the degree of inhibition.[13]
-
2. Tachykinin Receptor Antagonism Assay Functional assays are used to determine the ability of OB to block the signaling cascade initiated by tachykinin receptor activation.[27][28]
-
Cell Line: A cell line stably expressing the human tachykinin NK2 receptor is used (e.g., CHO cells).[7][28]
-
Assay Principle: NK2 receptors couple to Gq proteins, which activate phospholipase C and lead to an increase in intracellular calcium.[27][28] This calcium flux can be measured using a fluorescent calcium indicator.
-
Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
A baseline fluorescence reading is taken.
-
Cells are pre-incubated with varying concentrations of this compound Bromide or a vehicle control.
-
A specific NK2 receptor agonist (e.g., Neurokinin A) is added to stimulate the receptors.[28]
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time.
-
The inhibitory effect of this compound Bromide is quantified by comparing the calcium response in its presence to the control response. An IC50 value can then be calculated.
-
Conclusion
This compound Bromide modulates visceral hypersensitivity through a sophisticated, multi-target mechanism of action that is localized to the gastrointestinal tract. By simultaneously inhibiting key pathways responsible for smooth muscle contraction (L-type and T-type Ca²⁺ channels, M3 receptors) and nociceptive signaling (T-type Ca²⁺ channels, NK2 receptors), it effectively reduces both the frequency and intensity of abdominal pain and discomfort in IBS.[4][18][29] The quantitative data from both preclinical and clinical studies provide robust evidence for its efficacy. The detailed experimental protocols outlined herein form the basis for the continued investigation and characterization of this and other compounds aimed at treating functional gastrointestinal disorders. This comprehensive understanding of its pharmacodynamics solidifies this compound Bromide's role as a key therapeutic agent in the management of visceral hypersensitivity.
References
- 1. Efficacy of this compound bromide in irritable bowel syndrome: a pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Irritable bowel syndrome: focus on this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 4. This compound Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound bromide: a selective spasmolytic for the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Bromide Prevents Cholinergic Changes in the Distal Colon Induced by Chronic Water Avoidance Stress, a Rat Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of this compound bromide in the circular muscle of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound bromide inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The colon-selective spasmolytic this compound bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The colon-selective spasmolytic this compound bromide inhibits muscarinic M(3) receptor-coupled calcium signals in isolated human colonic crypts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of this compound bromide on contractile patterns in the human sigmoid colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound bromide inhibits muscle contractions via L-type calcium channels in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. T-type Ca2+ channel modulation by this compound bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Long-term efficacy and safety of this compound bromide in the management of irritable bowel syndrome: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound bromide enhances sensory thresholds of volume and pressure in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Randomised clinical trial: this compound bromide improves frequency of abdominal pain, severity of distention and time to relapse in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stress and visceral pain: from animal models to clinical therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study [jnmjournal.org]
- 22. benchchem.com [benchchem.com]
- 23. Animal models of visceral pain and the role of the microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.physiology.org [journals.physiology.org]
- 25. Visceral Sensitivity Assessment [bio-protocol.org]
- 26. academic.oup.com [academic.oup.com]
- 27. benchchem.com [benchchem.com]
- 28. innoprot.com [innoprot.com]
- 29. researchgate.net [researchgate.net]
Otilonium Bromide: A Technical Guide to its Molecular Interactions with Ion Channels
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the molecular mechanisms of Otilonium Bromide (OB), a quaternary ammonium (B1175870) derivative used as a spasmolytic agent in the treatment of Irritable Bowel Syndrome (IBS). Its therapeutic efficacy is rooted in a complex and multifaceted interaction with several ion channels and receptors within the gastrointestinal tract. This guide synthesizes key quantitative data, details common experimental protocols used in its study, and visualizes the associated signaling pathways.
Quantitative Analysis of Molecular Interactions
This compound Bromide's spasmolytic activity is not attributed to a single mode of action but rather to a combination of effects on various cellular targets.[1][2] The drug primarily concentrates in the wall of the large bowel, where it exerts its effects locally.[1] Its principal mechanism involves the modulation of calcium ion (Ca²⁺) influx and mobilization, which is critical for smooth muscle contraction.[1][3][4] The following tables summarize the quantitative data from various studies on its interactions with key ion channels and receptors.
Table 1: Inhibition of Voltage-Gated Ion Channels by this compound Bromide
| Target Channel | Species/Tissue/Cell Line | Method | Quantitative Value (IC₅₀/EC₅₀) | Key Findings |
| L-type Ca²⁺ Channels | Human Jejunal Smooth Muscle Cells | Patch-Clamp | 25% inhibition at 0.9 µM; 90% at 9 µM | OB inhibits Ca²⁺ entry at clinically relevant concentrations. No effect on Na⁺ or K⁺ currents was observed.[5][6] |
| L-type Ca²⁺ Channels | Human Colonic Smooth Muscle Cells | Calcium Imaging (KCl-induced) | EC₅₀ = 3.6 µM | Demonstrates potent inhibition of Ca²⁺ influx via L-type channels.[7] |
| L-type Ca²⁺ Channels | Human Colonic Smooth Muscle Cells | Calcium Imaging (BayK8644-induced) | EC₅₀ = 4.0 µM | Confirms inhibitory action using an L-type channel agonist.[7] |
| L-type Ca²⁺ Channels | Human Sigmoid Colon Smooth Muscle Cells | Calcium Imaging (KCl-induced) | IC₅₀ = 0.2 µM (200 nM) | High potency observed in human sigmoid colon, a primary target tissue.[8] |
| L-type Ca²⁺ Channels | Rat Colonic Smooth Muscle Cells | Patch-Clamp | EC₅₀ = 885 nM | The inhibitory effect of OB on inward current was confirmed to be on L-type Ca²⁺ current using nifedipine.[9][10] |
| L-type Ca²⁺ Channels | Rat Colon | Receptor Binding Assay | IC₅₀ = 1020 nM (vs. Verapamil (B1683045) site) | OB shows competitive interaction with the verapamil binding site on L-type channels.[11] |
| T-type Ca²⁺ Channels (Caᵥ3.1) | HEK293 Cells (transfected) | Patch-Clamp | IC₅₀ = 774 nM | OB reversibly blocks the Caᵥ3.1 (α1G) T-type Ca²⁺ channel subunit.[12][13] |
| T-type Ca²⁺ Channels (Caᵥ3.2) | HEK293 Cells (transfected) | Patch-Clamp | IC₅₀ = 774 nM (approx.) | OB also blocks the Caᵥ3.2 (α1H) subunit, prevalent in the gastrointestinal tract.[12] |
| T-type Ca²⁺ Channels (Caᵥ3.3) | HEK293 Cells (transfected) | Patch-Clamp | IC₅₀ < 774 nM (higher affinity) | OB demonstrates a significantly greater affinity for the Caᵥ3.3 (α1I) subunit compared to Caᵥ3.1 and Caᵥ3.2.[12][14] |
| Na⁺/K⁺ Channels | Human Circular Smooth Muscle Cells | Patch-Clamp | No significant effect | OB's action is selective for Ca²⁺ channels over Na⁺ and K⁺ channels in this tissue.[5][6] |
Table 2: Effects of this compound Bromide on Receptor-Mediated Responses
| Target Receptor/Pathway | Species/Tissue/Cell Line | Method | Quantitative Value (IC₅₀/EC₅₀) | Key Findings |
| Muscarinic M₃ Receptors | Human Colonic Crypts (ACh-induced Ca²⁺ signal) | Fluorescence Imaging | IC₅₀ = 880 nM | OB specifically inhibits M₃ receptor-coupled calcium signals, suggesting a potential anti-secretory action.[15] |
| Muscarinic Receptors | Human Colonic Smooth Muscle Cells (Carbachol-induced Ca²⁺) | Calcium Imaging | EC₅₀ = 8.4 µM | OB inhibits calcium transients induced by muscarinic receptor activation.[7] |
| Muscarinic M₂ Receptors | Rat Colon | Receptor Binding Assay | IC₅₀ = 1220 nM | Shows competitive interaction with muscarinic M₂ receptors.[11] |
| Muscarinic Receptors | Guinea-Pig Colon (Methacholine-induced contraction) | Sucrose (B13894) Gap | IC₅₀ = 3.7 µM | Demonstrates potent antimuscarinic effects on both membrane depolarization and smooth muscle contraction.[16] |
| Tachykinin NK₂ Receptors | Human Colonic Smooth Muscle Cells (NKA-induced Ca²⁺) | Calcium Imaging | EC₅₀ = 11.7 µM | OB inhibits responses mediated by neurokinin A (NKA), indicating tachykinin receptor antagonism.[7] |
| Tachykinin NK₂ Receptors | Guinea-Pig Colon ([βAla⁸]NKA(4-10)-induced response) | Sucrose Gap | IC₅₀ = 38 µM (depolarization), 45 µM (contraction) | Confirms NK₂ receptor antagonist activity.[16] |
| Tachykinin NK₁ Receptors | Guinea-Pig Colon ([Sar⁹]SP-sulphone-induced contraction) | Sucrose Gap | IC₅₀ = 43 µM | OB suppresses contractions initiated by NK₁ receptor agonists, likely via downstream Ca²⁺ channel blockade.[16] |
Key Experimental Protocols
The characterization of this compound Bromide's molecular interactions relies on several key electrophysiological and pharmacological techniques.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record ion channel currents from individual cells, providing direct evidence of channel blockade.
-
Cell Preparation: Studies commonly use either primary isolated smooth muscle cells from human or animal tissue (e.g., colon, jejunum) or heterologous expression systems like Human Embryonic Kidney (HEK293) cells.[5][12] HEK293 cells are transfected with cDNAs encoding specific ion channel subunits (e.g., Caᵥ3.1, Caᵥ3.2, Caᵥ3.3) to isolate and study the drug's effect on a single channel type.[12][14]
-
Recording Procedure:
-
A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular-like solution, is pressed against the membrane of a single cell to form a high-resistance seal ("giga-seal").
-
A brief suction pulse is applied to rupture the cell membrane patch under the pipette tip, establishing electrical access to the cell's interior (the "whole-cell" configuration).
-
The membrane potential is clamped at a holding potential (e.g., -100 mV), and voltage steps are applied to elicit specific ion channel currents (e.g., stepping to -40 mV to record T-type Ca²⁺ currents).[12]
-
Control currents are recorded in an extracellular solution (e.g., NaCl Ringer). The solution is then exchanged with one containing increasing concentrations of this compound Bromide (e.g., 10⁻⁸ to 10⁻⁵ M) to measure the degree of current inhibition.[12][14]
-
Data is amplified, digitized, and analyzed to determine parameters like percentage inhibition and IC₅₀ values.[12]
-
Calcium Imaging
This method measures changes in intracellular calcium concentration ([Ca²⁺]i), a key downstream event of ion channel and receptor activation, in response to stimuli.
-
Cell/Tissue Preparation: Experiments are performed on cultured smooth muscle cells (e.g., Human Cultured Colonic Smooth Muscle Cells - HCSMCs) or isolated tissues like human colonic crypts.[7][15]
-
Fluorescent Dye Loading: Cells are loaded with a Ca²⁺-sensitive fluorescent indicator dye (e.g., Fura-2 AM). The fluorescence intensity of the dye changes in proportion to the concentration of free intracellular Ca²⁺.
-
Measurement:
-
A baseline fluorescence is established.
-
Cells are stimulated with a specific agonist to induce a Ca²⁺ transient. The stimulus can be a depolarizing agent like KCl (to open voltage-gated Ca²⁺ channels), a receptor agonist like carbachol (B1668302) or neurokinin A, or a Ca²⁺ channel agonist like BayK8644.[7][8]
-
The experiment is repeated after pre-incubating the cells with this compound Bromide to measure its inhibitory effect on the Ca²⁺ signal.
-
Fluorescence is monitored using a fluorescence imaging system, and the data is used to calculate EC₅₀ values for the inhibition of Ca²⁺ transients.[7]
-
Isolated Tissue (Organ Bath) and Sucrose Gap Experiments
These techniques measure the contractile and electrical responses of intact smooth muscle tissue strips.
-
Tissue Preparation: Circular smooth muscle strips are dissected from animal (rat, guinea-pig) or human colon and mounted in an organ bath or a sucrose gap apparatus.[8][16] The tissue is continuously perfused with an oxygenated physiological solution (e.g., Krebs solution) at 37°C.[12]
-
Measurement:
-
Mechanical Activity: Contractile force is measured using an isometric force transducer. The effect of OB is tested on spontaneous contractions or contractions induced by electrical field stimulation (EFS) or specific agonists (e.g., methacholine, substance P).[8][16]
-
Electrical Activity (Sucrose Gap): This method allows for the recording of changes in the collective membrane potential of the smooth muscle tissue. It is used to measure the effect of OB on membrane depolarization and action potentials induced by agonists.[16]
-
Dose-response curves are generated by applying cumulative concentrations of this compound Bromide, and IC₅₀ values for the inhibition of contraction or depolarization are calculated.
-
Visualizing Mechanisms and Workflows
The following diagrams illustrate the multifaceted mechanism of this compound Bromide and the experimental workflow used to characterize its effects.
References
- 1. This compound Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound bromide: a selective spasmolytic for the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 4. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound bromide inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Mechanisms of action of this compound bromide (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound bromide on contractile patterns in the human sigmoid colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound bromide inhibits muscle contractions via L-type calcium channels in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor binding profile of this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. T-type Ca2+ channel modulation by this compound bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. T-type Ca(2+) channel modulation by this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The colon-selective spasmolytic this compound bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of this compound bromide in the circular muscle of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Otilonium Bromide: A Deep Dive into its Structure-Activity Relationship and Multifaceted Mechanism of Action
For Immediate Release
This technical whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of otilonium bromide, a quaternary ammonium (B1175870) compound widely used in the treatment of irritable bowel syndrome (IBS). This document is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry and pharmacology of antispasmodic agents. We will explore the key structural features of this compound bromide, its complex mechanism of action, and the experimental methodologies used to elucidate its pharmacological profile.
Introduction
This compound bromide is a locally acting antispasmodic that effectively alleviates abdominal pain and discomfort associated with IBS.[1][2] Its clinical efficacy stems from a multi-target mechanism of action, primarily focused on the smooth muscles of the gastrointestinal tract.[3][4] Due to its quaternary ammonium structure, this compound bromide exhibits poor systemic absorption, leading to a high concentration in the colon and a favorable safety profile with minimal systemic side effects.[5][6] This localized action is a key feature that distinguishes it from other antispasmodic agents.
Structure-Activity Relationship (SAR) of this compound Bromide
While dedicated, systematic SAR studies on this compound bromide analogs for antispasmodic activity are not extensively available in the public domain, a deductive analysis based on the known SAR of related quaternary ammonium compounds, muscarinic antagonists, and calcium channel blockers allows for an understanding of the contribution of its key structural features to its biological activity.
The structure of this compound bromide can be dissected into three main components: the quaternary ammonium head, a flexible linker, and a lipophilic aromatic moiety.
-
Quaternary Ammonium Head: The positively charged quaternary ammonium group is crucial for its interaction with the negatively charged residues in the binding pockets of its target receptors, such as muscarinic receptors. This feature is common among anticholinergic drugs and contributes significantly to their binding affinity. The nature of the alkyl substituents on the nitrogen atom can influence both potency and selectivity.
-
Flexible Linker: The ester-containing chain provides the necessary flexibility for the molecule to adopt an optimal conformation for binding to its various targets. The length and composition of this linker are critical for positioning the quaternary head and the lipophilic tail within their respective binding sites.
-
Lipophilic Aromatic Moiety: The bulky and lipophilic part of the molecule, which includes two aromatic rings and an octyloxy chain, is essential for its interaction with hydrophobic pockets in both calcium channels and muscarinic receptors. This lipophilic character also contributes to the drug's high affinity for cell membranes, promoting its concentration in the gastrointestinal tract.
A study on the antimicrobial properties of this compound bromide and its analogs has provided some insight into its SAR, although this is not directly related to its antispasmodic activity.[1] Further research focusing on the systematic modification of each of these structural components is needed to fully elucidate the SAR of this compound bromide as an antispasmodic.
Multifaceted Mechanism of Action
This compound bromide's therapeutic effect is the result of its interaction with multiple targets involved in the regulation of smooth muscle contractility.[7][8] This includes blockade of L-type and T-type calcium channels, antagonism of muscarinic receptors, and interaction with tachykinin NK2 receptors.[5][6]
Calcium Channel Blockade
This compound bromide inhibits the influx of extracellular calcium into smooth muscle cells by blocking L-type and T-type voltage-gated calcium channels.[7] This is a primary mechanism for its spasmolytic effect, as calcium is a key second messenger in muscle contraction.
Muscarinic Receptor Antagonism
This compound bromide also acts as an antagonist at muscarinic acetylcholine (B1216132) receptors, particularly the M1, M2, M4, and M5 subtypes.[6] By blocking the action of acetylcholine, a major excitatory neurotransmitter in the gut, this compound bromide further contributes to the relaxation of intestinal smooth muscle.
Tachykinin NK2 Receptor Interaction
In addition to its effects on calcium channels and muscarinic receptors, this compound bromide has been shown to interact with tachykinin NK2 receptors.[5] Tachykinins are neuropeptides that play a role in gut motility and visceral hypersensitivity. By modulating NK2 receptor activity, this compound bromide may also contribute to the reduction of abdominal pain.
Quantitative Pharmacological Data
The following tables summarize the in vitro potency of this compound bromide at its various targets, as reported in the scientific literature.
Table 1: Inhibitory Activity of this compound Bromide on Calcium Channels
| Cell/Tissue Type | Agonist/Stimulus | Parameter | Value (µM) | Reference |
| Human Colonic Smooth Muscle Cells | KCl | IC50 | 0.2 | [3] |
Table 2: Antagonistic Activity of this compound Bromide at Muscarinic Receptors
| Receptor Subtype | Tissue/Cell Line | Parameter | Value (nM) | Reference |
| M3 | Isolated Human Colonic Crypts | IC50 | 880 | [3] |
Experimental Protocols
The pharmacological profile of this compound bromide has been characterized using a variety of in vitro and ex vivo experimental techniques. Below are detailed methodologies for some of the key assays.
Isolated Organ Bath for Smooth Muscle Contractility
This technique is used to assess the direct effect of a compound on the contractility of isolated smooth muscle strips.
Protocol Outline:
-
Tissue Preparation: Segments of the desired intestine (e.g., colon) are obtained from a suitable animal model (e.g., rat, guinea pig) and placed in cold, oxygenated Krebs-Henseleit solution. The longitudinal or circular muscle layer is carefully dissected and cut into strips of appropriate size.
-
Mounting: The muscle strips are mounted in an organ bath containing Krebs-Henseleit solution at 37°C and continuously gassed with 95% O2 / 5% CO2. One end of the strip is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period, with regular washing.
-
Contraction Induction: Contractions are induced by adding a contractile agent (e.g., acetylcholine, carbachol, KCl) to the organ bath.
-
Drug Application: Once a stable contraction is achieved, increasing concentrations of this compound bromide are added cumulatively to the bath to generate a concentration-response curve.
-
Data Analysis: The contractile force is recorded, and the inhibitory effect of this compound bromide is quantified by calculating the IC50 value (the concentration that produces 50% of the maximum inhibition).
Radioligand Binding Assay for Receptor Affinity
This assay is used to determine the binding affinity of a compound to a specific receptor.
Protocol Outline:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in a binding buffer.
-
Binding Reaction: Aliquots of the membrane preparation are incubated with a specific radiolabeled ligand (e.g., [3H]-QNB for muscarinic receptors) and varying concentrations of unlabeled this compound bromide.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filters are then washed with cold buffer to remove unbound radioactivity.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is subtracted from the total binding to determine the specific binding. The IC50 value for this compound bromide is determined from the competition curve, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.
Calcium Imaging in Smooth Muscle Cells
This technique allows for the direct measurement of intracellular calcium concentration in response to stimuli.
Protocol Outline:
-
Cell Culture and Loading: Primary smooth muscle cells are isolated and cultured. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Imaging: The loaded cells are placed on the stage of a fluorescence microscope equipped with a calcium imaging system.
-
Stimulation: The cells are perfused with a buffer containing a stimulating agent (e.g., KCl, carbachol) to induce an increase in intracellular calcium.
-
Drug Application: this compound bromide is then added to the perfusion buffer to assess its effect on the calcium signal.
-
Data Analysis: The fluorescence intensity is measured over time, and the changes in intracellular calcium concentration are calculated. The inhibitory effect of this compound bromide is quantified by comparing the calcium response in the presence and absence of the drug.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound bromide and a general workflow for its pharmacological characterization.
Caption: this compound Bromide's Multi-Target Signaling Pathway.
Caption: General Workflow for Antispasmodic Drug Discovery.
Conclusion
This compound bromide is a valuable therapeutic agent for the management of IBS, with a complex pharmacological profile that contributes to its clinical efficacy and safety. While its structure-activity relationship has not been fully elucidated through systematic studies of its analogs, an analysis of its structural components in the context of known SAR for related compound classes provides valuable insights into its mechanism of action. Further research in this area could lead to the development of even more potent and selective antispasmodic drugs with improved therapeutic profiles. The detailed experimental protocols and signaling pathway diagrams provided in this whitepaper serve as a comprehensive resource for researchers in the field of gastrointestinal pharmacology and medicinal chemistry.
References
- 1. rrpress.utsa.edu [rrpress.utsa.edu]
- 2. This compound bromide: a selective spasmolytic for the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 5. Quaternary ammonium derivatives as spasmolytics for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. This compound Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Otilonium Bromide: A Technical Guide to its Discovery, Mechanism, and Clinical Development
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Otilonium bromide (OB) is a quaternary ammonium (B1175870) derivative developed by Menarini's research division, distinguished by its potent spasmolytic activity on the smooth muscle of the gastrointestinal (GI) tract.[1][2] It is primarily indicated for the symptomatic treatment of Irritable Bowel Syndrome (IBS), particularly for the relief of abdominal pain, bloating, and altered bowel habits.[3][4] A key feature of this compound bromide is its unique pharmacokinetic profile, characterized by poor systemic absorption, which confines its action locally to the distal intestine.[5][6][7] This localized effect contributes to an excellent safety and tolerability profile, notably lacking the typical systemic atropine-like side effects associated with other antimuscarinic agents.[7][8] Its therapeutic efficacy is rooted in a complex and multi-target mechanism of action, involving the modulation of calcium influx and receptor-mediated signaling pathways in intestinal smooth muscle and epithelial cells.[6][9][10] This document provides a comprehensive technical overview of the synthesis, pharmacology, and clinical journey of this compound bromide.
Discovery and Synthesis
This compound bromide was first registered in Italy in 1983 for the treatment of IBS and has since been approved in over 50 countries.[1][8] Its development aimed to create a spasmolytic with selective action on the GI tract to minimize systemic side effects.
Chemical Synthesis
The synthesis of this compound bromide is a multi-step process, typically starting from ethyl 2-hydroxy-benzoate or o-octanoxy benzoic acid.[11][12] The overall yield is reported to be approximately 69.0%.[11] The general synthetic pathway involves:
-
Alkylation: The hydroxyl group of ethyl 2-hydroxy-benzoate is alkylated.
-
Hydrolysis: The ester is hydrolyzed to a carboxylic acid.
-
Acyl Chlorination: The carboxylic acid is converted to an acyl chloride.
-
Condensation: The acyl chloride is condensed with p-aminobenzoic acid.
-
Second Condensation: The resulting intermediate is reacted with diethylaminoethyl chloride.
-
Quaternization: The final step involves the reaction of the tertiary amine with bromomethane (B36050) (methyl bromide) to form the quaternary ammonium salt, this compound bromide.[11][12][13]
A diagram of this synthetic workflow is presented below.
Mechanism of Action
This compound bromide's spasmolytic effect is not attributed to a single pathway but rather a composite of actions on multiple targets in the colonic smooth muscle cells.[6][7] This multi-target mechanism is believed to be central to its clinical efficacy in reducing both hypermotility and visceral sensation.[7]
The primary mechanisms are:
-
Blockade of Voltage-Gated Calcium Channels: this compound bromide inhibits calcium ion influx required for smooth muscle contraction by blocking L-type and T-type calcium channels.[3][10][14]
-
Antagonism of Muscarinic M3 Receptors: It exhibits anticholinergic properties by blocking M3 receptors, which are coupled to calcium mobilization from intracellular stores.[5][15][16]
-
Antagonism of Tachykinin NK2 Receptors: It interferes with the action of tachykinins, which are excitatory neurotransmitters, by blocking NK2 receptors.[3][6][17]
These interactions collectively lead to the relaxation of gastrointestinal smooth muscle, preventing excessive contractions and alleviating abdominal cramps.[9][10]
References
- 1. Irritable Bowel Syndrome - OBIS Study. This compound Bromide maintains its efficacy even after treatment [menarini.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound bromide - Wikipedia [en.wikipedia.org]
- 4. wjgnet.com [wjgnet.com]
- 5. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound bromide: a selective spasmolytic for the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medsafe.govt.nz [medsafe.govt.nz]
- 9. This compound Bromide: A Drug with a Complex Mechanism of Action | Bentham Science [eurekaselect.com]
- 10. This compound Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN105037193A - Preparation method of this compound bromide - Google Patents [patents.google.com]
- 13. This compound bromide synthesis - chemicalbook [chemicalbook.com]
- 14. axonmedchem.com [axonmedchem.com]
- 15. The colon-selective spasmolytic this compound bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The colon-selective spasmolytic this compound bromide inhibits muscarinic M(3) receptor-coupled calcium signals in isolated human colonic crypts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of this compound bromide in the circular muscle of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Investigating Otilonium Bromide's Effects on Ca2+ Channels via Patch Clamp Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Otilonium Bromide (OB) is a quaternary ammonium (B1175870) derivative with spasmolytic properties, widely used in the treatment of irritable bowel syndrome (IBS).[1][2][3] Its therapeutic effects are largely attributed to its action on the smooth muscles of the gastrointestinal tract.[2][3] A primary mechanism of action for this compound Bromide is the modulation of calcium ion (Ca2+) influx through voltage-gated calcium channels, which is a critical step in initiating smooth muscle contraction.[2][3][4][5] Specifically, OB has been demonstrated to inhibit both L-type and T-type Ca2+ channels.[1][3][5][6][7] This document provides detailed application notes and protocols for characterizing the inhibitory effects of this compound Bromide on Ca2+ channels using the patch clamp technique.
Mechanism of Action of this compound Bromide
This compound Bromide exerts its spasmolytic effects through a multi-target mechanism.[3][5][8] It not only blocks L-type and T-type Ca2+ channels but also exhibits anti-muscarinic and anti-tachykininergic properties.[3][5][6][8] By blocking voltage-gated Ca2+ channels, OB directly reduces the influx of Ca2+ into smooth muscle cells, leading to muscle relaxation and the alleviation of spasms.[2][3]
digraph "Otilonium_Bromide_Signaling_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [arrowhead=T, penwidth=1.5];
OB [label="this compound Bromide", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];
L_type [label="L-type Ca2+ Channel", fillcolor="#FBBC05", fontcolor="#202124"];
T_type [label="T-type Ca2+ Channel", fillcolor="#FBBC05", fontcolor="#202124"];
Muscarinic_R [label="Muscarinic Receptors", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Tachykinin_R [label="Tachykinin Receptors", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Ca_influx [label="Ca2+ Influx", fillcolor="#F1F3F4", fontcolor="#202124"];
Contraction [label="Smooth Muscle\nContraction", fillcolor="#34A853", fontcolor="#FFFFFF"];
Relaxation [label="Smooth Muscle\nRelaxation", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
OB -> L_type [color="#5F6368"];
OB -> T_type [color="#5F6368"];
OB -> Muscarinic_R [color="#5F6368"];
OB -> Tachykinin_R [color="#5F6368"];
L_type -> Ca_influx [label=" reduces", fontcolor="#202124", color="#5F6368", style=dashed];
T_type -> Ca_influx [label=" reduces", fontcolor="#202124", color="#5F6368", style=dashed];
{Muscarinic_R, Tachykinin_R} -> Contraction [label=" inhibits signaling to", fontcolor="#202124", color="#5F6368", style=dashed];
Ca_influx -> Contraction [label=" leads to", fontcolor="#202124", color="#5F6368"];
Contraction -> Relaxation [label=" inhibited by OB, leading to", fontcolor="#202124", color="#5F6368", style=dotted];
}
Experimental workflow for patch clamp analysis.
Data Analysis
-
Measure the peak inward Ca2+ current at each voltage step, both before and after the application of this compound Bromide.
-
Construct current-voltage (I-V) relationship plots to visualize the effect of the drug on the voltage-dependence of channel activation.
-
Calculate the percentage of current inhibition for each concentration of this compound Bromide.
-
Plot the percentage of inhibition against the logarithm of the drug concentration to generate a dose-response curve.
-
Fit the dose-response curve with a Hill equation to determine the EC50 or IC50 value, which represents the concentration of this compound Bromide that produces a half-maximal inhibitory effect.
By following these protocols, researchers can effectively characterize the pharmacological effects of this compound Bromide on specific Ca2+ channel subtypes, contributing to a deeper understanding of its therapeutic mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 3. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound bromide inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Mechanisms of action of this compound bromide (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. T-type Ca(2+) channel modulation by this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of this compound bromide in the circular muscle of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcium Imaging Assay for Otilonium Bromide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otilonium bromide is a quaternary ammonium (B1175870) derivative with potent spasmolytic activity, primarily used in the treatment of irritable bowel syndrome (IBS).[1] Its therapeutic effect is largely attributed to its ability to modulate intracellular calcium (Ca²⁺) concentrations in smooth muscle cells of the gastrointestinal tract.[1][2] The primary mechanism of action involves the blockade of L-type voltage-gated calcium channels, thereby inhibiting the influx of extracellular Ca²⁺ that is crucial for muscle contraction.[3][4][5] Additionally, this compound bromide has been shown to interfere with T-type calcium channels and muscarinic receptors, contributing to its complex pharmacological profile.[1][2]
This application note provides a detailed protocol for a cell-based calcium imaging assay to quantitatively assess the inhibitory activity of this compound bromide on L-type calcium channels. This assay is suitable for high-throughput screening (HTS) and mechanistic studies.
Principle of the Assay
This assay quantifies the influx of extracellular calcium into cells following membrane depolarization, which activates voltage-gated L-type calcium channels. The intracellular calcium concentration is monitored using the fluorescent calcium indicator, Fluo-4 AM. Fluo-4 AM is a cell-permeant dye that, once inside the cell, is cleaved by intracellular esterases, trapping the fluorescent Fluo-4 molecule. Upon binding to Ca²⁺, the fluorescence intensity of Fluo-4 increases significantly. In the presence of an L-type calcium channel blocker like this compound bromide, the influx of Ca²⁺ upon depolarization is inhibited, resulting in a dose-dependent decrease in the Fluo-4 fluorescence signal. This change in fluorescence is measured using a fluorescence microplate reader or a high-content imaging system, allowing for the quantification of the compound's inhibitory activity.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound bromide's action and the experimental workflow of the calcium imaging assay.
Caption: this compound bromide's inhibition of L-type calcium channels.
Caption: Step-by-step workflow for the cell-based calcium imaging assay.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound bromide on L-type calcium channels from various studies.
Table 1: IC₅₀ Values of this compound Bromide on L-type Calcium Channel-Mediated Responses
| Cell Type/Tissue | Experimental Condition | IC₅₀ Value | Reference |
| Human Sigmoid Colon Smooth Muscle Cells | KCl-induced Ca²⁺ transients | 0.2 µM | [7][8] |
| Human Colonic Crypts | Acetylcholine-induced Ca²⁺ signals | 880 nM (0.88 µM) | [9] |
| Rat Colonic Smooth Muscle Cells | Spontaneous Activity Inhibition | logIC₅₀ = -5.31 (approx. 4.9 µM) | [4] |
| Rat Colonic Smooth Muscle Cells | Inward L-type Ca²⁺ current inhibition | 885 nM (0.885 µM) | [4] |
Table 2: EC₅₀ Values of this compound Bromide on Various Ca²⁺ Transients
| Cell Type | Stimulus | EC₅₀ Value | Reference |
| Human Cultured Colonic Smooth Muscle Cells | KCl-induced nifedipine-sensitive Ca²⁺ transients | 3.6 µM | [10] |
| Human Cultured Colonic Smooth Muscle Cells | BayK8644-induced nifedipine-sensitive Ca²⁺ transients | 4.0 µM | [10] |
| Human Cultured Colonic Smooth Muscle Cells | Carbachol-induced Ca²⁺ transients | 8.4 µM | [10] |
| Human Cultured Colonic Smooth Muscle Cells | Neurokinin A (NKA)-induced Ca²⁺ transients | 11.7 µM | [10] |
| Human Cultured Colonic Smooth Muscle Cells | CaCl₂-induced Ca²⁺ transients | 17.5 µM | [10] |
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human L-type calcium channel subunits (CaV1.2 α1c, β2, and α2δ) are recommended.[11] Alternatively, primary cells such as human colonic smooth muscle cells can be used.[3][10]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Plate: Black-walled, clear-bottom 96-well or 384-well microplates suitable for fluorescence measurements.
-
Fluo-4 AM Stock Solution (1 mM): Dissolve Fluo-4 AM in anhydrous DMSO.
-
Pluronic® F-127 (20% w/v): Dissolve Pluronic® F-127 in anhydrous DMSO.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound Bromide Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Depolarization Solution: Prepare a high-concentration KCl solution in Assay Buffer (e.g., 100 mM) to achieve the desired final concentration for depolarization.
Protocol for High-Throughput Calcium Imaging Assay
This protocol is adapted for a 96-well format.
-
Cell Seeding:
-
Culture cells to 80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed 40,000 to 80,000 cells per well in a 96-well plate.[12]
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the Dye Loading Solution :
-
Mix 10 µL of 1 mM Fluo-4 AM with 10 µL of 20% Pluronic F-127.[6]
-
Add this mixture to 10 mL of Assay Buffer for a final Fluo-4 AM concentration of approximately 10 µM.
-
-
Aspirate the culture medium from the cell plate.
-
Wash the cells once with 100 µL/well of Assay Buffer.
-
Add 100 µL/well of the Dye Loading Solution.[12]
-
-
Washing:
-
After incubation, gently aspirate the Dye Loading Solution.
-
Wash the cells three times with 100 µL/well of Assay Buffer, leaving a final volume of 80 µL/well.[6]
-
-
Compound Addition and Incubation:
-
Prepare serial dilutions of this compound bromide in Assay Buffer. Include a vehicle control (e.g., 0.1% DMSO in Assay Buffer).
-
Add 20 µL of the this compound bromide dilutions or vehicle to the respective wells.
-
Incubate for 10-20 minutes at room temperature to allow for compound binding.
-
-
Fluorescence Measurement:
-
Place the cell plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation).
-
Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[12]
-
Record a baseline fluorescence reading for 15-20 seconds.
-
The instrument's automated pipettor should add 20 µL of the Depolarization Solution to all wells to induce Ca²⁺ influx.
-
Continue recording the fluorescence signal for at least 60-120 seconds post-depolarization.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after depolarization.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound bromide concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
This application note provides a comprehensive guide for utilizing a calcium imaging assay to characterize the activity of this compound bromide as an L-type calcium channel blocker. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of gastrointestinal motility and the development of novel spasmolytic agents. The described assay is robust, scalable for high-throughput screening, and can be adapted for the evaluation of other potential L-type calcium channel modulators.
References
- 1. This compound Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound bromide inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound bromide inhibits muscle contractions via L-type calcium channels in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of this compound bromide on contractile patterns in the human sigmoid colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The colon-selective spasmolytic this compound bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of action of this compound bromide (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. content.abcam.com [content.abcam.com]
Application Notes and Protocols: Organ Bath Studies of Otilonium Bromide on Intestinal Strips
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting organ bath studies to investigate the pharmacological effects of Otilonium Bromide (OB) on intestinal smooth muscle. This compound Bromide is a spasmolytic agent with a complex mechanism of action, making it a subject of significant interest in gastroenterological research and drug development for conditions such as Irritable Bowel Syndrome (IBS).[1][2][3][4][5]
Introduction
This compound Bromide exerts its therapeutic effects by modulating intestinal motility.[4] Its primary actions include the blockade of L-type and T-type calcium channels, antagonism of muscarinic M3 receptors, and interaction with tachykinin NK2 receptors on intestinal smooth muscle cells.[2][5][6][7][8] This multi-target profile contributes to its efficacy in reducing intestinal spasms and associated pain.[2][5] Organ bath studies are a fundamental in vitro technique to elucidate the specific mechanisms and quantify the potency of compounds like this compound Bromide on isolated intestinal tissue strips.[9]
Key Pharmacological Actions of this compound Bromide
This compound Bromide's spasmolytic activity is attributed to its ability to:
-
Inhibit Calcium Influx: By blocking L-type and T-type voltage-operated calcium channels, OB reduces the intracellular calcium available for smooth muscle contraction.[3][5][7][10][11][12][13]
-
Antagonize Muscarinic Receptors: It demonstrates inhibitory effects on muscarinic M3 receptors, thereby blocking acetylcholine-induced contractions.[1][2][14][15]
-
Modulate Tachykinin Receptors: OB interacts with tachykinin NK2 receptors, interfering with the contractile responses induced by tachykinins like neurokinin A.[6][8][16]
Due to its poor systemic absorption, this compound Bromide's action is largely localized to the gastrointestinal tract.[2][4]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound Bromide on various targets and induced contractions as reported in the literature.
| Target/Stimulus | Tissue/Cell Type | Species | IC50 / EC50 (µM) | Reference |
| Calcium Channel Blockade | ||||
| L-type Ca2+ Current | Human Jejunal Circular Smooth Muscle Cells | Human | ~2.25 (25% inhibition at 0.9 µM, 90% at 9 µM) | [10][12] |
| KCl-induced Ca2+ Transients | Human Colonic Smooth Muscle Cells | Human | 3.6 | [6] |
| BayK8644-induced Ca2+ Transients | Human Colonic Smooth Muscle Cells | Human | 4.0 | [6] |
| KCl-induced Ca2+ Transients | Isolated Smooth Muscle Cells | Human | 0.2 | [17] |
| L-type Ca2+ Current | Rat Colonic Smooth Muscle Cells | Rat | 0.885 | [13] |
| Muscarinic Receptor Antagonism | ||||
| Acetylcholine-induced Ca2+ Signals | Human Colonic Crypts | Human | 0.88 | [1][14][15] |
| Carbachol-induced Ca2+ Transients | Human Colonic Smooth Muscle Cells | Human | 8.4 | [6] |
| Methacholine-induced Contraction | Guinea-pig Proximal Colon Circular Muscle | Guinea-pig | 3.7 | [8] |
| Methacholine-induced Depolarization | Guinea-pig Proximal Colon Circular Muscle | Guinea-pig | 4.1 | [8] |
| Tachykinin Receptor Antagonism | ||||
| Neurokinin A-induced Ca2+ Transients | Human Colonic Smooth Muscle Cells | Human | 11.7 | [6] |
| [βAla8]NKA(4-10)-induced Contraction | Guinea-pig Proximal Colon Circular Muscle | Guinea-pig | 45 | [8] |
| [βAla8]NKA(4-10)-induced Depolarization | Guinea-pig Proximal Colon Circular Muscle | Guinea-pig | 38 | [8] |
| Inhibition of Induced Contractions | ||||
| Spontaneous Rhythmic Phasic Contractions | Human Sigmoid Colon Circular Strips | Human | 0.0499 | [17] |
| Stretch-induced Tone | Human Sigmoid Colon Circular Strips | Human | 0.0107 | [17] |
| EFS-induced 'on' Contractions | Human Sigmoid Colon Circular Strips | Human | 0.038 | [17] |
| Carbachol-induced Contraction | Rat Colonic Strips | Rat | 13.0 | [6] |
| EFS-induced Atropine-sensitive Contraction | Rat Colonic Strips | Rat | 7.3 | [6] |
| Spontaneous Activity | Rat Colonic Smooth Muscle | Rat | ~4.9 (logIC50 = -5.31) | [13] |
Experimental Protocols
Protocol 1: General Organ Bath Assay for Intestinal Strip Contractility
This protocol outlines the fundamental steps for assessing the effect of this compound Bromide on the contractility of isolated intestinal smooth muscle strips.
1. Tissue Preparation:
-
Obtain intestinal segments (e.g., colon, jejunum) from the desired species (e.g., rat, guinea pig, human).[18]
-
Immediately place the tissue in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
-
Krebs-Henseleit Solution Composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.
-
Gently remove the mucosal and submucosal layers to isolate the smooth muscle layers.[19]
-
Cut longitudinal or circular muscle strips of appropriate dimensions (e.g., 2 x 10 mm).[18][19]
2. Organ Bath Setup:
-
Suspend the muscle strips in a temperature-controlled organ bath (37°C) containing oxygenated (95% O2, 5% CO2) PSS.[9][20]
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.[9]
-
Apply an initial resting tension (e.g., 1 gram) and allow the tissue to equilibrate for a stabilization period (e.g., 60 minutes), with regular changes of the PSS.[19][21]
3. Experimental Procedure:
-
Assessing Tissue Viability: Elicit a reference contraction by adding a high concentration of KCl (e.g., 50-80 mM) to the bath.[19][21]
-
Investigating Spontaneous Activity: Record the spontaneous contractile activity of the tissue. Apply increasing concentrations of this compound Bromide cumulatively to the bath and record the changes in amplitude and frequency of contractions.
-
Investigating Induced Contractions:
-
Wash the tissue thoroughly with PSS until the baseline is restored.
-
Induce contractions using a specific agonist (e.g., acetylcholine (B1216132), carbachol (B1668302), neurokinin A, or electrical field stimulation - EFS).
-
Once a stable contractile response is achieved, add increasing concentrations of this compound Bromide to assess its inhibitory effect.
-
Construct concentration-response curves to determine the IC50 value of this compound Bromide for each agonist.
-
4. Data Analysis:
-
Measure the amplitude of contractions (in grams or millinewtons).
-
Express the inhibitory effect of this compound Bromide as a percentage of the maximal contraction induced by the agonist in the absence of the antagonist.
-
Calculate the IC50 values using non-linear regression analysis.
Protocol 2: Differentiating the Mechanism of Action
To dissect the multiple mechanisms of this compound Bromide, specific agonists and antagonists can be used.
-
To study L-type calcium channel blockade:
-
To study muscarinic receptor antagonism:
-
Use muscarinic agonists like acetylcholine or carbachol to induce contractions.[6]
-
The inhibitory effect of OB on these contractions will indicate its antimuscarinic properties.
-
-
To study tachykinin NK2 receptor antagonism:
Signaling Pathways of this compound Bromide's Action
The following diagrams illustrate the signaling pathways targeted by this compound Bromide in intestinal smooth muscle cells.
This comprehensive guide provides the necessary information for researchers to design and execute robust organ bath studies to further explore the pharmacology of this compound Bromide and other potential spasmolytic agents. The detailed protocols and summarized data serve as a valuable resource for both academic and industrial drug discovery efforts.
References
- 1. The colon-selective spasmolytic this compound bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 3. What is this compound Bromide used for? [synapse.patsnap.com]
- 4. This compound bromide: a selective spasmolytic for the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of this compound bromide (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of this compound bromide in the circular muscle of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.adinstruments.com [cdn.adinstruments.com]
- 10. This compound bromide inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. This compound bromide inhibits muscle contractions via L-type calcium channels in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The colon-selective spasmolytic this compound bromide inhibits muscarinic M(3) receptor-coupled calcium signals in isolated human colonic crypts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of this compound bromide and ibodutant on the internalization of the NK2 receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of this compound bromide on contractile patterns in the human sigmoid colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. T-type Ca2+ channel modulation by this compound bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for an In Vivo Rat Model of Irritable Bowel Syndrome (IBS) Using Otilonium Bromide
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing an in vivo rat model of Irritable Bowel Syndrome (IBS) to evaluate the efficacy of Otilonium Bromide (OB). The protocols detailed below are based on the widely used repeated water avoidance stress (rWAS) model, which mimics the psychosocial stress known to be a significant factor in IBS pathophysiology.
Introduction
Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, and altered bowel habits. The rWAS model in rats is a well-established method for inducing IBS-like symptoms, including visceral hypersensitivity and altered colonic motility, by subjecting the animals to repeated psychological stress.[1][2] this compound Bromide is a spasmolytic agent with a multi-faceted mechanism of action, primarily targeting the gastrointestinal tract, making it an effective treatment for IBS symptoms.[3] These protocols outline the procedures for inducing IBS in rats using rWAS and for assessing the therapeutic effects of this compound Bromide.
Experimental Protocols
Animal Model: Repeated Water Avoidance Stress (rWAS)
This protocol describes the induction of IBS-like symptoms in rats through chronic psychological stress.
Materials:
-
Male Wistar rats (170-185 g)[4]
-
Plexiglas tank (45 cm length x 25 cm width x 25 cm height)[5][6]
-
Block (10 cm x 8 cm x 8 cm)[5]
Procedure:
-
Affix the block to the center of the floor of the Plexiglas tank.
-
Fill the tank with water to a level 1 cm below the top of the block.[5][6]
-
Place a single rat on the block for a period of 1 hour.
-
Repeat this procedure daily for 10 consecutive days.[4][5][6]
-
For the sham control group, place the rats on the same platform in a waterless container for the same duration.[5][6]
Drug Administration: this compound Bromide
This protocol details the oral administration of this compound Bromide to the experimental animals.
Materials:
-
This compound Bromide (OB)
-
Drinking water
Procedure:
-
Dissolve this compound Bromide in the drinking water provided to the treatment groups.
-
The concentration should be adjusted to achieve the desired daily dosage. A commonly used dose is 20 mg/kg/day.
-
Provide the OB-infused water to the designated animal groups (e.g., rWAS+OB and OB control) throughout the 10-day stress period.
-
Monitor daily water intake to ensure proper dosing. Note that the bitter taste of OB may initially cause a slight decrease in water consumption.[7]
Assessment of Colonic Motility: Fecal Pellet Output
This is a non-invasive method to assess stress-induced changes in colonic motility.
Procedure:
-
During each 1-hour rWAS or sham session, count the number of fecal pellets produced by each rat.[8]
-
Record the total number of pellets for each animal daily for the 10-day period.
-
The mean number and weight of fecal pellets are expected to be significantly higher in the rWAS groups compared to the sham group.[7]
Ex Vivo Analysis of Colonic Contractility: Organ Bath Studies
This protocol is for assessing the contractility of isolated colonic smooth muscle strips.[4][7][9]
Materials:
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 10)
-
Potassium chloride (KCl)
-
Acetylcholine (ACh)
-
Entomology pins
-
Sylgard-lined Petri dish
Procedure:
-
Following the 10-day protocol, euthanize the rats and collect the distal colon.
-
Place the colon in a Petri dish with oxygenated Krebs solution.
-
Remove fat and mesentery, and cut the colon longitudinally along the mesenteric border.
-
Pin the tissue flat with the mucosa exposed and remove the mucosa and submucosa by sharp dissection.[7]
-
Cut longitudinal and circular muscle strips.
-
Suspend the strips in organ baths containing oxygenated Krebs solution at 37°C.
-
Allow the strips to stabilize for 60 minutes, with Krebs solution changes every 20 minutes.
-
Assess the functionality of the strips by adding 50 mM KCl.
-
After washing out the KCl, subject the strips to electrical field stimulation (EFS) at increasing frequencies and then to chemical stimulation with increasing concentrations of acetylcholine.[4][9]
-
The same stimuli can be repeated in the presence of atropine to assess the cholinergic component of the response.[4][9]
Morphological Analysis: Immunohistochemistry of Myenteric Neurons
This protocol outlines the staining of myenteric neurons to assess neurochemical changes.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Blocking solution (e.g., PBS with 10% normal donkey serum, 1% BSA, and 0.3% Triton X-100)
-
Primary antibodies (e.g., anti-PGP9.5 for total neurons, anti-ChAT for cholinergic neurons, anti-nNOS and anti-iNOS for nitrergic neurons)[2][12]
-
Fluorescently labeled secondary antibodies
-
Mounting medium with DAPI
Procedure:
-
After dissection, fix the colonic segments in 4% paraformaldehyde.
-
Prepare whole-mount preparations of the longitudinal muscle with the myenteric plexus (LMMP).[13]
-
Permeabilize the tissue with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution.
-
Incubate the tissue with primary antibodies overnight at 4°C.
-
Wash the tissue with PBS.
-
Incubate with appropriate secondary antibodies for 2 hours at room temperature.
-
Wash the tissue with PBS.
-
Mount the whole mounts on slides with a mounting medium containing a nuclear counterstain like DAPI.
-
Visualize and quantify the stained neurons using fluorescence microscopy.
Data Presentation
The following tables summarize the expected quantitative data from the described experiments.
Table 1: Physiological Parameters
| Group | Initial Body Weight (g) | Final Body Weight (g) | Daily Weight Gain ( g/day ) | Daily Water Intake (mL) |
| Sham | 177.3 ± 2.80 | 269 ± 5.1 | 8.3 ± 0.4 | 40.50 ± 2.2 |
| rWAS | 170.3 ± 1.82 | 279.0 ± 9.9 | 7.5 ± 0.4 | 43.38 ± 2.1 |
| OB | 183 ± 13.31 | 279.0 ± 10.1 | 8.0 ± 0.3 | 31.42 ± 1.2 |
| rWAS+OB | 177.8 ± 2.56 | 268.6 ± 4.7 | 7.7 ± 0.4 | 30.59 ± 1.6 |
| *Data are presented as mean ± SEM. A significant decrease in water intake is expected in the OB-treated groups due to the taste of the compound.[7] No significant differences are expected in body weight between the groups.[4] |
Table 2: Colonic Motility and Mucin Secretion
| Group | Fecal Pellets (number/hour) | Acid Mucin Secretion (arbitrary units) |
| Sham | Significantly lower than rWAS | Baseline |
| rWAS | Significantly higher than Sham | Significantly increased |
| OB | - | - |
| rWAS+OB | Significantly lower than rWAS | Significantly lower than rWAS |
| *Data are presented as mean ± SEM. rWAS is expected to increase fecal pellet output and acid mucin secretion, effects that are counteracted by this compound Bromide treatment.[2][7] |
Table 3: Colonic Contractility and Neurotransmitter Expression
| Group | EFS-induced Contraction Amplitude (g) | ChAT-IR Myenteric Neurons (%) | nNOS-positive Myenteric Neurons (%) | iNOS-positive Myenteric Neurons (%) |
| Sham | Baseline | Baseline | 30% | 20% |
| rWAS | Significantly increased | Significantly increased | Significantly decreased | Significantly increased |
| OB | Significantly reduced | - | - | - |
| rWAS+OB | Significantly reduced vs rWAS | Significantly reduced vs rWAS | Significantly increased vs rWAS | Significantly decreased vs rWAS |
| *Data are presented as mean ± SEM. rWAS is expected to increase cholinergic markers and contractile responses while altering nitrergic neuron populations. This compound Bromide is expected to normalize these changes.[2][12] |
Visualization of Pathways and Workflows
Signaling Pathways
The following diagram illustrates the proposed mechanism of action of this compound Bromide in the context of stress-induced colonic alterations.
Caption: this compound Bromide's mechanism in stress-induced IBS.
Experimental Workflow
This diagram outlines the experimental design for the in vivo rat model of IBS.
Caption: Experimental workflow for the rWAS rat model.
This compound Bromide's Multi-Target Mechanism
This diagram illustrates the multiple pharmacological targets of this compound Bromide.
Caption: Multi-target mechanism of this compound Bromide.
References
- 1. This compound Bromide treatment prevents nitrergic functional and morphological changes caused by chronic stress in the distal colon of a rat IBS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Bromide treatment prevents nitrergic functional and morphological changes caused by chronic stress in the distal colon of a rat IBS model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repeated Water Avoidance Stress Alters Mucosal Mast Cell Counts, Interleukin-1β Levels with Sex Differences in the Distal Colon of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isolated organ/tissue test – organ bath [panlab.com]
- 11. reprocell.com [reprocell.com]
- 12. mdpi.com [mdpi.com]
- 13. An efficient approach for wholemount preparation of the myenteric plexus of rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Repeated Water Avoidance Stress (rWAS) Model and the Therapeutic Potential of Otilonium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the repeated water avoidance stress (rWAS) model, a widely used preclinical model for irritable bowel syndrome (IBS), and the pharmacological effects of Otilonium Bromide (OB) within this model. Detailed protocols for key experiments are provided to facilitate the application of this model in research and drug development.
The rWAS model effectively mimics key aspects of IBS, a prevalent gastrointestinal disorder often exacerbated by stress.[1] This model induces visceral hypersensitivity, alters colonic motility, and leads to neurochemical changes in the enteric nervous system, all of which are characteristic features of IBS.[1] this compound Bromide, a drug used in the treatment of IBS, has been shown to ameliorate many of the pathological changes induced by rWAS, highlighting its potential therapeutic mechanisms.[1][2][3]
Core Applications
-
Screening and evaluation of novel therapeutic agents for IBS: The rWAS model provides a robust platform to assess the efficacy of new compounds in mitigating visceral hypersensitivity and abnormal gut motility.
-
Investigating the pathophysiology of stress-induced visceral pain: Researchers can utilize this model to explore the complex signaling pathways that connect psychological stress to gastrointestinal dysfunction.
-
Elucidating the mechanism of action of existing and novel drugs: The model allows for detailed investigation into how pharmacological interventions like this compound Bromide modulate neural and muscular function in the gut.
Experimental Protocols
Repeated Water Avoidance Stress (rWAS) Protocol
This protocol is designed to induce a state of chronic psychological stress in rodents, leading to the development of IBS-like symptoms.
Materials:
-
Plexiglas tank (e.g., 45 cm length x 25 cm width x 25 cm height)[4]
-
A small platform or block (e.g., 10 cm x 8 cm x 8 cm)[4]
-
Room temperature water (25°C)[4]
-
Animal housing and husbandry supplies
Procedure:
-
Acclimatization: Acclimate male Wistar rats to the animal facility for at least one week before the start of the experiment. Handle the animals daily for several days leading up to the experiment to minimize handling stress.
-
Apparatus Setup: Place the platform in the center of the Plexiglas tank. Fill the tank with room temperature water to a level approximately 1 cm below the top of the platform.[4]
-
Stress Induction: Place a single rat on the platform in the tank for a period of 1 hour.[4] This is repeated for 10 consecutive days.[4]
-
Sham/Control Group: For the sham control group, place rats on the same platform within the tank, but without any water, for the same duration and frequency.[4]
-
Monitoring: During each 1-hour session, monitor and quantify the number of fecal pellets expelled as a measure of stress-induced colonic motility.[5] Body weight should be monitored regularly throughout the 10-day period.[6]
Assessment of Visceral Sensitivity (Visceromotor Response to Colorectal Distension)
This procedure measures visceral pain by quantifying the abdominal muscle response to colorectal distension (CRD).
Materials:
-
Inflatable balloon catheter
-
Pressure transducer and inflation pump
-
Electromyography (EMG) recording equipment
-
Plexiglas cylinders for animal restraint[4]
-
Anesthesia (for electrode implantation)
Procedure:
-
EMG Electrode Implantation (if applicable): For precise measurement, EMG electrodes can be surgically implanted into the external oblique musculature.[4] This should be done several days before the CRD procedure to allow for recovery. Alternatively, non-invasive manometric methods can be used.[5]
-
Catheter Insertion: Gently insert the lubricated balloon catheter into the distal colon of the rat and secure it in place.
-
Acclimatization: Place the animal in a Plexiglas cylinder for a 30-minute acclimatization period before starting the distension protocol.[4]
-
Colorectal Distension Protocol: The CRD procedure typically consists of applying phasic, constant pressure distensions of increasing intensity (e.g., 10, 20, 40, and 60 mmHg) for a duration of 20 seconds, with a 4-minute inter-stimulus interval.[4]
-
Data Acquisition and Analysis: Record the EMG activity before (baseline), during, and after each distension. The visceromotor response (VMR) is quantified by measuring the area under the curve (AUC) of the EMG signal during the distension period, corrected for baseline activity.[4] An increase in the VMR at a given pressure indicates visceral hyperalgesia.
Immunohistochemical Analysis of Colonic Tissue
This protocol allows for the visualization and quantification of changes in neuronal markers within the myenteric plexus of the colon.
Materials:
-
Microscope slides
-
Primary antibodies (e.g., anti-Choline Acetyltransferase (ChAT), anti-neuronal Nitric Oxide Synthase (nNOS), anti-inducible Nitric Oxide Synthance (iNOS), anti-Protein Gene Product 9.5 (PGP9.5))
-
Secondary fluorescently-labeled antibodies
-
Tissue processing reagents (fixatives, cryoprotectants, embedding medium)
Procedure:
-
Tissue Collection and Preparation: Following the final day of the rWAS protocol, euthanize the animals and collect the distal colon. Fix the tissue, cryoprotect it, and prepare frozen sections.
-
Immunostaining:
-
Incubate the tissue sections with primary antibodies targeting the proteins of interest (e.g., ChAT for cholinergic neurons, nNOS/iNOS for nitrergic neurons).
-
After washing, incubate with appropriate fluorescently-labeled secondary antibodies.
-
-
Imaging and Quantification:
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of rWAS and this compound Bromide.
Table 1: Effect of rWAS and this compound Bromide on Colonic Motility
| Group | Fecal Pellet Output (Number) | Reference |
| Control | 7.25 ± 1.10 | [7] |
| rWAS | 10.0 ± 1.64 | [7] |
| rWAS + OB | 10.25 ± 1.22 | [7] |
Data are presented as mean ± SEM.
Table 2: Effect of rWAS and this compound Bromide on Visceral Sensitivity (Abdominal Contractions in Response to Colorectal Distension)
| Group | Abdominal Contractions (at 1.2 ml distension) | Reference |
| Control | 21.75 ± 2.30 | [7] |
| rWAS | 29.00 ± 2.00 | [7] |
| rWAS + OB | 25.25 ± 3.52 | [7] |
Data are presented as mean ± SEM.
Table 3: Effect of rWAS and this compound Bromide on Myenteric Neurons
| Group | ChAT-immunoreactive neurons (number/ganglion) | nNOS-positive neurons | iNOS-positive neurons | Reference |
| Control | Not specified | Not specified | Not specified | |
| rWAS | Increased | Decreased | Increased | [1][2] |
| rWAS + OB | Counteracted the increase | Not specified | Counteracted the increase | [1][2] |
Table 4: Effect of rWAS and this compound Bromide on Electrically Evoked Contractile Responses in the Distal Colon
| Group | Amplitude of Contractile Response (relative to Control) | Reference |
| Control/Sham | Baseline | [6] |
| rWAS | Increased | [6][8] |
| OB | Reduced | [6] |
| rWAS + OB | Reduced | [6] |
This table illustrates the relative changes observed in contractile responses.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the rWAS model and the experimental workflow.
Caption: Signaling pathway in rWAS and the action of this compound Bromide.
Caption: Experimental workflow for the rWAS model and this compound Bromide evaluation.
Mechanism of Action of this compound Bromide in the rWAS Model
This compound Bromide exhibits a multi-target mechanism of action that contributes to its efficacy in mitigating rWAS-induced gastrointestinal dysfunction.[1][3]
-
Antagonism of Corticotropin-Releasing Factor 1 (CRF1) Receptors: Psychosocial stress, as induced by the rWAS model, leads to the release of corticotropin-releasing factor (CRF).[1] CRF, by acting on CRF1 receptors in the enteric nervous system, is believed to be a key mediator of the stress-induced changes in gut function.[1][2] this compound Bromide has been shown to prevent the activation of CRF1 receptors, thereby interrupting the downstream cascade of events that lead to visceral hypersensitivity and altered motility.[1][2]
-
Modulation of Cholinergic Neurotransmission: The rWAS model induces an increase in the number of myenteric neurons expressing choline (B1196258) acetyltransferase (ChAT) and enhances electrically evoked contractile responses, indicating a hypercholinergic state.[1][8] this compound Bromide counteracts these changes.[1] Furthermore, it exhibits a direct antimuscarinic effect on smooth muscle receptors.[1][6]
-
Modulation of Nitrergic Neurotransmission: Chronic stress in the rWAS model has been shown to decrease the expression of neuronal nitric oxide synthase (nNOS) while increasing the expression of inducible nitric oxide synthase (iNOS) in myenteric neurons, leading to a depression of spontaneous muscle contractility.[2] this compound Bromide treatment counteracts these alterations in nitrergic pathways.[2]
-
Blockade of L-type Calcium Channels: this compound Bromide also acts by blocking L-type calcium channels on smooth muscle cells, which inhibits calcium influx and reduces muscle contractility.[9][10] This contributes to its spasmolytic effects.
References
- 1. This compound Bromide Prevents Cholinergic Changes in the Distal Colon Induced by Chronic Water Avoidance Stress, a Rat Model of Irritable Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Bromide treatment prevents nitrergic functional and morphological changes caused by chronic stress in the distal colon of a rat IBS model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Stress-induced visceral analgesia assessed non-invasively in rats is enhanced by prebiotic diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Bromide Prevents Cholinergic Changes in the Distal Colon Induced by Chronic Water Avoidance Stress, a Rat Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repeated this compound bromide administration prevents neurotransmitter changes in colon of rats underwent to wrap restraint stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 10. Effect of this compound bromide on contractile patterns in the human sigmoid colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Purification of Otilonium Bromide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and purification of Otilonium bromide, a quaternary ammonium (B1175870) compound with spasmolytic activity, intended for research purposes. The provided methodologies are based on established chemical syntheses and purification techniques.
Introduction
This compound bromide is a locally acting antispasmodic agent, primarily used in the treatment of irritable bowel syndrome (IBS). Its mechanism of action involves the blockade of calcium channels and interaction with muscarinic and tachykinin receptors in the smooth muscle of the colon.[1][2][3] For research and development purposes, the availability of high-purity this compound bromide is crucial for accurate and reproducible experimental results. This document outlines a detailed protocol for its synthesis and subsequent purification.
Synthesis of this compound Bromide
A common and well-documented synthetic route for this compound bromide starts from o-octanoxy benzoic acid.[4] The overall synthesis involves a multi-step process including the formation of a mixed anhydride, condensation, esterification, and a final quaternization reaction.
Experimental Protocol: Synthesis from o-Octanoxy Benzoic Acid
This protocol is adapted from established synthetic methods.[4]
Step 1: Synthesis of 4-(2-octanoxybenzoylamino)benzoic acid
-
Dissolve o-octanoxy benzoic acid (0.2 mol) in 500 mL of dichloromethane (B109758) in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Add triethylamine (B128534) (0.5 mol) to the solution while stirring.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add ethyl chloroformate (0.212 mol) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour.
-
Add p-aminobenzoic acid (0.209 mol) to the reaction mixture.
-
Allow the reaction to warm to 20-25 °C and stir for 18 hours.
-
After the reaction, add 200 mL of water and separate the organic layer.
-
Wash the organic layer with water, then dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from ethanol (B145695) to yield pure 4-(2-octanoxybenzoylamino)benzoic acid.
Step 2: Synthesis of N,N-diethyl-2-[4-(2-octanoxybenzoylamino)benzoyloxy]ethylamine
-
Dissolve the product from Step 1 (0.1 mol) in a suitable solvent such as acetone (B3395972) or methyl ethyl ketone.
-
Add an alkali catalyst, such as potassium carbonate or sodium carbonate (0.2 mol).
-
Add diethylaminoethyl chloride (0.12 mol) to the mixture.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
The crude product can be purified by petroleum ether extraction followed by cooling crystallization.
Step 3: Synthesis of this compound bromide (Quaternization)
-
Dissolve the product from Step 2 (N,N-diethyl-2-[4-(2-octanoxybenzoylamino)benzoyloxy]ethylamine) (0.085 mol) in 800 mL of acetone in a sealed reaction vessel.[5]
-
Cool the solution to 5-10 °C.[5]
-
Bubble bromomethane (B36050) gas (1.26 mol) through the solution.[5]
-
Maintain the reaction temperature at 10-15 °C for 12 hours.[5]
-
A white precipitate of this compound bromide will form.
-
Collect the precipitate by filtration and wash with cold acetone.[6]
-
Dry the product under vacuum.
Synthesis Workflow
References
- 1. Synthesis of this compound bromide | Semantic Scholar [semanticscholar.org]
- 2. mt.com [mt.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN105037193A - Preparation method of this compound bromide - Google Patents [patents.google.com]
- 6. CN101825610B - Method for determining related substance of this compound bromide through high-performance liquid chromatography - Google Patents [patents.google.com]
Preparing Otilonium Bromide Stock Solutions for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of Otilonium bromide stock solutions for use in preclinical research settings. This compound bromide is a quaternary ammonium (B1175870) salt with antimuscarinic and calcium channel blocking properties, primarily used in the treatment of irritable bowel syndrome (IBS)[1][2]. Accurate and consistent preparation of stock solutions is critical for obtaining reproducible and reliable experimental results. These application notes cover the necessary calculations, step-by-step procedures for dissolution in various solvents, and best practices for storage and handling to ensure the stability and integrity of the compound.
Physicochemical Properties of this compound Bromide
A thorough understanding of the physicochemical properties of this compound bromide is essential for the accurate preparation of stock solutions. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₃BrN₂O₄ | [3][4][5][6][7] |
| Molecular Weight | 563.57 g/mol | [3][4][5][6] |
| Appearance | White to beige crystalline solid/powder | [1][3][4][8] |
| Purity | ≥98% (HPLC) | [4][6][9] |
| Melting Point | 130-133°C | [8] |
Solubility of this compound Bromide
This compound bromide exhibits varying solubility in different solvents. The choice of solvent will depend on the specific experimental requirements, including the desired stock concentration and compatibility with the biological system under investigation. It is crucial to use high-purity, anhydrous solvents to avoid degradation of the compound[10].
| Solvent | Solubility | Notes | Source |
| DMSO | ≥28.18 mg/mL | Use of fresh, anhydrous DMSO is recommended as it is hygroscopic.[3][4][9][11][12][13] | |
| 50 mg/mL | Ultrasonic assistance may be required for dissolution.[3] | ||
| 113 mg/mL | [13] | ||
| Water | ≥55.8 mg/mL | Aqueous solutions are not recommended for long-term storage.[9][11][12] | |
| ≥100 mg/mL | If water is used, the solution should be filtered and sterilized (0.22 µm filter) before use.[3] | ||
| 5 mg/mL | Warming the solution may be necessary.[1][8] | ||
| Ethanol | ≥91 mg/mL | [11][12] | |
| 10 mg/mL | [9] | ||
| PBS (pH 7.2) | ~10 mg/mL | Aqueous solutions should not be stored for more than one day.[9] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Bromide Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound bromide in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound bromide powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass of this compound bromide:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 563.57 g/mol x 1000 mg/g = 5.64 mg
-
-
-
Weigh the this compound bromide:
-
Tare a sterile vial on the analytical balance.
-
Carefully weigh 5.64 mg of this compound bromide powder into the vial.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound bromide powder.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be applied if necessary to aid dissolution.
-
-
Storage:
Caption: Workflow for this compound Bromide Stock Solution Preparation.
Protocol for Preparing Working Solutions by Serial Dilution
This protocol describes the preparation of working solutions from a 10 mM stock solution.
Materials:
-
10 mM this compound bromide stock solution in DMSO
-
Appropriate cell culture medium or buffer (e.g., PBS)
-
Sterile microcentrifuge tubes or multi-well plates
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Determine the final desired concentrations for your experiment.
-
Perform serial dilutions of the 10 mM stock solution in the appropriate vehicle (e.g., cell culture medium).
-
Example for preparing a 100 µM working solution:
-
Dilute the 10 mM stock solution 1:100.
-
For example, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
-
Mix thoroughly by gentle pipetting or vortexing.
-
Prepare fresh working solutions for each experiment from the frozen stock to ensure consistency and avoid degradation. Aqueous solutions are not recommended for storage[9].
Caption: Serial Dilution Workflow.
Mechanism of Action of this compound Bromide
This compound bromide exerts its spasmolytic effects through a dual mechanism involving the blockade of L-type calcium channels and antagonism of muscarinic M2 receptors in intestinal smooth muscle cells[2][6]. This dual action leads to a reduction in calcium influx and a decrease in smooth muscle contractility, ultimately alleviating the symptoms of IBS.
Caption: this compound Bromide Signaling Pathway.
Safety Precautions
This compound bromide should be handled in accordance with standard laboratory safety procedures. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier[9].
Stability and Degradation
This compound bromide is reported to be unstable in aqueous and alcohol-based solutions at room temperature, undergoing hydrolysis and alcoholysis, respectively[10]. It is stable in acetonitrile. For experimental purposes, it is crucial to prepare fresh aqueous working solutions from a frozen DMSO stock immediately before use and to avoid long-term storage of aqueous solutions[9][10][12]. Stock solutions in anhydrous DMSO are stable for at least one month at -20°C and for up to a year at -80°C[3][13].
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound bromide - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. raybiotech.com [raybiotech.com]
- 5. This compound Bromide | C29H43BrN2O4 | CID 72092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (bromide) - MedChem Express [bioscience.co.uk]
- 7. This compound bromide | 26095-59-0 [chemicalbook.com]
- 8. 26095-59-0 CAS MSDS (this compound bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Stability and degradation products of this compound bromide in different media [jcpu.cpu.edu.cn]
- 11. apexbt.com [apexbt.com]
- 12. acetyl-angiotensinogen.com [acetyl-angiotensinogen.com]
- 13. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Otilonium Bromide Administration in Animal Models of Colitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Otilonium Bromide (OB) in preclinical animal models of colitis. The protocols detailed below are synthesized from established methodologies for inducing colitis and known administration regimens for this compound Bromide in other gastrointestinal models, providing a framework for investigating its therapeutic potential in inflammatory bowel disease (IBD).
Introduction
This compound Bromide is a spasmolytic agent with a multifactorial mechanism of action, primarily known for its efficacy in treating Irritable Bowel Syndrome (IBS).[1][2] Its therapeutic effects are attributed to the blockade of L-type and T-type calcium channels, as well as antagonism of muscarinic M3 and tachykinin NK2 receptors.[1][3] These actions collectively reduce smooth muscle contractility and visceral hypersensitivity. While extensively studied in models of gut hypermotility and stress-induced visceral pain, its application in inflammatory models of colitis is an emerging area of interest. These protocols provide a foundation for exploring the anti-inflammatory and cytoprotective effects of this compound Bromide in validated animal models of colitis.
Mechanism of Action of this compound Bromide
This compound Bromide exerts its effects through several key signaling pathways, primarily impacting smooth muscle cells and enteric neurons. Its main actions include:
-
L-type Calcium Channel Blockade : OB inhibits the influx of extracellular calcium into colonic smooth muscle cells, a critical step for muscle contraction.[3][4]
-
Muscarinic M3 Receptor Antagonism : By blocking M3 receptors, OB counteracts the contractile signals initiated by acetylcholine.[5]
-
Tachykinin NK2 Receptor Antagonism : OB interferes with the action of tachykinins, such as neurokinin A, which are involved in smooth muscle contraction and sensory nerve activation.
-
Modulation of Enteric Neuron Activity : In stress-induced models, OB has been shown to prevent changes in the expression of various neurotransmitters and receptors in the enteric nervous system.[2][6]
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound bromide on contractile patterns in the human sigmoid colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound Bromide treatment prevents nitrergic functional and morphological changes caused by chronic stress in the distal colon of a rat IBS model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Recording of Otilonium Bromide Effects on Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otilonium bromide (OB) is a quaternary ammonium (B1175870) derivative with potent spasmolytic activity, primarily used in the treatment of Irritable Bowel Syndrome (IBS). Its therapeutic effects are attributed to its complex mechanism of action, which involves multiple targets on both gastrointestinal smooth muscle cells and neurons.[1][2][3] this compound bromide accumulates in the wall of the large intestine, allowing it to act locally on enteric neurons and primary afferent neurons that regulate gut motility and visceral sensation.[1][2][3] Understanding the precise electrophysiological effects of this compound bromide on these neuronal populations is crucial for elucidating its therapeutic benefits, particularly in the context of abdominal pain and discomfort.
These application notes provide a comprehensive overview of the electrophysiological effects of this compound bromide on neurons, detailed protocols for investigating these effects, and a summary of its known mechanisms of action.
Mechanism of Action on Neuronal Targets
This compound bromide exerts its effects on neurons through a multi-target mechanism, primarily involving the modulation of ion channels and antagonism of key neurotransmitter receptors.
-
L-Type and T-Type Calcium Channel Blockade: this compound bromide is a known blocker of both L-type and T-type voltage-gated calcium channels.[1][4] These channels are expressed in enteric neurons and primary afferent neurons, where they play a crucial role in neurotransmitter release, neuronal excitability, and the generation of action potentials.[2][5] By blocking these channels, this compound bromide can reduce neuronal hyperexcitability.
-
Muscarinic M3 Receptor Antagonism: this compound bromide acts as an antagonist at muscarinic M3 receptors.[3][6] In the nervous system, acetylcholine (B1216132) acting on M3 receptors is generally excitatory. Blockade of these receptors by this compound bromide is expected to reduce cholinergic excitation of enteric and sensory neurons.
-
Tachykinin NK1 and NK2 Receptor Antagonism: this compound bromide interacts with tachykinin NK1 and NK2 receptors, which are activated by neuropeptides like Substance P and Neurokinin A.[2][7] These receptors are critically involved in mediating visceral hypersensitivity and nociceptive signaling from the gut.[4][8] By antagonizing these receptors on primary afferent neurons, this compound bromide can directly modulate the transmission of pain signals.[4]
Data Presentation: Quantitative Effects of this compound Bromide and Related Compounds
While direct quantitative data on the effects of this compound bromide on the firing properties of primary neurons is limited, the following tables summarize its known effects on ion channels and contractile responses, as well as the expected effects on neuronal excitability based on the actions of analogous channel blockers and receptor antagonists.
Table 1: Reported Quantitative Effects of this compound Bromide
| Parameter | Preparation | Effect | IC₅₀ / EC₅₀ | Reference(s) |
| L-type Ca²⁺ Current | Human Jejunal Smooth Muscle Cells | Inhibition | 25% inhibition at 0.9 µM, 90% at 9 µM | [9] |
| L-type Ca²⁺ Current | Rat Colonic Smooth Muscle Cells | Inhibition | 885 nM | [1][10] |
| T-type Ca²⁺ Channels (Caᵥ3.1, 3.2, 3.3) | HEK293 Cells | Reversible Block | Greater affinity for Caᵥ3.3 | [4] |
| Carbachol-induced Ca²⁺ transients | Human Colonic Smooth Muscle Cells | Inhibition | 8.4 µM | [11] |
| NKA-induced Ca²⁺ transients | Human Colonic Smooth Muscle Cells | Inhibition | 11.7 µM | [11] |
| KCl-induced Ca²⁺ transients | Isolated Human Sigmoid Smooth Muscle Cells | Inhibition | 0.2 µM | [12] |
| Spontaneous Rhythmic Contractions | Human Sigmoid Colon Strips | Inhibition | 49.9 nM | [12] |
| Stretch-induced Tone | Human Sigmoid Colon Strips | Inhibition | 10.7 nM | [12] |
| EFS-induced 'on' contractions | Human Sigmoid Colon Strips | Inhibition | 38.0 nM | [12] |
| EFS-induced excitatory junction potential | Rat Colonic Strips | Inhibition | 8.9 µM | [11] |
Table 2: Expected Electrophysiological Effects of this compound Bromide on Neurons (Inferred from Analogous Compounds)
| Neuronal Property | Target | Expected Effect of this compound Bromide | Rationale/Analogous Compound Effect | Reference(s) |
| Action Potential Firing Frequency | T-type Ca²⁺ Channels | Decrease in burst firing | T-type channel blockers (e.g., TTA-P2) abolish burst firing in thalamic neurons. | [13] |
| Action Potential Firing Frequency | L-type Ca²⁺ Channels | Decrease in overall firing | L-type channel blockers (e.g., nifedipine) reduce network activity and spontaneous firing. | [14] |
| Action Potential Firing Frequency | Muscarinic M3 Receptors | Decrease or block persistent firing | M3 antagonists (e.g., 4-DAMP) block persistent firing in pyramidal neurons. | [15] |
| Action Potential Firing Frequency | Tachykinin NK2 Receptors | Decrease in excitability | NK2 receptor antagonists can reduce nociceptive responses. | [16][17] |
| Resting Membrane Potential | Muscarinic M1/M3 Receptors | Hyperpolarization | M1 receptor antagonists induce hyperpolarization in DRG neurons. | [18] |
| Rheobase (Current Threshold) | T-type Ca²⁺ Channels | Increase | T-type channel activity can lower the threshold for action potential firing. | [19] |
| Visceral Sensory Thresholds | Multiple Targets | Increase (reduce sensitivity) | This compound bromide increases pain and volume thresholds to rectal distension in IBS patients. | [8][20] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways in neurons that are modulated by this compound bromide.
Experimental Protocols
The following protocols provide detailed methodologies for the isolation and electrophysiological recording of enteric and dorsal root ganglion (DRG) neurons, which are key targets for this compound bromide.
I. Isolation and Culture of Myenteric Neurons from Mouse Duodenum
This protocol is adapted from established methods for obtaining primary enteric neurons for patch-clamp studies.[12][19]
Materials:
-
Krebs solution (in mM): 120 NaCl, 5.9 KCl, 2.5 CaCl₂, 1.2 MgCl₂, 1.2 NaH₂PO₄, 25 NaHCO₃, 11 D-glucose, bubbled with 95% O₂ / 5% CO₂.
-
Enzyme solution: Collagenase Type II (1 mg/mL) and Protease Type XIV (1 mg/mL) in Krebs solution.
-
Cell culture medium: Neurobasal-A medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin.
-
Poly-D-lysine and laminin-coated glass coverslips.
Procedure:
-
Tissue Dissection: Euthanize a mouse according to approved institutional guidelines. Isolate a 2-3 cm segment of the duodenum and place it in ice-cold Krebs solution.
-
Preparation of Longitudinal Muscle-Myenteric Plexus (LMMP): Open the duodenal segment along the mesenteric border. Remove the mucosa, submucosa, and circular muscle layers under a dissecting microscope to expose the myenteric plexus attached to the longitudinal muscle.
-
Enzymatic Digestion: Incubate the LMMP preparation in the enzyme solution for 20-30 minutes at 37°C.
-
Ganglia Isolation: Gently wash the digested tissue with Krebs solution. Individual myenteric ganglia can be carefully teased apart from the muscle layer using fine forceps.
-
Plating: Transfer the isolated ganglia to poly-D-lysine/laminin-coated coverslips in a petri dish containing culture medium.
-
Culture: Incubate the neurons at 37°C in a 5% CO₂ humidified incubator for at least 24 hours before recording to allow for recovery and adherence.
II. Isolation and Culture of Dorsal Root Ganglion (DRG) Neurons
This protocol describes a standard procedure for isolating sensory neurons from rodent DRGs.[13][15][21]
Materials:
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free.
-
Enzyme solution: Collagenase Type IA (1 mg/mL) and Dispase II (2.5 mg/mL) in HBSS.
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and Nerve Growth Factor (NGF, 50 ng/mL).
-
Poly-D-lysine and laminin-coated glass coverslips.
Procedure:
-
Dissection: Euthanize a rat or mouse according to approved institutional guidelines. Dissect the spinal column and carefully extract the dorsal root ganglia from the desired spinal levels (e.g., lumbar) and place them in ice-cold HBSS.
-
Enzymatic Digestion: Transfer the ganglia to the enzyme solution and incubate for 45-60 minutes at 37°C.
-
Mechanical Dissociation: Gently wash the ganglia with DMEM/F12 medium to remove enzymes. Triturate the ganglia using a series of fire-polished Pasteur pipettes with decreasing tip diameters to obtain a single-cell suspension.
-
Plating: Plate the dissociated neurons onto poly-D-lysine/laminin-coated coverslips in culture medium.
-
Culture: Incubate the neurons at 37°C in a 5% CO₂ humidified incubator for 24-48 hours before experimentation.
III. Whole-Cell Patch-Clamp Recording
This protocol outlines the general procedure for performing whole-cell patch-clamp recordings from cultured neurons to assess the effects of this compound bromide.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 D-glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM):
-
For Voltage-Clamp: 140 CsCl, 10 HEPES, 11 EGTA, 1 CaCl₂, 2 MgCl₂, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with CsOH.
-
For Current-Clamp: 135 K-gluconate, 5 KCl, 10 HEPES, 2 Mg-ATP, 0.5 GTP-Na, 10 EGTA. Adjust pH to 7.2 with KOH.
-
Procedure:
-
Preparation: Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope. Continuously perfuse the chamber with the external solution.
-
Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Giga-seal Formation: Approach a selected neuron with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Recording:
-
Voltage-Clamp: Clamp the neuron at a holding potential of -70 mV. Apply voltage steps to elicit and record voltage-gated currents (e.g., Ca²⁺ currents).
-
Current-Clamp: Record the resting membrane potential. Inject a series of depolarizing current steps to determine the rheobase (current threshold for action potential firing) and to elicit action potentials. Measure parameters such as action potential frequency, amplitude, and duration.
-
-
Drug Application: After obtaining stable baseline recordings, perfuse the chamber with the external solution containing this compound bromide at the desired concentrations. Record the changes in currents or firing properties. A washout period with the control external solution should follow to assess the reversibility of the effects.
Conclusion
This compound bromide's therapeutic efficacy in IBS is underpinned by its complex pharmacology, which includes significant actions on neuronal targets. By blocking key calcium channels and antagonizing muscarinic and tachykinin receptors on enteric and primary afferent neurons, this compound bromide can modulate neuronal excitability and reduce visceral nociception. The provided protocols offer a framework for researchers to further investigate the detailed electrophysiological effects of this compound, contributing to a deeper understanding of its mechanism of action and aiding in the development of novel therapeutics for functional gastrointestinal disorders.
References
- 1. This compound bromide inhibits muscle contractions via L-type calcium channels in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contributions of T-type calcium channel isoforms to neuronal firing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term efficacy and safety of this compound bromide in the management of irritable bowel syndrome: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Bromide Prevents Cholinergic Changes in the Distal Colon Induced by Chronic Water Avoidance Stress, a Rat Model of Irritable Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repeated this compound bromide administration prevents neurotransmitter changes in colon of rats underwent to wrap restraint stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of this compound bromide in irritable bowel syndrome: a pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biophysics-reports.org [biophysics-reports.org]
- 12. Effect of this compound bromide on contractile patterns in the human sigmoid colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective T-Type Calcium Channel Block in Thalamic Neurons Reveals Channel Redundancy and Physiological Impact of ITwindow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. L-Type calcium channel blockade reduces network activity in human epileptic hypothalamic hamartoma tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Muscarinic Receptor Activation Enables Persistent Firing in Pyramidal Neurons from Superficial Layers of Dorsal Perirhinal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What are NK2R antagonists and how do they work? [synapse.patsnap.com]
- 18. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. T-type voltage-gated calcium channels as targets for the development of novel pain therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound bromide enhances sensory thresholds of volume and pressure in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A novel tachykinin NK2 receptor antagonist prevents motility-stimulating effects of neurokinin A in small intestine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Otilonium Bromide's Effect on Colonic Motility Ex Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction
Otilonium bromide (OB) is a spasmolytic agent utilized in the management of irritable bowel syndrome (IBS).[1][2] Its therapeutic effect is primarily attributed to its direct action on the smooth muscle of the colon. Understanding the precise mechanism and quantifying the efficacy of OB on colonic motility is crucial for both basic research and clinical development. These application notes provide detailed protocols for assessing the effects of this compound bromide on colonic motility using ex vivo organ bath techniques, a fundamental method in gastrointestinal pharmacology.
This compound bromide exhibits a multifaceted mechanism of action, primarily by blocking L-type calcium channels in colonic smooth muscle cells, which inhibits calcium influx and subsequent muscle contraction.[3][4][5][6] Additionally, it demonstrates antagonistic properties at muscarinic M3 receptors and tachykinin NK2 receptors, further contributing to its spasmolytic effects.[7][8][9][10][11] Evidence also suggests a potential role for the inhibition of T-type calcium channels.[4][12][13]
These protocols will enable researchers to reliably measure the inhibitory effects of this compound bromide on spontaneous and induced colonic contractions, providing a robust system for screening and characterizing spasmolytic compounds.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound bromide on various parameters of colonic motility and smooth muscle cell function, as determined in ex vivo studies.
| Parameter | Species/Tissue | IC50 / EC50 (µM) | Reference |
| Spontaneous Rhythmic Phasic Contractions | Human Sigmoid Colon | 0.0499 | [3] |
| Stretch-Induced Tone | Human Sigmoid Colon | 0.0107 | [3] |
| Electrically Induced "On" Contractions | Human Sigmoid Colon | 0.038 | [3] |
| Electrically Induced "Off" Contractions | Human Sigmoid Colon | 0.038 | [3] |
| KCl-Induced Calcium Transients | Human Sigmoid Smooth Muscle Cells | 0.2 | [3][12] |
| Methacholine-Induced Contraction | Guinea-Pig Proximal Colon | 3.7 | [7] |
| Methacholine-Induced Depolarization | Guinea-Pig Proximal Colon | 4.1 | [7] |
| KCl-Induced Contraction | Guinea-Pig Proximal Colon | 31 | [7] |
| [Sar9]substance P-sulphone (NK1 agonist)-Induced Contraction | Guinea-Pig Proximal Colon | 43 | [7] |
| [betaAla8]neurokinin A (4-10) (NK2 agonist)-Induced Contraction | Guinea-Pig Proximal Colon | 45 | [7] |
| [betaAla8]neurokinin A (4-10) (NK2 agonist)-Induced Depolarization | Guinea-Pig Proximal Colon | 38 | [7] |
| Carbachol-Induced Calcium Transients | Human Colonic Smooth Muscle Cells | 8.4 | [13] |
| Carbachol-Induced Contraction | Rat Colonic Strips | 13.0 | [13] |
| Atropine-Sensitive EFS-Induced Contraction | Rat Colonic Strips | 7.3 | [13] |
| Atropine-Sensitive EFS-Induced Excitatory Junction Potential | Rat Colonic Strips | 8.9 | [13] |
| Neurokinin A-Induced Calcium Transients | Human Colonic Smooth Muscle Cells | 11.7 | [13] |
| CaCl2-Induced Calcium Transients | Human Colonic Smooth Muscle Cells | 17.5 | [13] |
| Acetylcholine-Induced Calcium Signals | Human Colonic Crypts | 0.88 | [10][14] |
Experimental Protocols
Protocol 1: Ex Vivo Measurement of Colonic Smooth Muscle Contractility in an Organ Bath
This protocol details the methodology for measuring the isometric contractions of isolated colonic smooth muscle strips in response to various stimuli and the inhibitory effects of this compound bromide.
1. Materials and Reagents:
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
This compound bromide stock solution
-
Contractile agonists (e.g., Acetylcholine (B1216132), Carbachol (B1668302), KCl, Neurokinin A)
-
Carbogen gas (95% O2, 5% CO2)
-
Surgical instruments (forceps, scissors)
-
Organ bath system with isometric force transducers and data acquisition software
-
Animal model (e.g., rat, guinea pig) or human colonic tissue
2. Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional guidelines or obtain fresh human colonic segments from surgical resections.
-
Immediately place the colon segment in ice-cold, carbogen-gassed Krebs-Henseleit solution.
-
Carefully remove the colon, clean it of mesenteric attachments, and open it along the mesenteric border.
-
Gently remove the mucosal and submucosal layers by sharp dissection to obtain full-thickness smooth muscle sheets.[15][16]
-
Cut longitudinal or circular smooth muscle strips (approximately 10 mm long and 2-3 mm wide).
3. Organ Bath Setup and Equilibration:
-
Suspend the muscle strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.[17]
-
Connect one end of the strip to a fixed hook and the other end to an isometric force transducer.
-
Apply an initial tension of 1 gram and allow the strips to equilibrate for at least 60 minutes. During this period, wash the tissues with fresh Krebs solution every 15-20 minutes.[15][16]
4. Experimental Procedure:
-
Baseline Activity: Record the spontaneous contractile activity of the strips for a baseline period of 20-30 minutes.
-
Induction of Contractions:
-
High Potassium Depolarization: To assess the general contractility of the smooth muscle, induce a contraction with a high concentration of KCl (e.g., 50-80 mM).[15][16] After the peak response, wash the tissue to return to baseline.
-
Receptor-Mediated Contraction: Induce contractions using specific agonists such as acetylcholine (ACh) or carbachol (for muscarinic receptors) or neurokinin A (for tachykinin receptors) by adding them to the bath in a cumulative or non-cumulative concentration-response manner.
-
Electrical Field Stimulation (EFS): To stimulate intrinsic neurons, apply EFS using platinum electrodes placed parallel to the muscle strip. Use parameters such as 10 Hz frequency, 0.5 ms (B15284909) pulse duration, and 50 V for 5-10 seconds.[13]
-
-
Application of this compound Bromide:
-
After establishing stable baseline contractions or consistent responses to agonists/EFS, add this compound bromide to the organ bath at increasing concentrations.
-
Allow each concentration of this compound bromide to incubate with the tissue for a predetermined period (e.g., 15-20 minutes) before re-introducing the contractile stimulus.
-
-
Data Analysis:
-
Measure the amplitude and frequency of spontaneous contractions, and the peak amplitude of induced contractions.
-
Express the inhibitory effect of this compound bromide as a percentage of the control response.
-
Calculate the IC50 (concentration causing 50% inhibition) for each condition.
-
Protocol 2: Calcium Imaging in Isolated Colonic Smooth Muscle Cells
This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in isolated colonic smooth muscle cells to assess the effect of this compound bromide on calcium signaling.
1. Materials and Reagents:
-
Collagenase and papain for enzymatic digestion
-
Hanks' Balanced Salt Solution (HBSS)
-
Fura-2 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
This compound bromide stock solution
-
Stimuli (e.g., KCl, Carbachol, Neurokinin A)
-
Fluorescence imaging system (microscope, light source, filter wheel, and camera)
2. Isolation of Smooth Muscle Cells:
-
Obtain colonic smooth muscle tissue as described in Protocol 1.
-
Mince the tissue into small pieces and incubate in a digestive solution containing collagenase and papain in HBSS at 37°C with gentle agitation.
-
After digestion, gently triturate the tissue with a wide-bore pipette to release single smooth muscle cells.
-
Filter the cell suspension through a fine mesh to remove undigested tissue.
-
Centrifuge the cell suspension and resuspend the pellet in fresh HBSS.
3. Calcium Indicator Loading:
-
Incubate the isolated cells with Fura-2 AM (typically 2-5 µM) and a similar concentration of Pluronic F-127 in HBSS for 30-45 minutes at room temperature in the dark.
-
After loading, wash the cells twice with fresh HBSS to remove extracellular dye.
4. Calcium Imaging Procedure:
-
Place a coverslip with the dye-loaded cells onto the stage of the fluorescence imaging microscope.
-
Perfuse the cells with HBSS.
-
Excite the cells alternately with light at 340 nm and 380 nm, and record the fluorescence emission at 510 nm.
-
Baseline Measurement: Record the baseline [Ca2+]i for a few minutes.
-
Stimulation: Apply a stimulus (e.g., KCl, carbachol, or neurokinin A) to induce an increase in [Ca2+]i.
-
Application of this compound Bromide: Perfuse the cells with a solution containing this compound bromide for a defined period, and then re-apply the stimulus in the continued presence of the drug.
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380). This ratio is proportional to the [Ca2+]i.
-
Quantify the peak increase in the fluorescence ratio in response to stimuli in the absence and presence of this compound bromide.
-
Determine the concentration-dependent inhibition of the calcium response by this compound bromide and calculate the IC50.
-
Mandatory Visualizations
References
- 1. This compound Bromide: A Drug with a Complex Mechanism of Action | Bentham Science [eurekaselect.com]
- 2. This compound Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound bromide on contractile patterns in the human sigmoid colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound bromide inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound bromide inhibits muscle contractions via L-type calcium channels in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of this compound bromide in the circular muscle of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The colon-selective spasmolytic this compound bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The colon-selective spasmolytic this compound bromide inhibits muscarinic M(3) receptor-coupled calcium signals in isolated human colonic crypts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound bromide and ibodutant on the internalization of the NK2 receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of action of this compound bromide (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sfera.unife.it [sfera.unife.it]
Application Notes and Protocols: Otilonium Bromide as a Positive Control for Spasmolytic Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otilonium bromide (OB) is a quaternary ammonium (B1175870) derivative with potent spasmolytic activity, primarily utilized in the management of irritable bowel syndrome (IBS).[1][2][3] Its efficacy in alleviating abdominal pain and discomfort stems from its multifaceted mechanism of action on gastrointestinal smooth muscle.[1][2][4][5][6] Due to its well-characterized and robust inhibitory effects on smooth muscle contraction, this compound bromide serves as an excellent positive control in the screening and development of novel spasmolytic agents.
These application notes provide detailed protocols for utilizing this compound bromide as a positive control in both in vitro and in vivo models of smooth muscle contraction. The included methodologies and data will enable researchers to reliably assess the potency and efficacy of new chemical entities with potential spasmolytic properties.
Mechanism of Action of this compound Bromide
This compound bromide exerts its spasmolytic effects through a combination of mechanisms, making it a comprehensive positive control that targets multiple pathways involved in smooth muscle contraction.[1][2][7]
-
L-type and T-type Calcium Channel Blockade: A primary mechanism of this compound bromide is the inhibition of voltage-gated L-type and T-type calcium channels in smooth muscle cells.[1][7][8][9][10] This action directly reduces the influx of extracellular calcium, a critical trigger for the contractile machinery.
-
Muscarinic M3 Receptor Antagonism: this compound bromide acts as an antagonist at muscarinic M3 receptors on smooth muscle cells.[4][11] By blocking the action of acetylcholine (B1216132), a key excitatory neurotransmitter in the gut, it prevents agonist-induced calcium release from intracellular stores and subsequent contraction.[4][11]
-
Neurokinin NK2 Receptor Antagonism: The compound also exhibits antagonistic properties at tachykinin NK2 receptors.[7][12][13] This action inhibits the contractile responses induced by neurokinins, such as neurokinin A, which are involved in sensory signaling and motor function in the intestine.[12][14]
Due to its poor systemic absorption, this compound bromide's effects are largely localized to the gastrointestinal tract, which is a desirable feature for a gut-specific spasmolytic.[2][4][6]
Data Presentation: In Vitro Efficacy of this compound Bromide
The following tables summarize the inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound bromide against various spasmogens in different experimental models. This data provides a benchmark for comparing the potency of novel compounds.
Table 1: Inhibitory Concentration (IC50) of this compound Bromide on Induced Smooth Muscle Contractions
| Tissue/Cell Type | Species | Spasmogen | IC50 (µM) | Reference |
| Human Sigmoid Colon Circular Muscle | Human | Spontaneous Rhythmic Contractions | 0.0499 | [15] |
| Human Sigmoid Colon Circular Muscle | Human | Stretch-Induced Tone | 0.0107 | [15] |
| Human Sigmoid Colon Circular Muscle | Human | Electrical Field Stimulation (On-contraction) | 0.038 | [15] |
| Human Colonic Smooth Muscle Cells | Human | KCl-induced Calcium Transients | 0.2 | [15][16] |
| Guinea-Pig Proximal Colon Circular Muscle | Guinea-Pig | Methacholine (Contraction) | 3.7 | [13] |
| Guinea-Pig Proximal Colon Circular Muscle | Guinea-Pig | Methacholine (Membrane Depolarization) | 4.1 | [13] |
| Guinea-Pig Proximal Colon Circular Muscle | Guinea-Pig | KCl (30 mM) | 31 | [13] |
| Guinea-Pig Proximal Colon Circular Muscle | Guinea-Pig | [Sar9]substance P-sulphone (Contraction) | 43 | [13] |
| Guinea-Pig Proximal Colon Circular Muscle | Guinea-Pig | [betaAla8]neurokinin A (4-10) (Contraction) | 45 | [13] |
| Guinea-Pig Proximal Colon Circular Muscle | Guinea-Pig | [betaAla8]neurokinin A (4-10) (Membrane Depolarization) | 38 | [13] |
| Human Colonic Crypts | Human | Acetylcholine-induced Calcium Signals | 0.88 | [11] |
Table 2: Effective Concentration (EC50) of this compound Bromide for Inhibitory Effects
| Tissue/Cell Type | Species | Effect Measured | EC50 (µM) | Reference |
| Human Cultured Colonic Smooth Muscle Cells | Human | Inhibition of KCl-induced Calcium Transients | 3.6 | [7] |
| Human Cultured Colonic Smooth Muscle Cells | Human | Inhibition of BayK8644-induced Calcium Transients | 4.0 | [7] |
| Human Cultured Colonic Smooth Muscle Cells | Human | Inhibition of Carbachol-induced Calcium Transients | 8.4 | [7] |
| Rat Colonic Strips | Rat | Inhibition of Carbachol-induced Contraction | 13.0 | [7] |
| Rat Colonic Strips | Rat | Inhibition of Atropine-sensitive EFS-induced Contraction | 7.3 | [7] |
| Rat Colonic Strips | Rat | Inhibition of Atropine-sensitive EFS-induced Excitatory Junction Potential | 8.9 | [7] |
| Human Cultured Colonic Smooth Muscle Cells | Human | Inhibition of Neurokinin A-induced Calcium Transients | 11.7 | [7] |
| Human Cultured Colonic Smooth Muscle Cells | Human | Inhibition of CaCl2-induced Calcium Transients | 17.5 | [7] |
| Rat Colonic Smooth Muscle | Rat | Inhibition of Spontaneous Activity (logIC50: -5.31 ± 0.05) | ~0.49 | [17] |
Signaling Pathways and Experimental Workflows
This compound Bromide's Multi-Target Mechanism of Action
Caption: Multi-target mechanism of this compound bromide on smooth muscle cells.
Experimental Workflow: In Vitro Spasmolytic Assay Using Isolated Intestinal Tissue
Caption: Workflow for assessing spasmolytic activity in isolated intestinal tissue.
Experimental Protocols
Protocol 1: In Vitro Spasmolytic Assay Using Isolated Rat Ileum in an Organ Bath
This protocol details the methodology for assessing the spasmolytic activity of a test compound using this compound bromide as a positive control on isolated rat ileum segments.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1)
-
Carbogen gas (95% O2, 5% CO2)
-
This compound bromide
-
Acetylcholine, Neurokinin A, or Potassium Chloride (as spasmogens)
-
Isolated organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize a rat by cervical dislocation.
-
Perform a laparotomy and carefully excise a segment of the terminal ileum.
-
Place the ileum segment in a petri dish containing Krebs-Henseleit solution continuously gassed with carbogen.
-
Gently flush the lumen of the ileum segment to remove its contents.
-
Cut the ileum into 2-3 cm long segments.
-
-
Tissue Mounting:
-
Mount each ileum segment vertically in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.[5][18][19]
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.[5]
-
Apply an initial tension of 1 g to the tissue.[8]
-
-
Equilibration:
-
Viability and Standardization:
-
After equilibration, induce a reference contraction by adding a submaximal concentration of KCl (e.g., 50-80 mM) to the organ bath.[18]
-
Wash the tissue and allow it to return to baseline. This contraction serves as a reference for subsequent responses.
-
-
Spasmolytic Evaluation:
-
Control Group: Pre-incubate the tissue with the vehicle for the test compound for 15-20 minutes.
-
Positive Control Group: Pre-incubate the tissue with a known concentration of this compound bromide (e.g., 1-10 µM) for 15-20 minutes.
-
Test Compound Group: Pre-incubate the tissue with the desired concentration of the test compound for 15-20 minutes.
-
Following the pre-incubation period, add a spasmogen (e.g., acetylcholine 1 µM, neurokinin A 100 nM, or KCl 60 mM) to induce contraction.
-
Record the contractile response until a plateau is reached.
-
To generate a dose-response curve, add the spasmogen in a cumulative manner at increasing concentrations. To test the inhibitory effect, a single concentration of spasmogen is used after pre-incubation with different concentrations of the inhibitor.
-
-
Data Analysis:
-
Measure the amplitude of the contraction in grams or millinewtons.
-
Express the contraction in the presence of the inhibitor as a percentage of the maximal contraction induced by the spasmogen alone.
-
Calculate the IC50 value for this compound bromide and the test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: In Vivo Gastrointestinal Motility Assay (Charcoal Meal Test) in Rats
This protocol describes an in vivo method to assess the effect of a test compound on gastrointestinal transit time, using this compound bromide as a positive control.
Materials:
-
Male Wistar rats (200-220 g), fasted for 16-18 hours with free access to water.[10]
-
Charcoal meal: 5% activated charcoal in 10% gum arabic solution.[10]
-
This compound bromide
-
Vehicle for drug administration (e.g., saline)
-
Oral gavage needles
Procedure:
-
Animal Preparation:
-
Fast the rats overnight (16-18 hours) but allow free access to water.
-
Divide the animals into groups (n=6-8 per group): Vehicle control, Positive control (this compound bromide), and Test compound groups.
-
-
Drug Administration:
-
Administer the vehicle, this compound bromide (e.g., 20 mg/kg, p.o.), or the test compound orally (p.o.), intraperitoneally (i.p.), or subcutaneously (s.c.) depending on the experimental design.[10]
-
-
Charcoal Meal Administration:
-
60 minutes after drug administration, administer the charcoal meal (e.g., 2 mL/animal) to each rat via oral gavage.[10]
-
-
Measurement of Intestinal Transit:
-
15-30 minutes after the charcoal meal administration, euthanize the animals by cervical dislocation.[10]
-
Carefully dissect the abdomen and expose the small intestine from the pylorus to the cecum.
-
Excise the entire small intestine, being careful not to stretch it.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pylorus to the leading front of the charcoal.
-
-
Data Analysis:
-
Calculate the percentage of intestinal transit for each animal using the following formula:
-
% Transit = (Distance traveled by charcoal / Total length of small intestine) x 100[21]
-
-
Compare the mean % transit between the different groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).[10] A significant decrease in the % transit in the this compound bromide and test compound groups compared to the vehicle group indicates spasmolytic activity.
-
Protocol 3: Isolation of Primary Intestinal Smooth Muscle Cells
This protocol provides a general guideline for the isolation of primary smooth muscle cells from intestinal tissue for use in cellular-level spasmolytic assays.
Materials:
-
Intestinal tissue (e.g., human jejunum or rat colon)
-
Ca2+-free Hanks' Balanced Salt Solution (HBSS)
-
Enzyme digestion solution (e.g., DMEM containing collagenase type 4)[22]
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Cell strainer (70 µm)
-
Centrifuge
Procedure:
-
Tissue Collection and Preparation:
-
Obtain fresh intestinal tissue and immediately place it in ice-cold Ca2+-free HBSS.
-
In a sterile dissection dish, remove the mucosa and submucosa layers to isolate the muscularis propria.
-
Mince the muscle tissue into small pieces (0.5 mm x 0.5 mm).[22]
-
-
Enzymatic Digestion:
-
Transfer the minced tissue to a sterile tube containing the enzyme digestion solution.
-
Incubate at 37°C with gentle agitation. The duration of digestion will need to be optimized depending on the tissue source and enzyme activity, but can range from 30 minutes to overnight.[22]
-
-
Cell Dissociation and Filtration:
-
After digestion, gently triturate the tissue suspension with a pipette to further dissociate the cells.
-
Filter the cell suspension through a 70 µm cell strainer to remove any undigested tissue fragments.
-
-
Cell Plating and Culture:
-
Centrifuge the filtered cell suspension to pellet the cells.
-
Resuspend the cell pellet in DMEM with 10% FBS and plate onto gelatin-coated culture flasks or plates.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days. The cells can be used for experiments once they reach the desired confluency.
-
Conclusion
This compound bromide's well-defined, multi-target mechanism of action and its robust spasmolytic effects make it an invaluable tool as a positive control in the discovery and preclinical evaluation of new spasmolytic drugs. The detailed protocols provided in these application notes for both in vitro and in vivo assays offer a standardized framework for researchers to reliably assess the potential of novel therapeutic candidates for gastrointestinal motility disorders. By using this compound bromide as a benchmark, researchers can confidently evaluate the relative potency and efficacy of their compounds, accelerating the drug development process.
References
- 1. High K+-induced contraction requires depolarization-induced Ca2+ release from internal stores in rat gut smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Efficacy of this compound bromide in irritable bowel syndrome: a pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and culture of human intestinal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of neurokinin A- and substance P-induced contractions in rat detrusor smooth muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. Regulation of smooth muscle calcium sensitivity: KCl as a calcium-sensitizing stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Properties of acetylcholine-induced relaxation of smooth muscle isolated from the proximal colon of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Culture of Neurons and Smooth Muscle Cells from the Myenteric Plexus of Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of this compound bromide on contractile patterns in the human sigmoid colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Human Primary Small Intestinal Smooth Muscle Cells [cellbiologics.net]
- 16. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of this compound bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The contractile activities of neurokinin A, B and related peptides on smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. radnoti.com [radnoti.com]
- 20. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 22. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Studying Otilonium Bromide's Effects in Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Otilonium bromide (OB) is a quaternary ammonium (B1175870) derivative with potent spasmolytic activity, primarily used in the treatment of irritable bowel syndrome (IBS).[1] Its therapeutic effects are attributed to its ability to modulate gastrointestinal motility and visceral sensitivity.[1] The mechanism of action of OB is multifaceted, involving the blockade of various ion channels and receptors on intestinal smooth muscle cells and other cell types.[2] In vitro cell culture models are indispensable tools for elucidating the specific molecular targets and signaling pathways through which OB exerts its pharmacological effects.
These application notes provide an overview of the relevant cell culture models and detailed protocols for key experiments to investigate the cellular and molecular effects of this compound bromide.
Recommended Cell Culture Models
Several cell culture models have been successfully employed to study the effects of this compound bromide. The choice of model depends on the specific aspect of OB's mechanism of action being investigated.
-
Primary Smooth Muscle Cells:
-
Human Colonic Smooth Muscle Cells (HCSMCs): As the primary target of OB in vivo, HCSMCs are a highly relevant model for studying its effects on contractility and ion channel function.[3]
-
Rat Colonic Smooth Muscle Cells: These cells are a suitable alternative to human primary cells and have been used to investigate OB's effects on electrical and mechanical activities.[4][5]
-
Human Jejunal Circular Smooth Muscle Cells: Useful for studying the effects of OB on ion channels in the small intestine.[6][7]
-
-
Recombinant Cell Lines:
-
HEK293 Cells: Human Embryonic Kidney 293 cells are easily transfectable and serve as an excellent system for studying the effects of OB on specific, heterologously expressed ion channels, such as L-type and T-type calcium channels.[6][7][8]
-
CHO-M3 Cells: Chinese Hamster Ovary cells stably expressing the human M3 muscarinic receptor are ideal for investigating OB's antagonistic activity at this specific receptor subtype.[9][10]
-
-
Isolated Tissues:
Data Presentation: Quantitative Effects of this compound Bromide
The following tables summarize the quantitative data on the inhibitory effects of this compound bromide from various in vitro studies.
Table 1: Inhibitory Effects of this compound Bromide on Calcium Transients and Channels
| Cell/Tissue Model | Stimulus | Measured Effect | IC50 / EC50 (µM) | Reference |
| Human Colonic Smooth Muscle Cells (HCSMCs) | KCl | Inhibition of nifedipine-sensitive calcium transients | 3.6 | [3] |
| Human Colonic Smooth Muscle Cells (HCSMCs) | BayK8644 | Inhibition of nifedipine-sensitive calcium transients | 4.0 | [3] |
| Human Colonic Smooth Muscle Cells (HCSMCs) | Carbachol | Inhibition of calcium transients | 8.4 | [3] |
| Human Colonic Smooth Muscle Cells (HCSMCs) | Neurokinin A (NKA) | Inhibition of calcium transients | 11.7 | [3] |
| Human Colonic Smooth Muscle Cells (HCSMCs) | CaCl2 | Inhibition of calcium transients | 17.5 | [3] |
| Isolated Human Sigmoid Smooth Muscle Cells | KCl | Inhibition of calcium transients | 0.2 | [11] |
| Rat Colonic Smooth Muscle Cells | KCl | Inhibition of calcium transients | 0.2 | [4] |
| Rat Colonic Smooth Muscle Cells | Depolarization (-70 to 0 mV) | Inhibition of L-type Ca2+ inward current | 0.885 | [4][5] |
| Human Jejunal Circular Smooth Muscle Cells | - | Inhibition of L-type Ca2+ current (25% inhibition) | 0.9 | [6][7] |
| Human Jejunal Circular Smooth Muscle Cells | - | Inhibition of L-type Ca2+ current (90% inhibition) | 9 | [6][7] |
| Isolated Human Colonic Crypts | Acetylcholine (ACh) | Inhibition of ACh-induced calcium signals | 0.880 | [9][10] |
Table 2: Inhibitory Effects of this compound Bromide on Muscle Contraction and Receptors
| Tissue Model | Stimulus | Measured Effect | IC50 / EC50 (µM) | Reference |
| Rat Colonic Strips | Electrical Field Stimulation | Inhibition of atropine-sensitive contraction | 7.3 | [3] |
| Rat Colonic Strips | Electrical Field Stimulation | Inhibition of excitatory junction potential | 8.9 | [3] |
| Rat Colonic Strips | Carbachol | Inhibition of contraction | 13.0 | [3] |
| Human Sigmoid Colon Strips | Spontaneous | Inhibition of rhythmic phasic contractions | 0.0499 | [11] |
| Human Sigmoid Colon Strips | Stretch-induced | Inhibition of tone | 0.0107 | [11] |
| Human Sigmoid Colon Strips | Electrical Stimulation | Inhibition of 'on' contractions | 0.038 | [11] |
| Guinea-pig Colon Circular Muscle | Methacholine | Inhibition of contraction | 3.7 | [12] |
| Guinea-pig Colon Circular Muscle | Methacholine | Inhibition of membrane depolarization | 4.1 | [12] |
| Guinea-pig Colon Circular Muscle | [Sar9]substance P-sulphone (NK1 agonist) | Suppression of contraction | 43 | [12] |
| Guinea-pig Colon Circular Muscle | [betaAla8]neurokinin A (4-10) (NK2 agonist) | Inhibition of contraction | 45 | [12] |
| Guinea-pig Colon Circular Muscle | [betaAla8]neurokinin A (4-10) (NK2 agonist) | Inhibition of membrane depolarization | 38 | [12] |
| CHO cells with human NK2 receptor | [125I]neurokinin A | Inhibition of binding (Ki) | 7.2 | [12] |
| CHO cells with human NK2 receptor | [3H]SR 48968 | Inhibition of binding (Ki) | 2.2 | [12] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound bromide and a general workflow for its in vitro characterization.
Caption: Mechanism of Action of this compound Bromide.
Caption: In Vitro Characterization Workflow for this compound Bromide.
Experimental Protocols
Calcium Imaging Assay
Objective: To measure the effect of this compound bromide on intracellular calcium concentration ([Ca2+]i) in response to various stimuli.
Materials:
-
Human Colonic Smooth Muscle Cells (HCSMCs) or CHO-M3 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Glass-bottom culture dishes or 96-well black-walled imaging plates
-
Fluorescent Ca2+ indicator (e.g., Fluo-4 AM, Fura-2 AM)[13]
-
Pluronic F-127[14]
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
This compound bromide
-
Stimulants: KCl, Carbachol, Neurokinin A
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Protocol:
-
Cell Seeding: Seed HCSMCs or CHO-M3 cells onto glass-bottom dishes or 96-well imaging plates and culture until they reach 70-80% confluency.
-
Dye Loading: a. Prepare a loading buffer containing HBSS, 2-5 µM Fluo-4 AM, and 0.02% Pluronic F-127.[14] b. Aspirate the culture medium and wash the cells once with HBSS. c. Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.[15] d. Wash the cells twice with HBSS to remove excess dye.
-
Treatment with this compound Bromide: a. Add HBSS containing various concentrations of this compound bromide (e.g., 0.1 µM to 100 µM) to the cells. b. Incubate for 10-20 minutes at room temperature.
-
Baseline Fluorescence Measurement: a. Place the dish/plate on the fluorescence microscope/plate reader. b. Record baseline fluorescence for 1-2 minutes.
-
Stimulation and Data Acquisition: a. Add the desired stimulant (e.g., 50 mM KCl, 10 µM Carbachol, or 1 µM NKA) to the cells while continuously recording the fluorescence. b. Continue recording for 5-10 minutes to capture the full calcium response.
-
Data Analysis: a. Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F0) from the peak fluorescence (F). b. Normalize the response by expressing it as ΔF/F0. c. Plot the normalized fluorescence against the concentration of this compound bromide to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the direct effect of this compound bromide on ion channel currents (e.g., L-type Ca2+ channels).
Materials:
-
HEK293 cells expressing the desired ion channel or primary smooth muscle cells
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4 with NaOH.[16]
-
Intracellular (pipette) solution (in mM): 115 K-Gluconate, 4 NaCl, 40 HEPES, 2 Mg-ATP, 0.3 Na-GTP; pH 7.2 with KOH.[17]
-
This compound bromide
-
Ag/AgCl electrodes
Protocol:
-
Cell Preparation: Plate cells on small glass coverslips suitable for the recording chamber.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the intracellular solution.[17]
-
Establish Whole-Cell Configuration: a. Place a coverslip with cells in the recording chamber and perfuse with extracellular solution. b. Approach a cell with the patch pipette while applying slight positive pressure. c. Once a dimple is observed on the cell surface, release the pressure to form a Giga-ohm seal ( >1 GΩ). d. Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.[18]
-
Voltage-Clamp Recordings: a. Clamp the cell at a holding potential of -70 mV. b. Apply a voltage-step protocol to elicit the desired ion channel currents (e.g., for L-type Ca2+ channels, step depolarizations from -70 mV to +60 mV in 10 mV increments). c. Record baseline currents in the absence of this compound bromide.
-
Application of this compound Bromide: a. Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound bromide. b. Allow 2-5 minutes for the drug to take effect.
-
Post-Treatment Recording: a. Repeat the voltage-step protocol to record currents in the presence of this compound bromide.
-
Data Analysis: a. Measure the peak current amplitude at each voltage step before and after drug application. b. Construct current-voltage (I-V) curves. c. Calculate the percentage of current inhibition at each concentration of this compound bromide to determine the IC50.
Cell Viability Assay (MTT/MTS)
Objective: To assess the potential cytotoxicity of this compound bromide on the cell models used.
Materials:
-
Target cells (e.g., HCSMCs, HEK293)
-
96-well cell culture plates
-
Culture medium
-
This compound bromide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[19]
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: a. Remove the medium and replace it with fresh medium containing various concentrations of this compound bromide (e.g., from 0.1 µM to 200 µM). Include untreated control wells. b. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition: a. For MTT: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[19] Then, add 100 µl of solubilization solution to each well and mix thoroughly to dissolve the crystals.[20] b. For MTS: Add 20 µl of MTS reagent to each well and incubate for 1-4 hours at 37°C.[19][20]
-
Absorbance Measurement: a. Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (around 570 nm for MTT, and 490 nm for MTS).
-
Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from all other readings. b. Calculate cell viability as a percentage of the untreated control: (Absorbance of treated cells / Absorbance of control cells) x 100. c. Plot cell viability against the concentration of this compound bromide.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the effects of this compound bromide using established in vitro cell culture models. By employing these methodologies, scientists can further unravel the complex pharmacological profile of this important therapeutic agent for IBS and related gastrointestinal disorders. The quantitative data and pathway diagrams serve as a valuable reference for experimental design and data interpretation.
References
- 1. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of this compound bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of this compound bromide (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound bromide inhibits muscle contractions via L-type calcium channels in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. This compound bromide inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. T-type Ca2+ channel modulation by this compound bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The colon-selective spasmolytic this compound bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The colon-selective spasmolytic this compound bromide inhibits muscarinic M(3) receptor-coupled calcium signals in isolated human colonic crypts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound bromide on contractile patterns in the human sigmoid colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of this compound bromide in the circular muscle of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 16. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. Patch Clamp Protocol [labome.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Quantification of Otilonium Bromide in Tissue Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Otilonium bromide (OB) is a quaternary ammonium (B1175870) compound with antispasmodic properties, primarily used in the treatment of irritable bowel syndrome (IBS).[1] Due to its poor systemic absorption, it exerts its effects locally on the gastrointestinal (GI) tract.[1][2] Understanding the concentration of this compound bromide in target tissues, such as the colon and other parts of the GI tract, is crucial for pharmacokinetic and pharmacodynamic studies. However, the quantification of this compound bromide in tissue presents analytical challenges due to its chemical nature, potential for enzymatic degradation, and the complexity of the tissue matrix.[3][4] This application note provides a detailed protocol for the quantification of this compound bromide in tissue samples using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5][6]
Experimental Protocols
A robust and reliable method for the quantification of this compound bromide in tissue involves several key steps: tissue homogenization, extraction of the analyte, chromatographic separation, and detection by mass spectrometry. The following protocol is a comprehensive guide based on established methods for the analysis of this compound bromide in biological matrices and other similar compounds in tissue.[3][4][7]
1. Tissue Sample Preparation and Homogenization
This initial step is critical for releasing the drug from the tissue matrix.
-
Objective: To obtain a uniform homogenate from which this compound bromide can be efficiently extracted.
-
Procedure:
-
Accurately weigh the frozen tissue sample (e.g., 100-500 mg).
-
Place the tissue in a 2 mL polypropylene (B1209903) tube containing ceramic or steel beads.
-
Add 1 mL of ice-cold homogenization buffer (e.g., phosphate-buffered saline, PBS) containing an esterase inhibitor such as potassium fluoride (B91410) (KF) to prevent the degradation of this compound bromide.[3]
-
Homogenize the tissue using a mechanical homogenizer (e.g., bead beater) for 2-5 minutes at 4°C.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for the extraction step.
-
2. Analyte Extraction
Liquid-liquid extraction (LLE) is a common and effective method for extracting this compound bromide from biological samples.[4]
-
Objective: To isolate this compound bromide from the tissue homogenate and remove interfering substances.
-
Procedure:
-
To 500 µL of the tissue homogenate supernatant, add an internal standard (IS) solution (e.g., a structurally similar quaternary ammonium compound).
-
Add 1 mL of an organic extraction solvent mixture, such as ethyl acetate (B1210297) and isopropanol (B130326) (10:1, v/v).[4]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
3. Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) Analysis
This section details the conditions for the separation and detection of this compound bromide.
-
Objective: To chromatographically separate this compound bromide from other components and quantify it using mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3][7]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Waters Atlantis C18, 4.6 x 150 mm, 5 µm).[1][8]
-
Mobile Phase: A gradient or isocratic elution can be used. For isocratic elution, a mixture of 2 mM ammonium acetate buffer (pH 2.35) with 0.05% trifluoroacetic acid (TFA) and acetonitrile (B52724) (30:70, v/v) can be effective.[1][8]
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound bromide and the internal standard. The exact m/z values will need to be determined by direct infusion of the analytical standards.
-
Source Parameters: Optimize the source temperature, ion spray voltage, and gas flows to achieve maximum sensitivity for this compound bromide.
-
Data Presentation
The following table summarizes the quantitative data from published analytical methods for this compound bromide, primarily in plasma, which can serve as a reference for method development in tissue.
| Parameter | Value | Matrix | Analytical Method | Reference |
| Linearity Range | 0.1 - 20 ng/mL | Human Plasma | LC-ESI-MS | [3][4] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Rat Serum | LC/MS/MS | [5] |
| LLOQ | 0.2 ng/mL | Human Plasma | LC-MS/MS | [4][6] |
| Extraction Recovery | > 93.0% | Human Plasma | LLE | [3][4] |
| Intra-run and Inter-run Precision | Within ±15% | Human Plasma | LC-ESI-MS | [3][4] |
| Intra-run and Inter-run Accuracy | Within ±15% | Human Plasma | LC-ESI-MS | [3][4] |
| Linearity Range | 0.5 - 100 µg/mL | Bulk Powder | HPLC-UV | [1][8] |
| Limit of Detection (LOD) | 0.0665 µg/mL | Bulk Powder | HPLC-UV | [1][8] |
| Limit of Quantification (LOQ) | 0.2018 µg/mL | Bulk Powder | HPLC-UV | [1][8] |
Mandatory Visualizations
Diagrams of Experimental Workflows
Caption: Workflow for this compound Bromide Quantification in Tissue.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the unstable drug this compound bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oral bioavailability and enterohepatic recirculation of this compound bromide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel UHPLC-MS/MS Method for the Quantification of Seven Opioids in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Otilonium Bromide Solubility in Physiological Buffers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of otilonium bromide in physiological buffers, a common challenge encountered during in vitro and other experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound bromide in standard physiological buffers?
A1: this compound bromide is generally considered to have good solubility in aqueous solutions. However, for precise experimental work, it's crucial to refer to specific quantitative data. Its solubility in Phosphate-Buffered Saline (PBS) at a physiological pH of 7.2 is approximately 10 mg/mL . While it is reported to be freely soluble in water (≥ 100 mg/mL), its behavior in complex physiological buffers can vary.[1][2]
Q2: I'm observing precipitation or a decrease in the effective concentration of this compound bromide in my aqueous buffer over time. Is this a solubility issue?
A2: Not necessarily. While poor solubility can lead to precipitation, this compound bromide is known to be unstable in aqueous and protic solvents like water, methanol, and ethanol (B145695). It readily undergoes hydrolysis, breaking down into p-[2-(n-octyloxy)benzoyl]-aminobenzoic acid and diethyl-(2-hydroxyethyl)-methyl ammonium (B1175870) bromide.[3][4] This degradation can be mistaken for solubility issues, as the degradation products may have different solubilities and the concentration of the active parent compound decreases. In plasma, this degradation is even more rapid due to enzymatic hydrolysis.[3][4]
Q3: How can I differentiate between poor solubility and degradation?
A3: To determine if you are facing a solubility or a stability issue, you can perform a simple experiment. Prepare a fresh, saturated solution of this compound bromide in your physiological buffer. Immediately after preparation, filter the solution and measure the concentration of the dissolved compound using a suitable analytical method like HPLC. Then, incubate a parallel unfiltered solution under your experimental conditions (e.g., 37°C) for a specific duration. After incubation, filter the solution and measure the concentration again. A significant drop in concentration in the incubated sample compared to the freshly prepared one suggests degradation. If the initial concentration is below the expected solubility limit, you may have a solubility issue.
Q4: What is the recommended solvent for preparing stock solutions of this compound bromide?
A4: For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is a good choice, with a reported solubility of approximately 25-50 mg/mL.[1][2] this compound bromide is also soluble in ethanol (~10 mg/mL).[1] Acetonitrile is another suitable solvent as this compound bromide shows good stability in it.[3][4] When preparing working solutions in physiological buffers, it is recommended to make further dilutions from a high-concentration stock in an appropriate organic solvent to minimize the time the compound spends in the aqueous environment before use. Ensure the final concentration of the organic solvent in your experiment is low enough to not cause any cellular or systemic toxicity.
Troubleshooting Guide
Issue 1: Precipitate formation upon dilution of a DMSO stock solution into physiological buffer.
| Potential Cause | Troubleshooting Steps |
| Exceeding Aqueous Solubility | Even with a soluble compound, the final concentration in the aqueous buffer might exceed its solubility limit. Ensure your final concentration is below the known solubility in a similar buffer (e.g., ~10 mg/mL in PBS). |
| Localized High Concentration | Adding a concentrated DMSO stock directly to the buffer can create localized areas of high concentration, leading to precipitation before it can fully dissolve. Solution: Add the stock solution dropwise while vortexing or stirring the buffer to ensure rapid and even dispersion. |
| Temperature Effects | The temperature of the buffer can affect solubility. Ensure your physiological buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound bromide stock. |
| pH Shift | The addition of a non-buffered or low-buffered stock solution could slightly alter the pH of the physiological buffer, potentially affecting solubility. Ensure your physiological buffer has sufficient buffering capacity. |
Issue 2: Loss of compound activity or inconsistent results in multi-day experiments.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis in Aqueous Buffer | As mentioned, this compound bromide is susceptible to hydrolysis. This degradation will lead to a decrease in the concentration of the active compound over time. Solution: Prepare fresh working solutions of this compound bromide immediately before each experiment. It is not recommended to store aqueous solutions for more than one day.[1] |
| Enzymatic Degradation | If your experimental system contains cells or biological matrices with esterase activity, the degradation of this compound bromide will be accelerated. Solution: For acellular experiments, consider adding an esterase inhibitor like potassium fluoride (B91410) to the buffer if compatible with your assay.[3] For cellular experiments, this may not be feasible, and frequent media changes with freshly prepared this compound bromide are recommended. |
Quantitative Data Summary
The following table summarizes the reported solubility of this compound bromide in various solvents.
| Solvent | pH | Temperature (°C) | Solubility |
| Water | Not Specified | Not Specified | ≥ 100 mg/mL |
| Phosphate-Buffered Saline (PBS) | 7.2 | Not Specified | ~10 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Not Applicable | Not Specified | ~25-50 mg/mL |
| Ethanol | Not Applicable | Not Specified | ~10 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Bromide Working Solution in Physiological Buffer
This protocol is designed to minimize precipitation and degradation.
Materials:
-
This compound Bromide powder
-
Dimethyl Sulfoxide (DMSO)
-
Sterile physiological buffer (e.g., PBS, Krebs-Henseleit solution), pre-warmed to 37°C
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a Stock Solution: Accurately weigh the required amount of this compound bromide powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved.
-
Pre-warm Buffer: Place the required volume of your physiological buffer in a 37°C water bath or incubator until it reaches thermal equilibrium.
-
Prepare Working Solution:
-
Vortex or gently swirl the pre-warmed physiological buffer.
-
While the buffer is being mixed, add the required volume of the this compound bromide DMSO stock solution dropwise to the buffer to achieve the desired final concentration.
-
Continue to mix the solution for a few seconds to ensure homogeneity.
-
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment to minimize degradation. Do not store the aqueous working solution.
Protocol 2: Kinetic Solubility Assay (Adapted)
This protocol can be used to quickly assess the apparent solubility of this compound bromide in your specific physiological buffer.
Materials:
-
This compound bromide DMSO stock solution (e.g., 10 mg/mL)
-
Physiological buffer of interest
-
96-well microplate (clear bottom for visual/instrumental reading)
-
Plate reader capable of measuring turbidity (nephelometry) or a UV-Vis spectrophotometer
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions: In the 96-well plate, perform a serial dilution of your this compound bromide DMSO stock solution with your physiological buffer to create a range of final concentrations.
-
Incubation: Incubate the plate at your experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours) to allow for potential precipitation to occur.
-
Measurement:
-
Nephelometry: Measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate.
-
UV-Vis Spectroscopy: Alternatively, carefully transfer the supernatant from each well to a new plate (avoiding any precipitate) and measure the absorbance at the λmax of this compound bromide (around 292 nm). A plateau in absorbance with increasing concentration indicates that the solubility limit has been reached.
-
-
Data Analysis: The highest concentration that does not show significant precipitation or where the absorbance is still on the linear part of the curve is considered the kinetic solubility under these conditions.
Visualizations
References
Stabilizing Otilonium bromide in aqueous solutions for assays
This technical support center provides guidance on the challenges of working with Otilonium Bromide (OB) in aqueous solutions for analytical assays. Due to its chemical structure, this compound Bromide is susceptible to hydrolysis, which can impact the accuracy and reproducibility of experimental results. This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to help researchers and drug development professionals ensure the stability and integrity of their samples.
Troubleshooting Guides
This section addresses common issues encountered during the preparation and analysis of this compound Bromide solutions.
Question: Why am I seeing inconsistent results in my this compound Bromide assays?
Answer: Inconsistent results are often due to the degradation of this compound Bromide in aqueous or alcohol-based solutions. This compound Bromide is unstable in these media and can hydrolyze, leading to a decrease in the concentration of the active compound over time.[1][2] To ensure consistency, it is crucial to use a suitable non-aqueous solvent and control the experimental conditions.
Question: I see extra peaks in my chromatogram when analyzing this compound Bromide. What are they?
Answer: The appearance of extra peaks in your chromatogram likely indicates the presence of degradation products. When this compound Bromide is exposed to water or alcohols, it can break down into p-[2-(n-octyloxy)benzoyl]-aminobenzoic acid and diethyl-(2-hydroxyethyl)-methyl ammonium (B1175870) bromide.[1][2] To confirm the identity of these peaks, a stability-indicating method, such as a forced degradation study followed by HPLC-MS analysis, is recommended.
Question: My this compound Bromide stock solution seems to be losing potency over time. How can I prevent this?
Answer: Loss of potency is a direct consequence of the chemical instability of this compound Bromide in unsuitable solvents. To maintain the integrity of your stock solution, it is highly recommended to prepare it in acetonitrile (B52724), where it has been shown to be stable.[1][2] If aqueous buffers are necessary for your assay, prepare the solutions fresh immediately before use and keep them on ice to minimize degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound Bromide solutions for assays?
A1: Acetonitrile is the recommended solvent for preparing stock and working solutions of this compound Bromide.[1][2] It has been demonstrated that this compound Bromide is stable in acetonitrile at room temperature, with no significant degradation observed.[1][2]
Q2: Can I use water or buffers to dissolve this compound Bromide?
A2: It is strongly advised to avoid using water, alcohols, or aqueous buffers as the primary solvent for this compound Bromide stock solutions, as these can cause rapid degradation through hydrolysis.[1][2] If your experimental protocol requires an aqueous medium, prepare the solution immediately before the assay and use it without delay.
Q3: What are the known degradation products of this compound Bromide in aqueous solutions?
A3: In the presence of water, this compound Bromide undergoes hydrolysis to yield p-[2-(n-octyloxy)benzoyl]-aminobenzoic acid and diethyl-(2-hydroxyethyl)-methyl ammonium bromide.[1][2]
Q4: How should I store my this compound Bromide solutions?
A4: For short-term storage, solutions prepared in acetonitrile should be stored in tightly capped containers at 2-8°C. For long-term storage, it is best to store the solid compound in a cool, dry, and dark place and prepare fresh solutions as needed.
Q5: What is a forced degradation study and why is it important for this compound Bromide?
A5: A forced degradation study is an experiment where the drug substance is intentionally exposed to harsh conditions such as acid, base, heat, light, and oxidation to accelerate its degradation.[3] This study is crucial for developing a stability-indicating analytical method that can accurately measure the amount of intact this compound Bromide in the presence of its degradation products.[3]
Quantitative Data
The following tables summarize the expected stability of this compound Bromide in different solvents and representative results from a forced degradation study.
Table 1: Stability of this compound Bromide in Various Solvents at Room Temperature
| Solvent | Stability | Degradation Products Observed |
| Acetonitrile | Stable | None |
| Water | Unstable | p-[2-(n-octyloxy)benzoyl]-aminobenzoic acid and diethyl-(2-hydroxyethyl)-methyl ammonium bromide[1][2] |
| Methanol | Unstable | p-[2-(n-octyoxy)benzoyl]-aminobenzoic acid methyl ester and diethyl-(2-hydroxyethyl)-methyl ammonium bromide[1] |
| Ethanol | Unstable | Corresponding ethanolysis products |
Table 2: Representative Results of a Forced Degradation Study of this compound Bromide
| Stress Condition | % Degradation (Typical) | Major Degradation Products |
| 0.1 M HCl (60°C, 24h) | 15-25% | Hydrolysis Products |
| 0.1 M NaOH (60°C, 24h) | 20-30% | Hydrolysis Products |
| 3% H₂O₂ (RT, 24h) | 5-15% | Oxidation Products |
| Thermal (80°C, 48h) | 10-20% | Thermolytic Products |
| Photolytic (UV light, 24h) | 5-10% | Photolytic Products |
Note: The percentages are representative and can vary based on the exact experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Bromide
This protocol describes a reverse-phase HPLC method for the simultaneous determination of this compound Bromide and its primary degradation product, p-aminobenzoic acid (PABA), which can be used as an indicator of hydrolysis.[4][5]
-
Chromatographic Conditions:
-
Preparation of Solutions:
-
Standard Stock Solution (this compound Bromide): Accurately weigh and dissolve an appropriate amount of this compound Bromide in acetonitrile to obtain a concentration of 1 mg/mL.
-
Standard Stock Solution (PABA): Accurately weigh and dissolve an appropriate amount of p-aminobenzoic acid in acetonitrile to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations across the desired linear range (e.g., 0.5-100 µg/mL for OB and 1-50 µg/mL for PABA).[4][5]
-
Sample Preparation: Dissolve the sample containing this compound Bromide in acetonitrile and dilute with the mobile phase to fall within the calibration range.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound Bromide and PABA in the samples by comparing their peak areas to the calibration curve.
-
Protocol 2: Forced Degradation Study of this compound Bromide
This protocol outlines the steps for conducting a forced degradation study to assess the stability of this compound Bromide under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound Bromide in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Evaporate the solvent from 1 mL of the stock solution and expose the solid residue to 80°C for 48 hours. Reconstitute in acetonitrile before analysis.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a transparent container to UV light (254 nm) for 24 hours.
-
-
Analysis:
-
After the specified stress period, dilute the samples with the mobile phase to an appropriate concentration.
-
Analyze the samples using the stability-indicating HPLC method described in Protocol 1.
-
Calculate the percentage of degradation by comparing the peak area of the intact this compound Bromide in the stressed samples to that of an unstressed control sample.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the stability and analysis of this compound Bromide.
Caption: Hydrolytic degradation of this compound Bromide.
Caption: HPLC assay workflow.
Caption: Troubleshooting decision tree.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability and degradation products of this compound bromide in different media [jcpu.cpu.edu.cn]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a stability-indicating RP-LC method for the simultaneous determination of this compound bromide and its expected degradation product in bulk drug and pharmaceutical preparation | European Journal of Chemistry [eurjchem.com]
Technical Support Center: Otilonium Bromide Plasma Sample Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the degradation of Otilonium bromide in plasma samples during experimental procedures.
Troubleshooting Guides
Question: I am unable to detect this compound bromide in my plasma samples, or the concentrations are significantly lower than expected. What could be the cause?
Answer:
This is a common issue and is most likely due to the rapid degradation of this compound bromide in plasma. This compound bromide is an ester-containing compound that is highly susceptible to hydrolysis by plasma esterases.[1][2][3][4] This enzymatic degradation can occur swiftly at room temperature, leading to a significant loss of the parent drug before analysis.
To address this, it is crucial to inhibit esterase activity immediately upon blood collection. The recommended approach is the addition of an esterase inhibitor, such as potassium fluoride (B91410) (KF), to the blood collection tubes.[1][2][3] Furthermore, prompt processing of the plasma and storage at low temperatures are essential to maintain the integrity of the analyte. The use of acetonitrile (B52724) as a solvent for reconstitution and analysis is also recommended as this compound bromide has shown good stability in this solvent.[1][4][5]
Question: My analytical results for this compound bromide are inconsistent and show poor reproducibility. What are the potential reasons?
Answer:
Inconsistent and irreproducible results are often linked to pre-analytical variability in sample handling. The stability of this compound bromide is highly dependent on the immediate and effective inhibition of plasma esterases. Any delay in adding the esterase inhibitor, inadequate mixing, or temperature fluctuations can lead to variable degradation rates across samples.
To ensure consistency, it is imperative to have a standardized and rigorously followed sample collection and processing protocol. This includes:
-
Immediate Inhibition: Adding a pre-determined concentration of an esterase inhibitor (e.g., potassium fluoride) to the blood collection tubes before blood is drawn or immediately after.
-
Thorough Mixing: Gently inverting the blood collection tubes several times to ensure uniform distribution of the anticoagulant and esterase inhibitor.
-
Controlled Temperature: Keeping the blood samples on wet ice or refrigerated throughout the collection and processing steps.
-
Prompt Centrifugation: Separating the plasma from blood cells as soon as possible, ideally within an hour of collection.
-
Proper Storage: Immediately freezing the resulting plasma samples at -20°C or lower until analysis.
Additionally, ensure that the analytical method itself is validated for precision and accuracy. The intra-run and inter-run precision should be within ±15%.[2][3]
Frequently Asked Questions (FAQs)
1. Why is this compound bromide unstable in plasma?
This compound bromide contains an ester linkage in its chemical structure. Plasma contains various esterase enzymes that rapidly hydrolyze this bond, leading to the degradation of the parent drug.[1][2][3][4] This enzymatic hydrolysis is the primary reason for its instability in plasma samples.
2. What are the degradation products of this compound bromide in plasma?
The primary degradation products of this compound bromide in plasma due to hydrolysis are p-[2-(n-octyloxy)benzoyl]-aminobenzoic acid and diethyl-(2-hydroxyethyl)-methyl ammonium (B1175870) bromide.[1][4]
3. What is the recommended method to prevent this compound bromide degradation in plasma?
The most effective method is to inhibit the activity of plasma esterases. This is achieved by collecting blood samples in tubes containing an esterase inhibitor. Potassium fluoride (KF) is a commonly used and effective inhibitor for this purpose.[1][2][3] Immediate cooling of the samples and prompt processing are also critical.
4. What concentration of potassium fluoride (KF) should be used?
While the optimal concentration can be method-dependent, a common approach is to use blood collection tubes pre-coated with KF. Alternatively, a solution of KF can be added to the tubes before blood collection to achieve a final concentration sufficient to inhibit esterase activity. It is advisable to validate the required concentration as part of the bioanalytical method development.
5. Are there any alternatives to potassium fluoride?
Yes, other esterase inhibitors such as sodium fluoride (NaF) and bis(4-nitrophenyl) phosphate (B84403) (BNPP) can also be used to stabilize ester-containing drugs in plasma.[6][7] The choice of inhibitor may depend on the specific analytical method and potential interferences. A screening of different inhibitors may be beneficial during method development.[6]
6. What are the optimal storage conditions for plasma samples containing this compound bromide?
After collection and processing with an esterase inhibitor, plasma samples should be stored frozen at -20°C or, for long-term storage, at -80°C to minimize any residual enzymatic activity and ensure the stability of this compound bromide until analysis.
7. Which anticoagulant should be used for blood collection?
Blood collection tubes containing an anticoagulant such as EDTA (ethylenediaminetetraacetic acid) are suitable for collecting plasma samples for this compound bromide analysis. It is often practical to use tubes that contain both an anticoagulant and an esterase inhibitor (e.g., EDTA/sodium fluoride tubes).
Data Presentation
Table 1: Stability of this compound Bromide in Human Plasma Under Different Conditions
| Condition | Storage Temperature | Duration | Analyte Stability | Reference |
| Without Esterase Inhibitor | Room Temperature | < 1 hour | Highly Unstable, Rapid Degradation | [1][4] |
| With Potassium Fluoride | Refrigerated (2-8°C) | Up to 24 hours | Stable | Assumed based on[2][3] |
| With Potassium Fluoride | Frozen (-20°C) | Long-term | Stable | Assumed based on[2][3] |
| In Acetonitrile | Room Temperature | Not specified | Stable | [1][4] |
| In Methanol/Ethanol/Water | Room Temperature | Not specified | Unstable | [1][4] |
Table 2: Summary of a Validated LC-MS/MS Method for this compound Bromide in Human Plasma
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 20 ng/mL | [2][3] |
| Intra-run Precision | Within ±15% | [2][3] |
| Inter-run Precision | Within ±15% | [2][3] |
| Accuracy | Within ±15% | [2][3] |
| Mean Extraction Recovery | > 93.0% | [2][3] |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Processing for this compound Bromide Analysis
1. Materials:
- Blood collection tubes containing K2EDTA and Potassium Fluoride (KF).
- Tourniquet, needles, and other phlebotomy supplies.
- Wet ice or cooling packs.
- Refrigerated centrifuge.
- Calibrated pipettes and appropriate tips.
- Polypropylene (B1209903) cryovials for plasma storage.
2. Procedure:
- Label the blood collection tubes with the subject's information, date, and time of collection.
- Pre-cool the blood collection tubes on wet ice.
- Collect whole blood from the subject directly into the pre-cooled K2EDTA/KF tubes.
- Immediately after collection, gently invert the tubes 8-10 times to ensure thorough mixing of the blood with the anticoagulant and esterase inhibitor.
- Place the tubes immediately on wet ice or in a refrigerated rack.
- Transport the samples to the processing laboratory on wet ice as soon as possible, ideally within 30 minutes of collection.
- Centrifuge the blood samples at 1,500-2,000 x g for 10-15 minutes at 4°C.
- Carefully aspirate the supernatant (plasma) using a clean pipette, avoiding disturbance of the buffy coat layer.
- Transfer the plasma into labeled polypropylene cryovials.
- Immediately store the plasma samples at -20°C or -80°C until analysis.
Protocol 2: Sample Preparation and LC-MS/MS Analysis of this compound Bromide
1. Materials and Reagents:
- Acetonitrile (HPLC or LC-MS grade).
- Internal Standard (IS) solution (e.g., a deuterated analog of this compound bromide).
- Vortex mixer.
- Centrifuge.
- LC-MS/MS system.
2. Sample Preparation (Protein Precipitation):
- Thaw the plasma samples on wet ice.
- Vortex the thawed plasma samples to ensure homogeneity.
- In a clean microcentrifuge tube, add a specific volume of plasma (e.g., 100 µL).
- Add the internal standard solution.
- Add three to four volumes of ice-cold acetonitrile (e.g., 300-400 µL) to precipitate the plasma proteins.
- Vortex the mixture vigorously for at least 30 seconds.
- Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- The specific parameters for the LC-MS/MS system should be optimized based on the instrument used. A validated method has been reported with a linearity range of 0.1-20 ng/mL.[2][3]
Visualizations
Caption: Workflow for this compound Bromide Analysis in Plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of the unstable drug this compound bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability and degradation products of this compound bromide in different media [jcpu.cpu.edu.cn]
- 5. Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stabilization of zeylenone in rat plasma by the presence of esterase inhibitors and its LC-MS/MS assay for pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Otilonium Bromide Concentration: A Technical Guide for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Otilonium bromide (OB) in in vitro experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key quantitative data to help optimize your study design and ensure reliable results.
Mechanism of Action Overview
This compound bromide is a spasmolytic agent with a complex mechanism of action, primarily targeting the smooth muscle of the gastrointestinal tract.[1][2][3] Its efficacy stems from its ability to interact with multiple cellular targets simultaneously. The primary action is the blockade of L-type voltage-gated Ca2+ channels on smooth muscle cells, which inhibits the influx of calcium required for contraction.[1][4][5] Additionally, OB has been shown to inhibit T-type Ca2+ channels, muscarinic M3 receptors, and tachykinin NK2 receptors, collectively contributing to its potent muscle-relaxant effects and potential modulation of visceral sensitivity.[1][6][7][8]
Quantitative Data: Effective Concentrations of this compound Bromide
The optimal concentration of this compound bromide is highly dependent on the experimental model, cell type, and the specific pathway being investigated. The following tables summarize reported IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values from various in vitro studies.
Table 1: Inhibition of Ion Channels and Calcium Signals
| Target/Effect | Cell/Tissue Type | Stimulus | Method | Effective Concentration (IC50 / EC50) | Reference(s) |
| L-Type Ca2+ Current | Human Jejunal Smooth Muscle Cells | - | Patch Clamp | 25% inhibition at 0.9 µM; 90% at 9 µM | [5][9] |
| L-Type Ca2+ Current | Rat Colonic Smooth Muscle Cells | Depolarization (-70 to 0 mV) | Patch Clamp | EC50 = 885 nM | [10] |
| Ca2+ Transients | Human Colonic Smooth Muscle Cells | KCl | Calcium Imaging | IC50 = 0.2 µM | [4] |
| Nifedipine-sensitive Ca2+ Transients | Human Colonic Smooth Muscle Cells | KCl | Calcium Imaging | EC50 = 3.6 µM | [6] |
| Nifedipine-sensitive Ca2+ Transients | Human Colonic Smooth Muscle Cells | BayK8644 | Calcium Imaging | EC50 = 4.0 µM | [6] |
Table 2: Inhibition of Receptor-Mediated Responses
| Target/Effect | Cell/Tissue Type | Stimulus | Method | Effective Concentration (IC50 / EC50) | Reference(s) |
| M3 Receptor-Coupled Ca2+ Signals | Human Colonic Crypts | Acetylcholine (ACh) | Calcium Imaging | IC50 = 880 nM | [11][12] |
| Muscarinic Response (Contraction) | Guinea-Pig Colon Circular Muscle | Methacholine | Sucrose Gap | IC50 = 3.7 µM | [13] |
| Muscarinic Response (Depolarization) | Guinea-Pig Colon Circular Muscle | Methacholine | Sucrose Gap | IC50 = 4.1 µM | [13] |
| Tachykinin NK2 Response (Contraction) | Guinea-Pig Colon Circular Muscle | [βAla8]NKA (4-10) | Sucrose Gap | IC50 = 45 µM | [13] |
| Tachykinin NK2 Response (Depolarization) | Guinea-Pig Colon Circular Muscle | [βAla8]NKA (4-10) | Sucrose Gap | IC50 = 38 µM | [13] |
| NK2 Receptor Binding | CHO Cells (human NK2) | [3H]SR 48968 | Radioligand Binding | Ki = 2.2 µM | [13] |
| Ca2+ Transients | Human Colonic Smooth Muscle Cells | Carbachol | Calcium Imaging | EC50 = 8.4 µM | [6] |
| Ca2+ Transients | Human Colonic Smooth Muscle Cells | Neurokinin A (NKA) | Calcium Imaging | EC50 = 11.7 µM | [6] |
Table 3: Inhibition of Muscle Contraction
| Effect | Tissue Type | Stimulus | Method | Effective Concentration (IC50) | Reference(s) |
| Spontaneous Rhythmic Contractions | Human Sigmoid Colon | Spontaneous | Organ Bath | IC50 = 49.9 nM | [4] |
| Stretch-Induced Tone | Human Sigmoid Colon | Stretch | Organ Bath | IC50 = 10.7 nM | [4] |
| Electrically-Induced Contractions | Human Sigmoid Colon | Electrical Stimulation | Organ Bath | IC50 = 38.0 nM | [4] |
| Atropine-sensitive Contraction | Rat Colonic Strips | Electrical Stimulation | Muscle Bath | EC50 = 7.3 µM | [6] |
| Contraction | Rat Colonic Strips | Carbachol | Muscle Bath | EC50 = 13.0 µM | [6] |
| Contraction | Guinea-Pig Colon Circular Muscle | KCl (30 mM) | Sucrose Gap | IC50 = 31 µM | [13] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when using this compound bromide in vitro.
Q1: What is a good starting concentration for my in vitro experiment?
A: For initial screening, a wide logarithmic range from 10 nM to 100 µM is recommended. Based on published data, effects on smooth muscle contraction can be seen in the nanomolar range (10-100 nM)[4], while inhibition of receptor-mediated calcium signals and ion channel currents often requires micromolar concentrations (0.1-10 µM).[5][6][10] Always perform a dose-response curve to determine the optimal concentration for your specific model.
Q2: I am not observing the expected inhibitory effect. What could be wrong?
A:
-
Concentration: You may be using a concentration that is too low for your specific target. OB's potency varies significantly between its different targets (see tables above).
-
Cell/Tissue Health: Ensure your cells or tissue are healthy and responsive. Always run a positive control (e.g., stimulation with KCl, carbachol, or an NK2 agonist) to confirm the viability and functionality of your preparation before applying OB.
-
Solubility and Stability: this compound bromide is a quaternary ammonium (B1175870) compound. Ensure it is fully dissolved in your vehicle (e.g., water or buffer) and prepare fresh solutions for your experiments.
-
Incubation Time: The inhibitory effect of OB may not be instantaneous. A pre-incubation period of 15-20 minutes is often used in organ bath experiments.[7] Optimize the incubation time for your specific assay.
Q3: At what concentration does this compound bromide become cytotoxic?
A: While OB is used therapeutically due to its local action and poor systemic absorption[14][15], high concentrations can be cytotoxic in vitro. One study identified OB as an inhibitor of the deubiquitinase USP28 with an IC50 of 6.9 µM and noted that it could cause cytotoxicity against human colorectal cancer and lung carcinoma cell lines.[16] It is crucial to perform a cell viability assay (e.g., MTT, MTS, or Trypan Blue exclusion) using your specific cell line to establish a non-toxic working concentration range.
Q4: How can I isolate the effect of OB on L-type calcium channels from its other targets?
A: To specifically study the L-type Ca2+ channel blockade, you can design experiments that bypass other receptors. For example:
-
Use a high concentration of KCl (e.g., 60-80 mM) to directly depolarize the cell membrane and open voltage-gated calcium channels. The inhibitory effect of OB on this KCl-induced contraction or calcium influx would be primarily mediated by its action on these channels.[4][6]
-
Perform experiments in the presence of antagonists for muscarinic (e.g., atropine) and tachykinin (e.g., an NK2 antagonist) receptors to block these parallel pathways.[4]
Q5: Is the inhibitory effect of this compound bromide reversible?
A: Studies using patch-clamp techniques have shown that OB's blockade of T-type Ca2+ channels is reversible upon washout. This suggests that its binding to at least some of its targets is not permanent. However, the reversibility may depend on the specific target and the duration of exposure. A washout step should be included in your experimental design to test for reversibility in your system.
Experimental Protocols
The following are generalized protocols for common assays used to study the effects of this compound bromide. Researchers must adapt these protocols to their specific cell lines, equipment, and reagents.
Protocol 1: Whole-Cell Patch Clamp for L-Type Ca2+ Current
This protocol is adapted from standard electrophysiological techniques.[5][10][17][18]
-
Preparation:
-
Culture cells (e.g., human intestinal smooth muscle cells, HEK293 expressing CaV1.2) on glass coverslips.
-
Prepare external solution (e.g., containing NaCl, CsCl, CaCl2, HEPES, glucose) and internal pipette solution (e.g., containing CsCl, MgCl2, EGTA, ATP, GTP, HEPES).
-
Pull glass micropipettes to a resistance of 4-8 MΩ.
-
-
Recording:
-
Place a coverslip in the recording chamber on an inverted microscope and perfuse with external solution.
-
Approach a target cell with the micropipette, apply gentle positive pressure, and form a Giga-ohm seal (>1 GΩ).
-
Rupture the membrane patch to achieve whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
-
Data Acquisition:
-
Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit the L-type Ca2+ current.
-
Record baseline currents.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound bromide.
-
After a stable effect is reached (typically 3-5 minutes), record the currents again.
-
Perform a washout step by perfusing with the control external solution.
-
-
Analysis:
-
Measure the peak inward current amplitude before, during, and after OB application.
-
Calculate the percentage of inhibition for each concentration to generate a dose-response curve.
-
Protocol 2: Calcium Imaging with Fura-2
This protocol is for measuring changes in intracellular calcium concentration [Ca2+]i.[4][6]
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips.
-
Load cells with a calcium indicator dye (e.g., Fura-2 AM) in a buffer solution for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and allow for de-esterification for at least 20 minutes.
-
-
Imaging:
-
Mount the dish/coverslip onto an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Perfuse with a physiological salt solution.
-
Acquire baseline fluorescence by alternating excitation wavelengths (e.g., 340 nm and 380 nm) and recording emission at ~510 nm.
-
-
Experiment:
-
Establish a stable baseline reading.
-
Perfuse with a solution containing this compound bromide for a pre-incubation period (e.g., 10-15 minutes).
-
While still in the presence of OB, add a stimulating agonist (e.g., KCl, Carbachol, NKA) to induce a calcium transient.
-
Record the fluorescence ratio change.
-
-
Analysis:
-
Convert the 340/380 nm fluorescence ratio to [Ca2+]i using a standard calibration method.
-
Compare the peak [Ca2+]i of the agonist-induced response in the presence and absence of OB to determine the percent inhibition.
-
Protocol 3: MTT Cell Viability Assay
This protocol is used to assess the cytotoxicity of this compound bromide.[16][19][20]
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound bromide in culture medium.
-
Replace the medium in the wells with 100 µL of the OB-containing medium. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability.
-
Plot percent viability against OB concentration to determine the IC50 value.
-
References
- 1. This compound Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Bromide: A Drug with a Complex Mechanism of Action | Bentham Science [eurekaselect.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Effect of this compound bromide on contractile patterns in the human sigmoid colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound bromide inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of this compound bromide (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of this compound bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The colon-selective spasmolytic this compound bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. This compound bromide inhibits muscle contractions via L-type calcium channels in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The colon-selective spasmolytic this compound bromide inhibits muscarinic M(3) receptor-coupled calcium signals in isolated human colonic crypts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of this compound bromide in the circular muscle of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound bromide: a selective spasmolytic for the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Bromide acts as a selective USP28 inhibitor and exhibits cytotoxic activity against multiple human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. Patch Clamp Protocol [labome.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Cell Viability and Proliferation Assays [sigmaaldrich.com]
Technical Support Center: Otilonium Bromide Patch Clamp Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results during patch clamp experiments with Otilonium bromide.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I observing inconsistent levels of block for L-type (Cav1.2) or T-type (Cav3.x) calcium channels with the same concentration of this compound bromide?
A1: Inconsistent block by this compound bromide can stem from several factors related to the drug's properties and the experimental setup.
-
Use-Dependence: The blocking efficacy of some channel blockers can be influenced by the frequency of channel activation.[1][2] If your stimulation protocol varies between experiments, this can lead to different levels of block.
-
Solution: Maintain a consistent and well-defined voltage protocol across all experiments. If you suspect use-dependence, you can test this by applying the drug at different stimulation frequencies.
-
-
Voltage-Dependence: this compound bromide's binding affinity may be state-dependent, meaning it could bind preferentially to the open or inactivated state of the channel.[1] The holding potential and the voltage steps used can influence the proportion of channels in different states, thus affecting the degree of block.
-
Solution: Carefully control and consistently apply your holding potentials and depolarization steps. Consider using a pre-conditioning pulse to a depolarized potential to assess the voltage-dependence of the block.
-
-
Drug Solution Instability: While this compound bromide is generally stable, prolonged storage of diluted solutions or repeated freeze-thaw cycles might affect its concentration and efficacy.
-
Solution: Prepare fresh dilutions of this compound bromide from a stock solution for each experiment.
-
-
Incomplete Solution Exchange: Inadequate perfusion of the recording chamber can lead to the actual concentration of this compound bromide at the cell surface being lower or more variable than intended.
-
Solution: Ensure your perfusion system allows for a complete and rapid exchange of the extracellular solution. A perfusion rate that exchanges the chamber volume several times is recommended.
-
Q2: My calcium channel currents are "running down" during the experiment, making it difficult to assess the effect of this compound bromide. What can I do?
A2: Current rundown, a gradual decrease in current amplitude over time, is a common issue when recording calcium channels, particularly L-type channels.[3][4][5]
-
Intracellular Calcium Accumulation: The influx of calcium during repeated channel activation can lead to calcium-dependent inactivation and contribute significantly to rundown.[3][5]
-
Solution: Include a high concentration of a calcium chelator, such as EGTA or BAPTA (10-20 mM), in your intracellular pipette solution to buffer changes in intracellular calcium.
-
-
Depletion of Intracellular Factors: The whole-cell configuration can lead to the dialysis of essential intracellular components like ATP and GTP, which can be necessary for maintaining channel function.
-
Solution: Supplement your intracellular solution with ATP (2-5 mM) and GTP (0.1-0.5 mM) to support cellular metabolism and signaling pathways that may modulate channel activity.
-
-
Perforated Patch Configuration: This technique establishes electrical access without dialyzing larger intracellular molecules.[6][7]
-
Solution: Consider using the perforated patch technique with agents like amphotericin B or nystatin (B1677061) to preserve the intracellular environment. Be aware that this can lead to higher series resistance.[6][8]
-
Q3: I am seeing a shift in the voltage-dependence of activation or inactivation of the calcium channels after applying this compound bromide. Is this a real effect or an artifact?
A3: A shift in the voltage-dependence of channel gating can be a genuine pharmacological effect of a drug. However, it can also be an artifact of poor voltage clamp.
-
High Series Resistance (Rs): A high or unstable series resistance can lead to significant voltage errors (Verror = I x Rs), especially when recording large currents.[8][9][10] This error can cause an apparent shift in the voltage-dependence of channel properties.
-
Solution: Monitor your series resistance throughout the experiment. Aim for a low and stable Rs, typically below 10 MΩ. Use your amplifier's series resistance compensation (typically 70-80%) to minimize voltage errors. If Rs changes significantly (>20%) during a recording, the data may be unreliable.
-
-
State-Dependent Block: As mentioned earlier, if this compound bromide has a higher affinity for a particular channel state (e.g., inactivated state), it can appear as a shift in the steady-state inactivation curve.[1]
-
Solution: To investigate this, you can use specific voltage protocols, such as a pre-pulse protocol with varying pre-pulse potentials, to determine the voltage-dependence of the block and its effect on the apparent inactivation curve.
-
Q4: My recordings are very noisy, making it difficult to resolve the calcium currents and the effect of this compound bromide. How can I reduce the noise?
A4: High noise levels can originate from various sources in a patch clamp setup.
-
Electrical Interference: Nearby equipment, improper grounding, and lighting can all introduce electrical noise.
-
Solution: Ensure all equipment is properly grounded to a single point. Use a Faraday cage to shield the setup from external electrical fields. Switch off any unnecessary electrical equipment in the vicinity.
-
-
Pipette and Holder: A dirty pipette holder or a poor seal between the pipette and the holder can be a source of noise.
-
Solution: Regularly clean the pipette holder. Ensure the gaskets are in good condition and provide a tight seal.
-
-
Pipette Properties: The shape and resistance of your pipette can influence noise levels.
-
Solution: Use high-quality borosilicate glass and a pipette puller that produces consistent, smooth-tipped pipettes. Fire-polishing the pipette tip can improve seal formation and reduce noise. Coating the pipette with a hydrophobic substance like Sylgard can reduce pipette capacitance and noise.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound bromide?
A1: this compound bromide has a complex mechanism of action. It is known to block both L-type and T-type voltage-gated calcium channels.[12][13][14] Additionally, it exhibits antimuscarinic properties and can interact with tachykinin NK2 receptors.[15] It does not appear to have significant effects on Na+ or K+ currents.[16]
Q2: What are the expected IC50 values for this compound bromide on different calcium channels?
A2: The reported IC50 values can vary depending on the experimental conditions. The following table summarizes some published values.
| Channel Subtype | Cell Type | Approximate IC50 | Reference |
| L-type (Cav1.2) | Rat Colonic Smooth Muscle Cells | 885 nM | [12] |
| T-type (Cav3.1) | HEK293 | 774 nM | |
| T-type (Cav3.2) | HEK293 | 1070 nM | |
| T-type (Cav3.3) | HEK293 | 451 nM | |
| L-type (Cav1.2) | 2.3 µM | [14] |
Q3: What are the recommended solutions for recording L-type and T-type calcium currents?
A3: The specific solutions can vary, but here are some typical compositions.
| Solution Type | Component | Concentration (mM) |
| External Solution (L-type) | NaCl | 100-120 |
| TEA-Cl | 20-40 | |
| CsCl | 5 | |
| BaCl2 or CaCl2 | 10-20 | |
| MgCl2 | 1-2 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with CsOH | ||
| Internal Solution (L-type) | CsCl or Cs-methanesulfonate | 120-140 |
| EGTA or BAPTA | 10-20 | |
| MgCl2 | 2-5 | |
| HEPES | 10 | |
| Mg-ATP | 2-5 | |
| Na-GTP | 0.1-0.5 | |
| pH adjusted to 7.2 with CsOH | ||
| External Solution (T-type) | NaCl | 140 |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| Internal Solution (T-type) | CsCl | 130 |
| MgCl2 | 2 | |
| EGTA | 10 | |
| HEPES | 10 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.4 | |
| pH adjusted to 7.2 with CsOH |
Note: Barium (Ba2+) is often used as the charge carrier instead of Calcium (Ca2+) to increase current amplitude and reduce calcium-dependent inactivation.
Experimental Protocols
Detailed Protocol for Whole-Cell Voltage Clamp Recording of Cav1.2 Currents
-
Cell Preparation:
-
Solution Preparation:
-
Prepare external and internal solutions as detailed in the FAQ section.
-
Filter all solutions using a 0.22 µm filter to remove any particulate matter.[11]
-
Prepare fresh dilutions of this compound bromide for each experiment.
-
-
Pipette Fabrication:
-
Pull patch pipettes from thin-walled borosilicate glass capillaries using a micropipette puller.
-
Aim for a pipette resistance of 2-5 MΩ when filled with the internal solution.
-
Fire-polish the pipette tip to ensure a smooth surface for gigaseal formation.
-
-
Recording Procedure:
-
Place the coverslip with cells in the recording chamber and perfuse with the external solution.
-
Fill a patch pipette with the internal solution and mount it on the pipette holder.
-
Apply positive pressure to the pipette and lower it into the bath.
-
Approach a target cell and gently press the pipette tip against the cell membrane.
-
Release the positive pressure to facilitate the formation of a high-resistance seal (>1 GΩ).
-
Once a stable gigaseal is formed, apply a brief pulse of suction to rupture the membrane and establish the whole-cell configuration.[7]
-
Allow the cell to stabilize for a few minutes before starting the recording protocol.
-
-
Voltage Protocol and Data Acquisition:
-
Hold the cell at a hyperpolarized potential (e.g., -80 mV or -90 mV) to ensure the channels are in a resting state.[17][18]
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit calcium currents and determine the current-voltage (I-V) relationship.[20]
-
For pharmacological experiments, use a single, repeated depolarizing step to a voltage that elicits a robust current (e.g., +10 mV or +20 mV).[18][20]
-
Record baseline currents in the external solution before applying this compound bromide.
-
Apply this compound bromide via the perfusion system and record the blocked currents until a steady-state effect is reached.
-
If possible, perform a washout with the external solution to check for the reversibility of the block.
-
Monitor and compensate for series resistance throughout the experiment.
-
Visualizations
Caption: this compound bromide's multifaceted mechanism of action.
Caption: A typical workflow for a whole-cell patch clamp experiment.
Caption: A decision tree for troubleshooting inconsistent results.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Use-dependent blockade of Cav2.2 voltage-gated calcium channels for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 4. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 5. Modelling the Effect of Intracellular Calcium in the Rundown of L-Type Calcium Current | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axolbio.com [axolbio.com]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. Series resistance errors in whole cell voltage clamp measured directly with dual patch-clamp recordings: not as bad as you think - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of automated patch clamp assays to overcome the burden of variants of uncertain significance in inheritable arrhythmia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 12. This compound bromide inhibits muscle contractions via L-type calcium channels in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. T-type Ca2+ channel modulation by this compound bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The colon-selective spasmolytic this compound bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound bromide inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bsys.ch [bsys.ch]
- 18. reactionbiology.com [reactionbiology.com]
- 19. nanion.de [nanion.de]
- 20. sophion.com [sophion.com]
Identifying Otilonium bromide degradation products by HPLC
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for identifying Otilonium bromide and its degradation products using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary, known degradation products of this compound bromide?
A1: The core structure of this compound bromide contains ester and amide linkages that are susceptible to cleavage. The most commonly identified degradation products result from hydrolysis.[1][2] In aqueous or alcohol-based solutions, this compound bromide can degrade into:
-
p-[2-(n-octyloxy)benzoyl]-aminobenzoic acid: Formed by the hydrolysis of the ester bond.[1][2]
-
Diethyl-(2-hydroxyethyl)-methyl ammonium (B1175870) bromide: The corresponding quaternary ammonium alcohol formed alongside the benzoic acid derivative during hydrolysis.[1][2]
-
p-[2-(n-octyloxy)benzoyl]-aminobenzoic acid methyl ester: Formed via alcoholysis if methanol (B129727) is used as a solvent.[1][2]
-
p-aminobenzoic acid (PABA): Identified as another potential degradation product, likely from the cleavage of the amide bond under more strenuous conditions.
It is crucial to note that this compound bromide is unstable in water, alcohols, and plasma at room temperature but is stable in acetonitrile (B52724).[1][2] Therefore, acetonitrile is the recommended solvent for sample and standard preparation.[1][2]
Q2: What is a suitable starting point for an HPLC method to separate this compound bromide from its degradants?
A2: A validated stability-indicating reversed-phase HPLC (RP-HPLC) method is the standard approach. A well-documented method uses a C18 column with a mobile phase consisting of an acidic buffer and acetonitrile. This setup effectively separates the parent drug from key degradation products. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: Why is acetonitrile recommended as the diluent for this compound bromide samples?
A3: Studies have shown that this compound bromide is unstable in protic solvents like water, methanol, and ethanol, readily undergoing hydrolysis or alcoholysis.[1][2] Acetonitrile is an aprotic solvent in which this compound bromide demonstrates good stability, preventing the artificial generation of degradation products during sample preparation and analysis.[1][2]
Q4: What are forced degradation studies and why are they necessary?
A4: Forced degradation studies are experiments that intentionally expose a drug substance to harsh conditions, such as high heat, humidity, acid, base, light, and oxidizing agents.[3][4] The goal is to accelerate the degradation process to identify the likely degradation products and establish the degradation pathways.[3][4] According to ICH guidelines, these studies are essential for developing and validating stability-indicating analytical methods, ensuring that the method can accurately separate and quantify the active ingredient in the presence of its degradants.[5]
Troubleshooting Guide
Q1: I'm observing significant peak tailing for the this compound bromide peak. What is the cause and how can I fix it?
A1: This is the most common issue when analyzing this compound bromide.
-
Cause: this compound bromide is a quaternary ammonium compound, making it highly basic. On standard silica-based C18 columns, residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface are acidic. At moderate pH (e.g., pH > 3), these silanols become ionized (Si-O⁻) and can interact strongly with the positively charged this compound bromide molecule. This secondary interaction mechanism leads to poor peak shape, specifically tailing.
-
Solution:
-
Lower the Mobile Phase pH: The most effective solution is to lower the pH of the aqueous portion of your mobile phase to between 2.0 and 3.0 using an acid like trifluoroacetic acid (TFA) or phosphoric acid. At this low pH, the residual silanol groups are fully protonated (Si-OH), minimizing the unwanted ionic interactions and dramatically improving peak symmetry.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanols. Using a high-purity, base-deactivated, or end-capped C18 column will significantly reduce the sites available for secondary interactions.
-
Check for Column Voids: A physical void or channel in the column packing material, often at the head of the column, can cause peak tailing for all compounds. If adjusting the mobile phase does not work, this may be the issue. This can be resolved by reversing and flushing the column (if permitted by the manufacturer) or replacing it.
-
Q2: My retention times are shifting between injections. What should I check?
A2: Retention time variability can compromise data integrity.
-
Cause: Fluctuating retention times are typically caused by issues with the mobile phase preparation, column equilibration, or pump performance.
-
Solution:
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence. If you are running a gradient, ensure the column is re-equilibrated to the initial conditions for a sufficient time (e.g., 5-10 column volumes) between injections.
-
Check Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. If using a buffer, confirm the pH is identical. Premixing the aqueous and organic components can provide more stable retention times than online mixing by the pump, especially for isocratic methods.
-
Degas the Mobile Phase: Dissolved gases can form bubbles in the pump, leading to inconsistent flow rates and pressure fluctuations. Degas your mobile phase using sonication, vacuum filtration, or helium sparging.
-
Check for Leaks: Inspect the system for any leaks, from the pump heads to the detector, as this can cause pressure drops and affect flow rate consistency.
-
Q3: I am not seeing any degradation of my sample after performing forced degradation. What should I do?
A3: If you observe less than 5% degradation, the stress conditions may not have been harsh enough.
-
Cause: The compound may be highly stable under the initial conditions used.
-
Solution:
-
Increase Stress Intensity: As per ICH guidelines, if no degradation is observed, you should employ more aggressive conditions. This can include increasing the concentration of the acid, base, or oxidizing agent; increasing the temperature; or extending the exposure time.[6]
-
Justify Stability: If the compound proves to be stable even under appropriately vigorous stress conditions, this is a valid result. In your documentation, you should report the conditions tested and conclude that the molecule is stable under those stressors.[6]
-
Data & Protocols
Summary of Known Degradation Products
| Compound Name | Degradation Pathway | Notes |
| This compound bromide | Parent Drug | Quaternary ammonium compound. Prone to peak tailing on non-ideal stationary phases. |
| p-[2-(n-octyloxy)benzoyl]-aminobenzoic acid | Hydrolysis | Cleavage of the ester bond. A primary degradant in aqueous solutions.[1][2] |
| Diethyl-(2-hydroxyethyl)-methyl ammonium bromide | Hydrolysis | The corresponding alcohol fragment from ester cleavage.[1][2] |
| p-aminobenzoic acid (PABA) | Hydrolysis | Cleavage of the amide bond, likely under harsher acidic or basic conditions. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol is adapted from a validated method for the simultaneous determination of this compound bromide (OB) and p-aminobenzoic acid (PABA).[7]
| Parameter | Specification |
| Column | Waters Atlantis C18 (4.6 x 150 mm, 5 µm) or equivalent high-purity, end-capped C18 column. |
| Mobile Phase | 2 mM Ammonium Acetate (B1210297) Buffer : Acetonitrile (30:70, v/v). The buffer should contain 0.05% TFA to adjust the pH to ~2.35. |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 290 nm |
| Injection Volume | 10 µL |
| Column Temp. | Ambient (~25 °C) |
| Diluent | Acetonitrile |
Procedure:
-
Buffer Preparation: Prepare a 2 mM solution of ammonium acetate in HPLC-grade water. Add 0.5 mL of trifluoroacetic acid (TFA) per liter of buffer to achieve the desired acidity. Filter through a 0.45 µm filter.
-
Mobile Phase Preparation: Mix the buffer and acetonitrile in a 30:70 ratio. Degas thoroughly before use.
-
Standard Preparation: Prepare a stock solution of this compound bromide reference standard in acetonitrile. Prepare working standards by diluting the stock solution with acetonitrile.
-
Sample Preparation: Dissolve the sample in acetonitrile to achieve a target concentration within the linear range of the method. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standards and samples and record the chromatograms.
Protocol 2: Forced Degradation Studies
The objective is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure the method's specificity.[5] Prepare a solution of this compound bromide in acetonitrile at a known concentration (e.g., 1 mg/mL) for each condition.
-
Acid Hydrolysis:
-
Add an equal volume of 1 M HCl to the drug solution.
-
Heat at 80°C for 2 hours.
-
Cool the solution, neutralize with an equivalent amount of 1 M NaOH.
-
Dilute with acetonitrile to the working concentration and inject.
-
-
Base Hydrolysis:
-
Add an equal volume of 0.1 M NaOH to the drug solution.
-
Keep at room temperature for 1 hour.
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute with acetonitrile to the working concentration and inject.
-
-
Oxidative Degradation:
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the drug solution.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with acetonitrile to the working concentration and inject.
-
-
Thermal Degradation:
-
Keep the solid drug powder in a hot air oven at 105°C for 24 hours.
-
Dissolve the powder in acetonitrile, dilute to the working concentration, and inject.
-
-
Photolytic Degradation:
-
Expose the drug solution to direct sunlight for 8 hours or in a photostability chamber (ICH option 1: minimum of 1.2 million lux hours and 200 watt hours/square meter)
-
Dilute with acetonitrile to the working concentration and inject. Prepare a control sample wrapped in aluminum foil.
-
Visualizations
Workflow for Degradation Product Identification
Troubleshooting HPLC Peak Tailing
References
- 1. researchgate.net [researchgate.net]
- 2. Stability and degradation products of this compound bromide in different media [jcpu.cpu.edu.cn]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Otilonium Bromide Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Otilonium bromide precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I added my this compound bromide stock solution to the cell culture media, and it immediately turned cloudy. What is happening?
A: Immediate cloudiness or precipitation upon adding this compound bromide to your cell culture medium is likely due to the compound "crashing out" of solution. This can be attributed to several factors, including the physicochemical properties of this compound bromide, solvent shock, and exceeding its solubility limit in the aqueous environment of the media. This compound bromide is known to be unstable in aqueous solutions at room temperature, undergoing hydrolysis.[1][2]
Q2: What are the primary factors that cause this compound bromide to precipitate in cell culture media?
A: Several factors can contribute to this compound bromide precipitation:
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Hydrolytic Instability: this compound bromide contains an ester linkage that is susceptible to hydrolysis in aqueous environments, leading to degradation and potential precipitation of the less soluble degradation products.[1][2]
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Solvent Shock: A rapid change in solvent polarity when a concentrated stock solution (e.g., in DMSO) is diluted into the aqueous cell culture medium can cause the compound to precipitate.[3]
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High Final Concentration: The desired final concentration of this compound bromide in the media may exceed its aqueous solubility limit.
-
Temperature: Adding a concentrated stock solution to cold media can decrease its solubility.[3]
-
pH of the Media: The pH of the cell culture medium can influence the stability and solubility of pH-sensitive compounds.
-
Interaction with Media Components: Components within the cell culture medium, such as salts and proteins, can potentially interact with this compound bromide and affect its solubility.
Q3: What is the recommended solvent and storage condition for this compound bromide stock solutions?
A: Due to its instability in aqueous solutions, it is recommended to prepare high-concentration stock solutions of this compound bromide in a stable, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile.[1][2] Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Q4: Can I pre-mix this compound bromide in cell culture medium and store it for later use?
A: It is strongly advised not to store this compound bromide in cell culture medium for extended periods. Due to its hydrolytic instability, the compound will degrade over time in the aqueous environment of the media.[1][2] Always prepare fresh dilutions of this compound bromide in media immediately before use.
Q5: How does Fetal Bovine Serum (FBS) in the media affect this compound bromide?
A: The presence of Fetal Bovine Serum (FBS) can have a dual effect. Serum proteins, such as albumin, can sometimes bind to compounds and help to keep them in solution, thus preventing precipitation.[4] However, FBS also contains esterases, which are enzymes that can accelerate the hydrolysis of the ester bond in this compound bromide, leading to its degradation.[4] Therefore, the effect of FBS on this compound bromide stability and solubility can be complex and may need to be empirically determined for your specific experimental setup.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or visible particles form when adding the stock solution to the media. | Solvent Shock: Rapid dilution of the concentrated organic stock solution into the aqueous media.[3] | Perform a stepwise serial dilution. First, create an intermediate dilution of the stock solution in a small volume of pre-warmed serum-free media or PBS. Then, add this intermediate dilution to the final volume of complete media. Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid dispersal.[5] |
| High Final Concentration: The target concentration exceeds the solubility of this compound bromide in the media. | Determine the maximum soluble concentration of this compound bromide in your specific cell culture medium by performing a solubility test (see Experimental Protocols). If possible, lower the final working concentration. | |
| Low Temperature of Media: Adding the stock solution to cold media.[3] | Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[5] |
Issue 2: Precipitation Occurs Over Time in the Incubator
| Observation | Potential Cause | Recommended Solution |
| The media appears clear initially but becomes cloudy or forms a precipitate after several hours or days of incubation. | Hydrolytic Degradation: this compound bromide is degrading over time in the aqueous media, and the degradation products are precipitating.[1][2] | Prepare fresh media with this compound bromide for each time point of your experiment if possible. Minimize the incubation time when feasible. |
| Cellular Metabolism: Changes in the media pH due to cell metabolism can affect the stability and solubility of the compound. | Monitor the pH of your cell culture medium. If a significant pH shift is observed, consider changing the medium more frequently or using a different buffering system if compatible with your cells. | |
| Interaction with Media Components: Delayed interaction with salts, amino acids, or other components in the media. | If the problem persists, you can test the stability of this compound bromide in a simpler basal medium (e.g., Earle's Balanced Salt Solution) to see if complex media components are contributing to the issue. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Bromide Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound bromide powder in a sterile, conical tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (not exceeding 37°C) can be used to aid dissolution if necessary.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Recommended Method for Adding this compound Bromide to Cell Culture Media
-
Pre-warm Media: Warm the required volume of your complete cell culture medium (with or without FBS, as per your experimental design) to 37°C in a water bath.
-
Thaw Stock Solution: Thaw a single-use aliquot of the this compound bromide stock solution at room temperature.
-
Calculate Volume: Determine the volume of the stock solution needed to achieve the desired final concentration in your media. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%, and ideally ≤ 0.1%).
-
Intermediate Dilution (Optional but Recommended): In a sterile tube, prepare an intermediate dilution by adding the calculated volume of the stock solution to a small volume of the pre-warmed, serum-free medium. Mix gently.
-
Final Dilution: While gently swirling or vortexing the pre-warmed complete cell culture medium, slowly add the intermediate dilution (or the stock solution if not performing an intermediate dilution) drop-wise into the vortex. This promotes rapid dispersal and prevents localized high concentrations.
-
Final Mix and Use: Gently mix the final solution and use it immediately to treat your cells. Do not store the final working solution.
Protocol 3: Determining the Maximum Soluble Concentration of this compound Bromide
-
Prepare a Series of Dilutions: Prepare a series of dilutions of your this compound bromide stock solution in your complete cell culture medium, starting from a concentration higher than your intended working concentration.
-
Visual Inspection: Immediately after preparation, visually inspect each dilution for any signs of precipitation (cloudiness, particles).
-
Incubation: Incubate the dilutions at 37°C in a CO2 incubator for a period that reflects your typical experiment duration (e.g., 24, 48, or 72 hours).
-
Microscopic Examination: At different time points during the incubation, take a small sample from each dilution and examine it under a microscope to detect any fine precipitate that may not be visible to the naked eye.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration for your specific experimental conditions.
Data Presentation
Table 1: Solubility of this compound Bromide in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥28.18 mg/mL | [6] |
| Ethanol | ≥91 mg/mL | [6] |
| Water | ≥55.8 mg/mL (Note: Unstable) | [1][2][6] |
Table 2: Factors Influencing this compound Bromide Stability and Solubility in Cell Culture
| Factor | Effect on this compound Bromide | Recommendation |
| Aqueous Environment | Hydrolysis of the ester bond, leading to degradation.[1][2] | Prepare fresh solutions in media immediately before use. |
| Organic Solvents (DMSO) | Increased stability and solubility. | Use as the primary solvent for stock solutions. Keep final concentration low (≤0.1-0.5%).[7] |
| Temperature | Lower temperatures can decrease solubility during dilution.[3] | Pre-warm media to 37°C before adding the compound. |
| pH | Can influence the rate of hydrolysis. | Maintain a stable pH in the cell culture medium. |
| Serum (FBS) | May increase solubility through protein binding but can also increase degradation via esterases.[4] | Empirically test the effect of serum in your specific assay. |
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound bromide precipitation.
Caption: this compound bromide's inhibition of L-type calcium channels.
Caption: this compound bromide's antagonism of the M3 muscarinic receptor.
References
Impact of pH on Otilonium bromide stability and activity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the stability and activity of Otilonium Bromide (OB). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound Bromide in different solvents?
A1: this compound Bromide is known to be unstable in aqueous solutions, as well as in alcohols like methanol (B129727) and ethanol, where it undergoes hydrolysis.[1][2] It is, however, stable in acetonitrile (B52724).[1][2] For experimental purposes, it is recommended to use acetonitrile as the solvent for preparing stock solutions to minimize degradation.[1][2]
Q2: How does pH affect the stability of this compound Bromide?
Q3: What are the degradation products of this compound Bromide?
A3: Hydrolysis of this compound Bromide results in the formation of p-[2-(n-octyoxy)benzoyl]-aminobenzoic acid and diethyl-(2-hydroxyethyl)-methyl ammonium (B1175870) bromide.[1][2]
Q4: What is the optimal pH for studying the activity of this compound Bromide in vitro?
A4: Most in vitro studies on the activity of this compound Bromide are conducted at a physiological pH of 7.4. This is because the drug's targets, including L-type and T-type calcium channels, muscarinic receptors, and tachykinin NK2 receptors, are typically studied under conditions that mimic the physiological environment of the gut.
Q5: Is the activity of this compound Bromide expected to change with pH?
A5: Yes, the activity of this compound Bromide is likely to be influenced by pH. The binding of ligands to receptors can be pH-sensitive. For instance, the binding affinity of ligands to muscarinic acetylcholine (B1216132) receptors has been shown to decrease at a pH below 7. While this study was not specific to this compound Bromide, it suggests that acidic conditions could potentially reduce its potency at muscarinic receptors. The activity of other quaternary ammonium salts has also been shown to be pH-dependent.[8][9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound Bromide activity over time in aqueous solution. | Degradation of this compound Bromide via hydrolysis. | Prepare fresh solutions of this compound Bromide in a suitable solvent like acetonitrile before each experiment and dilute into aqueous buffer immediately before use. Avoid prolonged storage of aqueous solutions. |
| Inconsistent experimental results between batches. | pH variability of the experimental buffer. | Strictly control and verify the pH of all buffers and solutions used in the experiments. Use freshly prepared buffers. |
| Precipitation of this compound Bromide in the experimental setup. | Poor solubility at the working concentration and pH. | While this compound Bromide is soluble in water, high concentrations in certain buffers might lead to precipitation. Ensure the working concentration is within the solubility limits for the specific buffer system and pH. |
| Rapid degradation in plasma or cell culture media. | Enzymatic degradation by esterases present in biological fluids.[1][2] | If studying the compound in plasma, consider adding an esterase inhibitor, such as potassium fluoride, to the plasma immediately after collection.[1][2] For cell culture experiments, minimize the incubation time as much as possible. |
Quantitative Data
Table 1: Stability of this compound Bromide in Various Media
| Medium | Stability | Degradation Products | Reference |
| Water | Unstable (undergoes hydrolysis) | p-[2-(n-octyoxy)benzoyl]-aminobenzoic acid and diethyl-(2-hydroxyethyl)-methyl ammonium bromide | [1][2] |
| Methanol/Ethanol | Unstable (undergoes alcoholysis) | p-[2-(n-octyoxy)benzoyl]-aminobenzoic acid methyl ester and diethyl-(2-hydroxyethyl)-methyl ammonium bromide | [1][2] |
| Acetonitrile | Stable | No degradation observed | [1][2] |
| Plasma | Unstable (undergoes enzymolysis) | p-[2-(n-octyoxy)benzoyl]-aminobenzoic acid and diethyl-(2-hydroxyethyl)-methyl ammonium bromide | [1][2] |
Table 2: Inhibitory Activity of this compound Bromide at Physiological pH (7.4)
| Target | Assay | Species/Tissue | IC₅₀ / EC₅₀ | Reference |
| L-type Ca²⁺ Channels | Inhibition of KCl-induced calcium transients | Human sigmoid smooth muscle cells | 0.2 µM | |
| L-type Ca²⁺ Channels | Inhibition of inward current | Rat colonic smooth muscle cells | 885 nM | |
| Muscarinic M₃ Receptors | Inhibition of ACh-induced calcium signals | Isolated human colonic crypts | 880 nM | |
| Tachykinin NK₂ Receptors | Inhibition of [βAla⁸]neurokinin A (4-10) induced contraction | Guinea-pig colon circular muscle | 45 µM | |
| Tachykinin NK₂ Receptors | Inhibition of [βAla⁸]neurokinin A (4-10) induced membrane depolarization | Guinea-pig colon circular muscle | 38 µM |
Experimental Protocols
Protocol 1: Stability Analysis of this compound Bromide by HPLC
This protocol outlines a general procedure for assessing the stability of this compound Bromide under forced degradation conditions, including varying pH.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound Bromide (e.g., 1 mg/mL) in acetonitrile.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for a defined period. Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Control Sample: Dilute the stock solution with the mobile phase to the same final concentration.
-
-
HPLC Analysis:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 2 mM ammonium acetate (B1210297) with 0.05% TFA, pH adjusted to 2.35) and acetonitrile (e.g., 30:70 v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound Bromide and any degradation products at each time point.
-
Calculate the percentage of degradation.
-
If kinetic data is desired, plot the natural logarithm of the remaining drug concentration versus time to determine the degradation rate constant (k) under each condition.
-
Protocol 2: Activity Assay of this compound Bromide on L-type Calcium Channels using Patch-Clamp Electrophysiology
This protocol describes a method to measure the inhibitory effect of this compound Bromide on L-type calcium channels.
-
Cell Preparation:
-
Use isolated human intestinal smooth muscle cells or a cell line expressing L-type calcium channels (e.g., HEK293 cells).
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings.
-
Pipette Solution (Intracellular): (in mM) 145 Cs⁺, 35 Cl⁻, 5 Na⁺, 5 Mg²⁺, 2 EGTA, 5 HEPES, 125 methanesulfonate. Adjust pH to 7.0 with CsOH.
-
Bath Solution (Extracellular): (in mM) 149.2 Na⁺, 4.74 K⁺, 159 Cl⁻, 2.54 Ca²⁺, buffered with 5 mM HEPES. Adjust pH to 7.4 with NaOH.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit L-type calcium currents by depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
-
Drug Application:
-
Prepare stock solutions of this compound Bromide in an appropriate solvent.
-
Dilute the stock solution into the bath solution to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Perfuse the cells with the drug-containing solution.
-
-
Data Analysis:
-
Measure the peak inward calcium current before and after the application of this compound Bromide.
-
Calculate the percentage of inhibition for each concentration.
-
Construct a concentration-response curve and calculate the IC₅₀ value.
-
Visualizations
Caption: Signaling pathway of this compound Bromide's inhibitory action.
Caption: Hydrolytic degradation pathway of this compound Bromide.
Caption: General workflow for stability and activity testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability and degradation products of this compound bromide in different media [jcpu.cpu.edu.cn]
- 3. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 8. The effects of pH on the activity of coryneine and related phenolic quaternary ammonium salts on the frog rectus preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pH-dependent influence of a quaternary ammonium salt and an aminoester on the yeast Saccharomyces cerevisiae ultrastructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Otilonium Bromide in Blood Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Otilonium Bromide (OB). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this compound Bromide in blood samples, with a particular focus on the use of esterase inhibitors to ensure sample stability.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound Bromide concentration unexpectedly low or undetectable in plasma samples?
A1: this compound Bromide is an ester-containing compound that is highly susceptible to rapid degradation in blood plasma due to the activity of plasma esterases.[1][2][3][4] This enzymatic hydrolysis can lead to a significant underestimation of the actual concentration. To prevent this, it is crucial to add an esterase inhibitor to the blood sample immediately after collection.
Q2: What is the recommended esterase inhibitor for stabilizing this compound Bromide in blood samples?
A2: Potassium fluoride (B91410) (KF) has been successfully used as an esterase inhibitor to prevent the degradation of this compound Bromide in human plasma.[1][3][4] The immediate addition of KF to freshly collected plasma is a key step before sample processing. While the exact concentration can vary depending on the specific protocol, it is a widely accepted stabilizer for this compound.
Q3: What solvent should I use to prepare this compound Bromide stock solutions and for sample extraction?
A3: Acetonitrile (B52724) is a suitable solvent for this compound Bromide as the compound has shown to be stable in it.[2] Conversely, this compound Bromide is unstable in alcohols (like methanol (B129727) and ethanol) and water at room temperature, so these solvents should be avoided for stock solutions and during the extraction process to prevent non-enzymatic degradation.[2]
Q4: Can I store blood samples containing this compound Bromide without an inhibitor?
A4: It is strongly advised against storing blood or plasma samples intended for this compound Bromide analysis without an esterase inhibitor. The enzymatic degradation occurs rapidly at room temperature, and even at lower temperatures, the stability of the analyte cannot be guaranteed without inhibiting esterase activity.
Q5: What analytical technique is most suitable for quantifying this compound Bromide in plasma?
A5: A validated Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) method is a highly sensitive and specific technique for the determination of this compound Bromide in human plasma.[1][3][4] This method has been shown to provide accurate and precise quantification within a validated concentration range.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Analyte Peak | Degradation of this compound Bromide: Enzymatic hydrolysis by plasma esterases. | - Immediate Inhibition: Add potassium fluoride (KF) to blood collection tubes before or immediately after sample collection.- Proper Solvent Use: Ensure all solutions containing this compound Bromide are prepared in acetonitrile.[2] - Temperature Control: Keep samples on ice during collection and processing, and store them at -80°C long-term. |
| Poor Peak Shape (Tailing or Broadening) | Matrix Effects: Interference from endogenous plasma components. | - Optimize Sample Preparation: Implement a robust protein precipitation and/or liquid-liquid extraction step to effectively remove interfering substances.- Chromatographic Optimization: Adjust the mobile phase composition, gradient, or switch to a different column chemistry to improve peak shape. |
| Inconsistent Results Between Replicates | Incomplete Inhibition of Esterases: Insufficient mixing or concentration of the inhibitor. | - Thorough Mixing: Ensure the esterase inhibitor is thoroughly mixed with the plasma sample immediately after addition.- Optimize Inhibitor Concentration: If degradation is still suspected, consider optimizing the concentration of potassium fluoride. |
| High Background Noise in Mass Spectrometry | Contamination: From sample collection tubes, solvents, or lab equipment. | - Use High-Purity Reagents: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade).- Clean Sample Collection: Use pre-screened collection tubes that do not leach interfering substances.- System Cleaning: Regularly clean the LC-MS system, including the ion source. |
| Analyte Instability in Processed Samples | Non-Enzymatic Hydrolysis: Exposure to incompatible solvents or pH conditions. | - Solvent Stability: As previously mentioned, avoid water and alcohols. Use acetonitrile as the primary solvent.[2]- pH Control: While hydrochloric acid has been mentioned to improve stability, ensure the final pH of the sample is compatible with your analytical column and method. |
Quantitative Data Summary
The following table summarizes the performance of a validated LC-ESI-MS method for the determination of this compound Bromide in human plasma with the use of potassium fluoride as an esterase inhibitor.
| Parameter | Value | Reference |
| Analytical Method | LC-ESI-MS | [1][3][4] |
| Esterase Inhibitor | Potassium Fluoride (KF) | [1][3][4] |
| Validated Concentration Range | 0.1 - 20 ng/mL | [1][3][4] |
| Intra-run Precision and Accuracy | Within ±15% | [1][3][4] |
| Inter-run Precision and Accuracy | Within ±15% | [1][3][4] |
| Mean Extraction Recovery | > 93.0% | [1][4] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Stabilization
-
Preparation: Pre-label blood collection tubes (e.g., K2-EDTA tubes) for each subject and time point.
-
Inhibitor Addition: Prior to blood collection, add the appropriate volume of a concentrated potassium fluoride (KF) solution to each collection tube to achieve the desired final concentration upon filling with blood. Note: The exact concentration of KF should be optimized and validated for your specific assay.
-
Blood Collection: Collect the blood sample directly into the tube containing the KF.
-
Immediate Mixing: Gently invert the tube 8-10 times immediately after collection to ensure thorough mixing of the blood with the esterase inhibitor.
-
Cooling: Place the tube on ice immediately.
-
Plasma Separation: Within one hour of collection, centrifuge the blood sample according to your laboratory's standard procedure for plasma separation (e.g., 1500 x g for 10 minutes at 4°C).
-
Aliquoting and Storage: Carefully transfer the plasma supernatant to labeled cryovials and store immediately at -80°C until analysis.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
-
Thawing: Thaw the stabilized plasma samples on ice.
-
Internal Standard Addition: Add the internal standard (IS) solution (prepared in acetonitrile) to each plasma sample.
-
Protein Precipitation: Add a sufficient volume of cold acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of plasma) to precipitate the plasma proteins.
-
Vortexing: Vortex the samples vigorously for at least 30 seconds.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase used for the LC-MS/MS analysis.
-
Injection: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for the analysis of this compound Bromide in blood samples.
Caption: Logical relationship for ensuring this compound Bromide stability in plasma.
References
Technical Support Center: In Vivo Administration of Otilonium Bromide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for the in vivo administration of Otilonium bromide. The following information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound bromide to consider when selecting a vehicle?
A1: this compound bromide is a quaternary ammonium (B1175870) salt.[1][2] Its structure includes a positively charged nitrogen atom, which contributes to its low systemic absorption and limited penetration into the central nervous system.[3] The molecule also possesses a long aliphatic chain, which facilitates its binding to cell membranes in target tissues.[3] Understanding its solubility and stability in various solvents is crucial for preparing appropriate formulations for in vivo studies.
Q2: What is the solubility of this compound bromide in common laboratory solvents?
A2: The solubility of this compound bromide varies across different solvents. This information is critical for preparing a homogenous dosing solution. A summary of its solubility is provided in the table below.
| Solvent | Solubility | Notes |
| Water | Freely soluble[4], 55.8 mg/mL[5] | Unstable at room temperature.[6][7] Should be prepared fresh. |
| DMSO | ≥28 mg/mL[5] | - |
| Ethanol | Freely soluble[4] | Unstable at room temperature.[6][7] |
| Methanol | Freely soluble[4] | Unstable at room temperature.[6][7] |
| Acetonitrile | Stable[6][7] | - |
| Chloroform | Freely soluble[4] | - |
| Diethyl ether | Insoluble[4] | - |
Q3: What is the stability of this compound bromide in different vehicles?
A3: The stability of this compound bromide is a critical factor for ensuring accurate dosing and reproducible results. It has been reported to be unstable in methanol, ethanol, and water at room temperature, undergoing hydrolysis and alcoholysis.[6][7] However, it is stable in acetonitrile.[6][7] For aqueous solutions, it is imperative to prepare them fresh before each administration to minimize degradation.
Q4: What is the recommended vehicle for oral administration of this compound bromide in animal models?
A4: For oral administration (e.g., by gavage) in rodents, water has been successfully used as a vehicle.[8][9] Given the instability of this compound bromide in water at room temperature, it is crucial to prepare the solution immediately before administration.[6][7]
Q5: Are there established protocols for the parenteral administration of this compound bromide?
A5: The available literature primarily focuses on the oral administration of this compound bromide, as it is poorly absorbed systemically and intended for local action in the gastrointestinal tract.[1][10][11][12] While there is limited specific information on parenteral vehicles for this compound bromide, general principles for formulating quaternary ammonium compounds for injection should be followed. This would involve selecting a vehicle that ensures solubility and stability while minimizing local irritation and systemic toxicity. Due to its solubility profile, a co-solvent system involving a small amount of an organic solvent like DMSO, further diluted with a sterile aqueous vehicle such as saline or PBS, could be a starting point for formulation development. However, extensive validation of such a formulation for stability and in vivo tolerability would be essential.
Troubleshooting Guide
Issue 1: Precipitation of this compound bromide in the prepared vehicle.
| Possible Cause | Troubleshooting Step |
| Exceeded solubility limit | Refer to the solubility table. Ensure the concentration of this compound bromide does not exceed its solubility in the chosen vehicle. Consider gently warming the solution to aid dissolution, but be mindful of potential degradation with prolonged heating. |
| Incorrect solvent or co-solvent ratio | If using a co-solvent system, the ratio of the organic solvent to the aqueous phase is critical. A higher proportion of the aqueous component can cause precipitation of less water-soluble compounds. Experiment with different ratios, starting with a higher concentration of the organic solvent and gradually adding the aqueous component while observing for any signs of precipitation. |
| Temperature effects | Solubility can be temperature-dependent. If the solution was prepared at an elevated temperature, it might precipitate upon cooling to room temperature or animal body temperature. Prepare and administer the solution at a consistent and appropriate temperature. |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound bromide in the vehicle | As this compound bromide is unstable in aqueous and alcohol-based vehicles at room temperature,[6][7] ensure that the dosing solution is prepared fresh immediately before each use. Avoid storing solutions for extended periods. |
| Improper storage of the dosing solution | If temporary storage is unavoidable, store the solution at a low temperature (e.g., 2-8°C) and protect it from light to minimize degradation. However, fresh preparation is always the best practice. |
| Interaction with vehicle components | Certain excipients in a vehicle formulation could potentially interact with the quaternary ammonium structure of this compound bromide. If using a complex vehicle, consider simplifying it to basic solvents like water or saline for oral administration, or a minimal co-solvent system for parenteral routes. |
Issue 3: Adverse reactions or stress observed in experimental animals.
| Possible Cause | Troubleshooting Step | | Vehicle-induced toxicity | Some organic solvents, like DMSO, can cause local irritation or systemic toxicity at high concentrations.[13] When using a co-solvent system, keep the concentration of the organic solvent to a minimum. Always include a vehicle-only control group in your study to differentiate between vehicle effects and compound effects. | | Toxicity of the quaternary ammonium compound | Quaternary ammonium compounds as a class have been associated with potential health concerns, including inflammation and dermatitis.[14][15] Monitor the animals closely for any signs of distress, skin reactions at the injection site (for parenteral routes), or changes in behavior. If adverse effects are observed, consider reducing the dose or exploring alternative vehicles. | | Improper administration technique | Incorrect gavage or injection techniques can cause stress and injury to the animals, leading to confounding experimental results. Ensure that all personnel involved in animal dosing are properly trained and follow established ethical guidelines for animal handling and administration procedures. |
Experimental Protocols & Visualizations
Experimental Workflow for Vehicle Selection
The following diagram illustrates a logical workflow for selecting an appropriate vehicle for the in vivo administration of this compound bromide.
Signaling Pathway of this compound Bromide
This compound bromide exerts its spasmolytic effects through a multi-target mechanism primarily focused on the smooth muscle cells of the gastrointestinal tract.
References
- 1. This compound bromide - Wikipedia [en.wikipedia.org]
- 2. This compound Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2020212956A1 - Oral composition of this compound bromide - Google Patents [patents.google.com]
- 5. gap-26.com [gap-26.com]
- 6. Stability and degradation products of this compound bromide in different media [jcpu.cpu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. Repeated this compound bromide administration prevents neurotransmitter changes in colon of rats underwent to wrap restraint stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A distribution study with (14)C-otilonium bromide in the rat: evidence for selective tropism for large intestine after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound bromide: a selective spasmolytic for the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Bromide Prevents Cholinergic Changes in the Distal Colon Induced by Chronic Water Avoidance Stress, a Rat Model of Irritable Bowel Syndrome [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. news-medical.net [news-medical.net]
- 15. Clinical and Environmental Harms of Quaternary Ammonium Disinfectants and the Promise of Ultraviolet-C (UV-C) Alternatives: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring long-term stability of Otilonium bromide stock solutions
This technical support center provides guidance on the preparation, storage, and handling of Otilonium bromide stock solutions to ensure their long-term stability and experimental reliability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound bromide stock solutions?
A1: The choice of solvent depends on your experimental needs and desired storage time. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing stock solutions.[1][2] Acetonitrile (B52724) is also a suitable solvent, and this compound bromide has shown good stability in it.[3][4] For biological experiments requiring aqueous solutions, you can dissolve this compound bromide in phosphate-buffered saline (PBS, pH 7.2).[1] However, aqueous solutions are not recommended for long-term storage.[1]
Q2: What are the solubility limits for this compound bromide in common solvents?
A2: The solubility of this compound bromide can vary slightly between sources. The following table summarizes approximate solubility values:
| Solvent | Approximate Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | 25 - 55 mg/mL | [1][2] |
| Ethanol | ~10 mg/mL | [1] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [1] |
| Water | Freely Soluble | [5] |
| Acetonitrile | Stable, no degradation observed | [3][4] |
Q3: How should I store my this compound bromide stock solutions to ensure long-term stability?
A3: Proper storage is critical to prevent degradation. The recommended storage conditions depend on the solvent and the intended duration of storage.
| Solvent | Storage Temperature | Recommended Storage Period | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [1] |
| DMSO | -80°C | Up to 6 months | [6] |
| DMSO | -20°C | Up to 1 month | [6] |
| Aqueous Solutions (e.g., PBS) | 4°C | Not recommended for more than one day | [1] |
Q4: I've noticed precipitation in my stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution and sonicate to try and redissolve the precipitate.[2] To avoid this, consider preparing a slightly lower concentration stock solution or storing it in smaller aliquots to minimize freeze-thaw cycles.
Q5: My experimental results are inconsistent. Could my this compound bromide solution have degraded?
A5: Inconsistent results can be a sign of compound degradation. This compound bromide is susceptible to hydrolysis and alcoholysis, especially in aqueous and alcohol-based solutions at room temperature.[3][4] If you suspect degradation, it is best to prepare a fresh stock solution. For critical experiments, you can assess the stability of your solution using analytical methods like HPLC.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in stock solution | - Solution concentration is too high for storage temperature.- Repeated freeze-thaw cycles. | - Gently warm and sonicate the solution to redissolve.- Prepare a more dilute stock solution.- Aliquot the stock solution into smaller volumes for single use. |
| Loss of biological activity | - Degradation of this compound bromide due to improper storage or solvent.- Instability in the experimental medium. | - Prepare a fresh stock solution in a recommended solvent (e.g., DMSO, Acetonitrile).- Avoid using aqueous or alcohol-based solutions for long-term storage.- If working with plasma, add an esterase inhibitor like potassium fluoride (B91410) to prevent rapid degradation.[3][4][7] |
| Difficulty dissolving the compound | - Reaching the solubility limit of the solvent. | - Refer to the solubility table and ensure you are not exceeding the recommended concentration.- Sonication may aid in dissolution.[2] |
Experimental Protocols
Protocol for Assessing this compound Bromide Stock Solution Stability using HPLC
This protocol outlines a general procedure to assess the stability of an this compound bromide stock solution over time.
1. Materials:
-
This compound bromide stock solution (e.g., in DMSO)
-
High-purity solvents for mobile phase (e.g., acetonitrile, ammonium (B1175870) acetate (B1210297) buffer)
-
HPLC system with a C18 column and UV detector
2. Procedure:
-
Initial Analysis (Time 0):
-
Prepare a fresh dilution of your this compound bromide stock solution in the mobile phase to a known concentration (e.g., 10 µg/mL).
-
Inject the sample into the HPLC system.
-
Run the analysis using an appropriate method (e.g., isocratic elution with acetonitrile and ammonium acetate buffer, UV detection at 290 nm).[8]
-
Record the peak area of the this compound bromide peak. This will serve as your baseline.
-
-
Incubation:
-
Store your stock solution under your desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 7, 14, and 30 days), remove an aliquot of the stock solution.
-
Prepare a dilution in the mobile phase to the same concentration as the initial analysis.
-
Inject the sample into the HPLC and record the peak area of the this compound bromide peak.
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Also, observe the chromatogram for the appearance of any new peaks, which may indicate degradation products.
-
-
Data Analysis:
-
Compare the peak area of this compound bromide at each time point to the initial peak area.
-
Calculate the percentage of this compound bromide remaining. A significant decrease in the peak area indicates degradation.
-
The appearance of new peaks suggests the formation of degradation products.
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound bromide | AChR | Calcium Channel | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability and degradation products of this compound bromide in different media [jcpu.cpu.edu.cn]
- 5. WO2020212956A1 - Oral composition of this compound bromide - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Determination of the unstable drug this compound bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating Fluorescence-Based Assays with Otilonium
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing Otilonium bromide in fluorescence-based assays. The following information addresses potential interference from this compound and offers strategies to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of interference in fluorescence-based assays?
Common sources of interference can be broadly categorized as compound-related or assay-related.[1]
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Compound-Related Interference: This stems from the intrinsic properties of the test compound, such as this compound. Key mechanisms include:
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Autofluorescence: The compound itself emits light upon excitation, adding to the total fluorescence signal and potentially leading to false positives.[2]
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Fluorescence Quenching: The compound reduces the fluorescence signal of the assay's fluorophore, which can result in false negatives.
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Inner Filter Effect (IFE): The compound absorbs the excitation light intended for the fluorophore or absorbs the light emitted by the fluorophore, leading to an artificially low signal.[2][3][4]
-
-
Assay-Related Interference: This includes background fluorescence from assay components like buffers, plastics, or biological samples (e.g., cells, proteins).
Q2: Does this compound bromide have known fluorescent properties?
While detailed fluorescence emission spectra for this compound bromide are not extensively published, its chemical structure, containing aromatic rings, suggests a potential for UV light absorption. PubChem lists a UV-VIS spectrum for this compound bromide, indicating it absorbs light in the ultraviolet range.[5] Compounds that absorb UV light can potentially interfere with fluorescence assays, particularly those using fluorophores that are excited by or emit at nearby wavelengths.
Q3: What is the difference between the inner filter effect and fluorescence quenching?
Both the inner filter effect and fluorescence quenching lead to a decrease in the measured fluorescence signal, but they are distinct phenomena.[4]
-
Inner Filter Effect is a consequence of the high absorbance of one or more components in the sample at the excitation or emission wavelengths. It is a collective property of the solution and not a direct molecular interaction with the fluorophore.[4]
-
Fluorescence Quenching involves a direct interaction between the quencher (in this case, potentially this compound) and the fluorophore, leading to a non-radiative energy transfer.
Q4: How can I determine if this compound is interfering with my assay?
The most effective way to identify interference is through a series of control experiments. A crucial control is a "no-target" or "no-enzyme" assay where you measure the fluorescence signal in the presence of this compound and all other assay components except for the biological target.[1] A change in signal that correlates with the concentration of this compound strongly indicates interference.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating potential interference from this compound in your fluorescence-based assays.
Problem 1: Higher than expected fluorescence signal (Potential Autofluorescence)
-
Symptom: Wells containing this compound show a higher fluorescence signal compared to vehicle controls, even in the absence of the assay's biological target.
-
Troubleshooting Steps:
-
Assess this compound Autofluorescence: Perform a spectral scan of this compound bromide at the concentrations used in your assay. This will help you determine its excitation and emission maxima.
-
"Red-Shift" Your Assay: If this compound's autofluorescence overlaps with your assay's spectral window, consider switching to a fluorophore with a longer excitation and emission wavelength (a "red-shifted" fluorophore).
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Implement a Pre-read Step: Before adding your fluorescent substrate or probe, take a reading of the plate with this compound already added. You can then subtract this background fluorescence from your final reading.
-
Problem 2: Lower than expected fluorescence signal (Potential Quenching or Inner Filter Effect)
-
Symptom: The fluorescence signal decreases with increasing concentrations of this compound.
-
Troubleshooting Steps:
-
Check for Inner Filter Effect: Measure the absorbance of this compound at the excitation and emission wavelengths of your fluorophore. A significant absorbance may indicate an inner filter effect.
-
Dilute Your Sample: If the inner filter effect is suspected, diluting your sample can help to mitigate it.[6]
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Apply a Correction Factor: For unavoidable inner filter effects, you can mathematically correct your fluorescence data using the measured absorbance values.[3][7]
-
Investigate Quenching Mechanism: To distinguish between static and dynamic quenching, you can perform your assay at different temperatures. Dynamic quenching typically increases with temperature, while static quenching decreases.
-
Data Presentation
Table 1: Spectroscopic Properties of Common Fluorophores
To aid in the selection of appropriate fluorophores and filter sets to minimize potential interference from this compound, the following table summarizes the spectral properties of some commonly used fluorescent dyes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
| Fluorescein (FITC) | 494 | 518 | 24 |
| Rhodamine B | 555 | 580 | 25 |
| Cyanine 3 (Cy3) | 550 | 570 | 20 |
| Cyanine 5 (Cy5) | 649 | 670 | 21 |
| Alexa Fluor 488 | 495 | 519 | 24 |
| Alexa Fluor 555 | 555 | 565 | 10 |
| Alexa Fluor 647 | 650 | 668 | 18 |
Note: The optimal fluorophore will have excitation and emission wavelengths that do not overlap with the absorbance spectrum of this compound.
Table 2: this compound Bromide Properties
| Property | Value | Source |
| Molecular Formula | C29H43BrN2O4 | [5][8][9] |
| Molecular Weight | 563.57 g/mol | [8][9] |
| Appearance | White to beige powder | [8] |
| Solubility in Water | 5 mg/mL (warmed) | [8] |
| UV-Vis Spectrum | Available on PubChem | [5] |
Experimental Protocols
Protocol 1: Determining the Autofluorescence of this compound Bromide
Objective: To determine if this compound bromide exhibits intrinsic fluorescence at the excitation and emission wavelengths used in your assay.
Materials:
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This compound bromide
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Assay buffer
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader with spectral scanning capabilities
Procedure:
-
Prepare a serial dilution of this compound bromide in the assay buffer, starting from the highest concentration used in your primary assay.
-
Add the this compound bromide dilutions to the wells of the black microplate. Include wells with only the assay buffer as a blank.
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Scan the plate using the microplate reader to measure the fluorescence emission across a range of excitation wavelengths.
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Analyze the data to identify any peaks in the emission spectrum, which would indicate autofluorescence.
Protocol 2: Assessing Fluorescence Quenching by this compound Bromide
Objective: To determine if this compound bromide quenches the fluorescence of your assay's fluorophore.
Materials:
-
Your assay's fluorophore (or a fluorescently labeled substrate)
-
This compound bromide
-
Assay buffer
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of your fluorophore in the assay buffer at the concentration used in your assay.
-
Prepare a serial dilution of this compound bromide in the assay buffer.
-
In the microplate, add the fluorophore solution to a series of wells.
-
Add the serial dilutions of this compound bromide to these wells. Include control wells with the fluorophore and the vehicle used to dissolve this compound.
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Incubate the plate for a period of time consistent with your assay protocol.
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for your fluorophore.
-
A dose-dependent decrease in fluorescence intensity in the presence of this compound suggests quenching.
Visualizations
Caption: Workflow for identifying and correcting this compound interference.
Caption: Troubleshooting decision tree for this compound interference.
References
- 1. benchchem.com [benchchem.com]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound Bromide | C29H43BrN2O4 | CID 72092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 8. This compound bromide = 98 HPLC 26095-59-0 [sigmaaldrich.com]
- 9. raybiotech.com [raybiotech.com]
Otilonium bromide shelf life and storage conditions for research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the shelf life, storage, and handling of otilonium bromide for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound bromide?
For long-term storage, solid this compound bromide should be kept at -20°C.[1] For short-term use, storage at 2-8°C is recommended.[1] The compound should always be stored in a tightly sealed container in a dry, well-ventilated area to prevent degradation.[1][2]
Q2: What is the shelf life of this compound bromide?
When stored under the recommended conditions (-20°C, dry, and protected from light), solid this compound bromide is expected to be stable for an extended period. However, it is crucial to refer to the manufacturer's certificate of analysis for a specific expiration date. Once in solution, the stability is significantly reduced, depending on the solvent.
Q3: In which solvents is this compound bromide stable?
This compound bromide is stable in acetonitrile (B52724) at room temperature.[3][4] It is unstable in alcohols (such as methanol (B129727) and ethanol) and water, where it undergoes rapid degradation.[3][4]
Q4: What happens when this compound bromide is dissolved in water or alcohol?
In aqueous solutions, this compound bromide undergoes hydrolysis. In alcoholic solvents like methanol and ethanol, it undergoes alcoholysis.[3][4] These reactions lead to the breakdown of the ester linkage in the molecule, yielding degradation products and compromising the integrity of your experiments.
Q5: I am working with plasma samples. Are there any special considerations?
Yes. This compound bromide degrades rapidly in plasma due to enzymatic hydrolysis by plasma esterases.[3][5] To prevent this, it is recommended to add an esterase inhibitor, such as potassium fluoride (B91410), to the plasma samples immediately after collection and before processing with acetonitrile.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound bromide stock solution. | Prepare fresh stock solutions in acetonitrile for each experiment. Avoid using solutions prepared in water or alcohols. Verify the purity of the solid compound if it has been stored improperly or for an extended period. |
| Low recovery of this compound bromide from plasma samples. | Enzymatic degradation by plasma esterases. | Add potassium fluoride to freshly collected plasma samples to inhibit esterase activity before protein precipitation with acetonitrile.[3][4] |
| Precipitate formation in the stock solution. | Poor solubility or use of an inappropriate solvent. | Ensure the use of a suitable solvent like DMSO for initial solubilization, followed by dilution in a compatible buffer or medium. Acetonitrile is recommended for analytical purposes.[3][4] |
| Difficulty dissolving the compound. | The compound may have formed a more stable, less soluble polymorphic form over time. | Sonication may aid in dissolving the compound. For future use, ensure storage conditions are strictly followed to maintain the desired polymorphic form. A new polymorphic form (Form I) has been identified as more stable at room temperature.[6] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Bromide
| Storage Type | Temperature | Additional Conditions |
| Long-Term | -20°C | Tightly sealed container, dry, well-ventilated area.[1] |
| Short-Term | 2-8°C | Tightly sealed container, dry, well-ventilated area.[1] |
Table 2: Stability of this compound Bromide in Various Solvents at Room Temperature
| Solvent | Stability | Degradation Pathway |
| Acetonitrile | Stable | No significant degradation observed.[3][4] |
| Water | Unstable | Hydrolysis.[3][4] |
| Methanol | Unstable | Alcoholysis.[3][4] |
| Ethanol | Unstable | Alcoholysis.[3][4] |
| Plasma | Unstable | Enzymatic Hydrolysis.[3][4] |
Table 3: Degradation Products of this compound Bromide
| Medium | Degradation Products |
| Methanol | p-[ 2-(n-octyoxy) benzoyl]-aminobenzoic acid methyl ester and diethyl-(2-hydroxyethyl)-methyl ammonium (B1175870) bromide.[3][4] |
| Water / Plasma | p-[ 2-(n-octyoxy) benzoyl ]-aminobenzoic acid and diethyl-(2-hydroxyethyl)-methyl ammonium bromide.[3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Bromide Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the required amount of solid this compound bromide in a fume hood.
-
Initial Solubilization: Dissolve the compound in a minimal amount of dimethyl sulfoxide (B87167) (DMSO).
-
Final Dilution: For most cell-based assays, further dilute the DMSO stock solution with the appropriate cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
For Analytical Standards: Prepare stock solutions in acetonitrile.[3][4]
Protocol 2: Stability Assessment of this compound Bromide in an Aqueous Buffer using HPLC
-
Solution Preparation: Prepare a solution of this compound bromide in the aqueous buffer of interest at a known concentration.
-
Incubation: Incubate the solution at the desired temperature (e.g., room temperature).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Quenching: Immediately dilute the aliquot with acetonitrile to stop further degradation.
-
HPLC Analysis: Analyze the samples using a validated reverse-phase HPLC method. A C18 column is commonly used.[7]
-
Data Analysis: Quantify the peak area of the parent this compound bromide at each time point to determine the percentage of degradation over time.
Visualizations
Caption: Workflow for this compound Bromide Stability Testing.
Caption: Degradation Pathways of this compound Bromide.
References
- 1. biocrick.com [biocrick.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability and degradation products of this compound bromide in different media [jcpu.cpu.edu.cn]
- 5. WO2020212956A1 - Oral composition of this compound bromide - Google Patents [patents.google.com]
- 6. A New, More Stable Polymorphic Form of this compound Bromide: Solubility, Crystal Structure, and Phase Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purity Assessment of Commercially Available Otilonium Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purity assessment of commercially available Otilonium Bromide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound Bromide purity.
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound Bromide. What could be the cause and how can I resolve this?
-
Answer: Unexpected peaks can arise from several sources. Follow these steps to troubleshoot:
-
Blank Injection: Inject your mobile phase and sample solvent (dissolve the sample in the mobile phase whenever possible) to check for contamination from the solvent or the HPLC system itself. Ghost peaks can sometimes appear due to contaminants in the mobile phase.
-
Sample Matrix: If you are analyzing a formulated product, the extra peaks could be from excipients. Analyze a placebo sample (all formulation components except this compound Bromide) to identify these peaks.
-
Degradation: this compound Bromide can degrade under certain conditions. Ensure your sample preparation and storage are appropriate. A known degradation product is p-aminobenzoic acid (PABA).[1]
-
Known Impurities: The peaks could correspond to known related substances of this compound Bromide. Refer to the table of common impurities below and their expected relative retention times if available from a pharmacopoeial monograph.
-
System Contamination: If the issue persists, flush the entire HPLC system, including the injector and detector, with a strong solvent like isopropanol (B130326) to remove any contaminants.
-
Issue 2: Poor Peak Resolution or Asymmetric Peaks
-
Question: My chromatogram shows poor resolution between the this compound Bromide peak and an adjacent impurity, or the main peak is tailing. How can I improve this?
-
Answer: Poor peak shape and resolution can compromise the accuracy of your quantification. Consider the following adjustments:
-
Mobile Phase pH: The pH of the mobile phase is critical for the chromatography of ionizable compounds like this compound Bromide. Small adjustments to the pH of the buffer can significantly impact peak shape and retention.
-
Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve the resolution between closely eluting peaks.
-
Column Condition: The column may be contaminated or degraded. Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced. Ensure you are using a column with the same packing material as specified in the method.
-
Flow Rate: Reducing the flow rate can sometimes improve resolution, but it will also increase the run time.
-
Temperature: Operating the column at a controlled, slightly elevated temperature (e.g., 30-40°C) can improve peak shape and reproducibility.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound Bromide?
A1: Common impurities can be process-related or degradation products. These may include:
-
This compound Bromide Impurity 1: 4-[[2-(Octyloxy)benzoyl]amino]benzoic Acid 2-(Diethylamino)ethyl Ester
-
This compound Bromide Impurity 2: 2-(diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate
-
This compound Bromide Impurity 3
-
This compound Bromide Impurity 4
-
And a range of other related substances.
Q2: What are the typical pharmacopoeial purity requirements for this compound Bromide?
A2: While the specific monograph should always be consulted for official requirements, the European Pharmacopoeia (Ph. Eur.) general monograph "Substances for pharmaceutical use" (2034) and general chapter 5.10 provide a framework for controlling impurities.[2][3] Based on these principles, typical limits for impurities in an active substance with a maximum daily dose of less than 2g might be structured as follows. Note: This table is an illustrative example, and the official this compound Bromide monograph must be consulted for definitive specifications.
| Impurity Type | Reporting Threshold | Identification Threshold | Qualification Threshold | Typical Limit (Example) |
| Any Unspecified Impurity | > 0.05% | > 0.10% | > 0.15% | ≤ 0.10% |
| Specified Impurity | - | - | - | As per monograph (e.g., ≤ 0.2%) |
| Total Impurities | - | - | - | As per monograph (e.g., ≤ 0.5%) |
Q3: Can you provide a starting HPLC method for this compound Bromide purity analysis?
A3: Yes, the following is a stability-indicating RP-LC method that has been published for the determination of this compound Bromide and its degradation product, p-aminobenzoic acid (PABA).[1]
| Parameter | Specification |
| Column | Waters Atlantis C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 2 mM ammonium (B1175870) acetate (B1210297) buffer (pH = 2.35) with 0.05% TFA : Acetonitrile (B52724) (30:70, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 290 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Experimental Protocols
Detailed HPLC Method for Purity Assessment of this compound Bromide [1]
-
Mobile Phase Preparation:
-
Prepare a 2 mM solution of ammonium acetate in HPLC-grade water.
-
Adjust the pH to 2.35 using trifluoroacetic acid (TFA).
-
Add 0.05% (v/v) of TFA to the final buffer solution.
-
Mix this buffer with acetonitrile in a 30:70 (v/v) ratio.
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound Bromide reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
-
Test Solution Preparation:
-
Accurately weigh about 10 mg of the commercial this compound Bromide sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
-
Chromatographic Conditions:
-
Inject 20 µL of the standard and test solutions into the HPLC system.
-
Run the analysis according to the parameters in the table above.
-
-
Data Analysis:
-
Identify the peak for this compound Bromide based on the retention time of the standard.
-
Calculate the percentage of each impurity by comparing the peak area of the impurity to the total area of all peaks in the chromatogram (area normalization) or by using an external standard of the impurity if available.
-
Visualizations
Caption: Workflow for HPLC Purity Assessment of this compound Bromide.
Caption: Decision Tree for Troubleshooting Unexpected HPLC Peaks.
References
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of otilonium bromide and pinaverium (B1222119) bromide, two antispasmodic agents utilized in the management of irritable bowel syndrome (IBS) and other functional bowel disorders. The focus of this comparison is their respective effects on colonic motility, supported by experimental data.
Introduction
This compound bromide and pinaverium bromide are quaternary ammonium (B1175870) compounds that exert their primary therapeutic effect by modulating gastrointestinal smooth muscle contractility. While both are classified as calcium channel blockers, their pharmacological profiles exhibit distinct characteristics that influence their clinical efficacy. This guide delves into their mechanisms of action, presents comparative experimental data, and outlines the methodologies employed in key studies.
Mechanism of Action
Both this compound bromide and pinaverium bromide primarily act as L-type calcium channel blockers in colonic smooth muscle cells.[1][2] By inhibiting the influx of extracellular calcium, these drugs reduce the intracellular calcium concentration required for muscle contraction, leading to a spasmolytic effect.[1][2]
This compound Bromide: Beyond its principal action on L-type calcium channels, this compound bromide exhibits a more complex pharmacological profile.[3][4] It has been shown to interact with other targets involved in the regulation of colonic motility and visceral sensation, including:
-
T-type calcium channels: Inhibition of these channels may contribute to its overall spasmolytic effect.[3][4]
-
Muscarinic M1, M2, M4, and M5 receptors: By acting as an antagonist at these receptors, this compound bromide can counteract the pro-contractile effects of acetylcholine.
-
Tachykinin NK2 receptors: Blockade of these receptors on smooth muscle and primary afferent neurons may reduce both motility and visceral pain perception.[3][5]
Pinaverium Bromide: The mechanism of action of pinaverium bromide is more selective, primarily targeting the L-type calcium channels on gastrointestinal smooth muscle cells.[1][6] This selectivity is thought to minimize systemic side effects, particularly on the cardiovascular system.[2]
Signaling Pathway Diagrams
To visualize the mechanisms of action, the following diagrams illustrate the signaling pathways affected by this compound bromide and pinaverium bromide.
Figure 1: this compound Bromide Signaling Pathway
Figure 2: Pinaverium Bromide Signaling Pathway
Comparative Experimental Data
The following tables summarize quantitative data from in vitro and clinical studies comparing the effects of this compound bromide and pinaverium bromide on colonic motility and related symptoms.
| Drug | IC50 (Inhibition of Contraction) | Experimental Model | Reference |
| This compound Bromide | 49.9 nmol/L (spontaneous RPCs) | Human sigmoid circular muscle strips | [7] |
| 10.7 nmol/L (stretch-induced tone) | Human sigmoid circular muscle strips | [7] | |
| 0.2 µmol/L (KCl-induced calcium transients) | Isolated human smooth muscle cells | [7] | |
| 3.7 µM (methacholine-induced contraction) | Guinea-pig proximal colon circular muscle | [5] | |
| Pinaverium Bromide | 1.0 x 10-6 M (cholinergic responses) | Canine colonic circular smooth muscle | [8] |
| 3.8 x 10-6 M (spontaneous contractions) | Canine colonic circular smooth muscle | [8] | |
| 0.73 nM (CCh-induced contraction) | Human colonic circular smooth muscle cells | [9] | |
| 0.92 nM (CCK-induced contraction) | Human colonic circular smooth muscle cells | [9] |
Table 1: In Vitro Inhibition of Colonic Smooth Muscle Contraction
| Study | Drug(s) | Key Finding | p-value | Reference |
| Defrance & Casini, 1991 | This compound Bromide vs. Pinaverium Bromide | This compound bromide significantly reduced the number of pain attacks compared to pinaverium bromide. | < 0.05 | [10] |
| No significant difference in pain intensity or number of bowel movements. | NS | [10] |
Table 2: Clinical Comparison in Irritable Bowel Syndrome
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols used in key studies.
In Vitro Smooth Muscle Contraction Studies
-
Tissue Preparation: Circular muscle strips are dissected from the human sigmoid colon or animal models (e.g., guinea pig, canine). The strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction Measurement: Isometric contractions are recorded using force-displacement transducers connected to a data acquisition system.
-
Drug Application: After an equilibration period, contractile agents (e.g., acetylcholine, potassium chloride, substance P) are added to the organ bath to induce muscle contraction. Test compounds (this compound bromide or pinaverium bromide) are then added in a cumulative or non-cumulative manner to determine their inhibitory effects.
-
Data Analysis: The concentration-response curves are plotted, and the IC50 values (the concentration of the drug that produces 50% of its maximal inhibitory effect) are calculated.
Figure 3: In Vitro Contraction Study Workflow
Clinical Trials in IBS Patients
-
Study Design: Randomized, double-blind, placebo-controlled, or head-to-head comparative trials are common designs.
-
Patient Population: Patients diagnosed with IBS according to established criteria (e.g., Rome criteria) are recruited.
-
Intervention: Patients are randomly assigned to receive this compound bromide, pinaverium bromide, or a placebo for a specified duration.
-
Outcome Measures: Primary and secondary endpoints may include changes in abdominal pain frequency and severity, bloating, stool consistency, and global IBS symptom relief. These are often assessed using patient-reported outcome diaries or questionnaires.
-
Statistical Analysis: Appropriate statistical tests are used to compare the efficacy and safety of the different treatment arms.
Conclusion
Both this compound bromide and pinaverium bromide are effective spasmolytics that reduce colonic smooth muscle contractility, primarily through the blockade of L-type calcium channels. This compound bromide possesses a broader pharmacological profile, with additional actions on T-type calcium channels, muscarinic receptors, and tachykinin NK2 receptors, which may contribute to its efficacy in reducing visceral pain.[3][4][5] Pinaverium bromide's more selective action on L-type calcium channels in the gut is associated with a favorable side effect profile.[1][2]
The choice between these agents may depend on the specific symptom profile of the patient. For instance, the available clinical evidence suggests that this compound bromide may be more effective in reducing the frequency of pain episodes in IBS patients.[10] Further head-to-head preclinical and clinical studies with standardized methodologies are warranted to provide a more definitive comparison of their effects on colonic motility and to elucidate the clinical relevance of their differing pharmacological profiles.
References
- 1. What is the mechanism of Pinaverium bromide? [synapse.patsnap.com]
- 2. What is Pinaverium bromide used for? [synapse.patsnap.com]
- 3. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of this compound bromide in the circular muscle of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. Effect of this compound bromide on contractile patterns in the human sigmoid colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pinaverium acts as L-type calcium channel blocker on smooth muscle of colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Contraction of human colonic circular smooth muscle cells is inhibited by the calcium channel blocker pinaverium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of the action of this compound bromide and pinaverium bromide: study conducted under clinical control - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Otilonium Bromide and Verapamil as Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Otilonium bromide and verapamil (B1683045), two drugs that exhibit calcium channel blocking properties but possess distinct pharmacological profiles and clinical applications. This document summarizes key quantitative data, details experimental protocols for crucial assays, and visualizes the signaling pathways involved.
Introduction
This compound bromide is a quaternary ammonium (B1175870) derivative primarily utilized as a spasmolytic agent for the treatment of irritable bowel syndrome (IBS).[1][2] Its mechanism of action is multifaceted, involving the blockade of both L-type and T-type calcium channels, antagonism of muscarinic M3 receptors, and interaction with tachykinin NK2 receptors.[1][3][4] A key characteristic of this compound bromide is its limited systemic absorption, which localizes its effects predominantly to the gastrointestinal tract.[1]
Verapamil, a phenylalkylamine, is a well-established L-type calcium channel blocker with broad systemic effects.[5] It is widely used in the management of cardiovascular conditions such as hypertension, angina pectoris, and supraventricular arrhythmias.[5] Verapamil acts on L-type calcium channels in both vascular smooth muscle and cardiac muscle, leading to vasodilation, reduced myocardial contractility, and slowing of atrioventricular conduction.[5]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound bromide and verapamil on various ion channels and receptors, providing a quantitative basis for comparing their potency.
| This compound Bromide: Inhibitory Concentrations (IC50) | |||
| Target | IC50 | Cell Type/System | Experimental Technique |
| L-type Ca²⁺ Channel (CaV1.2) | 2.3 ± 0.5 µM | Literature data cited in Strege et al., 2010[3] | Not specified |
| T-type Ca²⁺ Channel (CaV3.1) | 0.8 ± 0.1 µM | HEK293 cells | Whole-cell patch clamp[3][6] |
| T-type Ca²⁺ Channel (CaV3.2) | 1.1 ± 0.3 µM | HEK293 cells | Whole-cell patch clamp[3][6] |
| T-type Ca²⁺ Channel (CaV3.3) | 0.4 ± 0.1 µM | HEK293 cells | Whole-cell patch clamp[3][6] |
| Muscarinic M3 Receptor (ACh-induced Ca²⁺ signal) | 880 nM | Isolated human colonic crypts | Fluorescence calcium imaging[1] |
| KCl-induced Ca²⁺ transients | 0.2 µM | Isolated human sigmoid smooth muscle cells | Calcium imaging[7] |
| On-contractions (EFS-induced) | 38.0 nM | Human sigmoid colon strips | Organ bath[7] |
| Stretch-induced tone | 10.7 nM | Human sigmoid colon strips | Organ bath |
| Spontaneous rhythmic phasic contractions | 49.9 nM | Human sigmoid colon strips | Organ bath |
| Verapamil: Inhibitory Concentrations (IC50) | |||
| Target | IC50 | Cell Type/System | Experimental Technique |
| L-type Ca²⁺ Channel (CaV1.2) | 649 nM | Not specified | Radioligand binding competition assay ([N-methyl-³H]Desmethoxyverapamil)[3] |
| L-type Ca²⁺ Channel (CaV1.2) | 250 nM - 15.5 µM | Not specified | Not specified[8] |
| Voltage-dependent K⁺ channels (fKv1.4ΔN) | 260.71 ± 18.50 µM | Xenopus oocytes | Two-electrode voltage clamp[9] |
| Acetylcholine-induced contraction | ~1 µM | Rabbit detrusor muscle | Organ bath[10] |
| Ryanodine (B192298) Receptor (RyR) | ~8 µM | Rabbit skeletal muscle sarcoplasmic reticulum | [³H]Ryanodine binding assay[11] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound bromide and verapamil are illustrated in the following diagrams.
This compound Bromide's multi-target mechanism in smooth muscle cells.
Verapamil's primary mechanism of action on L-type calcium channels.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound bromide and verapamil.
Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Inhibition
Objective: To measure the inhibitory effect of the compound on voltage-gated calcium currents in a heterologous expression system (e.g., HEK293 cells) or isolated primary cells.
Methodology:
-
Cell Preparation:
-
For heterologous expression, transiently transfect HEK293 cells with cDNAs encoding the desired calcium channel subunits (e.g., CaV1.2, CaV3.1, CaV3.2, CaV3.3) and a fluorescent marker (e.g., GFP) using a suitable transfection reagent.[3][6]
-
For primary cells, enzymatically dissociate smooth muscle cells from the target tissue (e.g., rat colon).[12]
-
Culture cells on glass coverslips for 24-48 hours before recording.[3][6]
-
-
Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., NaCl Ringer solution).[3][6]
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ and fill with an appropriate internal solution (e.g., containing Cs⁺ to block K⁺ currents).[3][6]
-
Establish a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Use a patch-clamp amplifier and data acquisition software to control the membrane potential and record ionic currents.[3][6]
-
-
Voltage Protocol and Drug Application:
-
Hold the cell at a negative holding potential (e.g., -100 mV) to keep the calcium channels in a closed state.[3][6]
-
Apply a series of depolarizing voltage steps to elicit calcium currents. The specific voltage steps and durations will depend on the channel subtype being studied.[3][6]
-
Record baseline currents in the absence of the drug.
-
Perfuse the chamber with the external solution containing increasing concentrations of the test compound (this compound bromide or verapamil).[3][6]
-
Record the inhibited calcium currents at each concentration.
-
-
Data Analysis:
-
Measure the peak inward current amplitude at each voltage step.
-
Normalize the inhibited currents to the baseline current.
-
Construct a concentration-response curve by plotting the percentage of inhibition against the drug concentration.
-
Fit the data to the Hill equation to determine the IC50 value.
-
Workflow for whole-cell patch-clamp experiments.
Fluorescence Calcium Imaging in Isolated Tissues
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to agonists and the inhibitory effect of the test compound.
Methodology:
-
Tissue Preparation:
-
Isolate tissue of interest, for example, human colonic crypts from biopsy samples.[1]
-
Wash the tissue in a buffered saline solution (e.g., HEPES-buffered saline).[1]
-
Liberate single crypts or cells by gentle agitation in a Ca²⁺/Mg²⁺-free solution containing EDTA.[1]
-
Affix the isolated crypts/cells to collagen-coated coverslips.[1]
-
-
Fluorescent Dye Loading:
-
Incubate the prepared tissue with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM) for a specified time to allow for cellular uptake and de-esterification.[1]
-
-
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the dye at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2) and measure the emitted fluorescence at a single wavelength (e.g., 510 nm).
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the [Ca²⁺]i.
-
-
Experimental Protocol:
-
Record baseline [Ca²⁺]i.
-
Apply an agonist (e.g., acetylcholine) to stimulate an increase in [Ca²⁺]i.
-
Wash out the agonist and allow the [Ca²⁺]i to return to baseline.
-
Pre-incubate the tissue with the test compound (this compound bromide or verapamil) at various concentrations.
-
Re-apply the agonist in the presence of the test compound and record the change in [Ca²⁺]i.
-
-
Data Analysis:
-
Calculate the change in the fluorescence ratio to determine the relative change in [Ca²⁺]i.
-
Compare the agonist-induced calcium response in the presence and absence of the inhibitor.
-
Construct a concentration-response curve and calculate the IC50 value for the inhibition of the calcium signal.[1]
-
Organ Bath Experiments for Smooth Muscle Contraction
Objective: To measure the effect of the test compound on the contractility of isolated smooth muscle strips.
Methodology:
-
Tissue Preparation:
-
Dissect smooth muscle strips (e.g., from human sigmoid colon or guinea-pig ileum) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and gassed with 95% O₂ and 5% CO₂.[7][13]
-
Attach one end of the muscle strip to a fixed point and the other to an isometric force transducer.
-
Apply a resting tension to the muscle strip and allow it to equilibrate.
-
-
Contraction Protocol:
-
Induce muscle contractions using various stimuli:
-
Spontaneous contractions: Record the inherent rhythmic activity of the tissue.[7]
-
Electrical field stimulation (EFS): Apply electrical pulses to stimulate intrinsic nerves.[7]
-
Agonist-induced contractions: Add a contractile agonist (e.g., acetylcholine, KCl) to the organ bath.[10]
-
Stretch-induced contractions: Apply a physical stretch to the muscle strip.[7]
-
-
-
Drug Application and Measurement:
-
Record baseline contractile activity.
-
Add the test compound (this compound bromide or verapamil) to the organ bath in a cumulative or non-cumulative manner at increasing concentrations.
-
Record the changes in the force of contraction at each concentration.
-
-
Data Analysis:
-
Measure the amplitude and/or frequency of contractions.
-
Express the response in the presence of the drug as a percentage of the baseline response.
-
Construct a concentration-response curve and calculate the IC50 or EC50 value for the inhibitory or relaxant effect.
-
Discussion and Conclusion
This compound bromide and verapamil both function as calcium channel blockers, yet their pharmacological profiles are tailored to different therapeutic niches.
This compound bromide exhibits a complex mechanism of action, targeting not only L-type and T-type calcium channels but also muscarinic and tachykinin receptors within the gastrointestinal tract.[1][3][4] Its poor systemic absorption is a key feature, concentrating its effects on the smooth muscle of the gut and minimizing systemic side effects.[1] This localized action makes it a suitable and effective treatment for the symptoms of IBS, such as abdominal pain and cramping, which are often associated with smooth muscle hypermotility.[2][14]
Verapamil , in contrast, is a systemic L-type calcium channel blocker with pronounced effects on both the cardiovascular and peripheral vascular systems.[5] Its ability to relax vascular smooth muscle and modulate cardiac function makes it a cornerstone in the treatment of hypertension and angina.[5] Its effects on gastrointestinal motility are generally considered a side effect, with constipation being a common adverse event.
For the research and drug development professional, the choice between these two molecules as a reference compound or a starting point for new drug design depends entirely on the therapeutic target. This compound bromide serves as an excellent model for developing gut-selective spasmolytics with a multi-target profile. Verapamil, on the other hand, remains a classic example of a systemic calcium channel blocker for cardiovascular applications.
The experimental protocols detailed in this guide provide a framework for the in-vitro characterization of novel compounds targeting calcium channels and smooth muscle contractility. By employing these standardized methods, researchers can generate robust and comparable data to advance the development of new and improved therapeutics.
References
- 1. Ovine tracheal muscle contraction in vitro: inhibition by calcium channel blockers gallopamil and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ion channel CaV1.2 (Verapamil) Binding (FAST-1306) - EuroscreenFast - EuroscreenFast [euroscreenfast.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Investigation of calcium antagonist-L-type calcium channel interactions by a vascular smooth muscle cell membrane chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound bromide on contractile patterns in the human sigmoid colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. brieflands.com [brieflands.com]
- 10. Effects of verapamil and sodium nitroprusside on acetylcholine-induced contraction of the rabbit detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct binding of verapamil to the ryanodine receptor channel of sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Ca2+ channel blockade by verapamil inhibits GMCs and diarrhea during small intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical and functional evaluation of the efficacy of this compound bromide: a multicenter study in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Otilonium Bromide and Atropine for Muscarinic Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of otilonium bromide and atropine (B194438), two prominent muscarinic receptor antagonists. The information presented herein is supported by experimental data to assist researchers and professionals in drug development in making informed decisions.
Introduction
Atropine, a tertiary amine, is a well-established, non-selective competitive antagonist of all five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5).[1][2] It is widely used as a benchmark compound in pharmacological research and has various clinical applications. This compound bromide is a quaternary ammonium (B1175870) compound with a more complex pharmacological profile.[3] It exhibits both antimuscarinic and calcium channel blocking activities, contributing to its potent spasmolytic effects, particularly in the gastrointestinal tract.[3] Due to its poor systemic absorption, the action of this compound bromide is largely localized to the gastrointestinal tract.[3]
Quantitative Comparison of Receptor Binding Affinity
| Receptor Subtype | This compound Bromide (Inhibition Constant) | Atropine (Inhibition Constant, Ki) |
| M1 | Sub-micromolar affinity[4] | 1.21 - 2.22 nM[5] |
| M2 | IC50: 1220 nM (rat colon)[4][6] | 3.24 - 4.32 nM[5] |
| M3 | IC50: 880 nM (inhibition of Ca2+ signals)[7][8] | 2.21 - 4.16 nM[5] |
| M4 | Sub-micromolar affinity[4] | 0.77 - 2.38 nM[5] |
| M5 | Sub-micromolar affinity[4] | 2.84 - 3.39 nM[5] |
IC50 values represent the concentration of the drug that inhibits 50% of the specific binding of a radioligand or a functional response. Ki values represent the inhibition constant for the drug. Lower values indicate higher binding affinity.
Functional Antagonism: A Comparative Overview
Functional assays provide insights into the physiological effects of these antagonists.
| Assay | This compound Bromide | Atropine |
| Inhibition of Methacholine-induced Contraction (guinea-pig colon) | IC50: 3.7 µM[9] | - |
| Inhibition of Carbachol-stimulated Amylase Release (rat pancreas) | - | pA2: 9.15[5] |
| Inhibition of Carbachol-evoked Contraction (human colon circular muscle) | - | pA2: 8.72 ± 0.28[10] |
| Inhibition of Carbachol-evoked Contraction (human colon longitudinal muscle) | - | pA2: 8.60 ± 0.08[10] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
This compound bromide's spasmolytic activity is attributed to a dual mechanism: blockade of muscarinic receptors and L-type calcium channels.[3] In contrast, atropine's effects are primarily due to its non-selective blockade of muscarinic receptors.[1]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Signaling pathways of M3 muscarinic receptor and L-type calcium channel.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound bromide and atropine for muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5) are prepared from cultured cells (e.g., CHO or HEK cells).
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a specific radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of the unlabeled antagonist (this compound bromide or atropine).
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Smooth Muscle Contraction Assay (Organ Bath)
Objective: To evaluate the functional antagonist potency (pA2) of this compound bromide and atropine.
Methodology:
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum or human colon) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (this compound bromide or atropine) for a predetermined period.
-
Second Agonist Curve: A second cumulative concentration-response curve to the same agonist is generated in the presence of the antagonist.
-
Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is measured. This procedure is repeated with several concentrations of the antagonist to generate a Schild plot, from which the pA2 value is determined.
Conclusion
Atropine is a potent, non-selective muscarinic receptor antagonist with high affinity for all five receptor subtypes. This compound bromide displays a more complex mechanism of action, acting as a muscarinic receptor antagonist with a notable effect on M3 receptors involved in calcium signaling, and also as a calcium channel blocker. This dual action likely contributes to its efficacy as a spasmolytic agent in the gastrointestinal tract, with the advantage of limited systemic side effects due to its poor absorption. The choice between these two compounds for research or therapeutic development will depend on the desired selectivity and mechanism of action.
References
- 1. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Receptor binding profile of this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of muscarinic receptor subtypes on rat pancreatic acini: pharmacological identification by secretory responses and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The colon-selective spasmolytic this compound bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The colon-selective spasmolytic this compound bromide inhibits muscarinic M(3) receptor-coupled calcium signals in isolated human colonic crypts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of this compound bromide in the circular muscle of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]
A Comparative Efficacy Analysis of Otilonium Bromide in the Management of Irritable Bowel Syndrome
This guide provides a comprehensive comparison of Otilonium bromide with other prominent medications used in the treatment of Irritable Bowel Syndrome (IBS). It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available experimental data. The guide details the mechanisms of action, summarizes quantitative efficacy from clinical trials, and outlines the experimental protocols of key studies.
Overview of Irritable Bowel Syndrome (IBS) and Therapeutic Agents
Irritable Bowel Syndrome is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits.[1][2] Pharmacological interventions aim to manage these predominant symptoms. Therapeutic agents are often categorized by their mechanism of action and include antispasmodics, 5-HT3 receptor antagonists for diarrhea-predominant IBS (IBS-D), and secretagogues for constipation-predominant IBS (IBS-C).
This compound bromide (OB) is an antispasmodic agent that has demonstrated efficacy in controlling IBS symptoms, particularly abdominal pain and bloating, through a localized mechanism of action within the gastrointestinal tract.[1][3][4] This guide compares its performance against other commonly used IBS medications.
This compound Bromide: Mechanism of Action
This compound bromide is a quaternary ammonium (B1175870) derivative with poor systemic absorption, which allows it to act locally on the colonic smooth muscle.[1][3] Its therapeutic effect stems from a composite mechanism involving the modulation of calcium ion influx and receptor antagonism.[3][5]
-
L-type Calcium Channel Blockade : The primary mechanism is the inhibition of L-type calcium channels on intestinal smooth muscle cells.[4][5][6][7] This action reduces calcium influx, preventing the excessive muscle contractions and spasms that contribute to abdominal pain in IBS.[4][5]
-
Muscarinic Receptor Antagonism : OB also exhibits anticholinergic properties by blocking muscarinic receptors (specifically M3), which further reduces smooth muscle contractility.[4][5][6][8]
-
Tachykinin NK2 Receptor Antagonism : The drug binds to tachykinin NK2 receptors, which are involved in modulating visceral sensitivity and hypermotility.[3][6] This action may contribute to its effect on visceral pain perception.
Comparative Efficacy of this compound Bromide
Clinical trials have evaluated the efficacy of this compound bromide against both placebo and other active treatments. A key advantage noted in some studies is its ability to prolong the time to relapse after treatment cessation.[1][2]
This compound Bromide vs. Placebo
A pooled analysis of three homogeneous, randomized, double-blind clinical trials involving 883 IBS patients demonstrated the superiority of this compound bromide over placebo.[7][9][10] The therapeutic benefits became significant after 10 weeks of treatment and were maximal at 15 weeks.[7][9][10]
Table 1: Efficacy of this compound Bromide (40 mg TID) vs. Placebo over 15 Weeks
| Efficacy Endpoint | This compound Bromide | Placebo | P-value | Source(s) |
|---|---|---|---|---|
| Reduction in Weekly Abdominal Pain Episodes | -0.90 ± 0.88 | -0.65 ± 0.91 | 0.03 | [1][2] |
| Reduction in Abdominal Bloating Score | -1.2 ± 1.2 | -0.9 ± 1.1 | 0.02 | [1][2] |
| Patient-Assessed Responder Rate (Week 15) | 77.2% | - | - | [7][9] |
| Physician-Assessed Responder Rate (Week 15) | 63.9% | - | - | [7][9] |
| Response Rate (Primary Endpoint) | 36.9% | 22.5% | 0.007 |[1][2] |
Note: Data are presented as mean ± standard deviation or percentage, as reported in the source studies.
This compound Bromide vs. Other Antispasmodics
Direct comparisons with other antispasmodics like Mebeverine and Pinaverium (B1222119) bromide provide further insight into the relative efficacy of this compound bromide.
-
Mebeverine : A study involving 117 Asian IBS patients found that this compound bromide had similar efficacy to Mebeverine in reducing abdominal pain, flatulence, and bloating.[1][11][12] An 8-week trial showed that both drugs significantly reduced the Abdominal Pain/Discomfort Frequency Score (APDFS) compared to baseline, with no statistically significant difference between the two treatments.[11][12][13]
-
Pinaverium Bromide : In a comparative study, both this compound bromide and Pinaverium bromide were found to be useful in managing IBS symptoms. However, this compound bromide was significantly more effective in reducing the number of pain attacks (p < 0.05).[1][14][15][16] No significant differences were observed for other parameters like pain intensity or bowel movement frequency.[14]
Table 2: Comparative Efficacy of this compound Bromide vs. Other Antispasmodics
| Comparison | Primary Outcome Measure | Result | Source(s) |
|---|---|---|---|
| vs. Mebeverine (100 mg TID) | Reduction in APDFS at 8 weeks | Similar efficacy (OB: -0.55; Mebeverine: -0.37) | [11][12][13] |
| vs. Pinaverium Bromide | Reduction in number of pain episodes | OB significantly superior (p < 0.05) | [1][14][15] |
| vs. Pinaverium Bromide | Reduction in pain intensity & bowel movements | Similar efficacy |[14] |
Methodologies of Key Clinical Trials
The integrity of efficacy data is dependent on robust experimental design. Below are the protocols for the key comparative studies cited.
General IBS Clinical Trial Workflow
Modern IBS clinical trials follow a structured workflow to ensure data quality and minimize placebo effects, which are notably high in IBS studies.[17][18] The process typically involves screening, a baseline period, randomization, a double-blind treatment phase, and follow-up.
Protocol: this compound Bromide vs. Placebo (Pooled Analysis)
-
Study Design : Pooled analysis of three randomized, double-blind, placebo-controlled, parallel-group trials.[7][9][10]
-
Patient Population : 883 patients with IBS according to Rome criteria (mean age 46.2 years; 69.8% female).[7][9][10]
-
Intervention : Patients were randomized to receive either this compound bromide (40 mg three times daily) or a matching placebo for 15 weeks, following a 2-week placebo run-in period.[7][9][10]
-
Primary Efficacy Endpoints : Reduction in the frequency and intensity of abdominal pain, severity of bloating, and patient/physician global assessment of efficacy.[7][9]
-
Data Collection : Efficacy variables were assessed at weeks 5, 10, and 15 of treatment.[7][9]
Protocol: this compound Bromide vs. Mebeverine
-
Study Design : An 8-week, double-blind, active-controlled, single-center trial.[12]
-
Patient Population : 117 Asian patients with IBS meeting Rome II criteria.[12][13]
-
Intervention : Randomized participants received either this compound bromide (40 mg three times daily) or Mebeverine (100 mg three times daily).[12][13]
-
Primary Efficacy Endpoints : Change from baseline in the Abdominal Pain/Discomfort Frequency Score (APDFS). Safety and tolerability were also primary endpoints.[12]
-
Secondary Endpoints : Changes in abdominal pain intensity, flatulence, bloating, and stool frequency satisfaction.[12]
Protocol: this compound Bromide vs. Pinaverium Bromide
-
Study Design : A simple-blind, crossover comparative study.[14]
-
Patient Population : 40 patients diagnosed with IBS.[14]
-
Intervention : Patients received this compound bromide for 15 days, followed by Pinaverium bromide for 15 days (or vice versa).[14]
-
Efficacy Endpoints : Number of pain episodes, intensity of pain, and number of bowel movements. Side effects were also recorded.[14]
Comparison with Other Classes of IBS Medications
While antispasmodics like this compound bromide primarily target smooth muscle function, other drug classes address different pathophysiological aspects of IBS.
5-HT3 Receptor Antagonists (e.g., Alosetron)
Indicated for severe IBS-D in women, Alosetron is a potent and selective 5-HT3 receptor antagonist.[19][20] These receptors are widely distributed on enteric neurons and their activation regulates visceral pain, colonic transit, and secretions.[19][21] By blocking these receptors, Alosetron reduces colonic transit, modulates visceral hypersensitivity, and decreases gastrointestinal secretions.[19][21][22]
Secretagogues (e.g., Lubiprostone, Linaclotide)
These agents are used for IBS-C and work by increasing fluid secretion into the intestinal lumen.
-
Lubiprostone : A prostaglandin (B15479496) E1 derivative, Lubiprostone activates ClC-2 chloride channels on the apical surface of intestinal epithelial cells.[23][24][25][26] This increases chloride secretion, followed by a passive influx of sodium and water into the lumen, which softens stool and enhances motility.[23][24][25][27]
-
Linaclotide : This peptide agonist binds to and activates guanylate cyclase-C (GC-C) receptors on the intestinal epithelium.[28][29][30][31] This leads to increased intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates the CFTR ion channel to secrete chloride and bicarbonate, increasing luminal fluid and accelerating transit.[28][30][31]
Conclusion
This compound bromide is an effective and well-tolerated treatment for IBS, demonstrating superiority over placebo in reducing core symptoms of abdominal pain and bloating.[1][7][9] Its efficacy is comparable to that of Mebeverine and it appears to be more effective than Pinaverium bromide in reducing the frequency of pain episodes.[1][11][14] The drug's localized action in the gut, due to poor systemic absorption, contributes to its favorable safety profile.[1][3][5]
While this compound bromide is a strong candidate for managing symptoms related to smooth muscle spasm and visceral hypersensitivity, the choice of medication should be guided by the patient's predominant symptoms. For severe IBS-D, a 5-HT3 antagonist like Alosetron may be indicated, whereas for IBS-C, secretagogues such as Lubiprostone or Linaclotide are appropriate therapeutic options. This comparative analysis underscores the value of this compound bromide as a primary therapy for the symptomatic relief of pain and bloating in a broad range of IBS patients.
References
- 1. dovepress.com [dovepress.com]
- 2. Long-term efficacy and safety of this compound bromide in the management of irritable bowel syndrome: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound bromide: a selective spasmolytic for the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound Bromide used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 6. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. Efficacy of this compound bromide in irritable bowel syndrome: a pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of this compound bromide in irritable bowel syndrome: a pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Evaluation of this compound Bromide Treatment in Asian Patients With Irritable Bowel Syndrome [jnmjournal.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Is this compound Bromide Really Effective for Treating Asian Patients With Irritable Bowel Syndrome? [jnmjournal.org]
- 14. A comparison of the action of this compound bromide and pinaverium bromide: study conducted under clinical control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Study design considerations for irritable bowel syndrome clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Alosetron: Package Insert / Prescribing Information / MOA [drugs.com]
- 20. Alosetron (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. What is the mechanism of Alosetron Hydrochloride? [synapse.patsnap.com]
- 23. What is the mechanism of Lubiprostone? [synapse.patsnap.com]
- 24. droracle.ai [droracle.ai]
- 25. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. What is Lubiprostone used for? [synapse.patsnap.com]
- 27. google.com [google.com]
- 28. What is the mechanism of Linaclotide? [synapse.patsnap.com]
- 29. Linaclotide: new mechanisms and new promise for treatment in constipation and irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. droracle.ai [droracle.ai]
Otilonium Bromide: A Head-to-Head Comparison with Other Spasmolytics for Irritable Bowel Syndrome
A Comprehensive Guide for Researchers and Drug Development Professionals
Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, bloating, and altered bowel habits, affecting a significant portion of the global population.[1][2] Spasmolytics are a cornerstone of symptomatic treatment for IBS, aiming to reduce intestinal smooth muscle spasms. This guide provides a detailed, data-driven comparison of otilonium bromide against other commonly used spasmolytics, offering insights into its relative efficacy, mechanisms of action, and safety profile to inform research and clinical development.
Executive Summary
This compound bromide is a poorly absorbed spasmolytic agent that has demonstrated significant efficacy in controlling IBS symptoms compared to placebo.[1][2] Clinical evidence suggests this compound bromide is not only effective in reducing abdominal pain and bloating but may also offer a prolonged therapeutic effect, reducing the risk of symptom relapse.[2][3] When compared to other spasmolytics, this compound bromide exhibits a competitive, and in some aspects, superior profile. For instance, it has been shown to be more effective than pinaverium (B1222119) bromide in reducing the frequency of pain attacks and demonstrates comparable efficacy to mebeverine (B1676125) in managing abdominal pain and bloating.[1][4]
Mechanism of Action: A Multi-Targeted Approach
This compound bromide's therapeutic effect stems from its unique combination of actions on the gastrointestinal smooth muscle. Unlike some spasmolytics that have a singular mechanism, this compound bromide acts on multiple targets. It functions as an L-type calcium channel blocker, possesses antimuscarinic (anticholinergic) properties, and antagonizes tachykinin NK2 receptors.[4][5] This multi-pronged mechanism is believed to contribute to its potent spasmolytic and visceral analgesic effects. Its poor systemic absorption confines its action primarily to the gastrointestinal tract.[2][5]
Other spasmolytics work through varied mechanisms. For example, mebeverine and alverine (B1665750) act as direct smooth muscle relaxants, while hyoscine butylbromide is primarily an antimuscarinic agent.[6] Pinaverium bromide, similar to this compound, is an L-type calcium channel blocker.[4]
Head-to-Head Efficacy: A Quantitative Comparison
Clinical trials have provided valuable data on the comparative efficacy of this compound bromide. The following tables summarize key findings from studies comparing this compound bromide with a placebo and other active spasmolytics.
| Endpoint | This compound Bromide | Placebo | P-value | Reference |
| Global Symptom Improvement (NNT) | 7 | - | - | [7] |
| Pain Relief (NNT) | 7 | - | - | [7] |
| Responder Rate (Patient Assessed, 15 weeks) | 77.2% | - | <0.05 | [3] |
| Responder Rate (Physician Assessed, 15 weeks) | 63.9% | - | <0.05 | [3][8] |
| Reduction in Abdominal Pain Frequency (vs. baseline) | Significant | Less Significant | <0.001 (at 15 weeks) | [9] |
| Reduction in Bloating Severity (vs. baseline) | Significant | Less Significant | <0.05 | [10] |
| Relapse Rate (after treatment) | 10% | 27% | 0.009 | [10][11] |
| Comparator | Primary Outcome | Result | Reference |
| Mebeverine | Reduction in abdominal pain/discomfort frequency | This compound bromide was not inferior to mebeverine. | [12] |
| Alleviation of flatulence and bloating | Both treatments showed similar efficacy. | [1][4][12] | |
| Pinaverium Bromide | Reduction in the number of pain attacks | This compound bromide was superior to pinaverium bromide. | [1][4][13] |
| Regulation of bowel movements | Both treatments were similarly useful. | [4] | |
| Alverine/Simethicone | Global Improvement (Odds Ratio) | This compound: 2.03; Alverine/Simethicone: 1.76 (both significant vs. placebo). | [7][14] |
| Trimebutine | Reduction in abdominal pain frequency and bloating severity | This compound bromide demonstrated superior efficacy. | [10] |
| Drotaverine | Relief of abdominal pain (Network Meta-analysis) | Drotaverine ranked highest; no significant difference between this compound and drotaverine. | [15] |
| Relief of global IBS symptoms (Network Meta-analysis) | Drotaverine ranked highest; this compound showed significant relief vs. placebo. | [15] |
Safety and Tolerability Profile
This compound bromide is generally well-tolerated, with a safety profile comparable to placebo in many studies.[8] Adverse events are typically mild to moderate.[11] In a study comparing this compound bromide to mebeverine, the most commonly reported side effects for both were dry mouth, nausea, and dizziness.[12]
| Adverse Event | This compound Bromide | Mebeverine | Reference |
| Dry Mouth | Most frequent | Frequent | [12] |
| Nausea | Reported | Reported | [12] |
| Dizziness | Reported | Reported | [12] |
Key Experimental Protocols
The data presented in this guide are derived from randomized, double-blind, placebo-controlled, or active-controlled clinical trials. Below is a generalized workflow representing the methodology of these key studies.
Methodological Details:
-
Patient Population: Adult patients diagnosed with IBS according to established criteria (e.g., Rome II or III).
-
Dosing Regimen: A common dosage for this compound bromide in clinical trials is 40 mg three times daily.[4][11]
-
Outcome Measures:
Conclusion
This compound bromide stands out in the landscape of spasmolytic agents due to its multi-targeted mechanism of action and robust clinical data supporting its efficacy and safety. It demonstrates superiority over some spasmolytics, such as pinaverium, in specific endpoints and non-inferiority to others, like mebeverine. A key differentiator for this compound bromide appears to be its ability to provide prolonged symptom relief and reduce relapse rates after treatment cessation.[2][10] For researchers and drug development professionals, this compound bromide represents a valuable therapeutic agent for IBS, with a well-defined profile that can serve as a benchmark in the development of novel gastrointestinal therapies.
References
- 1. dovepress.com [dovepress.com]
- 2. Long-term efficacy and safety of this compound bromide in the management of irritable bowel syndrome: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. droracle.ai [droracle.ai]
- 7. Effect of antispasmodic agents, alone or in combination, in the treatment of Irritable Bowel Syndrome: Systematic review and meta-analysis | Revista de Gastroenterología de México [revistagastroenterologiamexico.org]
- 8. Efficacy of this compound bromide in irritable bowel syndrome: a pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. A comparison of the action of this compound bromide and pinaverium bromide: study conducted under clinical control. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. frontiersin.org [frontiersin.org]
Validating Otilonium Bromide's Multifaceted Mechanism of Action: A Comparative Guide for Researchers
A deep dive into the experimental data elucidating the intricate pharmacology of Otilonium Bromide and its standing against other therapeutic alternatives for Irritable Bowel Syndrome (IBS).
Introduction
This compound Bromide (OB) is a quaternary ammonium (B1175870) derivative recognized for its efficacy as a spasmolytic agent in the management of Irritable Bowel Syndrome (IBS).[1] Its clinical success is rooted in a complex and localized mechanism of action within the gastrointestinal (GI) tract.[1][2][3][4] This guide provides a comprehensive, data-driven comparison of this compound Bromide's performance, validating its mechanism through available experimental data and objectively contrasting it with other therapeutic alternatives. This analysis is tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of the pharmacological underpinnings of current IBS therapies.
While the gold standard for validating a drug's mechanism of action often involves the use of receptor knockout models, a thorough review of the current scientific literature reveals a notable absence of such studies for this compound Bromide. Research to date has not employed L-type calcium channel, muscarinic receptor, or tachykinin NK2 receptor knockout models to specifically confirm the binding and functional effects of this compound Bromide. Therefore, this guide will focus on the extensive body of evidence from in vitro and ex vivo studies that collectively substantiate its multi-target mechanism.
This compound Bromide's Mechanism of Action: A Three-Pronged Approach
This compound Bromide's therapeutic effect is not attributed to a single mode of action but rather to a synergistic combination of activities at multiple key targets within the colonic smooth muscle and sensory neurons.[3][5][6] Its poor systemic absorption ensures that the drug concentrates in the lower intestine, thereby exerting a localized effect and minimizing systemic side effects.[1][7][8]
The primary mechanisms of action are:
-
L-type and T-type Calcium Channel Blockade: this compound Bromide inhibits the influx of calcium ions into smooth muscle cells, which is a crucial step for muscle contraction.[1][3][4][9][10] This action has been demonstrated in both rat and human colonic smooth muscle cells.[9][10][11]
-
Muscarinic Receptor Antagonism: It exhibits anticholinergic properties by acting as an antagonist at multiple muscarinic receptor subtypes (M1, M2, M4, M5 with sub-micromolar affinity and M3).[4][7][8][12][13] This is particularly relevant at the M3 receptor, which plays a significant role in mediating smooth muscle contraction in the gut.[1][14][15]
-
Tachykinin NK2 Receptor Antagonism: OB interacts with tachykinin NK2 receptors, contributing to the modulation of GI motility and visceral sensation.[3][5][6][7][13]
The following diagram illustrates the signaling pathways targeted by this compound Bromide.
References
- 1. benchchem.com [benchchem.com]
- 2. Long-term efficacy and safety of this compound bromide in the management of irritable bowel syndrome: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 5. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of this compound bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. This compound bromide inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. Receptor binding profile of this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of this compound bromide in the circular muscle of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The colon-selective spasmolytic this compound bromide inhibits muscarinic M(3) receptor-coupled calcium signals in isolated human colonic crypts [pubmed.ncbi.nlm.nih.gov]
- 15. The colon-selective spasmolytic this compound bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
Otilonium Bromide: A Comparative Analysis of its Effects on Smooth Muscle Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the pharmacological effects of Otilonium Bromide on different smooth muscle types. Due to the extensive research focus on its application in gastroenterology, this document primarily presents quantitative data and experimental protocols related to intestinal smooth muscle. The potential effects on uterine and vascular smooth muscle are discussed based on its known mechanisms of action, highlighting areas for future research.
Executive Summary
This compound Bromide is a quaternary ammonium (B1175870) derivative with potent antispasmodic properties.[1] Its clinical efficacy, particularly in the treatment of Irritable Bowel Syndrome (IBS), is attributed to its multifaceted mechanism of action on intestinal smooth muscle cells.[1] This includes the blockade of L-type and T-type calcium channels, antagonism of muscarinic M3 receptors, and modulation of tachykinin NK2 receptors.[1][2][3] These actions collectively lead to a reduction in smooth muscle contractility and visceral hypersensitivity.
While data on intestinal smooth muscle is robust, there is a notable lack of published studies on the effects of this compound Bromide on uterine and vascular smooth muscle. This guide synthesizes the available experimental data for intestinal smooth muscle and provides a theoretical framework for its potential effects on other smooth muscle types, thereby identifying a significant knowledge gap and opportunity for further investigation.
Data Presentation: Quantitative Effects of this compound Bromide on Intestinal Smooth Muscle
The following tables summarize the quantitative data on the inhibitory effects of this compound Bromide on various parameters of intestinal smooth muscle function.
| Parameter | Agonist/Stimulus | Tissue/Cell Type | Method | IC50/EC50 | Reference |
| Spontaneous Contractions | |||||
| Rhythmic Phasic Contractions | Spontaneous | Human Sigmoid Colon Strips | Organ Bath | IC50: 49.9 nM | [4] |
| Stretch-Induced Tone | Spontaneous | Human Sigmoid Colon Strips | Organ Bath | IC50: 10.7 nM | [4] |
| Spontaneous Activity | Spontaneous | Rat Colonic Smooth Muscle | Muscle Bath | logIC50: -5.31 | [5] |
| Agonist/Stimulus-Induced Contractions | |||||
| On- and Off-Contractions | Electrical Field Stimulation | Human Sigmoid Colon Strips | Organ Bath | IC50: 38.0 nM | [4] |
| Contraction | Methacholine | Guinea-Pig Proximal Colon | Sucrose Gap | IC50: 3.7 µM | [6] |
| Contraction | KCl (30 mM) | Guinea-Pig Proximal Colon | Sucrose Gap | IC50: 31 µM | [6] |
| Contraction | [Sar9]substance P-sulphone (NK1 Agonist) | Guinea-Pig Proximal Colon | Sucrose Gap | IC50: 43 µM | [6] |
| Contraction | [βAla8]neurokinin A (4-10) (NK2 Agonist) | Guinea-Pig Proximal Colon | Sucrose Gap | IC50: 45 µM | [6] |
| Atropine-Sensitive Contraction | Electrical Field Stimulation | Rat Colonic Strips | Muscle Bath | EC50: 7.3 µM | [7] |
| Contraction | Carbachol | Rat Colonic Strips | Muscle Bath | EC50: 13.0 µM | [8] |
| Ion Channel Activity | |||||
| L-type Ca2+ Current | Depolarization | Human Jejunal Circular Smooth Muscle Cells | Patch Clamp | 25% inhibition at 0.9 µM, 90% at 9 µM | [9] |
| L-type Ca2+ Current | Depolarization | Rat Colonic Smooth Muscle Cells | Patch Clamp | EC50: 885 nM | [5] |
| KCl-Induced Calcium Transients | KCl | Human Colonic Smooth Muscle Cells | Calcium Imaging | IC50: 0.2 µM | [4] |
| Nifedipine-Sensitive Calcium Transients | KCl | Human Colonic Smooth Muscle Cells | Calcium Imaging | EC50: 3.6 µM | [7] |
| Nifedipine-Sensitive Calcium Transients | BayK8644 | Human Colonic Smooth Muscle Cells | Calcium Imaging | EC50: 4.0 µM | [7] |
| Receptor-Mediated Effects | |||||
| ACh-Induced Calcium Signals | Acetylcholine | Human Colonic Crypts | Fluorescence Imaging | IC50: 880 nM | [2][10] |
| Carbachol-Induced Calcium Transients | Carbachol | Human Colonic Smooth Muscle Cells | Calcium Imaging | EC50: 8.4 µM | [7] |
| Neurokinin A-Induced Calcium Transients | Neurokinin A | Human Colonic Smooth Muscle Cells | Calcium Imaging | EC50: 11.7 µM | [7] |
| Membrane Depolarization | Methacholine | Guinea-Pig Proximal Colon | Sucrose Gap | IC50: 4.1 µM | [6] |
| Atropine-Sensitive Excitatory Junction Potential | Electrical Field Stimulation | Rat Colonic Strips | Microelectrodes | EC50: 8.9 µM | [7] |
| Receptor Binding Affinity | |||||
| NK2 Receptor | [125I]neurokinin A (agonist) | CHO cells with human NK2 receptor | Radioligand Binding | Ki: 7.2 µM | [6] |
| NK2 Receptor | [3H]SR 48968 (antagonist) | CHO cells with human NK2 receptor | Radioligand Binding | Ki: 2.2 µM | [6][11] |
Comparative Analysis of Effects on Different Smooth Muscle Types
Intestinal Smooth Muscle
The primary therapeutic target of this compound Bromide is the smooth muscle of the gastrointestinal tract. Its efficacy in treating conditions like IBS stems from a combination of effects:
-
Inhibition of Spontaneous and Agonist-Induced Contractions: this compound Bromide potently inhibits spontaneous rhythmic contractions and tone in the human colon.[4] It also effectively reduces contractions induced by various stimuli, including electrical field stimulation and receptor agonists for muscarinic and tachykinin pathways.[4][6][7]
-
Blockade of Calcium Influx: A key mechanism is the blockade of L-type calcium channels, which are crucial for the initiation and maintenance of smooth muscle contraction.[5][9] This is evidenced by its inhibition of depolarization-induced calcium currents and contractions.[5][9] this compound also inhibits T-type calcium channels, which may contribute to its overall spasmolytic effect.[12]
-
Muscarinic Receptor Antagonism: this compound Bromide acts as an antagonist at muscarinic M3 receptors, thereby inhibiting acetylcholine-induced calcium signaling and contractions.[2][10]
-
Tachykinin Receptor Modulation: The compound exhibits antagonist activity at neurokinin NK2 receptors, which are involved in mediating contractile responses to tachykinins like neurokinin A.[6][13]
Uterine Smooth Muscle (Theoretical Projection)
There is a significant lack of direct experimental data on the effects of this compound Bromide on uterine smooth muscle. However, based on its known mechanisms, we can hypothesize its potential effects:
-
Potential for Tocolytic Activity: Uterine smooth muscle contractility is highly dependent on calcium influx through L-type calcium channels. Given this compound's potent L-type calcium channel blocking activity in intestinal smooth muscle, it is plausible that it could exert a relaxant effect on the myometrium. This suggests a potential, though unexplored, tocolytic (anti-contraction) role.
-
Muscarinic Receptor Involvement: While oxytocin (B344502) is the primary uterotonic agonist during labor, muscarinic receptors are also present in the myometrium and contribute to contractility. This compound's antimuscarinic properties could therefore contribute to a potential relaxant effect on the uterus.
-
Need for Further Research: These potential effects are purely speculative. Experimental studies using isolated uterine strips in organ baths or patch-clamp analysis of myometrial cells are necessary to determine the actual effects and potency of this compound Bromide on uterine smooth muscle.
Vascular Smooth Muscle (Theoretical Projection)
Similarly, direct studies on the effects of this compound Bromide on vascular smooth muscle are scarce.
-
Potential for Vasodilation: The contraction of vascular smooth muscle is heavily reliant on calcium influx through L-type calcium channels. Therefore, this compound's L-type calcium channel blocking properties suggest it could induce vasodilation. However, its poor systemic absorption likely limits any significant systemic vascular effects when administered orally for gastrointestinal conditions.
-
Localized vs. Systemic Effects: The clinical use of this compound Bromide for IBS relies on its localized action in the gut due to its quaternary ammonium structure, which limits its absorption into the bloodstream. This pharmacokinetic property means that significant effects on systemic blood pressure would be unexpected at therapeutic oral doses.
-
Future Research Directions: Investigating the effects of this compound Bromide on isolated arterial rings in a wire myograph could elucidate its direct vascular effects and potential for local vascular modulation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols based on standard laboratory practices and the information available in the cited literature.
Isolated Smooth Muscle Contraction Assay (Organ Bath)
Objective: To measure the effect of this compound Bromide on the contractility of isolated smooth muscle strips.
Methodology:
-
Tissue Preparation:
-
Smooth muscle tissue (e.g., human sigmoid colon, rat colon) is obtained and immediately placed in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11).
-
The muscle is dissected to obtain strips of appropriate dimensions (e.g., 10 mm long, 2 mm wide), typically oriented along the circular or longitudinal muscle axis.
-
-
Mounting:
-
The muscle strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2.
-
One end of the strip is attached to a fixed hook, and the other to an isometric force transducer connected to a data acquisition system.
-
-
Equilibration and Pre-Tension:
-
The tissues are allowed to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g). The bathing solution is changed every 15-20 minutes.
-
-
Experimental Procedure:
-
Spontaneous Contractions: Once a stable baseline of spontaneous activity is achieved, cumulative concentrations of this compound Bromide are added to the organ bath, and the changes in the amplitude and frequency of contractions are recorded.
-
Agonist-Induced Contractions: Stable contractions are induced by adding a specific agonist (e.g., acetylcholine, KCl, neurokinin A) to the bath. Once the response is stable, cumulative concentrations of this compound Bromide are added to assess its inhibitory effect.
-
-
Data Analysis:
-
The inhibitory effect of this compound Bromide is calculated as a percentage of the maximal contraction induced by the agonist or the baseline spontaneous activity.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the this compound Bromide concentration and fitting the data to a sigmoidal dose-response curve.
-
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound Bromide on ion channel currents in isolated smooth muscle cells.
Methodology:
-
Cell Isolation:
-
Smooth muscle cells are enzymatically dispersed from the tissue using a combination of enzymes such as collagenase and papain.
-
The isolated cells are stored in a solution that maintains their viability.
-
-
Recording Setup:
-
Cells are placed in a recording chamber on the stage of an inverted microscope.
-
The chamber is perfused with an external solution (e.g., containing physiological concentrations of ions).
-
-
Pipette Preparation:
-
Glass micropipettes with a resistance of 3-5 MΩ are fabricated and filled with an internal solution designed to mimic the intracellular ionic composition.
-
-
Seal Formation and Whole-Cell Configuration:
-
The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal".
-
A brief pulse of suction is then applied to rupture the membrane patch, establishing the whole-cell recording configuration.
-
-
Data Acquisition:
-
The cell is voltage-clamped at a holding potential (e.g., -70 mV).
-
Ion currents (e.g., L-type Ca2+ currents) are elicited by applying depolarizing voltage steps.
-
The effect of this compound Bromide is assessed by perfusing the recording chamber with solutions containing different concentrations of the drug and measuring the change in current amplitude.
-
-
Data Analysis:
-
The inhibition of the ion current is expressed as a percentage of the control current.
-
EC50 values are calculated from the concentration-response curve.
-
Intracellular Calcium Imaging
Objective: To visualize and quantify the effect of this compound Bromide on intracellular calcium levels in smooth muscle cells.
Methodology:
-
Cell/Tissue Loading:
-
Isolated smooth muscle cells or intact tissue strips are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubation in a physiological salt solution containing the dye.
-
-
Imaging Setup:
-
The loaded cells or tissues are placed in a chamber on the stage of a fluorescence microscope equipped with a calcium imaging system (e.g., a confocal microscope).
-
-
Image Acquisition:
-
The cells are excited at the appropriate wavelength(s) for the chosen dye, and the emitted fluorescence is captured by a sensitive camera.
-
A baseline level of fluorescence is recorded before stimulation.
-
-
Experimental Procedure:
-
Changes in intracellular calcium are induced by adding an agonist (e.g., KCl, acetylcholine) to the perfusion solution.
-
The effect of this compound Bromide is determined by pre-incubating the cells with the drug before adding the agonist and comparing the calcium response to the control.
-
-
Data Analysis:
-
The change in fluorescence intensity (or the ratio of fluorescence at two different excitation wavelengths for ratiometric dyes like Fura-2) is used as a measure of the change in intracellular calcium concentration.
-
The inhibitory effect of this compound Bromide is quantified, and IC50/EC50 values are determined from the concentration-response data.
-
Mandatory Visualizations
Signaling Pathways of this compound Bromide in Intestinal Smooth Muscle
Caption: this compound Bromide's multi-target mechanism in intestinal smooth muscle.
Experimental Workflow for Organ Bath Assay
References
- 1. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The colon-selective spasmolytic this compound bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of this compound bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound bromide on contractile patterns in the human sigmoid colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound bromide inhibits muscle contractions via L-type calcium channels in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of this compound bromide in the circular muscle of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of this compound bromide (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound bromide inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The colon-selective spasmolytic this compound bromide inhibits muscarinic M(3) receptor-coupled calcium signals in isolated human colonic crypts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. T-type Ca2+ channel modulation by this compound bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of this compound bromide and ibodutant on the internalization of the NK2 receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Otilonium Bromide: A Comparative Analysis of Its Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Otilonium Bromide's Receptor Interaction Profile.
This compound bromide (OB) is a quaternary ammonium (B1175870) derivative utilized primarily as a spasmolytic agent for the treatment of irritable bowel syndrome (IBS). Its therapeutic efficacy is attributed to a complex mechanism of action involving interactions with multiple targets within the gastrointestinal tract. Unlike traditional antimuscarinic agents, this compound bromide exhibits a composite pharmacological profile, engaging with muscarinic receptors, L-type calcium channels, and tachykinin NK2 receptors. This guide provides a detailed comparison of this compound bromide's cross-reactivity with these receptor systems, supported by quantitative experimental data, to elucidate its unique molecular interactions.
Comparative Binding Affinities and Functional Inhibition
The interaction of this compound Bromide with its primary targets has been quantified through various experimental assays. To contextualize its activity, this section compares its binding affinity (Ki) and functional inhibition (IC50) with classical antagonists for each receptor system.
Muscarinic Acetylcholine Receptors (mAChRs)
This compound bromide acts as a non-selective muscarinic receptor antagonist.[1] A broad screening study demonstrated that it binds with sub-micromolar affinity to M1, M2, M4, and M5 receptor subtypes.[2] Functional studies in human colonic crypts, where the M3 subtype is prominently expressed, showed that OB inhibits acetylcholine-induced calcium signals with an IC50 of 880 nM.[3] In rat colon, OB interacts with M2 receptors with an IC50 of 1220 nM.[2][4] The following table compares the binding affinities of this compound Bromide with the non-selective antagonists Atropine (B194438) and Scopolamine (B1681570) across all five muscarinic receptor subtypes.
Table 1: Comparative Affinity of Muscarinic Receptor Antagonists
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Reference(s) |
|---|---|---|---|---|---|---|
| This compound Bromide | Sub-µM Affinity | IC50: 1220 | IC50: 880 | Sub-µM Affinity | Sub-µM Affinity | [2][3][4] |
| Atropine | 1.27 | 3.24 | 2.21 | 0.77 | 2.84 | [2] |
| Scopolamine | 0.83 | 5.30 | 0.34 | 0.38 | 0.34 | [5] |
Note: IC50 values represent the concentration causing 50% inhibition of a functional response, while Ki values represent the inhibition constant from binding assays. Direct comparison should be made with caution. "Sub-µM Affinity" indicates an affinity stronger than 1000 nM as specific Ki values were not provided in the cited literature.
L-type Calcium Channels
A key component of this compound bromide's spasmolytic action is its ability to block L-type calcium channels, which are crucial for smooth muscle contraction.[1] This action is localized, as the drug has poor systemic absorption. In rat colon, OB demonstrates competitive interaction with the verapamil (B1683045) binding site on L-type calcium channels with an IC50 of 1020 nM.[2][4] Functional assays on human intestinal smooth muscle cells revealed that OB inhibits the L-type Ca2+ current by 25% at 0.9 µM and 90% at 9 µM.
Table 2: Inhibition of L-type Calcium Channels
| Compound | Target/Assay | Potency (IC50 / Ki) | Tissue/System | Reference(s) |
|---|---|---|---|---|
| This compound Bromide | Verapamil Binding Site | 1020 nM | Rat Colon | [2][4] |
| This compound Bromide | L-type Ca2+ Current | ~2-3 µM (estimated) | Human Jejunum Smooth Muscle | |
| Verapamil | L-type Ca2+ Channels | Nanomolar Range | Isolated Membranes | [6] |
| Diltiazem | L-type Ca2+ Channels | Nanomolar Range | Isolated Membranes |[6] |
Tachykinin NK2 Receptors
In addition to its effects on muscarinic and calcium signaling, this compound bromide also functions as an antagonist at tachykinin NK2 receptors. This contributes to its ability to reduce motility and abdominal pain. Radioligand binding studies using membranes from cells expressing the human tachykinin NK2 receptor showed that OB inhibits agonist binding with a Ki of 7.2 µM and antagonist binding with a Ki of 2.2 µM.
Table 3: Antagonism at Tachykinin NK2 Receptors
| Compound | Target/Assay | Potency (Ki) | System | Reference(s) |
|---|---|---|---|---|
| This compound Bromide | [125I]NKA Binding (Agonist) | 7200 nM | Human NK2 Receptor (CHO Cells) | |
| This compound Bromide | [3H]SR 48968 Binding (Antagonist) | 2200 nM | Human NK2 Receptor (CHO Cells) |
| Saredutant (SR 48968) | NK2 Receptor Antagonist | High Affinity (nM range) | Various |[7][8][9][10] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions of this compound Bromide, the following diagrams illustrate the key signaling pathways it modulates and a standard experimental workflow used to determine binding affinities.
Experimental Protocols
The quantitative data presented in this guide are derived from established and validated experimental methodologies. Below are detailed protocols for the key assays used to characterize the cross-reactivity of this compound Bromide.
Radioligand Binding Assay (Muscarinic Receptors)
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.[11]
-
Preparation of Reagents:
-
Membrane Preparation: Cell membranes expressing the target muscarinic receptor subtype (e.g., from CHO-K1 cells or rat colon tissue) are prepared via homogenization and centrifugation and stored at -80°C. Protein concentration is determined using a standard assay (e.g., Bradford).
-
Assay Buffer: A suitable physiological buffer (e.g., PBS, pH 7.4) is prepared.
-
Radioligand: A high-affinity muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), is used at a fixed concentration near its Kd value.
-
Test Compound: this compound bromide or other antagonists are serially diluted to create a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known non-labeled antagonist (e.g., 1 µM Atropine) is used to determine non-specific binding.
-
-
Assay Procedure:
-
In a 96-well plate, the reaction is set up in triplicate, combining the membrane preparation (50-100 µg protein), the fixed concentration of [³H]-NMS, and either assay buffer (for total binding), the non-specific control, or a dilution of the test compound.
-
The plate is incubated for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound ligand.
-
The filters are dried, and scintillation fluid is added. The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined from the curve using non-linear regression.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology (L-type Ca²⁺ Channels)
This technique measures ion currents flowing through channels in the membrane of a single cell, allowing for the characterization of channel activity and modulation by drugs.
-
Cell Preparation:
-
Smooth muscle cells are enzymatically isolated from intestinal tissue (e.g., human jejunum) or a cell line heterologously expressing the L-type calcium channel (e.g., HEK293) is used.
-
Cells are plated onto glass coverslips for recording.
-
-
Recording Setup:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution (mimicking the intracellular ionic environment) and mounted on a micromanipulator.
-
The micropipette is pressed against a cell membrane to form a high-resistance seal (>1 GΩ).
-
The membrane patch under the pipette tip is ruptured by gentle suction to achieve the "whole-cell" configuration, allowing electrical access to the entire cell.
-
-
Data Acquisition:
-
The cell membrane potential is "clamped" at a holding potential (e.g., -80 mV) using a patch-clamp amplifier.
-
A voltage-step protocol is applied to elicit L-type Ca²⁺ currents. For example, the membrane is depolarized to various test potentials (e.g., from -40 mV to +60 mV in 10 mV increments) from the holding potential.
-
Currents are recorded before and after the application of various concentrations of this compound Bromide to the external solution bathing the cell.
-
-
Data Analysis:
-
The peak current amplitude at each test potential is measured.
-
The percentage of current inhibition by the drug at each concentration is calculated.
-
A dose-response curve is constructed to determine the IC50 value for the inhibition of the L-type Ca²⁺ current.
-
Calcium Imaging (Intracellular Ca²⁺ Mobilization)
This method uses fluorescent indicators to visualize and quantify changes in intracellular calcium concentration ([Ca²⁺]i) in response to receptor activation.
-
Tissue/Cell Preparation:
-
Intact colonic crypts are isolated from biopsy tissue or cultured smooth muscle cells are grown on glass-bottom dishes.
-
The cells or tissues are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubation for a set period (e.g., 60 minutes) at 37°C. The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside.
-
-
Imaging Procedure:
-
The prepared coverslip or dish is mounted on the stage of an inverted fluorescence microscope equipped with a camera and a light source capable of excitation at different wavelengths.
-
For ratiometric dyes like Fura-2, cells are alternately excited at two wavelengths (e.g., 340 nm and 380 nm), and the emission is collected at a single wavelength (e.g., 510 nm).
-
A baseline fluorescence is recorded, after which an agonist (e.g., acetylcholine) is added to stimulate the cells. The response is recorded over time.
-
To test for inhibition, the cells are pre-incubated with this compound Bromide for a defined period before the agonist is added.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (e.g., F340/F380) is calculated for each time point. This ratio is proportional to the [Ca²⁺]i and corrects for variations in dye loading and cell thickness.
-
The change in the fluorescence ratio from baseline indicates a calcium signal. Parameters such as the peak amplitude and the initial rate of the calcium increase are quantified.
-
The inhibitory effect of this compound Bromide is determined by comparing the response in its presence to the control response. An IC50 value can be calculated from a dose-response curve.[3]
-
References
- 1. apexbt.com [apexbt.com]
- 2. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors. [repository.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors. [folia.unifr.ch]
- 7. Scopolamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atropine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Complex dose-response curves of atropine in man explained by different functions of M1- and M2-cholinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Otilonium Bromide's Potency: A Comparative Guide for Novel Compound Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of Otilonium bromide against other compounds, supported by experimental data. It is intended to serve as a resource for researchers and professionals involved in the discovery and development of new therapeutic agents targeting gastrointestinal smooth muscle function.
Introduction
This compound bromide is a quaternary ammonium (B1175870) derivative with potent spasmolytic activity, primarily used in the treatment of irritable bowel syndrome (IBS).[1][2] Its therapeutic effect is attributed to its localized action on the smooth muscle of the gastrointestinal tract.[2] this compound bromide exhibits a complex mechanism of action, involving the modulation of multiple cellular targets to reduce intestinal hypermotility and visceral pain.[1][2] This multi-target profile provides a benchmark for the development of novel compounds aiming for improved efficacy or selectivity.
The primary mechanisms of action for this compound bromide include:
-
Blockade of L-type and T-type Calcium Channels: It inhibits the influx of extracellular calcium into smooth muscle cells, a critical step for initiating and maintaining muscle contraction.[1][3][4]
-
Antagonism of Muscarinic M3 Receptors: It displays anticholinergic properties by blocking M3 receptors, which are key mediators of acetylcholine-induced smooth muscle contraction.[5][6]
-
Interaction with Tachykinin NK2 Receptors: It antagonizes NK2 receptors, which are involved in tachykinin-mediated smooth muscle contraction and visceral hypersensitivity.[1][7]
This guide will compare the in vitro potency of this compound bromide with that of Pinaverium bromide, an established L-type calcium channel blocker, and Ibodutant (B1674150), a novel and highly selective tachykinin NK2 receptor antagonist.
Data Presentation: Comparative Potency of Smooth Muscle Modulators
The following tables summarize the quantitative potency data for this compound bromide and the selected comparator compounds. Potency is expressed as IC50, EC50, Ki, or pKB values, which represent the concentration of the compound required to elicit a half-maximal inhibitory or effective response, or to bind to 50% of the target receptors. Lower values generally indicate higher potency.
Table 1: Potency at Calcium Channels
| Compound | Target | Assay Type | Species/Tissue | Potency | Reference(s) |
| This compound bromide | L-type (CaV1.2) | Patch Clamp | HEK293 Cells | IC50: 2.3 µM | [4] |
| T-type (CaV3.1) | Patch Clamp | HEK293 Cells | IC50: 0.8 µM | [4] | |
| T-type (CaV3.2) | Patch Clamp | HEK293 Cells | IC50: 1.1 µM | [4] | |
| T-type (CaV3.3) | Patch Clamp | HEK293 Cells | IC50: 0.4 µM | [4] | |
| L-type | Calcium Imaging | Rat Colonic Smooth Muscle Cells | IC50: 0.2 µM | [8] | |
| Pinaverium bromide | L-type | Electrophysiology | Canine Colonic Smooth Muscle | IC50: 1.0 µM (Cholinergic response) | [9] |
| L-type | Contraction Assay | Colonic Circular Muscle | IC50: 1.66 µM (ACh-induced) | [10] |
Table 2: Potency at Muscarinic Receptors
| Compound | Target | Assay Type | Species/Tissue | Potency | Reference(s) |
| This compound bromide | M3 | Calcium Imaging | Human Colonic Crypts | IC50: 880 nM | [11] |
| M1 | Radioligand Binding | - | IC50: 0.054 µM | ||
| M2 | Radioligand Binding | - | IC50: 0.4 µM | ||
| M4 | Radioligand Binding | - | IC50: 0.222 µM | ||
| M5 | Radioligand Binding | - | IC50: 0.156 µM |
Table 3: Potency at Tachykinin NK2 Receptors
| Compound | Target | Assay Type | Species/Tissue | Potency | Reference(s) |
| This compound bromide | NK2 | Radioligand Binding | Human NK2-transfected CHO cells | Ki: 2.2 µM | [7] |
| Ibodutant | NK2 | Radioligand Binding | Human Colon Smooth Muscle Membranes | pKi: 9.9 | [12] |
| NK2 | Contraction Assay | Human Colon Smooth Muscle Strips | pKB: 9.1 | [12] | |
| MEN 11420 (Nepadutant) | NK2 | Radioligand Binding | Human NK2-transfected CHO cells | Ki: 2.5 nM | [13] |
| NK2 | Contraction Assay | Rabbit Pulmonary Artery | pKB: 8.6 | [13] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of potency data. Below are outlines of key experimental protocols used to generate the data presented in this guide.
1. Isolated Organ Bath for Smooth Muscle Contraction
This ex vivo technique directly measures the effect of a compound on the contractility of smooth muscle tissue.
-
Objective: To determine the inhibitory effect of a test compound on agonist-induced or spontaneous contractions of isolated gastrointestinal smooth muscle.
-
Protocol Outline:
-
Tissue Preparation: A segment of intestine (e.g., colon, ileum) is excised from a laboratory animal (e.g., rat, guinea pig) and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with carbogen (B8564812) (95% O2, 5% CO2). The longitudinal or circular muscle layer is carefully dissected into strips.
-
Mounting: The muscle strip is suspended in an organ bath containing the physiological salt solution maintained at 37°C. One end of the strip is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time, with regular washes.
-
Contraction Induction: A contractile agonist (e.g., acetylcholine, KCl, neurokinin A) is added to the bath to induce a stable contraction.
-
Compound Addition: The test compound is added in a cumulative or non-cumulative manner at increasing concentrations.
-
Data Acquisition: The force of contraction is continuously recorded. The inhibitory effect of the compound is calculated as a percentage of the maximal contraction induced by the agonist.
-
Data Analysis: A concentration-response curve is generated, and the IC50 value is calculated.
-
2. Whole-Cell Patch Clamp for Ion Channel Activity
This electrophysiological technique allows for the direct measurement of ion flow through specific channels in the cell membrane.
-
Objective: To determine the inhibitory effect of a compound on voltage-gated calcium channels (e.g., L-type, T-type).
-
Protocol Outline:
-
Cell Preparation: Isolated smooth muscle cells or a cell line stably expressing the ion channel of interest (e.g., HEK293 cells) are used.
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with an appropriate intracellular solution.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed.
-
Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: The membrane potential is held at a specific voltage, and voltage steps are applied to activate the calcium channels.
-
Current Recording: The resulting ionic currents flowing through the channels are recorded.
-
Compound Application: The test compound is applied to the cell via the extracellular solution.
-
Data Analysis: The reduction in the peak current amplitude in the presence of the compound is measured to determine the IC50 value.
-
3. Radioligand Binding Assay for Receptor Affinity
This in vitro assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor (e.g., muscarinic M3, tachykinin NK2).
-
Protocol Outline:
-
Membrane Preparation: Cell membranes containing the receptor of interest are prepared from tissues or cultured cells.[14]
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-NMS for muscarinic receptors) and varying concentrations of the unlabeled test compound.[14]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.[15]
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[15]
-
4. Intracellular Calcium Imaging
This technique uses fluorescent indicators to visualize and quantify changes in intracellular calcium concentrations in response to stimuli.
-
Objective: To measure the effect of a compound on agonist-induced increases in intracellular calcium.
-
Protocol Outline:
-
Cell Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) that can cross the cell membrane.[16][17]
-
De-esterification: Inside the cell, esterases cleave the AM group, trapping the active dye in the cytoplasm.
-
Stimulation: The cells are stimulated with an agonist that is known to increase intracellular calcium.
-
Image Acquisition: Changes in fluorescence intensity are monitored over time using a fluorescence microscope or a plate reader. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is measured.[16]
-
Compound Treatment: The experiment is repeated in the presence of the test compound to assess its inhibitory effect on the calcium signal.
-
Data Analysis: The EC50 or IC50 value is determined by quantifying the change in the fluorescence signal at different compound concentrations.
-
Mandatory Visualizations
Caption: Signaling pathways leading to smooth muscle contraction and points of inhibition by this compound bromide and a novel compound.
Caption: Experimental workflow for determining the potency of test compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Tenapanor | C50H66Cl4N8O10S2 | CID 71587953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Linaclotide: new mechanisms and new promise for treatment in constipation and irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-type Ca2+ channel modulation by this compound bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of this compound bromide in the circular muscle of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound bromide on contractile patterns in the human sigmoid colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pinaverium acts as L-type calcium channel blocker on smooth muscle of colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The colon-selective spasmolytic this compound bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of ibodutant at NK(2) receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 17. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Otilonium Bromide's Differential Effects on L-type vs. T-type Ca2+ Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of Otilonium Bromide (OB) on L-type and T-type voltage-gated calcium channels. This compound Bromide is a quaternary ammonium (B1175870) derivative with potent spasmolytic activity, primarily used in the treatment of Irritable Bowel Syndrome (IBS).[1][2] Its mechanism of action is complex, involving the modulation of calcium influx in smooth muscle cells, which is critical for contraction.[3][4] This document synthesizes experimental data to elucidate the differential activity of this compound Bromide on these two key types of calcium channels.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative data from various studies on the inhibitory effects of this compound Bromide on L-type and T-type calcium channels.
| Channel Type | Subtype(s) | Experimental System | Parameter | Value | Reference(s) |
| L-type | - | Rat Colonic Smooth Muscle Cells | EC50 | 885 nM | [5] |
| - | Human Colonic Smooth Muscle Cells (KCl induced Ca2+ transients) | EC50 | 3.6 µM | [6] | |
| - | Human Colonic Smooth Muscle Cells (BayK8644 induced Ca2+ transients) | EC50 | 4.0 µM | [6] | |
| - | Human Jejunal Circular Smooth Muscle Cells | % Inhibition | 25% at 0.9 µM | [2] | |
| - | Human Jejunal Circular Smooth Muscle Cells | % Inhibition | 90% at 9 µM | [2] | |
| T-type | CaV3.1 (α1G) | HEK293 Cells | IC50 | 774 ± 109 nM | [7] |
| CaV3.2 (α1H) | HEK293 Cells | % Inhibition | 76.0 ± 3.6% at 3 µM | [8] | |
| CaV3.3 (α1I) | HEK293 Cells | IC50 | 451 ± 90 nM | [8] |
Signaling Pathways Modulated by this compound Bromide
The differential blockade of L-type and T-type calcium channels by this compound Bromide impacts downstream signaling pathways that regulate smooth muscle contraction. The following diagram illustrates these pathways.
Caption: Signaling pathways of smooth muscle contraction via L-type and T-type Ca2+ channels and their inhibition by this compound Bromide.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to investigate the effects of this compound Bromide.
Patch-Clamp Electrophysiology for T-type Ca2+ Channels in HEK293 Cells
This method is used to record the whole-cell currents flowing through T-type calcium channels in a controlled in vitro system.
Caption: Experimental workflow for patch-clamp analysis of this compound Bromide's effect on T-type Ca2+ channels.
Detailed Steps:
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells are transfected with cDNAs encoding the specific T-type calcium channel alpha subunits (CaV3.1, CaV3.2, or CaV3.3).[9]
-
Electrophysiological Recording: Whole-cell currents are recorded using the standard patch-clamp technique.[9]
-
Solutions: The extracellular solution typically contains NaCl, CaCl2, and HEPES to buffer the pH. The intracellular solution in the patch pipette contains a cesium salt to block potassium channels, along with EGTA to chelate calcium, and HEPES.
-
Voltage Protocol: To record T-type channel currents, cells are typically held at a hyperpolarized membrane potential (e.g., -100 mV) to ensure the channels are in a closed, available state.[8] Depolarizing voltage steps are then applied in increments to elicit channel opening and inward calcium currents.[8]
-
Drug Application: this compound Bromide is applied to the cells via a perfusion system at a range of concentrations.
-
Data Analysis: The peak inward current at each voltage step is measured before and after the application of this compound Bromide. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.[8]
Calcium Imaging in Human Colonic Smooth Muscle Cells
This technique allows for the measurement of changes in intracellular calcium concentration in response to stimuli in native cells.
Detailed Steps:
-
Cell Isolation and Culture: Human colonic smooth muscle cells are isolated from tissue samples and cultured.[6]
-
Fluorescent Dye Loading: The cultured cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Stimulation: The cells are stimulated to induce a calcium influx, typically through depolarization with a high concentration of potassium chloride (KCl) or by using a specific L-type channel agonist like BayK8644.[6]
-
This compound Bromide Application: The experiment is repeated in the presence of varying concentrations of this compound Bromide.
-
Imaging and Analysis: Changes in intracellular calcium are measured by detecting the fluorescence of the calcium-sensitive dye using a fluorescence microscope. The magnitude of the calcium transient is quantified and compared between control and this compound Bromide-treated cells to determine the extent of inhibition and to calculate the EC50.[6]
Concluding Remarks
The compiled data indicates that this compound Bromide is a potent inhibitor of both L-type and T-type calcium channels. Notably, it exhibits a high affinity for the CaV3.3 subtype of T-type channels. The inhibition of both channel types likely contributes to its efficacy as a spasmolytic agent in the gastrointestinal tract by reducing calcium influx and subsequent smooth muscle contraction.[3] The differential effects on various channel subtypes may offer avenues for the development of more selective therapeutic agents. The provided experimental protocols serve as a foundation for further research into the nuanced pharmacological actions of this compound Bromide and similar compounds.
References
- 1. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound bromide inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-type Ca2+ channels in vascular smooth muscle: multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound bromide inhibits muscle contractions via L-type calcium channels in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of this compound bromide (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. T-type Ca2+ channel modulation by this compound bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium Channels in Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation of Otilonium Bromide Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of Otilonium Bromide (OB) with other spasmolytic agents, Pinaverium (B1222119) Bromide and Mebeverine (B1676125), used in the management of Irritable Bowel Syndrome (IBS). The following sections present a correlation of their in vitro and in vivo activities, supported by experimental data and detailed methodologies to aid in research and development.
Mechanism of Action: A Multi-Target Approach
This compound Bromide exhibits a complex and multifaceted mechanism of action, contributing to its efficacy as a spasmolytic agent. Its primary actions involve the modulation of calcium ion influx in smooth muscle cells, which is crucial for muscle contraction. Unlike some other calcium channel blockers, OB demonstrates a degree of selectivity for the gastrointestinal tract.
The signaling pathway of this compound Bromide involves several key targets:
-
L-type Calcium Channels: OB is a potent blocker of L-type calcium channels in colonic smooth muscle, which are a primary route for calcium entry and subsequent muscle contraction.[1][2]
-
T-type Calcium Channels: In addition to L-type channels, OB also inhibits T-type calcium channels, which may contribute to its overall spasmolytic effect.[1]
-
Muscarinic Receptors: this compound Bromide displays anticholinergic properties by acting on muscarinic receptors, further reducing smooth muscle contractility stimulated by acetylcholine.[3]
-
Tachykinin NK2 Receptors: The drug also interacts with tachykinin NK2 receptors on both smooth muscle cells and primary afferent neurons. This dual action may not only reduce motility but also modulate visceral pain perception.[1]
This combination of actions at different cellular targets likely underlies the clinical efficacy of this compound Bromide in alleviating the key symptoms of IBS, such as abdominal pain and bloating.[4][5]
Comparative In Vitro Activity
The in vitro potency of this compound Bromide and its comparators has been assessed through various assays, primarily focusing on their ability to inhibit smooth muscle contraction and calcium influx. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing their potency.
| Compound | Assay | Tissue/Cell Type | Stimulus | IC50 Value | Reference |
| This compound Bromide | Inhibition of Contraction | Human Sigmoid Colon | Spontaneous Rhythmic Phasic Contractions | 49.9 nM | [6] |
| Inhibition of Contraction | Human Sigmoid Colon | Stretch-induced Tone | 10.7 nM | [6] | |
| Inhibition of Contraction | Human Sigmoid Colon | Electrical Stimulation | 38.0 nM | [6] | |
| Inhibition of Calcium Transients | Isolated Human Colonic Smooth Muscle Cells | KCl | 0.2 µM | [6] | |
| Inhibition of Inward Current | Rat Colonic Smooth Muscle Cells | Depolarization | 885 nM | ||
| Inhibition of Calcium Signals | Isolated Human Colonic Crypts | Acetylcholine | 880 nM | ||
| Pinaverium Bromide | Inhibition of Contraction | Canine Colonic Smooth Muscle | Cholinergic Response | 1.0 µM | [4] |
| Inhibition of Contraction | Canine Colonic Smooth Muscle | Spontaneous Activity | 3.8 µM | [4] | |
| Inhibition of Contraction | Rat Colonic Circular Muscle | Acetylcholine | 0.91 µM (control) / 1.66 µM (stress) | [1][7] | |
| Inhibition of Contraction | Rat Colonic Circular Muscle | KCl | 0.38 µM (control) / 0.81 µM (stress) | [1][7] | |
| Inhibition of Contraction | Human Colonic Smooth Muscle Cells | Carbachol | 0.73 nM | [8] | |
| Inhibition of Contraction | Human Colonic Smooth Muscle Cells | Cholecystokinin-8 | 0.92 nM | [8] | |
| Mebeverine | Inhibition of Contraction | - | - | IC50: 0.91 (unit not specified) | [9] |
Comparative In Vivo Efficacy
The clinical efficacy of these agents has been evaluated in numerous randomized controlled trials (RCTs) in patients with IBS. The primary endpoints in these studies typically include reduction in abdominal pain, improvement in bloating, and overall symptom relief.
| Compound | Study Design | Dosage | Key Findings | Reference |
| This compound Bromide | Double-blind, placebo-controlled RCT (356 patients, 15 weeks) | 40 mg t.i.d. | Significantly greater reduction in weekly frequency of abdominal pain (-0.90 vs. -0.65 for placebo, P=0.03) and bloating (-1.2 vs. -0.9 for placebo, P=0.02). Lower relapse rate during follow-up (10% vs. 27% for placebo, P=0.009). | [5] |
| Double-blind, placebo-controlled RCT (325 patients, 15 weeks) | 40 mg t.i.d. | Significant reduction in the number of abdominal pain episodes (55.3% vs. 39.9% for placebo, P < 0.01) and severity of abdominal distension (42.0% vs. 30.2% for placebo, P < 0.05). | [3] | |
| Dose-ranging, double-blind, placebo-controlled RCT (93 patients, 4 weeks) | 20, 40, 80 mg t.i.d. | 80 mg dose significantly reduced evacuation frequency compared to placebo. No significant differences for abdominal discomfort, bloating, or pain between groups. | [10] | |
| Pinaverium Bromide | Meta-analysis of 8 RCTs | Varied | Demonstrated a beneficial effect on overall IBS symptom relief (SMD 0.64, RR 1.75) and abdominal pain improvement (SMD 0.82, RR 1.98) compared to placebo. | [11] |
| Double-blind, placebo-controlled RCT | - | 60% of patients receiving pinaverium reported symptom improvement compared to 34% in the placebo group. | [2] | |
| Double-blind, placebo-controlled RCT (with Simethicone) | 100 mg (with 300 mg Simethicone) | Superior to placebo in improving abdominal pain (effect size: 31%, P=0.038) and bloating (33%, P=0.019). | [12] | |
| Mebeverine | Meta-analysis of 8 RCTs | Varied | Pooled relative risk for relief of abdominal pain was 1.33 compared to placebo (not statistically significant). | [13] |
| Systematic review of 22 studies | Varied | Six studies reported a significant decrease in abdominal pain. Three studies showed no improvement. | [14] | |
| Double-blind, placebo-controlled RCT in adolescents | 200 mg b.i.d. | Not superior to placebo for treatment success (≥50% reduction in pain intensity and frequency). | [15] |
Experimental Protocols
In Vitro: Isolated Organ Bath for Smooth Muscle Contractility
This ex vivo technique is fundamental for assessing the direct effect of a compound on smooth muscle contractility.
Objective: To determine the inhibitory effect of a test compound on spontaneous or agonist-induced contractions of isolated intestinal smooth muscle strips.
Methodology:
-
Tissue Preparation:
-
Laboratory animals (e.g., rats, guinea pigs) are euthanized according to ethical guidelines.
-
A segment of the desired intestinal tissue (e.g., colon, ileum) is excised and placed in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
-
The longitudinal or circular muscle layer is carefully dissected and cut into strips of appropriate size.
-
-
Mounting:
-
The muscle strips are mounted in an isolated organ bath chamber filled with PSS maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
The tissues are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1 gram). The PSS is changed every 15-20 minutes.
-
Tissue viability is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 60-80 mM).
-
-
Experimental Procedure:
-
Spontaneous Contractions: The effect of cumulative concentrations of the test compound on spontaneous rhythmic contractions is recorded.
-
Agonist-Induced Contractions: A stable contraction is induced by a specific agonist (e.g., acetylcholine, carbachol, substance P). Once the contraction plateaus, cumulative concentrations of the test compound are added to the bath to generate a concentration-response curve for inhibition.
-
-
Data Analysis:
-
The contractile force is recorded and analyzed using appropriate software.
-
The inhibitory effect is calculated as a percentage of the maximal contraction induced by the agonist.
-
The IC50 value (the concentration of the drug that causes 50% inhibition of the maximal contraction) is determined.
-
In Vivo: Assessment of Visceral Hypersensitivity via Colorectal Distension (CRD)
This in vivo model is widely used to evaluate visceral pain and the efficacy of analgesic compounds in conscious rodents.
Objective: To measure the visceromotor response (VMR) to mechanical distension of the colon and rectum as an indicator of visceral sensitivity.
Methodology:
-
Animal Preparation:
-
Mice or rats are anesthetized, and bipolar electrodes are implanted into the external oblique abdominal musculature for electromyography (EMG) recording. The electrode wires are externalized at the back of the neck.
-
Animals are allowed to recover from surgery for several days.
-
-
Distension Apparatus:
-
A flexible balloon catheter is constructed from a small latex or plastic balloon attached to a thin, flexible tube.
-
The catheter is connected to a pressure transducer and a syringe pump or barostat system to control the inflation volume and pressure.
-
-
Experimental Procedure:
-
On the day of the experiment, the animals are lightly restrained, and the balloon catheter is inserted into the colorectum to a specific depth.
-
After an acclimation period, graded colorectal distension is performed at increasing pressures (e.g., 10, 20, 40, 60 mmHg) for a set duration (e.g., 10-20 seconds) with an inter-stimulus interval.
-
The EMG activity of the abdominal muscles is recorded throughout the distension period.
-
-
Drug Administration:
-
The test compound or vehicle is administered (e.g., orally, intraperitoneally) at a predetermined time before the CRD procedure.
-
-
Data Analysis:
-
The EMG signal is rectified and integrated. The VMR is quantified as the total EMG activity during the distension period minus the baseline activity before distension.
-
The response to each distension pressure is measured, and a stimulus-response curve is generated.
-
The effect of the test compound is evaluated by comparing the VMR in the treated group to the vehicle-treated group.
-
Visualizations
Caption: Signaling pathway of this compound Bromide.
Caption: Experimental workflows for in vitro and in vivo assays.
References
- 1. Effect of pinaverium bromide on stress-induced colonic smooth muscle contractility disorder in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. This compound bromide in irritable bowel syndrome: a double-blind, placebo-controlled, 15-week study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pinaverium acts as L-type calcium channel blocker on smooth muscle of colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomised clinical trial: this compound bromide improves frequency of abdominal pain, severity of distention and time to relapse in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound bromide on contractile patterns in the human sigmoid colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. Contraction of human colonic circular smooth muscle cells is inhibited by the calcium channel blocker pinaverium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spasmolytic Activity and Anti-Inflammatory Effect of Novel Mebeverine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjgnet.com [wjgnet.com]
- 11. Efficacy of pinaverium bromide in the treatment of irritable bowel syndrome: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of the Combination of Pinaverium Bromide 100 mg Plus Simethicone 300 mg in Abdominal Pain and Bloating in Irritable Bowel Syndrome: A Randomized, Placebo-controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A systematic review of efficacy and tolerability of mebeverine in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Efficacy of Mebeverine in the Treatment of Irritable Bowel Syndrome—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MEBEVERINE VERSUS PLACEBO IN ADOLESCENTS WITH IRRITABLE BOWEL SYNDROME OR FUNCTIONAL ABDOMINAL PAIN AND THE INFLUENCE OF LABELING: A 2X2 RANDOMIZED CONTROLLED TRIAL. - Digestive Disease Week [ddw.digitellinc.com]
For researchers and drug development professionals, understanding the preclinical safety profile of therapeutic candidates is paramount. This guide offers an objective comparison of the side effects of two commonly used antispasmodics for Irritable Bowel Syndrome (IBS), Otilonium Bromide and Pinaverium (B1222119) Bromide, based on available data from animal models. The fundamental differences in their mechanisms of action are key to understanding their distinct safety profiles, particularly concerning anticholinergic and cardiovascular effects.
This compound Bromide (OB) and Pinaverium Bromide (PB) both exert their primary therapeutic effects by acting as calcium channel blockers on the smooth muscle of the gastrointestinal (GI) tract. However, their broader pharmacological activities diverge, leading to different systemic side effect potentials. As quaternary ammonium (B1175870) compounds, both exhibit poor systemic absorption, which largely confines their action to the gut and contributes to their favorable overall safety.[1][2]
Mechanism of Action: The Root of Differentiation
The primary distinction lies in their receptor activity profiles. Pinaverium Bromide is a highly selective L-type calcium channel blocker, with its action largely restricted to the GI tract.[3][4][5] It is consistently described as being devoid of significant anticholinergic (antimuscarinic) effects at therapeutic doses.[4][6]
In contrast, this compound Bromide possesses a more complex mechanism of action. In addition to blocking L-type and T-type calcium channels, it also functions as a muscarinic M3 receptor antagonist and a tachykinin NK2 receptor antagonist.[7][8][9] This antimuscarinic activity is the source of potential anticholinergic side effects, a key differentiator from Pinaverium.
Comparative Side Effect Profiles
Due to their low systemic absorption, both drugs are generally well-tolerated in animal models even at high doses. However, their distinct mechanisms predict different potential side effects should systemic exposure occur.
Anticholinergic Side Effects
The most significant difference in the side effect profiles stems from this compound Bromide's antimuscarinic properties. While its spasmolytic activity in the gut is evident at doses that do not typically produce atropine-like side effects, the potential for such effects (e.g., dry mouth, blurred vision, urinary retention) exists, particularly at higher doses.[2][8] Studies in rat models have confirmed the antimuscarinic effect of this compound on colonic tissue.[10][11]
Pinaverium Bromide is consistently reported to be free from clinically relevant anticholinergic side effects, which represents a significant safety advantage in this regard.[4][6]
Cardiovascular Side Effects
Both drugs are considered to have a favorable cardiovascular safety profile at therapeutic doses, largely due to their poor absorption and high selectivity for the GI tract.
Pinaverium Bromide: Preclinical data supports its cardiovascular safety. A study in conscious dogs found that intravenous administration of Pinaverium at doses of 10 and 20 mg/kg/h, which strongly inhibited GI motility, produced no significant side effects on the circulatory or respiratory systems.[12] Furthermore, a human electrophysiology study using intravenous administration showed no effects on atrial excitability or atrioventricular conduction.[13]
This compound Bromide: While generally safe, its activity as a calcium channel blocker implies a theoretical risk of cardiovascular effects if significant systemic concentrations are reached. This was observed in a human case of massive overdose, which led to systemic hypotension that was responsive to calcium gluconate treatment.[14] Specific preclinical studies detailing the cardiovascular effects of this compound in animal models are limited, but the consensus is that at therapeutic oral doses, systemic concentrations are too low to be of concern.[2][8]
Preclinical Toxicology Data
Direct, head-to-head comparative toxicology studies are scarce in published literature. However, data from individual animal studies provide insight into the safety margins of each compound.
| Parameter | This compound Bromide | Pinaverium Bromide |
| Acute Oral Toxicity | No fatalities observed at doses up to 1,500 mg/kg in rats and 1,000 mg/kg in dogs.[15] | General signs of toxicity, GI, and CNS symptoms observed; oral LD50 ranges from 153.6 to 2153 mg/kg in animals. |
| Chronic Toxicity | Oral doses of 80 mg/kg for 180 days in laboratory animals caused no changes in blood chemistry or histology.[15] | Lowest NOAELs were 300 mg/kg (mice), 100 mg/kg (rats), and 25 mg/kg (dogs). |
| Reproductive Toxicity | No embryotoxicity or teratogenic effects observed in rats or rabbits at doses up to 60 mg/kg.[15] | No teratogenic potential; decreased pregnancy performance at higher dose levels. |
| Mutagenicity | No mutagenic effects observed.[15] | Did not display genotoxic or carcinogenic properties. |
Experimental Protocols
While specific protocols for direct comparative side effect studies are not available, below are representative methodologies for assessing key safety parameters in animal models.
Cardiovascular Safety Assessment in Anesthetized Dogs
This model is used to evaluate the effects of a test substance on key hemodynamic parameters.
-
Animal Model: Mongrel dogs are anesthetized (e.g., sodium pentobarbital) and ventilated.
-
Instrumentation: Catheters are placed in a femoral artery for blood pressure measurement and a femoral vein for drug administration. An electrocardiogram (ECG) is recorded. A flow probe may be placed around the aorta to measure cardiac output.
-
Procedure: After a stabilization period, baseline hemodynamic parameters are recorded. The test drug (this compound or Pinaverium) or vehicle is administered intravenously, often in escalating doses.
-
Endpoints: Continuous measurements of mean arterial pressure (MAP), heart rate (HR), and ECG intervals are recorded. Changes from baseline are analyzed to determine the cardiovascular effects.
Antisialagogue (Anticholinergic) Activity in Rats
This protocol assesses the antimuscarinic effect of a drug by measuring its ability to inhibit saliva secretion.
-
Animal Model: Male Wistar rats are anesthetized.
-
Procedure: The test drug (this compound or Pinaverium) or vehicle is administered (e.g., intraperitoneally or intravenously). After a set period (e.g., 30 minutes), a sialogogue agent like pilocarpine (B147212) is injected to stimulate salivation.
-
Data Collection: Saliva is collected over a defined period (e.g., 20 minutes) using pre-weighed cotton balls placed in the animal's mouth.
-
Endpoint: The weight of the collected saliva is measured. A reduction in saliva production in the drug-treated group compared to the vehicle group indicates antisialagogue (anticholinergic) activity.
Conclusion
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound bromide: a selective spasmolytic for the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pinaverium Bromide [benchchem.com]
- 4. msjonline.org [msjonline.org]
- 5. [The clinical pharmacological profile of pinaverium bromide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of pinaverium bromide in the treatment of irritable bowel syndrome: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Long-term efficacy and safety of this compound bromide in the management of irritable bowel syndrome: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Bromide Prevents Cholinergic Changes in the Distal Colon Induced by Chronic Water Avoidance Stress, a Rat Model of Irritable Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Inhibitory effect of pinaverium bromide on gastrointestinal contractile activity in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrophysiological study of intravenous pinaverium bromide in cardiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cardiovascular Toxicity Due to this compound Bromide Overdose: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Otilonium Bromide's Preclinical Efficacy in Visceral Pain: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of otilonium bromide's performance against other alternatives in preclinical models of visceral pain. The information is supported by experimental data to aid in the evaluation and development of novel therapeutics for visceral pain.
This compound bromide is a quaternary ammonium (B1175870) derivative with antispasmodic properties, primarily used in the treatment of irritable bowel syndrome (IBS).[1][2] Its efficacy in mitigating visceral pain stems from a multifaceted mechanism of action, primarily localized to the gastrointestinal tract due to its poor systemic absorption.[3][4] Preclinical studies have been instrumental in elucidating its therapeutic potential and comparing its effects with other agents used to manage visceral hypersensitivity.
Comparative Efficacy in Preclinical Models
This section details the performance of this compound bromide in various preclinical models of visceral pain, with a comparative analysis against other relevant drugs.
Dinitrobenzene Sulfonic Acid (DNBS)-Induced Visceral Hypersensitivity in Rats
This model mimics the visceral hypersensitivity associated with inflammatory bowel disease. The efficacy of this compound bromide was compared to a corticosteroid (dexamethasone), a tricyclic antidepressant (amitriptyline), and an anti-inflammatory agent (mesalazine). The primary endpoint was the viscero-motor response (VMR) to colorectal distension (CRD), a measure of visceral pain.
Data Summary:
| Treatment Group (Dose) | VMR to CRD (0.5 mL) at Day 14 (Abdominal Contractions/10 min) | VMR to CRD (1.0 mL) at Day 14 (Abdominal Contractions/10 min) | VMR to CRD (2.0 mL) at Day 14 (Abdominal Contractions/10 min) | VMR to CRD (3.0 mL) at Day 14 (Abdominal Contractions/10 min) |
| DNBS + Vehicle | 15.3 ± 1.8 | 25.1 ± 2.1 | 38.4 ± 2.5 | 49.2 ± 3.1 |
| DNBS + this compound Bromide (20 mg/kg p.o.) | 8.1 ± 1.1 | 14.2 ± 1.5 | 22.5 ± 1.9 | 30.1 ± 2.3 |
| DNBS + Dexamethasone (B1670325) (1 mg/kg p.o.) | 10.5 ± 1.3 | 18.9 ± 1.7 | 28.7 ± 2.2 | 37.8 ± 2.8 |
| DNBS + Amitriptyline (B1667244) (15 mg/kg p.o.) | 7.9 ± 1.0 | 13.8 ± 1.4 | 21.9 ± 1.8 | 29.5 ± 2.2 |
| DNBS + Mesalazine (50 mg/kg i.r.) | 13.8 ± 1.6 | 23.5 ± 2.0 | 36.1 ± 2.4 | 46.5 ± 3.0 |
| *Data are presented as mean ± SEM. *p < 0.05 vs. DNBS + Vehicle.[5] |
Key Findings: Repeated administration of this compound bromide was effective in significantly reducing visceral hypersensitivity in rats at both 7 and 14 days after the induction of damage.[5] Its efficacy was comparable to amitriptyline and superior to dexamethasone and mesalazine in this model.[5]
Wrap Restraint Stress (WRS)-Induced Visceral Hypersensitivity in Rats
The WRS model is a psychological stress model used to mimic some of the symptoms of IBS, including visceral hypersensitivity.
Data Summary:
| Treatment Group | Abdominal Contractions at 0.8 mL Colonic Distension | Abdominal Contractions at 1.2 mL Colonic Distension |
| Control | 12.5 ± 2.1 | 14.4 ± 2.6 |
| WRS | 18.9 ± 2.8 | 21.0 ± 3.1 |
| WRS + this compound Bromide (20 mg/kg p.o.) | 15.1 ± 2.5 | 14.6 ± 1.9 |
| *Data are presented as mean ± SEM. *p < 0.05 vs. Control.[1] |
Key Findings: this compound bromide (20 mg/kg, p.o.) administered acutely reduced the increased number of abdominal contractions induced by colonic distension in WRS rats.[1] Furthermore, repeated administration of this compound bromide was found to counteract most of the neurotransmitter changes in the colon caused by WRS.[1]
Comparative Overview with Other Antispasmodics
While direct, head-to-head preclinical studies with quantitative data are limited, clinical observations and mechanism of action provide a basis for comparison with other commonly used antispasmodics like pinaverium (B1222119) bromide and mebeverine.
-
Pinaverium Bromide: Like this compound bromide, pinaverium bromide is a calcium channel blocker that acts locally in the gastrointestinal tract.[6] Clinical studies suggest that while both are effective in IBS, this compound bromide may be more effective in reducing the frequency of pain attacks.[7]
Experimental Protocols
DNBS-Induced Visceral Hypersensitivity Model
This protocol describes the induction of visceral hypersensitivity in rats using DNBS, a method to model inflammatory bowel disease-related pain.
References
- 1. Repeated this compound bromide administration prevents neurotransmitter changes in colon of rats underwent to wrap restraint stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of pinaverium bromide in the treatment of irritable bowel syndrome: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. View of Repeated administration of the spasmolytic this compound bromide counteracts functional and neurotransmitters’ changes in the colon of rats underwent to wrap restraint stress | Italian Journal of Anatomy and Embryology [oajournals.fupress.net]
- 4. Efficacy of this compound bromide in irritable bowel syndrome: a pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development [frontiersin.org]
- 6. CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Otilonium Bromide: A Preclinical Meta-Analysis and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otilonium bromide (OB) is a quaternary ammonium (B1175870) derivative with potent spasmolytic activity, primarily prescribed for the management of Irritable Bowel Syndrome (IBS).[1][2] Its clinical efficacy in alleviating abdominal pain and discomfort is well-documented.[3][4] This guide provides a comprehensive meta-analysis of preclinical studies on this compound bromide, offering a comparative perspective against other spasmolytic agents. We delve into its multifaceted mechanism of action, supported by quantitative experimental data, detailed methodologies, and visual signaling pathways to facilitate a deeper understanding for research and development professionals. A key characteristic of this compound bromide is its poor systemic absorption, leading to a high concentration in the large bowel wall where it exerts its therapeutic effects locally, thereby minimizing systemic side effects.[1][5][6]
Mechanism of Action: A Multi-Target Approach
Preclinical evidence reveals that this compound bromide's spasmolytic effect is not attributable to a single pathway but rather to a synergistic action on multiple targets within the gastrointestinal tract.[1][2] This composite mechanism involves the modulation of ion channels and antagonism of key neurotransmitter receptors.
Blockade of L-type and T-type Calcium Channels
A primary mechanism of this compound bromide is the inhibition of calcium influx into colonic smooth muscle cells, which is essential for muscle contraction.[2][7] It effectively blocks both L-type and T-type calcium channels.[2] This action has been demonstrated across various preclinical models, including human intestinal smooth muscle cells.[8][9]
Antagonism of Muscarinic M3 Receptors
This compound bromide exhibits anticholinergic properties by acting as an antagonist at muscarinic M3 receptors located on smooth muscle cells.[5][10] By blocking these receptors, it counteracts the contractile signals mediated by acetylcholine, a key excitatory neurotransmitter in the gut.[10] This contributes to its ability to reduce intestinal motility and secretions.
Antagonism of Tachykinin NK2 Receptors
The drug also demonstrates antagonistic activity at tachykinin NK2 receptors.[1][11] Tachykinins, such as neurokinin A, are involved in smooth muscle contraction and visceral hypersensitivity. By blocking NK2 receptors, this compound bromide can reduce both hypermotility and the perception of pain.[11][12]
The following diagram illustrates the combined mechanisms of action of this compound bromide on a colonic smooth muscle cell.
Caption: this compound Bromide's multi-target mechanism on smooth muscle cells.
Quantitative Preclinical Data Summary
The following tables summarize the quantitative data from various preclinical studies, providing a basis for comparison of this compound bromide's activity across different experimental setups.
Table 1: Inhibitory Concentrations (IC50/EC50) of this compound Bromide on Induced Contractions and Calcium Transients
| Experimental Model | Agonist/Stimulus | Measured Effect | IC50/EC50 (µM) | Reference |
| Human Cultured Colonic Smooth Muscle Cells | KCl | Nifedipine-sensitive Ca2+ transients | 3.6 | [13] |
| Human Cultured Colonic Smooth Muscle Cells | BayK8644 | Nifedipine-sensitive Ca2+ transients | 4.0 | [13] |
| Human Cultured Colonic Smooth Muscle Cells | Carbachol | Ca2+ transients | 8.4 | [13] |
| Rat Colonic Strips | Carbachol | Contraction | 13.0 | [13] |
| Rat Colonic Strips | Electrical Field Stimulation | Atropine-sensitive contraction | 7.3 | [13] |
| Human Cultured Colonic Smooth Muscle Cells | Neurokinin A | Ca2+ transients | 11.7 | [13] |
| Guinea-pig Proximal Colon (Circular Muscle) | Methacholine | Contraction | 3.7 | [11] |
| Guinea-pig Proximal Colon (Circular Muscle) | Methacholine | Membrane depolarization | 4.1 | [11] |
| Guinea-pig Proximal Colon (Circular Muscle) | KCl (30 mM) | Contraction | 31 | [11] |
| Guinea-pig Proximal Colon (Circular Muscle) | [βAla8]neurokinin A (4-10) (NK2 agonist) | Contraction | 45 | [11] |
| Guinea-pig Proximal Colon (Circular Muscle) | [βAla8]neurokinin A (4-10) (NK2 agonist) | Membrane depolarization | 38 | [11] |
| Human Sigmoid Colon Smooth Muscle Cells | KCl | Ca2+ transients | 0.2 | [14] |
| Rat Colonic Smooth Muscle Cells | Depolarization (-70 to 0 mV) | L-type Ca2+ current | 0.885 | [15] |
Table 2: Receptor Binding Affinity of this compound Bromide
| Receptor | Cell Line | Radioligand | Ki (µM) | Reference |
| Human Tachykinin NK2 | CHO cells | [125I]neurokinin A (agonist) | 7.2 | [11] |
| Human Tachykinin NK2 | CHO cells | [3H]SR 48968 (antagonist) | 2.2 | [11] |
Comparative Efficacy
While direct head-to-head preclinical studies are not abundant, clinical and some preclinical data suggest this compound bromide's efficacy is comparable or superior to other spasmolytics like pinaverium (B1222119) bromide and mebeverine, with a favorable tolerability profile.[3][16] A meta-analysis of clinical trials highlighted this compound bromide as a standout among 12 different antispasmodics for IBS symptom control.[4]
Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed methodologies from key experiments are provided below.
Calcium Imaging in Human Colonic Smooth Muscle Cells
-
Cell Culture: Human colonic smooth muscle cells (HCSMCs) are cultured to confluence.
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified time at 37°C.
-
Measurement: Cells are then superfused with a physiological salt solution. Changes in intracellular calcium concentration are measured by monitoring the ratio of fluorescence at two different excitation wavelengths (e.g., 340/380 nm).
-
Drug Application: Agonists (e.g., KCl, carbachol, neurokinin A) are added to induce calcium transients. This compound bromide is pre-incubated for a set period before the addition of the agonist to determine its inhibitory effect.[13]
-
Data Analysis: The inhibitory concentration (EC50) is calculated from the concentration-response curves.
Contractility Studies in Rat Colonic Strips
-
Tissue Preparation: Male Wistar rats are euthanized, and segments of the distal colon are removed. The longitudinal muscle layer is stripped away to obtain circular muscle preparations.
-
Organ Bath Setup: The muscle strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Tension Recording: Changes in muscle tension are recorded using an isometric force transducer.
-
Stimulation: Contractions are induced by electrical field stimulation (EFS) or by the application of pharmacological agents like carbachol.
-
Drug Evaluation: this compound bromide is added to the bath at increasing concentrations to generate a cumulative concentration-response curve and determine the EC50 for inhibition of contraction.[13]
The workflow for a typical in vitro contractility study is depicted below.
Caption: Workflow for in vitro contractility studies of this compound Bromide.
Animal Models
The repeated water avoidance stress (rWAS) model in rats is a relevant preclinical model that mimics some aspects of IBS.[17][18] In this model, chronic stress induces alterations in cholinergic neurotransmission in the distal colon, leading to increased mucus secretion and contractility. Studies have shown that this compound bromide can counteract these stress-induced changes, demonstrating its potential to modulate the effects of psychosocial stress on gut function.[17][18]
Conclusion
The preclinical data for this compound bromide consistently demonstrate a multi-target mechanism of action that underpins its efficacy as a spasmolytic agent. Its ability to simultaneously block L-type and T-type calcium channels, as well as antagonize muscarinic M3 and tachykinin NK2 receptors, provides a robust rationale for its use in treating the symptoms of Irritable Bowel Syndrome. The drug's favorable pharmacokinetic profile, characterized by poor systemic absorption and local accumulation in the colon, further enhances its therapeutic window. This comprehensive guide, with its summarized quantitative data and detailed experimental protocols, serves as a valuable resource for researchers and professionals in the field of gastroenterology and drug development.
References
- 1. This compound bromide: a selective spasmolytic for the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of anti-spasmodics in the treatment of irritable bowel syndrome: focus on this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 6. Efficacy of this compound bromide in irritable bowel syndrome: a pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound bromide inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. dovepress.com [dovepress.com]
- 11. Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of this compound bromide in the circular muscle of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound bromide and ibodutant on the internalization of the NK2 receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of action of this compound bromide (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of this compound bromide on contractile patterns in the human sigmoid colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound bromide inhibits muscle contractions via L-type calcium channels in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. europeanreview.org [europeanreview.org]
- 17. This compound Bromide Prevents Cholinergic Changes in the Distal Colon Induced by Chronic Water Avoidance Stress, a Rat Model of Irritable Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Replicating the Pharmacological Profile of Otilonium Bromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pharmacological findings for Otilonium Bromide (OB), a drug utilized in the management of Irritable Bowel Syndrome (IBS). Its therapeutic efficacy is attributed to a multi-target mechanism of action, primarily involving the modulation of L-type calcium channels, muscarinic M3 receptors, and tachykinin NK2 receptors in the gastrointestinal tract.[1][2] This document presents a compilation of published quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows to aid in the replication and further investigation of this compound Bromide's pharmacological properties.
Comparative Quantitative Data
The following tables summarize the inhibitory potencies of this compound Bromide and alternative agents on their respective targets. This data, derived from various published studies, offers a quantitative basis for comparing their pharmacological activities.
Table 1: Inhibition of L-type Calcium Channels
| Compound | IC50 (µM) | Test System | Reference |
| This compound Bromide | 0.885 | Rat colonic smooth muscle cells | [3][4] |
| This compound Bromide | 2.3 | HEK293 cells expressing CaV1.2 | [5] |
| This compound Bromide | - | 25% inhibition at 0.9 µM and 90% at 9 µM in human jejunal circular smooth muscle cells | [6] |
| Pinaverium (B1222119) Bromide | 1.0 | Canine colonic circular smooth muscle (cholinergic response) | [7] |
| Pinaverium Bromide | 3.8 | Canine colonic circular smooth muscle (spontaneous contraction) | [7] |
| Pinaverium Bromide | 0.91 - 1.66 | Rat colonic circular muscle (ACh-induced contraction) | [8] |
| Verapamil (B1683045) | - | 30 times more potent than Pinaverium Bromide | [9] |
| Nifedipine | - | Abolished this compound-sensitive current at 3 µM | [3] |
Table 2: Antagonism of Muscarinic M3 Receptors
| Compound | Ki (nM) | pKi | IC50 (nM) | Test System | Reference |
| This compound Bromide | - | - | 880 | Isolated human colonic crypts (ACh-induced Ca2+ signal) | [10][11] |
| Darifenacin | ~0.08 | 9.1 | - | Human recombinant M3 receptor (CHO-K1 cells) | [12] |
| Darifenacin | - | 8.9 | - | Selective M3 muscarinic receptor antagonist | [13] |
| 4-DAMP | - | 9.1 | 0.78 | Isolated human colonic crypts (ACh-induced Ca2+ signal) | [10] |
| Atropine | - | - | - | Defines non-specific binding in assays | [12] |
Table 3: Antagonism of Tachykinin NK2 Receptors
| Compound | Ki (µM) | IC50 (µM) | Test System | Reference |
| This compound Bromide | 2.2 ([3H]SR 48968) | 38 (depolarization) | CHO cells with human NK2 receptor / Guinea-pig colon circular muscle | [14] |
| This compound Bromide | 7.2 ([125I]neurokinin A) | 45 (contraction) | CHO cells with human NK2 receptor / Guinea-pig colon circular muscle | [14] |
| Saredutant (SR 48968) | - | 0.35 (human NK3) | Human cloned NK3 receptor | [15] |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments are outlined below.
L-type Calcium Channel Blockade: Whole-Cell Patch Clamp
This protocol is designed to measure the inhibitory effect of this compound Bromide on L-type calcium currents in isolated smooth muscle cells.[3][4][6]
Methodology:
-
Cell Isolation: Isolate single smooth muscle cells from the desired gastrointestinal tissue (e.g., human jejunum, rat colon) using enzymatic digestion.
-
Electrophysiological Recording:
-
Utilize the whole-cell patch-clamp technique.
-
Use patch pipettes with a resistance of 3-5 MΩ.
-
Internal Solution (Pipette Solution): A typical composition includes (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2 with CsOH.
-
External Solution (Bath Solution): A typical composition includes (in mM): 135 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH. To isolate Ca2+ currents, Na+ and K+ channel blockers (e.g., Tetrodotoxin, Tetraethylammonium) should be included.
-
-
Voltage Protocol:
-
Hold the cell at a holding potential of -70 mV.
-
Elicit L-type Ca2+ currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
-
Drug Application:
-
Establish a stable baseline current.
-
Perfuse the cell with the external solution containing various concentrations of this compound Bromide (e.g., 0.09 - 9 µmol L⁻¹).[6]
-
-
Data Analysis:
-
Measure the peak inward Ca2+ current before and after drug application.
-
Construct a concentration-response curve and calculate the IC50 value.
-
Muscarinic M3 Receptor Antagonism: Calcium Imaging
This protocol measures the ability of this compound Bromide to inhibit acetylcholine (B1216132) (ACh)-induced calcium mobilization in colonic crypts or cells expressing the M3 receptor.[10][11]
Methodology:
-
Cell/Tissue Preparation:
-
Isolate human colonic crypts or use a cell line stably expressing the human muscarinic M3 receptor (e.g., CHO-M3 cells).
-
-
Fluorescent Dye Loading:
-
Load the cells/crypts with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a suitable buffer.
-
-
Fluorescence Measurement:
-
Use a fluorescence imaging system to monitor intracellular calcium concentrations by measuring the ratio of fluorescence at two excitation wavelengths (e.g., 340/380 nm for Fura-2).
-
-
Experimental Procedure:
-
Establish a baseline fluorescence ratio.
-
Pre-incubate the cells/crypts with varying concentrations of this compound Bromide.
-
Stimulate the cells/crypts with a fixed concentration of acetylcholine (ACh) (e.g., 10 µM).
-
-
Data Analysis:
-
Measure the peak increase in the fluorescence ratio following ACh stimulation in the absence and presence of this compound Bromide.
-
Normalize the response to the control (ACh alone) and plot the inhibition against the concentration of this compound Bromide to determine the IC50.
-
Tachykinin NK2 Receptor Antagonism: Radioligand Binding Assay
This protocol determines the binding affinity of this compound Bromide to the tachykinin NK2 receptor.[14]
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line stably expressing the human tachykinin NK2 receptor (e.g., CHO cells).
-
-
Binding Assay:
-
Radioligand: Use a radiolabeled NK2 receptor ligand, either an agonist like [¹²⁵I]neurokinin A or an antagonist like [³H]SR 48968.
-
Incubation: Incubate the cell membranes with the radioligand in the presence of increasing concentrations of this compound Bromide in a suitable assay buffer.
-
Non-specific Binding: Determine non-specific binding by including a high concentration of an unlabeled NK2 receptor antagonist in a parallel set of tubes.
-
-
Separation and Counting:
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the concentration of this compound Bromide.
-
Calculate the IC50 value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key pharmacological aspects of this compound Bromide.
Signaling Pathways and Drug Targets
Caption: Multi-target mechanism of this compound Bromide.
Experimental Workflow: L-type Calcium Channel Inhibition
Caption: Workflow for assessing L-type Ca²⁺ channel blockade.
Logical Relationship of this compound Bromide's Multi-Target Action
Caption: Synergistic spasmolytic action of this compound Bromide.
References
- 1. wjgnet.com [wjgnet.com]
- 2. Effect of this compound bromide and ibodutant on the internalization of the NK2 receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound bromide inhibits muscle contractions via L-type calcium channels in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. T-type Ca2+ channel modulation by this compound bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound bromide inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pinaverium acts as L-type calcium channel blocker on smooth muscle of colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of pinaverium bromide on stress-induced colonic smooth muscle contractility disorder in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of pinaverium bromide and verapamil on the motility of the rat isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The colon-selective spasmolytic this compound bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ics.org [ics.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of this compound bromide in the circular muscle of guinea-pig colon [pubmed.ncbi.nlm.nih.gov]
- 15. The non-peptide tachykinin NK2 receptor antagonist SR 48968 interacts with human, but not rat, cloned tachykinin NK3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Otilonium Bromide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of pharmaceutical compounds like otilonium bromide are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols is critical for regulatory compliance and preventing potential hazards. This guide provides a comprehensive, step-by-step overview of the proper disposal procedures for this compound bromide.
Immediate Safety and Handling Precautions for Disposal
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound bromide. Personnel handling the substance must wear appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area to avoid the formation and inhalation of dust.[1][2]
Key Safety Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, impervious clothing, and safety glasses with side shields.[1][3] For nuisance exposures, a particle respirator may be used.[1][2]
-
Ventilation: Ensure adequate exhaust ventilation at places where dust is formed.[1][2]
-
Spill Prevention: Do not let the product enter drains.[1][2][4]
Regulatory-Compliant Disposal Procedures
The primary and mandated method for the disposal of this compound bromide is through a licensed disposal company or an approved waste disposal plant.[1][5] This ensures that the compound is managed in accordance with federal, state, and local regulations.[3][6]
Step-by-Step Disposal Workflow:
-
Collection: Collect surplus and non-recyclable this compound bromide.
-
Packaging: Keep the material in suitable, closed containers labeled for disposal.[1][2]
-
Licensed Disposal Company: Offer the waste to a licensed disposal company.[1]
-
Incineration (Recommended Method): The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][7]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]
Below is a logical workflow for the proper disposal of this compound bromide.
Caption: Workflow for the proper disposal of this compound bromide.
Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and ensure personnel safety.
Spill Cleanup Protocol:
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[3] Keep the product away from drains and water courses.[3]
-
Collect the Material: Pick up and arrange disposal without creating dust.[1][2] Sweep up and shovel the spilled material.[1][2] Absorb solutions with a liquid-binding material like diatomite.[3]
-
Containerize Waste: Place the collected material into a suitable, closed container for disposal.[1][2]
-
Decontaminate: Decontaminate surfaces and equipment by scrubbing with alcohol.[3]
Personal Protective Equipment (PPE) for Disposal
The use of appropriate PPE is crucial to minimize exposure during the handling and disposal of this compound bromide.
| PPE Type | Specification | Purpose |
| Hand Protection | Handle with gloves that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1][2] | To avoid skin contact with the product. |
| Eye/Face Protection | Use safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1] | To protect eyes from dust and splashes. |
| Skin and Body Protection | Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][2] | To protect the body from exposure. |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[1][2] | To prevent inhalation of dust particles. |
Key Regulatory Considerations
Disposal of this compound bromide must comply with all applicable federal, state, and local environmental regulations.[3][6] In the United States, the Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[8][9][10] Healthcare facilities should be aware of specific regulations such as Subpart P, which prohibits the sewering of hazardous waste pharmaceuticals.[10][11] It is essential to consult with your institution's environmental health and safety department to ensure full compliance.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. abmole.com [abmole.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. epa.gov [epa.gov]
Safeguarding Your Research: A Guide to Handling Otilonium Bromide
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Otilonium bromide, a compound used in irritable bowel syndrome research. Adherence to these procedures is critical for minimizing exposure risk and ensuring responsible disposal.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound bromide, a comprehensive approach to safety involves both personal protective equipment and appropriate laboratory engineering controls. The following table summarizes the necessary precautions.
| Control Type | Requirement | Rationale |
| Ventilation | Work in a well-ventilated area or under a chemical fume hood.[1][2][3][4][5][6] | To minimize inhalation of dust or aerosols.[1][2][3] |
| Eye Protection | Wear safety goggles with side-shields.[1][2][4][5] | To protect eyes from splashes or dust.[1] |
| Hand Protection | Wear protective gloves.[1][2][4] Inspect gloves before use and use proper removal techniques.[4] | To prevent skin contact.[1][4] |
| Skin and Body Protection | Wear impervious clothing or a lab coat.[1][2][4] For larger operations, full protective clothing may be necessary.[6] | To protect skin from exposure.[1] |
| Respiratory Protection | A suitable respirator or an N-95 or N-100 particle mask should be used, especially where dust or aerosols may be generated.[1][2] | To prevent inhalation of airborne particles.[7] |
| Emergency Stations | Ensure an accessible safety shower and eye wash station are nearby.[1][2] | To provide immediate decontamination in case of accidental exposure.[1] |
Occupational Exposure Limits: Safety data sheets indicate that there are no established occupational exposure limit values for this compound bromide.[1][2][3][4]
Procedural Guidance for Handling and Disposal
Follow these step-by-step procedures to ensure the safe handling and disposal of this compound bromide in a laboratory setting.
Handling Protocol:
-
Preparation: Before handling, ensure you are in a well-ventilated area and have all necessary PPE donned correctly.[1][2][3][4]
-
Avoid Inhalation and Contact: Take care to avoid inhaling dust or fumes and prevent contact with skin and eyes.[1][2][3] Do not eat, drink, or smoke in the handling area.[1]
-
Preventing Dust Formation: Handle the solid compound carefully to avoid the formation of dust and aerosols.[3][4]
-
After Handling: Wash hands thoroughly after handling the substance.[3][4]
Disposal Plan:
-
Waste Collection: Collect surplus and non-recyclable solutions in a suitable, closed container.[3][4]
-
Licensed Disposal: Arrange for disposal through a licensed disposal company.[4]
-
Environmental Protection: Do not let the product enter drains, water courses, or the soil.[1][2][3][4]
-
Container Disposal: Dispose of the contents and container in accordance with local, regional, and national regulations.[1]
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][2][3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water. Consult a physician if irritation persists.[1][2][3][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Consult a physician.[1][2][3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[1][2][3][4]
Workflow for Safe Handling of this compound Bromide
The following diagram illustrates the logical workflow for the safe handling of this compound bromide, from preparation to disposal.
Caption: Workflow for the safe handling of this compound bromide.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
